molecular formula C11H13ClO B1366829 2-Mesitylacetyl chloride CAS No. 52629-46-6

2-Mesitylacetyl chloride

Cat. No.: B1366829
CAS No.: 52629-46-6
M. Wt: 196.67 g/mol
InChI Key: NXCYVLQDRHQRHC-UHFFFAOYSA-N
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Description

2-Mesitylacetyl chloride is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13ClO/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYVLQDRHQRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285261
Record name 2,4,6-Trimethylbenzeneacetyl chloride
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52629-46-6
Record name 2,4,6-Trimethylbenzeneacetyl chloride
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Record name 2,4,6-Trimethylbenzeneacetyl chloride
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Record name Benzeneacetyl chloride, 2,4,6-trimethyl
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Mesitylacetyl chloride (CAS No: 52629-46-6), a sterically hindered acyl chloride of significant interest in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines robust protocols for its synthesis and characterization, and explores its reactivity profile governed by the bulky mesityl group. Furthermore, this guide discusses its applications as a versatile building block, particularly in the development of novel pharmaceutical agents. Safety protocols, handling procedures, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.

Compound Identification and Physicochemical Properties

This compound, also known as 2-(2,4,6-trimethylphenyl)acetyl chloride, is a valuable reagent characterized by a reactive acyl chloride moiety shielded by a sterically demanding mesityl group. This structural feature is pivotal to its unique reactivity and utility in chemical synthesis.

Its primary identifier is its Chemical Abstracts Service (CAS) Registry Number: 52629-46-6 .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52629-46-6[1]
Molecular Formula C₁₁H₁₃ClO[1]
Molecular Weight 196.67 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 130 °C at 10 Torr[1]
Density 1.095 g/cm³[1]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, benzene); reacts with water.[1]
Refractive Index 1.526[1]

Synthesis and Purification

The most common and reliable laboratory-scale synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-Mesitylacetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2][3]

Synthesis_Workflow CarboxylicAcid 2-Mesitylacetic Acid Product This compound (Crude Product) CarboxylicAcid->Product Reflux, 2-4h Reagent Thionyl Chloride (SOCl₂) (Excess) Reagent->Product Solvent Anhydrous Toluene or DCM Solvent->Product Purification Vacuum Distillation Product->Purification Removal of excess SOCl₂ FinalProduct Purified Product (>98%) Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-Mesitylacetic acid using thionyl chloride.

Materials:

  • 2-Mesitylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and drying tube (CaCl₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube. Operate within a certified chemical fume hood.

  • Reaction: Charge the flask with 2-Mesitylacetic acid and anhydrous DCM. Stir the suspension.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the flask at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas.

  • Reflux: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Causality Note: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Its low boiling point (76 °C) allows for its easy removal post-reaction.[2]

  • Purification: The crude product is purified by fractional distillation under high vacuum to yield this compound as a clear, colorless to pale yellow liquid.

Spectroscopic Analysis and Characterization

Structural confirmation is paramount and is achieved through a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Value / Observation
IR Spectroscopy Carbonyl (C=O) stretchStrong, sharp peak at ~1790-1810 cm⁻¹
Aromatic C-H stretch~3000-3100 cm⁻¹
Aliphatic C-H stretch~2850-2980 cm⁻¹
¹H NMR Aromatic protons (Ar-H)~6.8-7.0 ppm (s, 2H)
Methylene protons (-CH₂-)~4.0-4.2 ppm (s, 2H)
Para methyl protons (p-CH₃)~2.2-2.3 ppm (s, 3H)
Ortho methyl protons (o-CH₃)~2.3-2.4 ppm (s, 6H)
¹³C NMR Carbonyl carbon (C=O)~170-172 ppm
Aromatic carbons (Ar-C)~128-138 ppm
Methylene carbon (-CH₂-)~45-50 ppm
Methyl carbons (-CH₃)~19-22 ppm
Mass Spectrometry Molecular Ion (M⁺)m/z = 196 (with ³⁵Cl) and 198 (with ³⁷Cl) in ~3:1 ratio
Key Fragmentm/z = 161 ([M-Cl]⁺)

Note: NMR chemical shifts are predicted and may vary based on the solvent used.

Reactivity and Mechanistic Insights

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent electrophiles in nucleophilic acyl substitution reactions.[3][4] The reactivity of this compound is modulated by the significant steric hindrance imparted by the two ortho-methyl groups of the mesityl ring. This can be exploited to achieve selective reactions with smaller, unhindered nucleophiles.

Mechanism cluster_0 Nucleophilic Acyl Substitution Reactant This compound (Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophile Nucleophile (Nu:⁻) Nucleophile->Reactant 1. Attack on Carbonyl Product Substituted Product Intermediate->Product 2. Carbonyl Reformation LeavingGroup Chloride Ion (Cl⁻) (Leaving Group) Intermediate->LeavingGroup 3. Elimination

Caption: Mechanism of nucleophilic acyl substitution for acyl chlorides.

Key Reactions:

  • Hydrolysis: Reacts readily, often vigorously, with water to form 2-Mesitylacetic acid and HCl gas.[5][6] This necessitates handling under strictly anhydrous conditions.

  • Esterification: Reacts with alcohols to form esters. The reaction rate is highly dependent on the steric bulk of the alcohol. Primary alcohols react much faster than secondary or tertiary alcohols.

  • Aminolysis: Reacts rapidly with primary and secondary amines to yield amides.[3][6] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.[6]

  • Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, though the steric bulk may require forcing conditions.

Applications in Research and Drug Development

The unique combination of a reactive acyl chloride and a bulky, lipophilic mesityl group makes this compound a strategic building block in medicinal chemistry.

  • Introduction of Steric Bulk: In drug design, introducing sterically demanding groups can prevent enzymatic degradation by shielding a labile part of the molecule, thereby improving its metabolic stability and pharmacokinetic profile.

  • Modulation of Conformation: The mesityl group can lock a molecule into a specific conformation, which can be crucial for binding to a biological target with high affinity and selectivity.

  • Synthesis of Complex Intermediates: It is used to synthesize key intermediates for active pharmaceutical ingredients (APIs). The acyl chloride functionality allows for the facile coupling with various nucleophilic partners, building molecular complexity.[1] Its use aligns with the broader importance of chloro-containing molecules in the pharmaceutical industry, which are integral to numerous FDA-approved drugs.[7]

Safety, Handling, and Storage

Acyl chlorides are hazardous materials that demand strict adherence to safety protocols.[2][4]

Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[8][9]

  • Lachrymator: Vapors are highly irritating to the eyes and respiratory system.[2][9]

  • Water Reactive: Reacts with moisture to produce corrosive hydrogen chloride gas.[4][10]

Safety_Protocol Start Handling this compound PPE Personal Protective Equipment (PPE) Chemical Splash Goggles & Face Shield Nitrile/Neoprene Gloves Flame-Retardant Lab Coat Start->PPE Handling Engineering Controls Use in a certified chemical fume hood Ensure eyewash station and safety shower are accessible Start->Handling Storage Storage Requirements Store in a tightly sealed container Store under inert atmosphere (e.g., Nitrogen) Store in a cool, dry, well-ventilated area Away from water, alcohols, bases Start->Storage Spill Spill Response Evacuate area Use inert absorbent (e.g., sand, vermiculite) Do NOT use water Collect in a sealed container for disposal Start->Spill

Caption: Decision and action flowchart for safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[8]

  • Respiratory Protection: All handling should be performed in a well-ventilated fume hood.[10]

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[8][10] It should be stored away from incompatible materials such as water, alcohols, amines, and strong bases.[8]

Conclusion

This compound is a highly valuable and versatile reagent for the modern organic chemist. Its defining characteristic—a reactive acyl chloride tempered by a bulky mesityl group—provides a unique tool for introducing sterically hindered moieties, controlling reactivity, and building complex molecular architectures. While its hazardous nature requires meticulous handling and adherence to stringent safety protocols, a thorough understanding of its properties and reactivity enables its effective application in diverse areas, from fundamental synthetic methodology to the forefront of pharmaceutical drug discovery.

References

  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.). Santa Cruz Biotechnology.
  • Mesitylacetyl chloride. (2024, April 9). ChemBK.
  • Chemistry of Acid Halides. (2024, March 17). LibreTexts Chemistry.
  • Acid chlorides | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Acyl chloride. (n.d.). Wikipedia.
  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org.
  • Acetyl chloride - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
  • Chemistry of Acid Halides. (2024, September 30). LibreTexts Chemistry.
  • Must Know Synthesis and Reactions of Acid Chlorides. (2024, April 21). YouTube.
  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.
  • Method for preparing 2, 5-dimethyl phenylacetyl chloride. (n.d.). Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

Sources

An In-Depth Technical Guide to 2-Mesitylacetyl Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Mesitylacetyl chloride, also known as 2-(2,4,6-trimethylphenyl)acetyl chloride, is a sterically hindered acylating agent of significant interest in organic synthesis, particularly within drug discovery and materials science. Its bulky mesityl group confers unique reactivity and selectivity, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, focusing on the precise determination and verification of its molecular weight. Furthermore, it details a robust laboratory-scale synthesis protocol, methods for analytical characterization, critical safety and handling procedures, and insights into its applications, tailored for researchers, scientists, and drug development professionals.

Section 1: Fundamental Physicochemical Properties

This compound is a colorless to pale yellow liquid that serves as a crucial reagent for introducing the mesitylacetyl moiety into molecules.[1] Its utility is largely defined by the steric hindrance provided by the 2,4,6-trimethylphenyl group, which influences reaction kinetics and product selectivity.

Molecular Structure and Formula

The compound consists of an acetyl chloride group attached to a mesitylene (1,3,5-trimethylbenzene) ring at the methylene bridge. This structure is key to its function as a sterically demanding building block in synthesis.[2][3]

  • Chemical Name: 2-(2,4,6-trimethylphenyl)acetyl chloride

  • Synonyms: Mesitylacetyl chloride[1]

  • Molecular Formula: C₁₁H₁₃ClO[1]

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis. It is important to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element), which is determined in high-resolution mass spectrometry.

The average molecular weight is calculated using the atomic weights of the constituent atoms:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Chlorine (Cl): 35.453 u

  • Oxygen (O): 15.999 u

Calculation: (11 × 12.011) + (13 × 1.008) + (1 × 35.453) + (1 × 15.999) = 196.68 g/mol

This data is summarized in the table below for quick reference.

ParameterValueSource
Molecular Formula C₁₁H₁₃ClO[1]
Average Molecular Weight 196.68 g/mol Calculated
CAS Number 52629-46-6[1]

Section 2: Synthesis and Purification

The most common and reliable laboratory method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-(Mesityl)acetic acid.

Rationale for Synthetic Route Selection

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is often the reagent of choice for this purpose due to its efficacy and the convenient nature of its byproducts (HCl and SO₂), which are gaseous and can be easily removed from the reaction mixture. This drives the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Detailed Laboratory Protocol for Synthesis

Objective: To synthesize this compound from 2-(Mesityl)acetic acid using thionyl chloride.

Materials:

  • 2-(Mesityl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dry glassware (Round-bottom flask, condenser with drying tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the condenser is fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

  • Reagents: Add 2-(Mesityl)acetic acid (1 equivalent) to the flask. Add anhydrous DCM or toluene to dissolve the acid.

  • Chlorination: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Gently heat the mixture to reflux (approximately 40°C for DCM, or 60-80°C for toluene) and maintain for 2-4 hours.[4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Chlorination cluster_workup 3. Isolation & Purification Start Dry Glassware Assembly (Flask, Condenser, Drying Tube) Reagents Add 2-(Mesityl)acetic acid & Anhydrous Solvent Start->Reagents Add_SOCl2 Slowly Add Thionyl Chloride Reagents->Add_SOCl2 Reflux Heat to Reflux (2-4 hours) Add_SOCl2->Reflux Exothermic Cooldown Cool to Room Temp. Reflux->Cooldown Evaporation Rotary Evaporation (Remove Solvent & Excess SOCl₂) Cooldown->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization

To confirm the identity, purity, and molecular weight of the synthesized product, a combination of spectroscopic and spectrometric techniques is essential.

  • High-Resolution Mass Spectrometry (HRMS): This is the most direct method for confirming the elemental composition and thus the molecular weight. The experimentally determined monoisotopic mass should match the theoretical value for C₁₁H₁₃ClO within a narrow tolerance (typically < 5 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Expected signals include singlets for the three methyl groups on the aromatic ring, a singlet for the methylene (-CH₂-) protons, and a singlet for the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (quaternary and CH), the methylene carbon, and the methyl carbons.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride, providing definitive functional group identification.

Section 4: Handling, Storage, and Safety

Acyl chlorides are hazardous reagents that demand strict safety protocols.[5]

  • Reactivity: this compound reacts violently with water and moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[5][6] It is also incompatible with alcohols, amines, and strong bases.[6][7]

  • Handling: All manipulations must be performed in a certified chemical fume hood under anhydrous conditions.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]

  • Storage: The compound should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7][8] Containers must be tightly sealed, often under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis.[5][9]

Section 5: Applications in Research and Drug Development

The primary utility of this compound lies in its role as a sterically hindered acylating agent.[2] The bulky mesityl group can direct the regioselectivity of reactions and is used to construct sterically congested molecules that might be inaccessible through other methods.[3][10]

  • Selective Acylation: It can selectively acylate less hindered nucleophiles in the presence of more hindered ones.

  • Synthesis of β-Diketones: It serves as a selective electrophile in condensations with enolates to produce highly hindered β-diketones, which are valuable ligands in coordination chemistry.[2]

  • Pharmaceutical Intermediates: It is used to synthesize drug intermediates and active pharmaceutical ingredients (APIs) where steric bulk is required to achieve a specific conformation or to modulate biological activity.[1]

Logical Application Workflow

Application Reagent This compound (Sterically Hindered Electrophile) Reaction Nucleophilic Acyl Substitution Reagent->Reaction Nucleophile Nucleophile (e.g., enolate, amine) Nucleophile->Reaction Product Sterically Congested Product (e.g., Hindered Ketone, Amide) Reaction->Product Forms C-C or C-N bond

Caption: Role of this compound in synthesis.

References

  • ChemBK. (2024, April 9). Mesitylacetyl chloride. Retrieved from [Link]

  • Journal of Organic Chemistry. (2019, June 7). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. PubMed. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Reddit. (2024, July 23). Acyl chloride formation in presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Mesityl Chloride. Retrieved from [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.52629-46-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
  • Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
  • Doria.fi. (2014, September 19). Methyl and ethyl chloride synthesis in microreactors. Retrieved from [Link]

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An In-depth Technical Guide to 2-Mesitylacetyl Chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride) is a sterically hindered acyl chloride that serves as a valuable intermediate in advanced organic synthesis. Its unique structural features, characterized by a reactive acyl chloride moiety shielded by a bulky mesityl group, impart distinct reactivity profiles that are leveraged in the synthesis of complex molecules, including pharmaceutical intermediates and specialty materials.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, characteristic reactivity, and key applications for professionals in research and drug development.

Introduction and Structural Elucidation

This compound, with the chemical formula C₁₁H₁₃ClO, is an aromatic acyl chloride.[1][2] The core structure consists of an acetyl chloride group attached to the methylene bridge of a mesitylene (2,4,6-trimethylbenzene) ring. The defining feature of this molecule is the significant steric hindrance imposed by the two ortho-methyl groups of the mesityl ring. This steric shield profoundly influences the electrophilicity and accessibility of the carbonyl carbon, making it a more selective acylating agent compared to less hindered analogues like phenylacetyl chloride. This controlled reactivity is a critical asset in multi-step syntheses where chemoselectivity is paramount.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the effective use of any chemical reagent. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 52629-46-6[1][3]
Molecular Formula C₁₁H₁₃ClO[1][2][3]
Molecular Weight 196.67 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point Approx. -5°C to 0°C[1][2]
Boiling Point ~266°C (atmospheric); 167-171°C (lit., likely under vacuum)[1][2][4]
Solubility Soluble in common organic solvents (e.g., benzene, chloroform, ethanol); slightly soluble in water (reacts)[1][2]

Note on Boiling Point: Literature values for the boiling point show significant variation, which is common for reactive compounds. The lower value likely represents the boiling point under reduced pressure, a standard practice to prevent thermal decomposition during distillation.

While specific, publicly available NMR and MS spectra for this exact compound are scarce, typical spectroscopic features would include:

  • ¹H NMR: A singlet for the methylene protons (CH₂), two distinct singlets for the aromatic protons and the methyl groups on the mesityl ring.

  • ¹³C NMR: A characteristic signal for the carbonyl carbon (~170 ppm), along with signals for the methylene carbon and the aromatic and methyl carbons of the mesityl group.

  • IR Spectroscopy: A strong, sharp absorption band for the C=O stretch of the acyl chloride, typically found in the range of 1780-1815 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak (M⁺) and a prominent peak corresponding to the loss of the chlorine atom (M-35/37)⁺.

Synthesis of this compound

The most reliable and common synthesis is a two-stage process starting from mesitylene. First, the precursor 2-Mesitylacetic acid is prepared, which is subsequently chlorinated to yield the final product.

Stage 1: Synthesis of 2-Mesitylacetic Acid

The synthesis of the carboxylic acid precursor is a critical first step, often achieved via the chloromethylation of mesitylene followed by cyanation and hydrolysis. A well-established procedure is adapted from Organic Syntheses.[5][6]

Causality and Experimental Rationale:

  • Chloromethylation: Mesitylene is reacted with formaldehyde and HCl to introduce a chloromethyl group (-CH₂Cl) onto the aromatic ring. The high electron density of the mesitylene ring facilitates this electrophilic substitution.

  • Cyanation: The resulting mesityl chloride is then treated with a cyanide salt (e.g., NaCN or KCN) in a nucleophilic substitution reaction (Sₙ2) to form mesitylacetonitrile.

  • Hydrolysis: The nitrile is then subjected to acidic or basic hydrolysis, which converts the cyano group (-CN) into a carboxylic acid group (-COOH), yielding 2-Mesitylacetic acid.[5]

Stage 2: Chlorination to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[7] Thionyl chloride (SOCl₂) is the reagent of choice for this step.[8][9]

Causality and Experimental Rationale:

  • Reagent Choice: Thionyl chloride is highly effective because it reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8] The escape of these gases from the reaction mixture drives the equilibrium towards the product, ensuring a high yield in an irreversible manner.[8]

  • Mechanism: The reaction proceeds via a chlorosulfite intermediate, which makes the hydroxyl group an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the final product.[9][10]

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species that speeds up the initial activation of the carboxylic acid.[11]

Detailed Experimental Protocol:

Materials:

  • 2-Mesitylacetic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5-2.0 equiv)[12]

  • Anhydrous solvent (e.g., toluene, dichloromethane, or neat)[11]

  • Catalytic N,N-dimethylformamide (DMF) (optional)

  • Reaction flask, reflux condenser with a drying tube (CaCl₂) or gas outlet to a scrubber, magnetic stirrer, and heating mantle.

Procedure:

  • Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

  • Charging the Flask: Charge the reaction flask with 2-Mesitylacetic acid and the anhydrous solvent (if used).[11]

  • Reagent Addition: Slowly add thionyl chloride to the stirred mixture at room temperature.[12] If using a catalyst, add a few drops of DMF. An exothermic reaction and gas evolution (SO₂, HCl) will be observed.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases.[12] The progress can be monitored by the disappearance of the solid carboxylic acid.

  • Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

  • Purification: The crude this compound is then purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid.

Synthesis Workflow Diagram

SynthesisWorkflow Mesitylene Mesitylene Chloromethylation Chloromethylation (+ HCHO, HCl) Mesitylene->Chloromethylation MesitylChloride Mesityl Chloride Chloromethylation->MesitylChloride Cyanation Cyanation (+ NaCN) MesitylChloride->Cyanation Mesitylacetonitrile Mesitylacetonitrile Cyanation->Mesitylacetonitrile Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Mesitylacetonitrile->Hydrolysis MesitylaceticAcid 2-Mesitylacetic Acid Hydrolysis->MesitylaceticAcid Chlorination Chlorination (+ SOCl₂) MesitylaceticAcid->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Overall synthesis pathway for this compound.

Chemical Reactivity and Synthetic Applications

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in nucleophilic acyl substitution reactions.[13]

The Role of Steric Hindrance

The key to understanding the utility of this compound is its steric profile. The ortho-methyl groups on the mesityl ring partially block the trajectory of incoming nucleophiles. This has two major consequences:

  • Reduced Reactivity: Reactions are generally slower compared to unhindered acyl chlorides. This can be advantageous, preventing runaway reactions and allowing for better control.[13][14]

  • Increased Selectivity: When competing nucleophilic sites are present in a substrate, the bulky nature of this compound can favor reaction at the less sterically encumbered site.

Key Reactions

This compound undergoes the canonical reactions of acyl chlorides, including:

  • Alcoholysis (Esterification): Reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[14] Due to steric hindrance, primary alcohols react much faster than secondary or tertiary alcohols.[13]

  • Aminolysis (Amidation): Reacts with primary and secondary amines to form amides. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the generated HCl.[14]

  • Hydrolysis: Reacts readily with water to hydrolyze back to 2-Mesitylacetic acid. This highlights the need for anhydrous conditions during its synthesis and use.[14]

  • Friedel-Crafts Acylation: It can be used as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), though the steric bulk can make this reaction challenging.

Diagram of Key Reactions

Reactions cluster_products Products AcylChloride 2-Mesitylacetyl Chloride Ester Ester AcylChloride->Ester + R-OH (Alcohol) - HCl Amide Amide AcylChloride->Amide + R₂NH (Amine) - HCl CarboxylicAcid Carboxylic Acid AcylChloride->CarboxylicAcid + H₂O (Water) - HCl

Caption: Nucleophilic acyl substitution reactions of this compound.

Applications in Drug Development

This compound is an important building block in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).[1][2] The incorporation of a chlorine atom into a molecule is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[15] While specific, high-profile drug syntheses involving this exact reagent are not always in the public domain, its utility lies in its ability to introduce the bulky, lipophilic mesitylacetyl group into a target structure. This group can serve as a key pharmacophore element or as a protective group that influences the overall conformation and properties of the final molecule. Its role is analogous to other versatile acylating agents like chloroacetyl chloride, which are widely used to construct heterocyclic scaffolds and linkers in drug discovery.[16][17]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound must be handled with appropriate caution.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1][2] It is an irritant to the skin, eyes, and respiratory system.[1][2] Like other acyl chlorides, it is a lachrymator (tear-producing agent).[18]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.

  • Handling: Avoid all contact with skin and eyes and do not breathe the vapor.[1][2] Use equipment that is resistant to corrosives. Keep away from water and moisture, as it reacts to release corrosive HCl gas.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[19] Store away from incompatible materials such as water, strong bases, alcohols, and amines.[20]

First Aid:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • ChemBK. (2024). 2,4,6-Trimethylphenylacetyl Chloride. Available at: [Link]

  • ChemTube3D. Acid Chloride Formation - Thionyl Chloride. Available at: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • ChemBK. (2024). Mesitylacetyl chloride. Available at: [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. Available at: [Link]

  • Organic Syntheses. mesitylacetic acid. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available at: [Link]

  • National Institutes of Health (NIH). (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Available at: [Link]

  • ChemBK. (2024). Mesitylacetic acid. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.5 Acid Chloride Formation. Available at: [Link]

  • Google Patents. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
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  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • Google Patents. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
  • National Institutes of Health (NIH). Mesityl Chloride | C9H11Cl | CID 15462 - PubChem. Available at: [Link]

  • Royal Society of Chemistry. The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Available at: [Link]

  • National Institutes of Health (NIH). 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem. Available at: [Link]

  • Patsnap. Preparation method for 2-4-6-trimethylbenzoyl chloride. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. Available at: [Link]

  • National Institutes of Health (NIH). 2-Methoxy-2-phenylacetyl chloride | C9H9ClO2 | CID 12635955 - PubChem. Available at: [Link]

  • National Institutes of Health (NIH). 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem. Available at: [Link]

  • Organic Syntheses. 1. Procedure. Available at: [Link]

  • Wikipedia. Chloroacetyl chloride. Available at: [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

  • National Institutes of Health (NIH). Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. Available at: [Link]

  • National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • ResearchGate. (2025). (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available at: [Link]

  • Gases Grit. (2023). The Usage Of Methyl Chloride (CH3Cl) In The Chemistry Synthesis Field. Available at: [Link]

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Foreword: Understanding a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Mesitylacetyl Chloride for Advanced Research

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precision of our molecular tools is paramount. This compound, also known as (2,4,6-trimethylphenyl)acetyl chloride, emerges as a valuable reagent for introducing a sterically hindered, lipophilic moiety into a target molecule. Its unique structure, featuring a bulky mesityl group adjacent to the reactive acyl chloride, offers both challenges and opportunities in synthetic design. This guide provides a comprehensive overview of its core physical properties, a reliable synthesis protocol, predictive analytical characterization, and essential safety protocols, designed for the practicing researcher and development professional.

Core Molecular and Physical Properties

This compound (CAS No. 52629-46-6) is a reactive acyl chloride that presents as a colorless to pale yellow liquid under standard conditions.[1] Its physical characteristics are critical for its proper handling, storage, and application in synthesis.

A notable point of clarification arises from public data sources regarding its melting point. Some databases erroneously list a melting point of 167-171°C.[1][2] This value corresponds to its precursor, 2,4,6-trimethylphenylacetic acid.[3] The acyl chloride itself is a liquid at ambient temperature, with a melting point estimated to be between -5°C and 0°C.[1] This distinction is crucial for experimental planning.

The comprehensive physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 52629-46-6[1][2]
Molecular Formula C₁₁H₁₃ClO[1]
Molecular Weight 196.67 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Melting Point Approx. -5°C to 0°C[1]
Boiling Point ~266°C (at 760 Torr); 130°C (at 10 Torr)[1]
Density 1.095 g/cm³[2]
Refractive Index 1.526[1]
Flash Point 126.6°C[1]
Vapor Pressure 0.003 mmHg at 25°C[1]
Solubility Soluble in common organic solvents (e.g., chloroform, benzene, ethanol).[1]
Stability Highly moisture-sensitive; reacts with water, alcohols, and amines.[1]

Laboratory-Scale Synthesis Protocol

The most direct and common method for preparing this compound is through the chlorination of its parent carboxylic acid, 2,4,6-trimethylphenylacetic acid. Thionyl chloride (SOCl₂) is a preferred reagent for this conversion due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Causality in Reagent Choice

Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. A low-boiling-point, inert solvent like dichloromethane or toluene is used to facilitate a homogenous reaction mixture and control the reaction temperature.[4] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the product by atmospheric moisture.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Chlorination cluster_2 Step 3: Workup & Purification A Combine 2,4,6-trimethylphenylacetic acid and anhydrous solvent in a flask. B Equip with reflux condenser and N2/Ar inlet. A->B C Slowly add thionyl chloride (SOCl2) via addition funnel. B->C D Heat mixture to reflux (e.g., 60-80°C). C->D E Monitor reaction (TLC or disappearance of starting material). D->E F Cool to room temperature. E->F G Remove solvent and excess SOCl2 under reduced pressure. F->G H Purify by vacuum distillation to yield the final product. G->H

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 2,4,6-trimethylphenylacetic acid (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, ~5 mL per gram of acid).

  • Reagent Addition: Begin stirring and slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension via a dropping funnel. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed. Ensure the off-gas is directed through a scrubber (e.g., a bubbler containing NaOH solution).

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Isolation: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure (e.g., 130°C at 10 Torr) to yield pure this compound.[1]

Analytical Characterization: Predictive Spectroscopic Signatures

As a Senior Application Scientist, it is often necessary to predict the analytical signatures of a compound to confirm its identity post-synthesis. The following table outlines the expected spectroscopic data for this compound based on its molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Aromatic Protons (2H)~6.8-7.0 ppm (s)Singlet due to symmetrical substitution on the aromatic ring.
Methylene Protons (-CH₂-) (2H)~4.0-4.2 ppm (s)Alpha to a carbonyl and a benzene ring, deshielded. Singlet as there are no adjacent protons.
para-Methyl Protons (3H)~2.2-2.3 ppm (s)Standard chemical shift for a methyl group on a benzene ring.
ortho-Methyl Protons (6H)~2.3-2.4 ppm (s)Slightly more deshielded than the para-methyl due to proximity to the acetyl chloride group.
¹³C NMR Carbonyl Carbon (C=O)~170-175 ppmCharacteristic region for an acyl chloride carbonyl.
Aromatic C (quaternary)~135-140 ppmCarbons attached to methyl groups and the acetyl group.
Aromatic CH~128-130 ppmThe two equivalent C-H carbons on the ring.
Methylene Carbon (-CH₂-)~50-55 ppmMethylene carbon alpha to the carbonyl.
Methyl Carbons (-CH₃)~20-22 ppmAromatic methyl carbons.
IR Spec. C=O Stretch~1785-1815 cm⁻¹ (strong) Key diagnostic peak. The high frequency is characteristic of the highly electrophilic acyl chloride carbonyl.
Aromatic C=C Stretch~1600, ~1450 cm⁻¹Typical aromatic ring stretches.
C-H Stretch (sp³)~2850-3000 cm⁻¹Aliphatic C-H stretches from methyl and methylene groups.
C-H Stretch (sp²)~3010-3080 cm⁻¹Aromatic C-H stretch.
Mass Spec. Molecular Ion [M]⁺m/z 196 & 198 (3:1 ratio)Presence of ³⁵Cl and ³⁷Cl isotopes gives a characteristic M+2 peak with ~3:1 intensity ratio.[5]
Major Fragmentm/z 161Loss of chlorine radical ([M-Cl]⁺).
Base Peakm/z 133Loss of CO and Cl, corresponding to the stable mesitylmethyl cation ([C₁₀H₁₃]⁺).

Safety, Handling, and Emergency Protocols

This compound is a corrosive and irritating substance that is highly reactive towards moisture and nucleophiles.[1] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of its irritating vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from water, alcohols, bases, and amines.[1]

  • Disposal: Waste should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base, then disposed of in accordance with local environmental regulations.

Emergency Response Logic

G cluster_spill Spill Response cluster_exposure Personnel Exposure Start Incident Occurs (Spill or Exposure) Spill_1 Evacuate immediate area. Ensure proper PPE is worn. Start->Spill_1 Spill Exposure_Type Type of Exposure? Start->Exposure_Type Exposure Spill_2 Cover with inert absorbent material (e.g., vermiculite, dry sand). Spill_1->Spill_2 Spill_3 Collect into a sealed container for chemical waste. Spill_2->Spill_3 Spill_4 Ventilate area and decontaminate surfaces. Spill_3->Spill_4 Inhalation Move to fresh air. Seek immediate medical attention. Exposure_Type->Inhalation Inhalation Skin Remove contaminated clothing. Flush skin with water for 15+ min. Exposure_Type->Skin Skin Contact Eyes Flush eyes with water for 15+ min. Seek immediate medical attention. Exposure_Type->Eyes Eye Contact

Caption: Decision workflow for handling spills or exposure incidents.

Applications in Drug Discovery and Development

The primary utility of this compound is as a specialized acylating agent.[1] The introduction of the mesitylacetyl group can be strategically employed to:

  • Increase Lipophilicity: The bulky, hydrocarbon-rich mesityl group can enhance a drug candidate's ability to cross lipid membranes, potentially improving oral bioavailability or CNS penetration.

  • Provide Steric Shielding: The ortho-methyl groups provide significant steric hindrance around the carbonyl linkage. This can be used to slow the rate of hydrolysis of an ester or amide bond, effectively acting as a protecting group or modulating the drug's metabolic stability and duration of action.

  • Serve as a Bulky Scaffold: In structure-activity relationship (SAR) studies, it serves as a large, rigid building block to probe the steric tolerance of a target's binding pocket.

Its role as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, follows similar principles, where molecular shape and stability are key to biological activity and environmental persistence.

References

  • ChemBK. (2024). 2,4,6-Trimethylphenylacetyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethylbenzyl chloride. Retrieved from [Link]

  • SIELC Technologies. (2018). (2,4,6-Trimethylphenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (2017). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
  • PubChem. (n.d.). Mesityl Chloride. Retrieved from [Link]

  • Google Patents. (1997). HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

  • Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-trimethyl-. Retrieved from [Link]

  • ChemicalSuppliers.com. (n.d.). 2,4,6-Trimethylphenylacetyl Chloride. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylvaleroyl chloride. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride) is a sterically hindered acyl chloride of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility as a synthetic intermediate is profoundly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of this compound, addressing the inherent challenges posed by its high reactivity. We will delve into the theoretical principles governing its solubility, present a qualitative solubility summary, and provide a rigorous, field-proven experimental protocol for its quantitative determination. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection and ensuring the integrity of experimental outcomes.

Introduction: The Significance of this compound in Synthesis

This compound, with the chemical formula C₁₁H₁₃ClO, is a valuable reagent in synthetic organic chemistry.[1] The bulky mesityl (2,4,6-trimethylphenyl) group provides significant steric hindrance around the reactive acyl chloride moiety. This structural feature can be exploited to achieve selective acylation reactions, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients.[1]

A thorough understanding of the solubility of this compound is paramount for its effective use. Proper solvent selection is crucial for:

  • Reaction Kinetics and Yield: Ensuring the reagent is fully dissolved is essential for achieving optimal reaction rates and maximizing product yield.

  • Process Safety and Handling: Knowledge of solubility and reactivity in different solvents is critical for safe handling, storage, and waste disposal.[2]

  • Purification and Isolation: The choice of solvent impacts crystallization and chromatography, key steps in obtaining a pure final product.

This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of this compound solubility.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. For this compound, the key considerations are:

  • Polarity: As an acyl chloride, the molecule possesses a polar carbonyl group (C=O) and a carbon-chlorine (C-Cl) bond, leading to dipole-dipole interactions.[3] However, the large, nonpolar mesityl group dominates the overall molecular character, rendering it largely nonpolar.

  • Reactivity: Acyl chlorides are highly reactive towards nucleophiles.[3] This is a critical factor that distinguishes solubility from chemical reaction. Protic solvents, such as water and alcohols, will react exothermically with this compound in a nucleophilic acyl substitution reaction, rather than simply dissolving it.[4][5] This necessitates the use of aprotic solvents for true solubility determination.

The interplay of these factors dictates that this compound will exhibit the highest solubility in nonpolar, aprotic organic solvents.

Qualitative Solubility Profile of this compound

Solvent Class Solvent Example Solubility/Reactivity Rationale
Aprotic, Nonpolar Toluene, Benzene, HexaneSoluble"Like dissolves like" principle; minimal reactivity.
Aprotic, Polar Chloroform, DichloromethaneSolubleGood balance of polarity to interact with the acyl chloride group without being reactive.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleGenerally compatible under anhydrous conditions. Ethers are good solvents for many organic reactions.
Protic, Polar Water, Ethanol, MethanolReacts Violently The lone pairs on the oxygen atom of the hydroxyl group act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride.[3][4]
Amines Pyridine, TriethylamineReacts Amines are strong nucleophiles and will react to form amides.[6]

Quantitative Solubility Determination: A Rigorous Experimental Protocol

The following protocol is designed to provide a reliable method for determining the quantitative solubility of this compound. The core principle is to work under strictly anhydrous conditions to prevent hydrolysis.

Pre-Experimental Preparations: Ensuring Anhydrous Conditions

The success of this experiment hinges on the meticulous exclusion of water.

  • Glassware: All glassware (vials, syringes, stir bars) must be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Solvents: Use only high-purity, anhydrous solvents. It is recommended to use solvents from a freshly opened bottle or to dry them using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of dry nitrogen or argon. This can be achieved using a glovebox or standard Schlenk line techniques.[2]

Experimental Workflow: Gravimetric Determination

This method involves the incremental addition of the solute to a known volume of solvent until saturation is reached.

G cluster_prep Preparation cluster_exp Experiment (under Inert Atmosphere) cluster_calc Calculation prep1 Oven-dry all glassware prep2 Cool glassware in desiccator prep1->prep2 prep3 Obtain anhydrous solvent prep2->prep3 exp1 Tare a vial with a stir bar exp2 Add a precise volume of anhydrous solvent (e.g., 5.00 mL) exp1->exp2 exp3 Record the initial mass exp2->exp3 exp4 Add a small, known mass of this compound exp3->exp4 exp5 Stir vigorously exp4->exp5 exp6 Observe for complete dissolution exp5->exp6 exp6->exp4 If dissolved exp7 Repeat additions until solid persists exp6->exp7 exp8 Record the total mass of solute added exp7->exp8 calc1 Calculate solubility (g/100 mL or mol/L) exp8->calc1

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, place a magnetic stir bar into a tared 20 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen anhydrous solvent to the vial.

  • Initial Mass: Record the total mass of the vial, stir bar, and solvent.

  • Solute Addition: Carefully add a small, pre-weighed amount (e.g., 50 mg) of this compound to the solvent.

  • Dissolution: Stir the mixture vigorously for at least 15 minutes.

  • Observation: Visually inspect the solution for any undissolved solid. A laser pointer can be used to detect the Tyndall effect, which would indicate a colloidal suspension rather than a true solution.

  • Incremental Addition: If the solute completely dissolves, continue to add small, known masses of this compound, allowing sufficient time for dissolution after each addition.

  • Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after prolonged stirring (e.g., > 30 minutes).

  • Final Mass: Record the total mass of this compound added to reach saturation.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Illustrative Quantitative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound at 25°C to illustrate the expected trends. This data is for demonstrative purposes only and should be experimentally verified.

Solvent Solubility ( g/100 mL) Molar Solubility (mol/L)
Dichloromethane~ 45~ 2.29
Toluene~ 38~ 1.93
Tetrahydrofuran (THF)~ 35~ 1.78
Hexane~ 15~ 0.76

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[7]

  • Inert Atmosphere: As emphasized, work under an inert atmosphere to prevent decomposition and the release of corrosive hydrogen chloride gas upon contact with moisture.[2]

  • Quenching and Disposal: Unused or waste this compound should be quenched slowly by adding it to a stirred, cooled solution of sodium bicarbonate or a similar weak base. Dispose of all chemical waste in accordance with local regulations.

Logical Relationships in Solvent Selection

The choice of solvent is a critical decision in any synthetic procedure involving this compound. The following diagram illustrates the logical flow for selecting an appropriate solvent.

G start Start: Need to dissolve This compound is_protic Is the solvent protic? (e.g., water, alcohol, amine) start->is_protic reacts Result: Reaction Occurs (Hydrolysis/Amidation) Do NOT use. is_protic->reacts Yes is_aprotic Solvent is aprotic is_protic->is_aprotic No polarity_check Consider polarity and reaction conditions is_aprotic->polarity_check nonpolar Nonpolar Aprotic (e.g., Toluene, Hexane) Good for general dissolution polarity_check->nonpolar Nonpolar needed polar Polar Aprotic (e.g., DCM, Chloroform, THF) Good for reactions requiring a more polar medium polarity_check->polar Polar needed end End: Solvent selected nonpolar->end polar->end

Caption: Decision tree for solvent selection.

Conclusion

While quantitative solubility data for this compound is not widely published due to its reactive nature, a comprehensive understanding of its chemical properties allows for a systematic approach to its use in the laboratory. By adhering to strict anhydrous techniques and selecting appropriate aprotic solvents, researchers can effectively control its dissolution and reactivity. The experimental protocol detailed in this guide provides a robust framework for determining the solubility of this and other reactive acyl chlorides, empowering scientists to optimize their synthetic methodologies and advance their research objectives.

References

  • ChemBK. (2024, April 9). 2,4,6-Trimethylphenylacetyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

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An In-depth Technical Guide to the Spectral Analysis of 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Sterically Hindered Acyl Chlorides

2-Mesitylacetyl chloride (also known as 2-(2,4,6-trimethylphenyl)acetyl chloride) is a valuable synthetic intermediate characterized by significant steric hindrance around the reactive acyl chloride moiety.[1][2] This steric bulk, imparted by the flanking methyl groups of the mesitylene ring, modulates its reactivity, making it a selective acylating agent in complex organic syntheses. For researchers and professionals in drug development, confirming the identity, purity, and structural integrity of such reagents is paramount. Simple analytical methods may prove insufficient; a multi-technique spectroscopic approach is required for unambiguous characterization.

This guide provides a comprehensive analysis of the expected spectral data for this compound, grounded in fundamental principles and field-proven insights. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral output. This document is designed not merely as a data repository, but as an instructional tool for interpreting the spectral signatures of this and related sterically encumbered molecules.

Molecular Structure and Spectroscopic Correlation

A logical workflow is essential for the comprehensive analysis of a chemical entity. The process begins with sample preparation and proceeds through multiple spectroscopic techniques, culminating in a synthesized, validated structural assignment.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Validation Prep Sample Dissolution (CDCl₃ for NMR, Neat for IR) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR Purity & Proton/Carbon Environment IR FT-IR Spectroscopy Prep->IR Functional Group Identification MS GC-MS Analysis Prep->MS Molecular Weight & Fragmentation Analysis Spectral Interpretation (Peak Assignment, Fragmentation Analysis) NMR->Analysis IR->Analysis MS->Analysis Validation Structural Confirmation Analysis->Validation Consolidated Evidence G Mol [C₁₁H₁₃ClO]⁺˙ m/z = 196/198 Acylium [C₁₁H₁₃O]⁺ m/z = 161 (Base Peak) Mol->Acylium - Cl• Tropylium [C₉H₁₁]⁺ m/z = 119 Acylium->Tropylium - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Predicted Fragmentation Table

m/z Value Proposed Fragment Formation Pathway Significance
196/198[C₁₁H₁₃ClO]⁺˙Molecular IonConfirms the molecular weight and the presence of one chlorine atom (3:1 isotopic ratio). [3]
161[M - Cl]⁺α-cleavage: Loss of a chlorine radical from the molecular ion.This results in a stable acylium ion. Due to the stability of this ion, this fragment is predicted to be the base peak (the most abundant ion). [4][5]
119[M - Cl - CO]⁺Loss of carbon monoxide from the acylium ion (m/z 161).This fragmentation leads to the formation of the mesitylmethyl cation (a substituted benzyl cation), which is resonance-stabilized.
91[C₇H₇]⁺Rearrangement and fragmentation of the mesityl group.A common fragment in compounds containing a substituted benzene ring, often attributed to the tropylium ion.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a low-melting solid or oil, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Resolution should be set to 4 cm⁻¹.

  • Data Processing: Perform automatic baseline correction and ATR correction if available in the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, inert solvent such as dichloromethane or hexane. [5]2. GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Inlet: Set to 250 °C with a split ratio of 50:1.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and key fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and highlight the effects of steric hindrance. The IR spectrum provides definitive evidence of the critical acyl chloride functional group via its characteristic high-frequency C=O absorption. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, including a 3:1 M⁺/[M+2]⁺ isotopic cluster and a dominant acylium ion base peak. Together, these spectral data form a unique analytical fingerprint, providing researchers with the confidence required for its application in synthesis and development.

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An In-depth Technical Guide to the Synthesis of 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Mesitylacetyl chloride, also known as 2,4,6-trimethylphenylacetyl chloride (CAS No: 52629-46-6), is a highly valuable and reactive intermediate in the field of organic synthesis.[1][2] Its structure, featuring a sterically hindered acyl chloride moiety attached to a mesitylene ring, makes it a unique building block for introducing the mesitylacetyl group into complex molecules. This functionality is of significant interest to researchers in drug development and the broader chemical industry, where it can be used in acylation reactions to synthesize novel pharmaceutical intermediates, dyes, and fragrances.[1][2]

This technical guide provides a comprehensive overview of a reliable and well-established synthetic route to this compound. The narrative is structured to not only provide a step-by-step protocol but to elucidate the underlying chemical principles and the rationale behind key experimental choices. The synthesis is logically divided into two primary stages: first, the preparation of the requisite precursor, 2-Mesitylacetic acid, from commercially available starting materials; and second, the final conversion of this carboxylic acid to the target acyl chloride.

Part 1: Synthesis of the Precursor: 2-Mesitylacetic Acid

The most direct pathway to this compound is via the chlorination of its corresponding carboxylic acid, 2-Mesitylacetic acid (CAS No: 4408-60-0).[3][4] As this precursor is not always readily available in bulk, a robust synthesis from mesitylene is a critical first step. The following multi-step procedure, adapted from the trusted repository Organic Syntheses, provides a reliable method for its preparation.[5] This route systematically builds the acetic acid sidechain onto the mesitylene core.[6]

Logical Workflow for 2-Mesitylacetic Acid Synthesis

The synthesis begins with the functionalization of mesitylene via chloromethylation, followed by a nucleophilic substitution to introduce a nitrile group, which is then hydrolyzed to the desired carboxylic acid.

G Mesitylene Mesitylene Chloroisodurene α-Chloroisodurene Mesitylene->Chloroisodurene Step A: Chloromethylation Reagent1 HCHO, HCl Reagent1->Chloroisodurene Mesitylacetonitrile Mesitylacetonitrile Chloroisodurene->Mesitylacetonitrile Step B: Cyanation Reagent2 NaCN Reagent2->Mesitylacetonitrile Mesitylacetic_Acid 2-Mesitylacetic Acid Mesitylacetonitrile->Mesitylacetic_Acid Step C: Hydrolysis Reagent3 H₂SO₄, H₂O, Δ Reagent3->Mesitylacetic_Acid G cluster_0 Reactants cluster_1 Products Mesitylacetic_Acid 2-Mesitylacetic Acid Product This compound Mesitylacetic_Acid->Product Chlorination Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Product Solvent Inert Solvent (e.g., Toluene) Solvent->Product Reaction Medium Catalyst DMF (catalytic) Catalyst->Product Catalyst Byproduct1 SO₂ (gas) Product->Byproduct1 Gaseous Byproducts Byproduct2 HCl (gas) Product->Byproduct2

Caption: Synthesis of this compound from its carboxylic acid precursor.

Experimental Protocol: this compound

This protocol is adapted from established procedures for acyl chloride synthesis. [7][8]Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride drying tube or gas outlet to a scrubber), and a dropping funnel, place 2-Mesitylacetic acid (e.g., 50 g, 0.28 mol).

  • Add an inert solvent such as toluene (200 mL) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). [7]3. Stir the mixture to form a suspension.

  • Slowly add thionyl chloride (e.g., 26 mL, 42.5 g, 0.36 mol, ~1.3 equivalents) to the suspension via the dropping funnel over 30 minutes. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases. The solution should become clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride.

  • The crude this compound can be purified by vacuum distillation (b.p. ~130°C at 10 Torr) to yield a colorless to pale yellow liquid. [2]

Data Presentation: Reagent Summary
ReagentFormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Mesitylacetic AcidC₁₁H₁₄O₂178.2350.00.281.0
Thionyl ChlorideSOCl₂118.9742.50.36~1.3
TolueneC₇H₈92.14200 mL-Solvent
DMFC₃H₇NO73.09~0.5 mL-Catalyst

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process commencing with the construction of the 2-Mesitylacetic acid precursor from mesitylene, followed by its efficient chlorination using thionyl chloride. The choice of thionyl chloride is justified by its high reactivity and the convenient removal of its gaseous byproducts, which simplifies the purification of the final product. [9][10]This guide provides a scientifically grounded and detailed protocol, empowering researchers and drug development professionals to confidently produce this valuable synthetic intermediate for a wide range of applications.

References

  • Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene.
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  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

  • Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012-05-25). Available from: [Link]

  • ChemBK. 2,4,6-Trimethylphenylacetyl Chloride. (2024-04-09). Available from: [Link]

  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). Available from: [Link]

  • College of Saint Benedict & Saint John's University. Figure CX5.1. Possible syntheses of an acid chloride. Available from: [Link]

  • ResearchGate. Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. (1970-01). Available from: [Link]

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  • YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022-02-21). Available from: [Link]

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  • Google Patents. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
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A Researcher's Guide to the Synthesis of 2,4,6-Trimethylphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4,6-Trimethylphenylacetyl chloride, also known as mesitylacetyl chloride, is a sterically hindered acyl chloride of significant interest in pharmaceutical and fine chemical synthesis. Its bulky 2,4,6-trimethylphenyl (mesityl) group provides unique steric and electronic properties, making it a valuable reagent for introducing this moiety into complex molecules and for creating sterically demanding linkages. This guide provides an in-depth, technically-focused protocol for the preparation of 2,4,6-trimethylphenylacetyl chloride, beginning with the synthesis of its carboxylic acid precursor, 2,4,6-trimethylphenylacetic acid. The document elucidates the causal reasoning behind key experimental choices, outlines detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Synthetic Utility of 2,4,6-Trimethylphenylacetyl Chloride

2,4,6-Trimethylphenylacetyl chloride (C₁₁H₁₃ClO) is a colorless to pale yellow liquid that serves as a crucial intermediate in organic synthesis.[1] Its primary utility lies in acylation reactions where the introduction of a bulky, rigid mesitylacetyl group is desired.[1] This structural feature is exploited in drug development to modulate the pharmacological properties of active pharmaceutical ingredients (APIs) and in the synthesis of specialized polymers and dyes.[1][2]

The preparation of this acyl chloride is a two-step process, commencing with the synthesis of the corresponding carboxylic acid, followed by chlorination. The integrity of the final product is highly dependent on the successful execution of both stages.

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₃ClO[1]

  • Molecular Weight: 196.67 g/mol [3]

  • Appearance: Colorless to pale yellow liquid[1]

  • Boiling Point: ~266 °C[1]

  • Solubility: Soluble in common organic solvents (e.g., chloroform, benzene) and reacts with protic solvents like water and alcohols.[1]

Synthesis of Precursor: 2,4,6-Trimethylphenylacetic Acid

The most common and efficient route to the target acyl chloride begins with the synthesis of its precursor, 2,4,6-trimethylphenylacetic acid (also known as mesitylacetic acid). A reliable method involves a Friedel-Crafts type reaction between mesitylene (1,3,5-trimethylbenzene) and an activated acetic acid derivative.[4][5]

The following workflow outlines a robust procedure for synthesizing the necessary precursor, 2,4,6-trimethylphenylacetic acid, which is a critical first step before its conversion to the final acyl chloride product.

G cluster_0 Part 1: Precursor Synthesis reagents Reagents (Mesitylene, Activated Acetic Acid Derivative, AlCl₃) reaction Friedel-Crafts Alkylation - Inert solvent (e.g., DCM) - Controlled Temperature (40-45°C) reagents->reaction 1. Combine hydrolysis Acidic Hydrolysis - Quench with 10% HCl reaction->hydrolysis 2. Hydrolyze extraction Workup & Extraction - Separate organic phase - Extract aqueous with DCM hydrolysis->extraction 3. Extract saponification Saponification - NaOH, Methanol/Water - Reflux extraction->saponification 4. Saponify crude ester purification Purification & Isolation - Acidification (conc. HCl) - Extraction & Drying saponification->purification 5. Isolate product1 Product: 2,4,6-Trimethylphenylacetic Acid purification->product1 6. Final Product

Caption: Workflow for the synthesis of 2,4,6-trimethylphenylacetic acid.

Experimental Protocol: Synthesis of 2,4,6-Trimethylphenylacetic Acid

This protocol is adapted from established patent literature, which employs a sulfonyloxy-activated acetic acid ester to alkylate mesitylene in the presence of a Lewis acid catalyst.[4][5]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Mesitylene120.19200 mL~1.44 molActs as both reactant and solvent.
Aluminum Chloride (AlCl₃)133.3439.9 g0.3 molAnhydrous. Lewis acid catalyst.
n-butyl methylsulfonyloxyacetate196.2322.0 g~0.1 molAlkylating agent.
10% Hydrochloric Acid-~200 mL-For hydrolysis/quench.
Diethyl Ether74.12As needed-For extraction.
Sodium Hydroxide (NaOH)40.0012 g0.3 molFor saponification.
Methanol32.0480 mL-Solvent for saponification.
Concentrated HCl-As needed-For final product precipitation.

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge mesitylene (200 mL) and anhydrous aluminum chloride (39.9 g).

  • Initiation: Heat the mixture to 40-45°C with stirring.

  • Addition of Alkylating Agent: Add n-butyl methylsulfonyloxyacetate (22.0 g) dropwise over a period of 1 hour, maintaining the temperature between 40-45°C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the mixture overnight at 40-45°C to ensure the reaction goes to completion.

  • Hydrolysis: Cool the reaction mixture and carefully hydrolyze by pouring it onto 10% hydrochloric acid (~200 mL) with vigorous stirring.

  • Workup: Separate the organic phase. Extract the aqueous phase twice with diethyl ether. Combine all organic phases and dry over anhydrous sodium sulfate.

  • Saponification: Distill off the solvent to obtain the crude ester. To this crude product, add a solution of sodium hydroxide (12 g) in water (25 mL) and methanol (80 mL). Heat the mixture to reflux for 3-5 hours. Causality: Saponification converts the ester intermediate into the sodium salt of the carboxylic acid, which is water-soluble and allows for purification.

  • Isolation: Pour the reaction mixture into water and extract twice with diethyl ether to remove any unreacted mesitylene.

  • Precipitation: Acidify the aqueous phase with concentrated hydrochloric acid until no further precipitation is observed.

  • Final Purification: Collect the solid precipitate by filtration, wash with cold water, and dry to yield 2,4,6-trimethylphenylacetic acid.[5] The product typically has a melting point of 167-171°C.[6]

Preparation of 2,4,6-Trimethylphenylacetyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry.[7] It involves substituting the hydroxyl group of the acid with a chloride, which turns the poor leaving group (-OH) into an excellent leaving group (-Cl), thereby activating the carbonyl group for nucleophilic acyl substitution.[7]

Selection of Chlorinating Agent

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

Chlorinating AgentFormulaB.P. (°C)ByproductsKey Considerations
Thionyl Chloride SOCl₂76SO₂(g), HCl(g)Cost-effective; gaseous byproducts simplify purification.[8] Can require higher temperatures.
Oxalyl Chloride (COCl)₂63CO(g), CO₂(g), HCl(g)More reactive and works under milder conditions; more expensive.

For this synthesis, thionyl chloride is the preferred reagent due to its efficiency, cost-effectiveness, and the ease of removing its gaseous byproducts, which drives the reaction to completion.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.[8]

Reaction Mechanism with Thionyl Chloride

The mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride, followed by a series of steps leading to the final acyl chloride and gaseous byproducts.

G RCOOH R-COOH (Carboxylic Acid) Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Product R-COCl (Acyl Chloride) Intermediate1->Product + Cl⁻ (attack) Byproducts SO₂ + HCl Intermediate1->Byproducts - SO₂ - HCl Chloride Cl⁻

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Detailed Mechanistic Steps:

  • The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7][9]

  • A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate.[10]

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, which abstracts the proton to form HCl.[9][11]

Experimental Protocol: Chlorination

This protocol is based on general procedures for acyl chloride synthesis and incorporates insights from patent literature describing industrial-scale production.[12][13]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,4,6-Trimethylphenylacetic acid178.2383.2 g0.47 molDried thoroughly before use.
Thionyl Chloride (SOCl₂)118.9761.5 mL (100 g)0.84 molUse in excess (1.5-2 eq).
Toluene92.14166 g-Anhydrous solvent.
DMF73.090.5 mL~0.007 molCatalyst.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add toluene (166 g) and DMF (0.5 mL). The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Addition of Acid: Add the 2,4,6-trimethylphenylacetic acid (83.2 g) to the flask and stir to form a suspension.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (61.5 mL) via the dropping funnel at room temperature. An exothermic reaction with gas evolution will be observed. Causality: All operations must be conducted in a fume hood due to the release of toxic HCl and SO₂ gases.[8]

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 80°C) and maintain for 2-4 hours.[13] The reaction is complete when gas evolution ceases.

  • Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Trustworthiness: This step is critical for obtaining a high-purity product. The boiling point of thionyl chloride is 76°C, allowing it to be easily removed. c. The crude 2,4,6-trimethylphenylacetyl chloride is then purified by vacuum distillation. The boiling point is approximately 167-171°C, though this may vary with pressure.[1]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the two aromatic protons, the methylene (-CH₂-) protons, and the three distinct methyl (-CH₃) groups on the benzene ring.
¹³C NMR A signal for the highly deshielded carbonyl carbon (>170 ppm), along with signals for the aromatic, methylene, and methyl carbons.
IR Spectroscopy A strong, characteristic C=O stretching band for the acyl chloride functional group, typically appearing around 1780-1815 cm⁻¹.

Safety, Handling, and Storage

Acyl chlorides are hazardous chemicals that require strict safety protocols.[14]

  • Corrosivity and Toxicity: 2,4,6-Trimethylphenylacetyl chloride is corrosive and irritating to the skin, eyes, and respiratory system.[1] All handling must be performed in a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[14][15]

  • Moisture Sensitivity: Acyl chlorides react violently with water, hydrolyzing back to the carboxylic acid and releasing corrosive HCl gas.[16][17] All glassware must be thoroughly dried, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the product in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[15][18]

  • Spill and Waste: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous waste. Do not use water.[17] Waste should be disposed of in accordance with local regulations.

By adhering to the detailed protocols and safety measures outlined in this guide, researchers can reliably and safely synthesize high-purity 2,4,6-trimethylphenylacetyl chloride for application in advanced chemical development.

References

  • Source: ReactionWeb.
  • Title: 2,4,6-Trimethylphenylacetyl Chloride Source: ChemBK URL
  • Title: Thionyl Chloride (SOCl2)
  • Title: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2)
  • Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL
  • Title: Standard Operating Procedure for the use of Acetyl chloride Source: Western Carolina University URL
  • Title: Process for the preparation of 2,4,6-trimethylphenylacetic acid Source: Google Patents URL
  • Title: Process for preparation of 2,4,6-trimethyl-phenylacetic acid Source: Google Patents URL
  • Title: New compounding technology for 2,4,6-trimethyl phenylacetyl chloride Source: Google Patents URL
  • Title: Conversion of carboxylic acids to acid chlorides Source: Chemistry LibreTexts URL
  • Source: Inchem.
  • Title: Acetyl chloride - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Source: Chemos GmbH&Co.
  • Title: CAS 4408-60-0 (2,4,6-Trimethylphenyl)
  • Title: Hazardous Substance Fact Sheet - Acetyl Chloride Source: New Jersey Department of Health URL
  • Title: The Role of (2,4,6-Trimethylphenyl)
  • Title: 2,4,6-Trimethylbenzeneacetyl chloride Source: PubChem URL
  • Title: Preparation method for 2-4-6-trimethylbenzoyl chloride Source: Patsnap URL

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Introduction: Understanding the Unique Character of 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Mesitylacetyl Chloride

This compound (also known as 2-(2,4,6-trimethylphenyl)acetyl chloride) is a specialized acyl chloride that serves as a valuable reagent in advanced organic synthesis. Its chemical identity, defined by the CAS Number 52629-46-6 and the molecular formula C₁₁H₁₃ClO, is distinguished by the presence of a bulky mesityl (2,4,6-trimethylphenyl) group attached to an acetyl chloride moiety.[1] This structural feature is not merely incidental; it is the primary determinant of the compound's reactivity, stability, and utility. The significant steric hindrance imposed by the three methyl groups on the aromatic ring shields the electrophilic carbonyl center, modulating its reactivity in a predictable and often advantageous manner. This guide provides an in-depth exploration of its chemical properties, reactivity profile, synthesis, and practical applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

Core Physicochemical Properties

The physical characteristics of this compound are foundational to its handling, storage, and use in reaction design. As a colorless to pale yellow liquid, its properties are summarized below, providing the necessary data for experimental planning.[1]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃ClO[1]
CAS Number 52629-46-6[1]
Appearance Colorless to pale yellow liquid[1]
Melting Point Approx. -5°C to 0°C[1]
Boiling Point Approx. 266°C (literature value of 167-171°C also noted)[1]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, benzene); slightly soluble in water, with which it reacts.[1][2]

Synthesis and Spectroscopic Characterization

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-(2,4,6-trimethylphenyl)acetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts (HCl and SO₂) are gaseous and easily removed.

A patent describes a multi-step industrial synthesis beginning with p-xylene, which undergoes chloromethylation, cyanidation, hydrolysis to the carboxylic acid, and finally, acyl chlorination with thionyl chloride.[3] For laboratory-scale preparation, the final step is most relevant.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product cluster_byproducts Byproducts (Gaseous) start 2-(2,4,6-Trimethylphenyl)acetic Acid process_node Reaction with Thionyl Chloride (SOCl₂) start->process_node 1. Reflux product_node This compound process_node->product_node 2. Purification byproducts_node SO₂ + HCl process_node->byproducts_node

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser topped with a gas outlet (vented to a scrubber), add 2-(2,4,6-trimethylphenyl)acetic acid (1.0 equiv).

  • Reagent Addition: Under an inert nitrogen atmosphere, add thionyl chloride (2.0 equiv) to the flask.[4] The addition may be performed at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (distillation).

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Spectroscopic Analysis: The Structural Fingerprint

While specific spectral data is best obtained experimentally, the expected spectroscopic signatures can be reliably predicted. These predictions are crucial for in-process reaction monitoring and final product verification.

  • ¹H NMR: The proton NMR spectrum is expected to be clean and highly informative. Key signals would include: a singlet for the two ortho-methyl groups (~2.3 ppm), a singlet for the para-methyl group (~2.2 ppm), a singlet for the two aromatic protons (~6.9 ppm), and a prominent singlet for the alpha-methylene (CH₂) protons adjacent to the carbonyl group (~4.1 ppm).

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (~172 ppm). Other expected signals include the methylene carbon, four distinct aromatic carbons (three substituted, one CH), and two signals for the methyl groups (ortho and para).

  • Infrared (IR) Spectroscopy: The most diagnostic peak will be a strong, sharp absorption band for the C=O stretch of the acyl chloride functional group, typically appearing at a high frequency around 1790-1810 cm⁻¹. This is higher than the corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the chlorine radical (M-35/37) and the loss of a CO group (M-28).

Reactivity and Mechanistic Considerations

The reactivity of this compound is a fascinating interplay between the high intrinsic electrophilicity of the acyl chloride group and the profound steric hindrance imparted by the mesityl substituent.

Nucleophilic Acyl Substitution: A Sterically Governed Reaction

Like all acyl chlorides, this compound readily undergoes nucleophilic acyl substitution.[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a transient tetrahedral intermediate. However, the rate of nucleophilic attack is significantly influenced by the steric bulk of both the nucleophile and the mesityl group itself.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Causality Behind Experimental Choices:

  • Less Hindered Nucleophiles: Reactions with small, unhindered nucleophiles like methanol, ammonia, or primary amines proceed relatively smoothly.

  • Bulky Nucleophiles: When employing sterically demanding nucleophiles (e.g., secondary amines with large substituents), the reaction rate can be dramatically reduced.[6] In these cases, elevating the reaction temperature may be necessary to provide sufficient kinetic energy to overcome the steric repulsion barrier.

  • Hydrolysis: The compound is moisture-sensitive and will readily hydrolyze to the parent carboxylic acid.[2] Therefore, all reactions must be conducted under strictly anhydrous conditions using dried solvents and glassware.

Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution

This compound is an effective reagent for Friedel-Crafts acylation, a cornerstone C-C bond-forming reaction.[1][7] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[8]

FC_Acylation start This compound + AlCl₃ acylium Mesitylacetylium Ion [Mes-CH₂-C≡O]⁺ + [AlCl₄]⁻ start->acylium 1. Formation of Electrophile sigma Sigma Complex (Arenium Ion) acylium->sigma 2. Electrophilic Attack arene Arene (Nucleophile) arene->sigma product Acylated Arene + HCl + AlCl₃ sigma->product 3. Deprotonation

Caption: General Workflow for Friedel-Crafts Acylation.

Field-Proven Insights: The bulky mesityl group plays a critical role. While Friedel-Crafts reactions are known to be sensitive to sterics, the acylation of highly activated aromatic rings (like mesitylene itself) with hindered acyl chlorides can proceed efficiently.[9] The primary influence of the steric bulk is often seen in the regioselectivity of the acylation on substituted aromatic substrates, where the electrophile will preferentially attack the least hindered position. The product ketone forms a complex with the AlCl₃ catalyst, necessitating the use of more than a stoichiometric amount of the Lewis acid.[7][10]

General Protocol: Friedel-Crafts Acylation

  • Setup: Charge a flame-dried, three-necked flask with the aromatic substrate and an anhydrous solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equiv) portion-wise, allowing for any initial exotherm to subside.

  • Acyl Chloride Addition: Add a solution of this compound (1.0 equiv) in the anhydrous solvent dropwise to the stirred suspension over 15-30 minutes.[8] Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS indicates completion.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum complexes.[7] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Applications in Drug Development and Synthesis

The unique steric profile of this compound makes it a strategic building block in medicinal chemistry and complex molecule synthesis.

  • Scaffold Elaboration: It is used to introduce the bulky mesitylacetyl group into molecules, which can serve as a lipophilic moiety to enhance membrane permeability or as a steric shield to protect a nearby functional group from metabolic degradation.

  • Synthesis of Hindered Ketones: It allows for the synthesis of sterically congested ketones that are difficult to access through other methods. These ketones are precursors to a variety of complex organic structures.

  • Intermediate in Agrochemicals and Pharmaceuticals: Acyl chlorides are fundamental intermediates. This specific reagent is valuable for synthesizing active pharmaceutical ingredients (APIs) and pesticide intermediates where the 2,4,6-trimethylphenyl motif is a key structural component.[1][3]

Safety and Handling: A Self-Validating System

As a reactive acyl chloride, this compound demands rigorous safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][11]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11][12]

  • Moisture Sensitivity: It reacts with water, liberating toxic and corrosive hydrogen chloride gas.[2] All handling must be done under anhydrous conditions. Keep containers tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials like water, strong bases, and alcohols.[12][13]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is more than a simple acylating agent; it is a precision tool for the synthetic chemist. Its defining characteristic—the sterically demanding mesityl group—provides a handle to control reactivity, influence selectivity, and build molecular complexity. By understanding its fundamental properties, reaction mechanisms, and handling requirements as detailed in this guide, researchers can effectively leverage this reagent to achieve their synthetic goals in the pursuit of novel materials and therapeutics.

References

  • ChemBK. (2024). Mesitylacetyl chloride. Available at: [Link]

  • University Lecture Notes. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • Google Patents. (2020). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride) is a highly reactive acylating agent utilized in complex organic synthesis, particularly in pharmaceutical and materials science research. Its efficacy is directly linked to its high electrophilicity, which also renders it susceptible to degradation. This guide provides a comprehensive analysis of the factors governing the stability of this compound, with a primary focus on the mechanistic principles behind its reactivity. We will dissect the unique structural features of this molecule—specifically the steric hindrance afforded by the mesityl group—and contrast its stability with other common acyl chlorides. This document outlines authoritative, field-proven protocols for optimal storage, handling, and stability assessment, designed to ensure reagent integrity and experimental reproducibility for researchers, scientists, and drug development professionals.

Introduction to this compound

Chemical Identity and Structure

This compound, with CAS Number 52629-46-6, is a derivative of carboxylic acid where the hydroxyl group of 2-mesitylacetic acid is replaced by a chlorine atom.[1] The defining feature of this molecule is the mesityl (2,4,6-trimethylphenyl) group attached to the acetyl chloride moiety. This bulky aromatic substituent plays a critical role in modulating the reactivity and stability of the acyl chloride function, a concept central to this guide.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.
Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Understanding these parameters is fundamental to its safe handling and storage.

PropertyValueSource(s)
CAS Number 52629-46-6[1]
Molecular Formula C₁₁H₁₃ClO[1][2]
Molecular Weight 196.67 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point ~130 °C at 10 Torr (~266 °C at 760 Torr)[2]
Melting Point Approx. -5 °C to 0 °C[2]
Solubility Soluble in organic solvents (e.g., chloroform, benzene); reacts with water[2]
Reactivity Highly reactive, moisture-sensitive, corrosive[2][3][4]

Core Principles of Acyl Chloride Stability

The stability of any acyl chloride is a direct consequence of the electrophilicity of its carbonyl carbon.[5][6] The primary degradation pathway is hydrolysis, which converts the highly useful acyl chloride into the corresponding, and often less reactive, carboxylic acid.[7][8][9]

The Mechanism of Hydrolysis: The Primary Degradation Pathway

Acyl chlorides react vigorously with water in a classic nucleophilic acyl substitution reaction.[8][10] The reaction proceeds via a tetrahedral intermediate, with the subsequent elimination of a chloride ion, an excellent leaving group, and a proton to yield the carboxylic acid and hydrochloric acid.[6][8] This reaction can be initiated by even trace amounts of atmospheric moisture.[6][11]

Caption: Nucleophilic acyl substitution mechanism for hydrolysis.
The Stabilizing Influence of the Mesityl Group

While all acyl chlorides are reactive, their stability varies significantly based on their structure.[5] this compound benefits from considerable steric hindrance provided by the two ortho-methyl groups on the phenyl ring.

  • Causality of Steric Hindrance: These methyl groups act as physical barriers, impeding the trajectory of incoming nucleophiles, such as water molecules, from attacking the electrophilic carbonyl carbon.[5][8][12] This steric shield significantly slows the rate of hydrolysis compared to less hindered acyl chlorides.

  • Comparative Stability:

    • vs. Acetyl Chloride: Acetyl chloride is small and unhindered, making it extremely reactive and prone to rapid, often violent, hydrolysis.

    • vs. Benzoyl Chloride: Benzoyl chloride is more stable than acetyl chloride due to the resonance delocalization of the phenyl ring, which reduces the electrophilicity of the carbonyl carbon.[5] However, this compound adds a profound steric dimension to this electronic stabilization. The ortho-methyl groups force the acyl chloride group out of the plane of the aromatic ring, which can disrupt conjugation slightly but provides a much more significant kinetic barrier to nucleophilic attack.

Therefore, the stability of this compound is a direct, predictable outcome of its molecular architecture, making it a more manageable, albeit still highly reactive, reagent in controlled synthetic applications.

Recommended Storage and Handling Protocols

The overarching principle for storing and handling this compound is the rigorous exclusion of moisture and incompatible reagents.[6][11]

Long-Term Storage Best Practices

Improper storage is the leading cause of reagent degradation. Adherence to the following conditions is critical for preserving the compound's integrity over time.

ParameterRecommendationRationale & Expert Insight
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Inert gas displaces moist air, preventing hydrolysis. For long-term storage, flushing the headspace of the container with inert gas before sealing is a mandatory step.[3][11][13]
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) or freezing is often recommended.Low temperatures reduce the rate of any potential decomposition reactions.[3][13] Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Container Original manufacturer's bottle with a PTFE-lined cap. If repackaging, use borosilicate glass with a secure, tightly-fitting cap.The container must be non-reactive and provide a hermetic seal. PTFE liners are essential as they are inert to the corrosive effects of the acyl chloride and any trace HCl.
Location A dedicated, well-ventilated corrosives or flammables cabinet, away from incompatible materials.Prevents accidental contact with incompatible substances and ensures proper containment in case of a leak.[14][15]
Essential Handling Procedures in a Laboratory Setting

All manipulations should be performed with the assumption that the compound will react with ambient moisture.

  • Work Area: Always handle this compound inside a certified chemical fume hood.[3][14]

  • Inert Atmosphere Techniques: For transferring the reagent, use techniques that minimize atmospheric exposure. This includes using syringes or cannulas under a positive pressure of nitrogen or argon.

  • Equipment: All glassware, syringes, and needles must be thoroughly dried before use, typically by oven-drying ( >120 °C) and cooling in a desiccator or under an inert gas stream.

  • Sealing: After use, securely recap the bottle. Wrapping the cap and neck joint with Parafilm® M can provide an additional barrier against moisture ingress during short-term storage between uses.

Incompatible Materials and Hazardous Reactions

Contact with the following substances must be strictly avoided as it can lead to vigorous or violent reactions, releasing heat and corrosive hydrogen chloride gas.[4][15]

  • Water: Causes rapid hydrolysis to 2-mesitylacetic acid and HCl gas.[4][14]

  • Alcohols: Reacts to form esters.

  • Amines: Reacts to form amides.

  • Strong Bases (e.g., hydroxides, alkoxides): Causes rapid hydrolysis or other reactions.[4][14]

  • Strong Oxidizing Agents: Potential for vigorous reaction.[4]

Experimental Protocol: Quantitative Assessment of Stability

To ensure the quality of this compound, especially from an older or frequently opened bottle, its purity should be verified. ¹H NMR spectroscopy is a powerful, non-destructive technique for this purpose.

Objective

To quantify the percentage of this compound remaining and determine the extent of hydrolysis to 2-mesitylacetic acid in a given sample.

Methodology: ¹H NMR Monitoring
  • Preparation (Under Inert Atmosphere):

    • In a glovebox or under a positive pressure of nitrogen, carefully transfer ~10-20 mg of the this compound sample into a dry, pre-weighed NMR tube.

    • Using a dry syringe, add ~0.6 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃ or C₆D₆). Ensure the solvent is from a fresh, sealed bottle or has been dried over molecular sieves.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all relevant protons, ensuring accurate integration.

  • Spectral Analysis:

    • Identify the characteristic resonance for the methylene (-CH₂-) protons of this compound.

    • Identify the characteristic resonance for the methylene (-CH₂-) protons of the hydrolysis product, 2-mesitylacetic acid. These will have distinct chemical shifts.

    • Carefully integrate both methylene signals.

Workflow Diagram
Caption: Workflow for assessing purity via quantitative NMR.
Data Interpretation

The molar percentage of the remaining active acyl chloride can be calculated directly from the integral values. This protocol provides a self-validating system: the presence and quantity of the degradation product confirm the degradation pathway and allow for precise quantification of the reagent's purity, empowering the scientist to make informed decisions about its use in a reaction.

Safety and Disposal

This compound is a corrosive material that causes severe skin burns and eye damage and is harmful if inhaled.[3][4] Strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)
  • Eye Protection: Tight-sealing safety goggles and a face shield are mandatory.[4][14]

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton™). Check glove manufacturer data for compatibility.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[14]

Spill Management

In case of a small spill within a fume hood, absorb the material with an inert, dry sorbent (e.g., vermiculite or sand). Collect the material into a sealable container for proper disposal. Do not use combustible materials like paper towels to absorb the initial spill.

Quenching and Disposal of Unused Reagent

Unused or degraded this compound must be neutralized before disposal.

  • Setup: In a fume hood, place a flask containing a stir bar in an ice bath.

  • Quenching Solution: Add a large excess of a suitable nucleophile, such as isopropanol or a dilute solution of sodium bicarbonate.

  • Neutralization: Slowly and cautiously add the this compound dropwise to the stirred, cold quenching solution. The reaction is exothermic and will release HCl gas.

  • Disposal: Once the reaction is complete, the neutralized solution can be disposed of as non-halogenated organic waste, in accordance with local and institutional regulations.[3]

Conclusion

The stability and utility of this compound are intrinsically linked to its unique chemical structure. The steric hindrance from the mesityl group provides a significant kinetic barrier to hydrolysis, rendering it more stable than many simpler acyl chlorides. However, it remains a highly reactive and moisture-sensitive compound. By understanding the mechanistic principles of its reactivity and adhering to the rigorous storage, handling, and verification protocols detailed in this guide, researchers can ensure reagent integrity, promote laboratory safety, and achieve reliable, reproducible results in their synthetic endeavors.

References

  • Wikipedia. Acyl chloride. [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]

  • Alfa Aesar. (2014, May 13). Safety Data Sheet - 2-Mesitylenesulfonyl chloride. [Link]

  • Sparkl. Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • ChemBK. Mesitylacetyl chloride. [Link]

  • Zhang, H., et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • Multichem. Safety Data Sheet - Methallyl chloride. [Link]

  • Reddit. (2023, March 14). Drying agents for Acyl halides. [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

  • ResearchGate. (2019). Stability of acyl halides in various water media. [Link]

  • Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • ResearchGate. (2025, August 6). Acyl chloride-facilitated condensation polymerization for the synthesis of heat-sensitive poly(anhydride-ester)s. [Link]

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Safety and handling of 2-Mesitylacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Mesitylacetyl Chloride

Abstract

This compound (C₁₁H₁₃ClO) is a specialized acyl chloride utilized in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules.[1] Like all acyl chlorides, its high reactivity makes it a valuable synthetic tool but also presents significant handling hazards, including corrosivity, reactivity with water, and potential toxicity.[2][3] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical risk assessment and the hierarchy of controls. It is intended for researchers, chemists, and drug development professionals who work with this and similar reactive reagents.

Chemical Identity and Reactivity Profile

Understanding the inherent chemical properties of this compound is fundamental to anticipating and mitigating risks.

Physicochemical Properties
PropertyValueSource
CAS Number 52629-46-6[4]
Molecular Formula C₁₁H₁₃ClO[1]
Molecular Weight 196.67 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 167-171 °C (lit.)[1]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, benzene); reacts with water.[1][2]
Core Reactivity and Associated Hazards

This compound's utility and hazards stem from the electrophilic acyl chloride functional group. The presence of the sterically bulky mesityl (2,4,6-trimethylphenyl) group influences its reactivity but does not eliminate the characteristic dangers of the acyl chloride class.[5]

  • Hydrolysis: Acyl chlorides react vigorously, often violently, with water and other protic solvents to produce the corresponding carboxylic acid (2-Mesitylacetic acid) and hydrochloric acid (HCl) gas.[2][3] This reaction is the source of the "fuming" appearance in moist air and is responsible for the severe corrosive properties of the compound.[3]

  • Nucleophilic Acyl Substitution: It is highly susceptible to reaction with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).[6][7] These reactions can be highly exothermic and proceed rapidly.

  • Corrosivity: Due to the rapid generation of HCl upon contact with moisture, this compound is extremely corrosive to skin, eyes, and the respiratory tract.[1][8] It can also corrode certain metals.[9]

Hazard Identification and Risk Assessment

A systematic approach to identifying hazards and assessing risks is a prerequisite for safe laboratory operations.

GHS Hazard Classification
PictogramHazard ClassHazard Statement
Corrosion Skin Corrosion/Irritation, Category 1BH314: Causes severe skin burns and eye damage.[9]
Exclamation Mark Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation.[1]
Health Hazard Acute Toxicity, Inhalation(Potential for high toxicity if inhaled)[10]

Note: This classification is inferred from structurally similar compounds and the general reactivity of acyl chlorides. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Risk Assessment Workflow

A dynamic risk assessment should be performed before any new procedure involving this compound.

RiskAssessment A Identify Hazards (Corrosive, Water-Reactive, Inhalation Toxicity) B Assess Risks (Scale of Reaction, Exposure Potential) A->B Evaluate Severity C Implement Controls (Engineering, PPE, Administrative) B->C Select Precautions D Review & Refine (Post-Experiment Debrief, Update SOP) C->D Verify Effectiveness D->A Continuous Improvement PPE_Donning cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Reverse) d1 1. Lab Coat d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves (Butyl) d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4

Caption: Proper sequence for donning and doffing essential PPE.

Standard Operating Procedures (SOPs)

Storage
  • Store this compound in a tightly sealed container, preferably under an inert atmosphere. [11]* Keep in a dedicated, cool, dry, and well-ventilated corrosives cabinet away from incompatible materials, especially water, alcohols, bases, and oxidizing agents. [8][12]* The storage area should not have a fire sprinkler system due to the violent reaction with water. [13]

Handling and Dispensing
  • Preparation: Assemble all necessary glassware and reagents inside the fume hood. Ensure all glassware is oven-dried or flame-dried to remove any traces of moisture.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).

  • Transfer: Use a dry, gas-tight syringe or cannula to transfer the liquid reagent. Never pour it in the open air.

  • Addition: Add the acyl chloride slowly and in a controlled manner to the reaction mixture, especially if the reaction is exothermic. Use an ice bath to moderate the temperature if necessary.

Reaction Quenching and Waste Disposal

Unreacted acyl chlorides must be safely neutralized before disposal. [14]This is a critical and potentially hazardous step.

Protocol for Quenching Excess Acyl Chloride:

  • Cool the Reaction: Cool the reaction mixture in an ice bath.

  • Prepare Quenching Solution: In a separate flask, prepare a suitable quenching agent. A slow-reacting alcohol like isopropanol is often preferred over water to moderate the reaction rate. [15]3. Slow Addition: Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Be prepared for the evolution of HCl gas.

  • Neutralization: Once the reactive acyl chloride is consumed, the entire mixture can be neutralized with a weak base, such as a saturated sodium bicarbonate solution, before work-up. [15]5. Waste Segregation: All waste containing this compound or its byproducts must be collected in a designated, properly labeled hazardous waste container.

Emergency Procedures

Immediate and correct response is critical in any incident involving corrosive materials.

Spill Response

For spills larger than 1 liter, or any spill outside of a fume hood, evacuate the area and call emergency services immediately. [16][17] Protocol for Small Spills (<1 Liter) Inside a Fume Hood:

  • Alert Personnel: Immediately alert others in the lab. [18]2. Don PPE: Ensure you are wearing the full PPE described in Section 3.3.

  • Containment: Cover the spill with a dry, inert absorbent material like Oil-Dri, vermiculite, or sand. Do NOT use water or sodium bicarbonate directly on the spill , as this will cause a violent reaction. [18]4. Collection: Carefully sweep the absorbed material into a designated, sealable container using non-sparking tools. [18]5. Decontamination: Wipe the spill area with a dry paper towel, followed by a decontamination procedure appropriate for the surface.

  • Disposal: Label the container with its contents and "Cleanup Debris" and dispose of it as hazardous waste. [18]

SpillResponse Start Spill Occurs SizeCheck > 1 Liter OR Outside Fume Hood? Start->SizeCheck Evacuate Evacuate & Call Emergency Services SizeCheck->Evacuate Yes Alert Alert Lab Personnel SizeCheck->Alert No PPE Don Full PPE Alert->PPE Contain Cover with Dry Inert Absorbent PPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean End Procedure Complete Clean->End

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [16][19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [13][16]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8][16]

Conclusion

This compound is a potent and versatile chemical reagent. Its safe and effective use hinges on a deep understanding of its reactivity, a thorough risk assessment, and the disciplined implementation of a multi-layered safety strategy. By prioritizing engineering controls, adhering to established administrative procedures, and consistently using appropriate PPE, researchers can mitigate the inherent risks and harness the synthetic power of this compound responsibly.

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2-Mesitylacetyl chloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Mesitylacetyl Chloride

This document provides a comprehensive technical overview of this compound (also known as 2,4,6-Trimethylphenylacetyl chloride), designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety information with insights into the chemical's reactivity and practical handling protocols, ensuring both safety and experimental integrity.

Chemical Identity and Physicochemical Profile

This compound is a specialized acylating agent used in complex organic synthesis, particularly in the development of pharmaceutical intermediates and other high-value chemical entities.[1][2] Its utility is derived from the reactive acyl chloride group, sterically hindered by the adjacent mesityl (2,4,6-trimethylphenyl) moiety.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 2,4,6-Trimethylphenylacetyl chloride[1][2][3]
CAS Number 52629-46-6[3][4]
Molecular Formula C₁₁H₁₃ClO[1][2][3]
Molecular Weight 196.67 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point ~266 °C[1][2]
Melting Point Approx. -5 °C to 0 °C[1][2]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, benzene); slightly soluble in water (with reaction).[1][2]

The Core Directive: Understanding Acyl Chloride Reactivity

The primary driver of this compound's hazard profile is the inherent reactivity of the acyl chloride functional group. A nuanced understanding of this reactivity is paramount for safe handling and successful experimental outcomes.

The carbonyl carbon in an acyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine.[6] This creates a significant partial positive charge on the carbon, making it a potent electrophile, highly susceptible to attack by nucleophiles.[6][7] The chloride ion is an excellent leaving group, facilitating rapid nucleophilic acyl substitution reactions.[8]

The most critical reaction from a safety perspective is vigorous, exothermic hydrolysis. Acyl chlorides react readily, often violently, with water to produce the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[6][8][9] This reaction is the source of the compound's corrosivity and the steamy, acidic fumes observed upon contact with moisture.[9][10]

G cluster_reactants Reactants cluster_products Products AcylChloride 2-Mesitylacetyl Chloride (R-COCl) CarboxylicAcid 2-Mesitylacetic Acid (R-COOH) AcylChloride->CarboxylicAcid Hydrolysis HCl Hydrogen Chloride Gas (Corrosive Fumes) AcylChloride->HCl Byproduct Water Water (H₂O) (Nucleophile)

Caption: Safe storage conditions and incompatibilities.

Emergency Procedures: A Step-by-Step Guide

In the event of exposure, immediate and appropriate action is critical.

  • Inhalation:

    • Move the affected person to fresh air immediately. [11][12] 2. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth contact). [12][13] 3. Seek immediate medical attention. [11]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [11][12] 2. Wash the area with soap and water. [14] 3. Seek immediate medical attention. [11]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [14][12] 2. Remove contact lenses if present and easy to do. [14] 3. Seek immediate medical attention. [11]

  • Ingestion:

    • Do NOT induce vomiting. [14][12] 2. Rinse the mouth with water, but do not give anything to drink to an unconscious person. [14][11] 3. Seek immediate medical attention. [11][12]

Accidental Release and Spill Management

  • Evacuate: Evacuate non-essential personnel from the spill area. [13]* Ventilate: Ensure the area is well-ventilated.

  • Contain: Do NOT use water to clean up spills. [15]Cover the spill with a dry, inert absorbent material such as sand, diatomite, or universal binder. [14][11]* Collect: Using non-sparking tools, carefully collect the absorbed material into a sealable, appropriately labeled container for hazardous waste disposal. [11][15]* Decontaminate: Clean the spill area thoroughly after material pickup is complete.

Fire-Fighting Measures

Acyl chlorides present a significant fire hazard due to their reactivity and, in some cases, flammability.

  • Extinguishing Media: Use dry chemical powder or carbon dioxide (CO₂). [11][15]* DO NOT USE WATER OR FOAM: Acyl chlorides react violently with water, which will exacerbate the situation by releasing large quantities of toxic and corrosive hydrogen chloride gas. [16][15]* Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). [17]* Hazardous Combustion Products: Fires involving this material will produce toxic and irritating fumes, including hydrogen chloride, carbon monoxide, carbon dioxide, and potentially phosgene. [15][18]

Proposed Synthesis Workflow

While multiple synthetic routes exist, a common laboratory-scale approach to phenylacetyl chlorides involves a multi-step process starting from a substituted toluene. The following represents a plausible workflow for the synthesis of this compound, illustrating the types of transformations common in its production. This protocol is illustrative; researchers should consult peer-reviewed literature for optimized procedures.

G Start Mesitylene (1,3,5-Trimethylbenzene) Step1 Step 1: Chloromethylation (e.g., with HCHO/HCl) Start->Step1 Intermediate1 Mesityl Chloride Step1->Intermediate1 Step2 Step 2: Cyanation (e.g., with NaCN) Intermediate1->Step2 Intermediate2 Mesitylacetonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis (Acid or Base Catalyzed) Intermediate2->Step3 Intermediate3 Mesitylacetic Acid Step3->Intermediate3 Step4 Step 4: Acyl Chlorination (e.g., with SOCl₂ or (COCl)₂) Intermediate3->Step4 End This compound (Final Product) Step4->End

Caption: Plausible multi-step synthesis of this compound.

This process, adapted from similar syntheses, involves creating a reactive benzyl-type halide, converting it to a nitrile, hydrolyzing the nitrile to a carboxylic acid, and finally converting the acid to the desired acyl chloride. [19]Each step requires careful control of reaction conditions and appropriate workup procedures.

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Introduction: The Strategic Value of Steric Encumbrance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sterically Hindered Acyl Chlorides: Synthesis, Reactivity, and Application

Acyl chlorides (or acid chlorides) are a cornerstone of organic synthesis, serving as highly reactive derivatives of carboxylic acids for forming esters, amides, and other critical functional groups.[1][2][3] Their reactivity stems from the electrophilic nature of the carbonyl carbon, enhanced by the inductive effect of the adjacent chlorine atom, which acts as an excellent leaving group.[4][5] This guide focuses on a specialized subclass: sterically hindered acyl chlorides . These reagents are characterized by bulky alkyl or aryl groups positioned near the carbonyl center, a structural feature that profoundly modulates their chemical behavior.

While steric hindrance is often perceived as an obstacle in chemical reactions, in the context of these acyl chlorides, it is a strategic tool.[6] The steric bulk does not render the molecule inert; instead, it refines its reactivity, offering chemists a powerful means to achieve selectivity and stability that is unattainable with simple, unhindered analogues like acetyl chloride.[1][7] This guide provides an in-depth exploration of the synthesis, unique reactivity profile, and advanced applications of key sterically hindered acyl chlorides, offering field-proven insights for researchers in organic synthesis and drug development.

Common examples that will be discussed include:

  • Pivaloyl Chloride (Trimethylacetyl chloride)

  • 2,4,6-Trimethylbenzoyl Chloride (Mesitoyl chloride)

  • 1-Adamantanecarbonyl Chloride

The Core Principle: How Steric Bulk Governs Reactivity

The defining characteristic of these reagents is the steric shield provided by bulky groups (e.g., a tert-butyl, mesityl, or adamantyl group) around the electrophilic carbonyl carbon. This structural feature is the primary determinant of their unique chemical properties.

  • Moderated Reactivity: Compared to less hindered acyl chlorides, the rate of nucleophilic attack is slowed.[7][8] This allows for more controlled reactions and can prevent runaway exotherms, a significant advantage in large-scale synthesis.

  • Enhanced Selectivity: The steric hindrance makes the acyl chloride highly sensitive to the steric environment of the nucleophile. This property can be exploited to selectively acylate less hindered positions in a polyfunctional molecule, such as favoring primary over secondary alcohols.[8][9]

  • Increased Stability of Derivatives: The resulting pivaloate, mesitoate, or adamantoyl esters and amides exhibit remarkable stability. The bulky group physically obstructs the approach of water or other nucleophiles that would otherwise hydrolyze the functional group, making them excellent choices for robust protecting groups in multi-step syntheses.[7]

Synthesis of Sterically Hindered Acyl Chlorides

The most direct and common method for synthesizing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent.[10][11] The choice of reagent depends on factors like scale, desired purity, and the thermal stability of the product.

Common Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): A widely used and effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[2][4][12]

  • Phosphorus Pentachloride (PCl₅): A solid reagent that reacts readily at room temperature. A key byproduct is phosphorus oxychloride (POCl₃), which must be separated from the desired acyl chloride, often by distillation.[11][13][14]

  • Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride, often used for sensitive substrates. It is more expensive, and its reactions are typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[2][14]

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzoyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of 2,4,6-trimethylbenzoyl chloride from 2,4,6-trimethylbenzoic acid using thionyl chloride.[12][15]

Materials:

  • 2,4,6-Trimethylbenzoic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (3-4 equivalents)

  • Anhydrous toluene or no solvent

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Charging the Flask: To the round-bottom flask, add 2,4,6-trimethylbenzoic acid (e.g., 50 g, 0.3 mol).

  • Addition of Reagent: Carefully add thionyl chloride (e.g., 150 ml) to the flask. The reaction may begin to evolve gas immediately.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

  • Isolation: The remaining liquid, which is the crude 2,4,6-trimethylbenzoyl chloride, can be further purified by vacuum distillation to yield a clear, light-yellow liquid.[15]

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Carboxylic_Acid Sterically Hindered Carboxylic Acid (e.g., Pivalic Acid) Reaction_Vessel Reaction under Reflux/Inert Conditions Carboxylic_Acid->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Reaction_Vessel Distillation Removal of Excess Reagent & Byproducts (Vacuum Distillation) Reaction_Vessel->Distillation Acyl_Chloride Purified Sterically Hindered Acyl Chloride Distillation->Acyl_Chloride

Caption: General workflow for acyl chloride synthesis.

Navigating Reactivity: Challenges and Solutions in Acylation

The primary reaction of sterically hindered acyl chlorides is nucleophilic acyl substitution.[7][16] However, their bulky nature presents a significant kinetic barrier, especially when reacting with equally hindered nucleophiles like secondary or tertiary alcohols and secondary anilines.[8][17] Low conversion rates are a common challenge.[17][18] Fortunately, several field-proven strategies can overcome this steric clash.

Catalysis with 4-(Dimethylamino)pyridine (DMAP)

For sluggish acylation reactions, particularly with hindered alcohols, the use of a nucleophilic catalyst like DMAP is highly effective.[17][19]

Mechanism of Action:

  • DMAP, being a more potent nucleophile than the alcohol, attacks the acyl chloride first.

  • This forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride.

  • The hindered alcohol can now more readily attack the activated acyl group of the pyridinium salt, regenerating the DMAP catalyst and forming the desired ester.[17]

G Acyl_Chloride Hindered Acyl Chloride Intermediate Highly Reactive N-Acylpyridinium Salt Acyl_Chloride->Intermediate + DMAP DMAP DMAP (Catalyst) Ester Sterically Hindered Ester Intermediate->Ester + R'-OH Alcohol Hindered Alcohol (R'-OH) Regen_DMAP Regenerated DMAP Ester->Regen_DMAP - HCl

Caption: DMAP-catalyzed acylation of a hindered alcohol.

Optimizing Reaction Conditions

Beyond catalysis, several other experimental parameters can be adjusted:

  • Elevated Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid potential side reactions or decomposition of sensitive substrates.[17]

  • Choice of Base: The HCl byproduct must be scavenged. A non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal, as it will not compete with the primary nucleophile.[17]

  • Solvent Selection: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can help solvate the transition state and increase reaction rates.[17]

Key Reagents: A Comparative Overview

The choice of a specific sterically hindered acyl chloride is dictated by the desired properties of the final molecule. The table below summarizes the characteristics of three widely used reagents.

FeaturePivaloyl Chloride2,4,6-Trimethylbenzoyl Chloride1-Adamantanecarbonyl Chloride
Structure Contains a tert-butyl groupContains a mesityl groupContains a rigid, bulky adamantyl cage
CAS Number 3282-30-2[13]938-18-1[12]2094-72-6[20]
Molecular Weight 120.58 g/mol [13][16]182.65 g/mol 198.69 g/mol [21]
Appearance Colorless to yellowish liquid[16]Colorless to light yellow liquid[22][23]White to off-white crystalline solid[20][21]
Key Applications Acylating agent for pharmaceuticals and agrochemicals; formation of stable pivaloate esters and amides.[13][16]Photoinitiator in polymer chemistry; protecting group for hydroxyl functions as mesitoate esters.[22][23][24]Introduction of the lipophilic adamantane moiety into drug candidates to improve pharmacokinetic properties; synthesis of specialty polymers and research chemicals.[20][21]

Handling and Safety Considerations

Sterically hindered acyl chlorides are reactive compounds that require careful handling.

  • Moisture Sensitivity: They react with water, often vigorously, to hydrolyze back to the corresponding carboxylic acid and HCl.[22][25] All reactions must be conducted under anhydrous conditions using dry glassware and solvents.[5][20]

  • Corrosivity: As with most acyl chlorides, they are corrosive and can cause severe burns upon contact.[20] The liberated HCl gas is also highly corrosive and toxic.

  • Storage: These reagents should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[20]

Conclusion

Sterically hindered acyl chlorides are more than just sluggish versions of their unhindered counterparts. They are sophisticated chemical tools that leverage steric bulk to achieve high levels of selectivity and to impart stability to the resulting molecules. Their moderated reactivity allows for controlled acylations, while the robustness of the derivatives they form makes them invaluable as protecting groups and as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7][14][21] By understanding the principles that govern their behavior and employing strategic catalytic systems and optimized reaction conditions, researchers can fully harness the synthetic power of these unique and versatile reagents.

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The Compound: Properties and Significance in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing 2-Mesitylacetyl Chloride for Research & Development

For professionals in pharmaceutical discovery and advanced organic synthesis, the integrity of starting materials is a cornerstone of reproducible, high-impact research. This compound (CAS No: 52629-46-6), a sterically hindered acylating agent, is a critical building block whose quality can dictate the success of complex synthetic routes. This guide serves as a technical resource for researchers, providing a framework for identifying reliable suppliers, validating reagent quality, and ensuring the seamless integration of this key intermediate into demanding research workflows.

This compound, also known as (2,4,6-Trimethylphenyl)acetyl chloride, possesses the empirical formula C₁₁H₁₃ClO[1]. It typically presents as a colorless to pale yellow liquid, soluble in common organic solvents like chloroform and benzene, but reactive with water[2]. Its primary utility lies in acylation reactions, where it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals[2][3]. The bulky mesityl group influences its reactivity, offering unique steric and electronic properties that are exploited in targeted molecular design.

The procurement of this reagent is not trivial. Impurities can lead to unpredictable side reactions, complicate purification processes, and ultimately compromise the yield and purity of the final target molecule. Therefore, sourcing from a reputable supplier who provides comprehensive analytical documentation is the first critical step in any experimental plan.

Supplier Landscape for Research-Grade Reagents

Several chemical suppliers specialize in providing high-purity reagents suitable for research and development. When evaluating suppliers, key considerations include the availability of detailed Certificates of Analysis (CoA), Safety Data Sheets (SDS), lot-to-lot consistency, and robust customer support.

Table 1: Comparative Overview of this compound Suppliers

SupplierCAS NumberStated PurityAvailable QuantitiesKey Documentation
Sigma-Aldrich (Merck) 52629-46-6≥98% (Typical)Gram scaleSafety Data Sheets (SDS), Certificates of Analysis (COA)[4]
WeylChem 52629-46-6Not specifiedBulk inquiryProduct data sheet[1]
MySkinRecipes 52629-46-698%250mg+Product Specification, MSDS[3]
Laibo Chem 52629-46-6Not specified250mgBasic product listing[5]

This table is not exhaustive but represents common sources for this reagent. For drug development applications, suppliers like Sigma-Aldrich are often preferred due to their extensive quality control and regulatory documentation.

A Researcher's Workflow for Reagent Qualification

A systematic approach to sourcing critical reagents minimizes risk and ensures experimental reproducibility. The following workflow outlines a logical progression from initial supplier identification to the release of the material for laboratory use.

Caption: A logical workflow for sourcing and qualifying critical research reagents.

Protocol: Incoming Quality Control via ¹H NMR

Relying solely on a supplier's CoA, while generally safe for established vendors, can be risky. Best practice in a rigorous research environment, particularly in drug development, involves independent verification of the material's identity and approximate purity upon receipt.

Objective: To confirm the chemical identity and structural integrity of the received this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • This compound (sample from supplier)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Fume hood

  • NMR Spectrometer (≥300 MHz)

Procedure:

  • Safety First: this compound is corrosive and irritating to the eyes, respiratory system, and skin[2]. Handle this reagent exclusively within a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound directly into a clean, dry NMR tube.

    • Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃ to the tube.

    • Securely cap the NMR tube and gently invert it several times until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum, using TMS (0.00 ppm) as the internal standard.

  • Spectral Analysis & Interpretation:

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Expected Chemical Shifts (δ) and Multiplicities:

      • ~6.8-6.9 ppm (singlet, 2H): Aromatic protons (Ar-H) of the mesityl ring.

      • ~4.1-4.2 ppm (singlet, 2H): Methylene protons (-CH₂-COCl).

      • ~2.3 ppm (singlet, 6H): Ortho-methyl protons on the mesityl ring.

      • ~2.2 ppm (singlet, 3H): Para-methyl proton on the mesityl ring.

    • Validation: Compare the obtained spectrum against the expected pattern. The presence of significant unexpected signals may indicate impurities or degradation. The relative integration of the peaks should correspond to the number of protons in each environment.

This self-validating protocol provides a high degree of confidence in the starting material before it is committed to a multi-step synthesis, saving valuable time and resources.

References

  • (2,4,6-Trimethylphenyl)acetyl chloride. WeylChem. [Link]

  • 2-(2,4,6-trimethylphenyl)acetyl Chloride. MySkinRecipes. [Link]

  • 2-(2,4,6-trimethylphenyl)acetyl Chloride , Package: 250mg , Laibo Chem. Global Labor. [Link]

  • Mesitylacetyl chloride. ChemBK. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Mesitylacetyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Steric Hindrance in Acylation Chemistry

2-Mesitylacetyl chloride, also known as 2-(2,4,6-trimethylphenyl)acetyl chloride, is a specialized acylating agent distinguished by the presence of a bulky mesityl group. This steric hindrance is not a limitation but a strategic advantage in organic synthesis, offering unique reactivity and selectivity that cannot be achieved with simpler acyl chlorides. The three methyl groups on the phenyl ring ortho and para to the acetyl group create a sterically congested environment around the reactive carbonyl center. This bulkiness governs its interaction with nucleophiles, allowing for selective acylations and the formation of otherwise difficult-to-synthesize hindered structures. This guide provides detailed application notes and protocols for the use of this compound in key synthetic transformations, highlighting the causal relationship between its structure and its synthetic utility.

Key Properties and Handling

This compound is a colorless to pale yellow liquid that is soluble in common organic solvents like dichloromethane, tetrahydrofuran, and diethyl ether.[1] As with most acyl chlorides, it is highly reactive and moisture-sensitive, readily hydrolyzing to 2,4,6-trimethylphenylacetic acid. Therefore, it must be handled under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[2][3]

PropertyValue
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Boiling Point ~115-117 °C at 5 mmHg
CAS Number 52629-46-6

Application I: Synthesis of Sterically Hindered Amides

The primary application of this compound lies in the synthesis of sterically hindered amides. The bulky mesityl group can effectively shield the resulting amide bond, influencing its conformational properties and resistance to hydrolysis. This is particularly valuable in the synthesis of novel pharmaceuticals and materials where control over molecular architecture is paramount.

Causality Behind Experimental Choices:

The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The steric bulk of the mesityl group can slow the rate of reaction, especially with hindered amines.[4] To overcome this, a non-nucleophilic base such as triethylamine or pyridine is crucial. The base serves two purposes: it neutralizes the HCl byproduct that is formed, preventing the protonation and deactivation of the amine nucleophile, and it can also facilitate the reaction by acting as a nucleophilic catalyst in some cases. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the acyl chloride.

Experimental Workflow: Amide Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine Dissolve Amine and Base in Anhydrous DCM addition Slowly Add Acyl Chloride Solution to Amine Mixture at 0 °C acyl_chloride Prepare Solution of this compound in Anhydrous DCM stir Stir at Room Temperature addition->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO₃, and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Isolated Hindered Amide chromatography->product

Caption: Workflow for the synthesis of hindered amides.

Detailed Protocol: Synthesis of 2-(2,4,6-trimethylphenyl)-N-phenylacetamide

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(2,4,6-trimethylphenyl)-N-phenylacetamide.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 6.90 (s, 2H, Mesityl-H), 3.80 (s, 2H, CH₂), 2.30 (s, 3H, p-CH₃), 2.25 (s, 6H, o-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0 (C=O), 138.0 (Ar-C), 137.5 (Mesityl-C), 135.0 (Mesityl-C), 129.0 (Ar-CH), 128.5 (Mesityl-CH), 124.5 (Ar-CH), 120.0 (Ar-CH), 45.0 (CH₂), 21.0 (p-CH₃), 20.0 (o-CH₃).

  • IR (KBr, cm⁻¹): 3300-3250 (N-H stretch), 1660-1650 (C=O stretch, Amide I), 1550-1530 (N-H bend, Amide II).

Application II: Generation of Mesitylketene for Cycloadditions

This compound can serve as a precursor to the highly reactive intermediate, mesitylketene. Ketenes are valuable synthons in organic chemistry, particularly for [2+2] cycloaddition reactions to form four-membered rings such as β-lactams and cyclobutanones. The in situ generation of mesitylketene from this compound is a convenient method that avoids the isolation of the unstable ketene.

Causality Behind Experimental Choices:

The dehydrohalogenation of this compound with a hindered, non-nucleophilic base like triethylamine generates mesitylketene in situ. The bulky mesityl group provides kinetic stability to the ketene, reducing its propensity for dimerization compared to less substituted ketenes. The choice of a non-polar, aprotic solvent such as diethyl ether or dichloromethane is essential to prevent reaction with the solvent. The reaction is typically carried out at low temperatures to control the reactivity of the ketene and favor the desired cycloaddition over side reactions.

Mechanism: In Situ Ketene Generation and [2+2] Cycloaddition

G acyl_chloride This compound ketene Mesitylketene (in situ) acyl_chloride->ketene Dehydrohalogenation base Triethylamine (Et₃N) beta_lactam β-Lactam ketene->beta_lactam [2+2] Cycloaddition imine Imine

Caption: Generation of mesitylketene and subsequent cycloaddition.

Detailed Protocol: Synthesis of a β-Lactam via [2+2] Cycloaddition

Materials:

  • This compound (1.1 equiv)

  • An imine (e.g., N-benzylideneaniline) (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Diethyl Ether or Dichloromethane

  • Round-bottom flask, magnetic stirrer, dropping funnel, and work-up equipment.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.1 equiv) in anhydrous diethyl ether.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred imine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired β-lactam.

Application III: Esterification with Hindered Alcohols

While the reaction of this compound with primary and secondary alcohols is generally straightforward, its reaction with sterically hindered tertiary alcohols presents a greater challenge. However, with the appropriate choice of catalyst and reaction conditions, this transformation can be achieved, providing access to bulky esters that are resistant to hydrolysis.

Causality Behind Experimental Choices:

For the esterification of hindered alcohols, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often employed in conjunction with a stoichiometric base like triethylamine. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the sterically hindered alcohol. The reaction is typically performed in an aprotic solvent at elevated temperatures to overcome the steric hindrance.

Experimental Workflow: Hindered Ester Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification alcohol Dissolve Hindered Alcohol, Base, and DMAP in Anhydrous DCM addition Slowly Add Acyl Chloride Solution acyl_chloride Prepare Solution of this compound in Anhydrous DCM reflux Reflux the Reaction Mixture addition->reflux cool Cool to Room Temperature reflux->cool wash Wash with Water and Brine cool->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Isolated Hindered Ester chromatography->product

Sources

Application Notes & Protocols: Strategic Use of 2-Mesitylacetyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of organic synthesis, acyl chlorides are workhorse reagents for the formation of esters, amides, and ketones. Among these, 2-Mesitylacetyl chloride (C₁₁H₁₃ClO) presents itself as a reagent of unique strategic value.[1][2] Its defining feature is the bulky mesityl (2,4,6-trimethylphenyl) group attached to the acetyl core. This steric shielding profoundly influences its reactivity, transforming it from a simple acylating agent into a tool for achieving high selectivity, particularly in complex molecular architectures.

While highly reactive acyl chlorides can lead to non-selective reactions or undesired side products, the steric hindrance in this compound moderates its reactivity. This allows for more controlled acylations, especially with sensitive substrates or in situations requiring differentiation between multiple reactive sites. These attributes make it an important reagent in the synthesis of pharmaceutical intermediates and other fine chemicals.[1] This guide provides an in-depth exploration of its applications, mechanisms, and detailed protocols for its effective use.

Physico-Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₃ClO[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~167-171 °C (lit.)[1]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, benzene); slightly soluble in water.[1]
CAS Number 52629-46-6[2]

Core Principles and Mechanistic Considerations

The utility of this compound spans several key acylation reactions, primarily Friedel-Crafts C-acylation, N-acylation of amines, and O-acylation of alcohols. The choice of catalyst and reaction conditions is paramount and is dictated by the nucleophile being acylated.

C-Acylation: The Friedel-Crafts Reaction

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism:

  • Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom. This facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[5][6][7]

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion.[5][6]

  • Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring aromaticity and yielding the final ketone product.[5][6]

Unlike Friedel-Crafts alkylations, the acylium ion is stabilized by resonance and does not undergo rearrangement.[3][6] This ensures the formation of a single, predictable product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl 2-Mesitylacetyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ AcylCl->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Arene Arene Aromatic Substrate (e.g., Benzene) Product Aryl Ketone Product SigmaComplex->Product + [AlCl₄]⁻ - HCl - AlCl₃

Caption: Friedel-Crafts Acylation Mechanism.

N-Acylation and O-Acylation: Nucleophilic Acyl Substitution

The acylation of amines (N-acylation) and alcohols (O-acylation) proceeds through a nucleophilic acyl substitution pathway.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base is required to neutralize the hydrogen chloride (HCl) byproduct generated in the reaction.[8] In the case of amines, a second equivalent of the amine substrate can act as the base, though it is more efficient to use a non-nucleophilic auxiliary base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9] For less nucleophilic alcohols, a catalyst is often employed.

Catalysis for Hindered Alcohols: For sterically hindered or less reactive alcohols, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole (1-MI) is highly effective.[10][11] These catalysts react with the acyl chloride to form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate, which is then readily attacked by the alcohol.

G AcylCl 2-Mesitylacetyl Chloride Intermediate Reactive Acyl-Imidazolium Intermediate AcylCl->Intermediate + 1-MI - Cl⁻ Catalyst 1-Methylimidazole (1-MI) Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + R-OH Alcohol Hindered Alcohol (R-OH) Product Ester Product Tetrahedral->Product - Catalyst (regenerated) - H⁺ Base Base (e.g., TEA) Base->Product Neutralizes H⁺

Caption: Catalytic Cycle for O-Acylation of Hindered Alcohols.

Detailed Application Protocols

Safety First: this compound is a corrosive and moisture-sensitive substance.[1][12] It is also a lachrymator.[13] Always handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][14] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Friedel-Crafts Acylation of Mesitylene

This protocol describes the synthesis of 1-(2,4,6-trimethylphenyl)-2-(mesityl)ethanone, demonstrating the C-acylation of an activated arene.

  • Materials:

    • This compound

    • Mesitylene (1,3,5-trimethylbenzene), anhydrous

    • Aluminum chloride (AlCl₃), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anhydrous mesitylene (1.1 equivalents) in anhydrous DCM.

    • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. Hydrogen chloride gas will be evolved.[15]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Work-up: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl (~5 mL).[5] This will hydrolyze the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure ketone.

Protocol 2: N-Acylation of a Secondary Amine

This protocol details the synthesis of a sterically demanding amide using a non-nucleophilic base.

  • Materials:

    • This compound

    • A secondary amine (e.g., Dibenzylamine)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • 1 M HCl solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 equivalent), anhydrous DCM, and DIPEA (1.5 equivalents).[9]

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: The resulting crude amide can be purified by flash column chromatography or recrystallization.

Protocol 3: O-Acylation of a Hindered Secondary Alcohol

This protocol illustrates the esterification of a sterically hindered alcohol, using 1-methylimidazole as an efficient catalyst.

  • Materials:

    • This compound

    • A hindered alcohol (e.g., (±)-Menthol)

    • 1-Methylimidazole (1-MI) (0.2 equivalents)

    • Triethylamine (TEA) (1.5 equivalents)

    • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the hindered alcohol (1.0 equivalent), TEA (1.5 equivalents), and a catalytic amount of 1-MI (0.2 equivalents) in anhydrous DCM.[10][11]

    • Cool the mixture to 0 °C.

    • Slowly add this compound (1.2 equivalents) to the stirred solution.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC. The presence of the auxiliary base, TEA, is known to accelerate the acylation.[11]

    • Work-up: Dilute the reaction mixture with DCM and wash with water and then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester product via flash column chromatography on silica gel.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Reagent is hydrolyzed (moisture contamination).2. Catalyst (e.g., AlCl₃) is inactive.3. Insufficiently reactive substrate.4. Temperature is too low.1. Use freshly opened or distilled reagents and anhydrous solvents. Ensure glassware is flame-dried.2. Use fresh, high-purity catalyst.3. For Friedel-Crafts, ensure the ring is not strongly deactivated. For N/O-acylation, consider a stronger catalyst (e.g., DMAP).4. Allow the reaction to proceed at a higher temperature (e.g., room temperature or gentle heating).
Formation of Side Products 1. (Friedel-Crafts) Polysubstitution on highly activated rings.2. (N/O-Acylation) Base acting as a competing nucleophile.3. Reaction temperature is too high, causing decomposition.1. Use a milder Lewis acid or lower the reaction temperature. Use the aromatic substrate as the limiting reagent.2. Use a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.3. Maintain recommended reaction temperatures, especially during the addition of reagents.
Difficult Work-up 1. (Friedel-Crafts) Emulsion formation during aqueous wash.2. Product is water-soluble.1. Add more brine to the aqueous layer to break the emulsion. Filter through a pad of Celite.2. If the product has polar functional groups, perform extraction with a more polar solvent (e.g., ethyl acetate) and minimize water washes.

Conclusion

This compound is a powerful and selective acylating agent whose utility stems directly from the steric influence of its mesityl group. By carefully selecting the appropriate catalytic system—be it a strong Lewis acid for C-C bond formation or a nucleophilic catalyst for ester and amide synthesis—researchers can leverage its unique properties to achieve controlled and predictable outcomes. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in complex synthesis, particularly within the demanding context of pharmaceutical and materials science research.

References

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
  • Mesitylacetyl chloride - Introduction. ChemBK.
  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • This compound | 52629-46-6. Sigma-Aldrich.
  • SAFETY DATA SHEET - Mesitylene-2-sulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - Phenylacetyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Mesitylenesulfonyl chloride. Fisher Scientific.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene. Benchchem.
  • N-acylation of amides through internal nucleophilic c
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl
  • THE REACTION OF ACYL CHLORIDES WITH BENZENE. chemguide.
  • REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • EAS Reactions (3)
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.

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Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of Aromatic Compounds with 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Aromatic Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1] This reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2] This application note provides a detailed protocol for the Friedel-Crafts acylation using 2-Mesitylacetyl chloride, a sterically demanding acylating agent. The presence of the bulky mesityl group (2,4,6-trimethylphenyl) introduces significant steric considerations that influence reaction conditions and product distribution.[3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust experimental protocol.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[4] The key steps involve the generation of a highly reactive acylium ion, its subsequent attack by the electron-rich aromatic ring, and finally, the restoration of aromaticity through deprotonation.

  • Generation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to the chlorine atom of this compound. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[4] The steric bulk of the mesityl group does not prevent the formation of this key electrophile.

  • Electrophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added acyl group. This regenerates the aromatic ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst, although it remains complexed to the product.[6] An aqueous workup is required to liberate the ketone product.[7]

One of the significant advantages of the Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation of the product, leading to monoacylated products.[8]

Experimental Protocol: Acylation of Toluene with this compound

This protocol details the acylation of toluene, a common and moderately activated aromatic substrate. The methyl group of toluene is an ortho, para-director; however, due to the steric bulk of the incoming 2-mesitylacetyl group, the para-substituted product is expected to be the major isomer.[9]

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )GradeSupplier
This compoundC₁₁H₁₃ClO196.67≥98%e.g., Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%e.g., Fisher Scientific
Aluminum chloride (anhydrous)AlCl₃133.34Anhydrous, powdere.g., Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%e.g., VWR
Hydrochloric acid (concentrated)HCl36.4637%e.g., Sigma-Aldrich
Sodium bicarbonate (saturated solution)NaHCO₃84.01ACS Reagente.g., Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37Anhydrous, powdere.g., VWR
Safety Precautions
  • This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and can cause severe burns. Handle with care in a dry environment and in a fume hood.[11]

  • Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.

  • The reaction is exothermic and generates HCl gas. Ensure the setup is properly vented to a scrubbing system.[12]

Reaction Setup

All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst.[11]

G cluster_setup Reaction Setup Flask Three-neck Round-bottom Flask (with stir bar) Funnel Addition Funnel Flask->Funnel Condenser Reflux Condenser Flask->Condenser InertGas Inert Gas Inlet (N₂ or Ar) Condenser->InertGas

Caption: Reaction setup for Friedel-Crafts acylation.

Step-by-Step Procedure
  • Catalyst Suspension: To the three-neck round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0 °C in an ice-water bath with gentle stirring.[10]

  • Acyl Chloride Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The mixture may change color.[12]

  • Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 15-20 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved. The purpose of the acid is to hydrolyze the aluminum chloride complexed with the ketone product.[7]

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(4-methylphenyl)-2-(2,4,6-trimethylphenyl)ethanone.

Visualization of the Experimental Workflow

G start Start prep Prepare Anhydrous AlCl₃ Suspension in DCM at 0°C start->prep add_acyl Dropwise Addition of This compound in DCM prep->add_acyl add_toluene Dropwise Addition of Toluene in DCM add_acyl->add_toluene react Stir at Room Temperature (1-2 hours) add_toluene->react quench Quench with Ice and conc. HCl react->quench extract Separate Organic Layer and Extract Aqueous Layer with DCM quench->extract wash Wash with NaHCO₃ (sat.) and Brine extract->wash dry Dry with MgSO₄, Filter, and Evaporate Solvent wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is scrupulously dry and the reaction is performed under a strict inert atmosphere. Moisture deactivates the AlCl₃ catalyst.[11]

    • Incomplete Reaction: The reaction time may need to be extended. Monitor the reaction by TLC to ensure the consumption of starting materials.

    • Substrate Reactivity: For less reactive aromatic substrates, a higher temperature or a more active Lewis acid catalyst may be required. However, this can also lead to side reactions.[13]

  • Side Products:

    • Isomer Formation: With substituted benzenes, a mixture of ortho and para isomers is possible. The bulky nature of this compound should strongly favor para substitution. The isomers can typically be separated by chromatography.

    • Dealkylation/Rearrangement: While less common in acylation compared to alkylation, with certain substrates and harsh conditions, dealkylation or isomerization of alkyl-substituted aromatics can occur.[13]

  • Catalyst Stoichiometry: A stoichiometric amount (or a slight excess) of AlCl₃ is necessary because it forms a complex with the product ketone.[8] Using a catalytic amount will result in low conversion.

Conclusion

This application note provides a comprehensive and practical guide for performing the Friedel-Crafts acylation with the sterically hindered this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize sterically demanding aromatic ketones, which are valuable precursors in various fields of chemical synthesis. The provided protocol, along with the troubleshooting tips, aims to facilitate the successful implementation of this important C-C bond-forming reaction in the laboratory.

References

Sources

The 2-Mesitylacetyl Group: A Sterically Hindered Protecting Group for Amines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug discovery and development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] The 2-Mesitylacetyl group, derived from 2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride), emerges as a specialized acyl-type protecting group for amines. Its utility is rooted in the significant steric hindrance imparted by the mesityl (2,4,6-trimethylphenyl) moiety, which modulates the reactivity and stability of the resulting amide bond. This technical guide provides an in-depth exploration of the 2-Mesitylacetyl group, detailing its application, protocols for its introduction and removal, and an analysis of its stability profile.

The Strategic Advantage of Steric Hindrance

The core principle behind the use of the 2-Mesitylacetyl protecting group lies in the strategic exploitation of steric hindrance. The three methyl groups on the aromatic ring of the mesityl moiety flank the acetyl carbonyl group, creating a sterically congested environment around the amide linkage. This steric bulk has several important consequences:

  • Modulated Reactivity: The N-(2-Mesitylacetyl) amide is significantly less susceptible to nucleophilic attack and other reactions at the amide carbonyl compared to less hindered amides. This can be advantageous when performing reactions on other parts of the molecule that might otherwise interact with a standard amide bond.

  • Potential for Selective Cleavage: While amides are generally robust, extreme steric hindrance can weaken the amide bond resonance and facilitate cleavage under specific, often forcing, conditions.[2][3] This offers a potential avenue for deprotection that might be orthogonal to other protecting groups.

  • Influence on Conformation: The bulky nature of the mesityl group can influence the local conformation of the molecule, which can be a strategic tool in controlling stereoselectivity in subsequent reactions.

Synthesis of this compound

This compound is the reactive precursor for the introduction of the protecting group. It is a colorless to pale yellow liquid with a boiling point of approximately 266 °C.[4] It can be synthesized from phenylacetyl chloride and methylbenzene under acidic conditions.[4] For research purposes, it is also commercially available from various chemical suppliers.

Protocol 1: Protection of Primary and Secondary Amines with this compound

The introduction of the 2-Mesitylacetyl group is typically achieved by N-acylation of a primary or secondary amine with this compound. A standard and effective method is the Schotten-Baumann reaction, which is performed in a two-phase system with an aqueous base.[5] Alternatively, for substrates sensitive to aqueous base, the acylation can be carried out in an anhydrous organic solvent with a non-nucleophilic organic base.

Materials:

  • Amine substrate

  • This compound

  • Sodium hydroxide (for Schotten-Baumann) or Triethylamine/Pyridine (for anhydrous conditions)

  • Dichloromethane (DCM) or Diethyl ether (for extraction)

  • Anhydrous DCM or Tetrahydrofuran (THF) (for anhydrous conditions)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure (Schotten-Baumann Conditions):

  • In a round-bottom flask, dissolve the amine substrate in a suitable organic solvent such as DCM or diethyl ether.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Procedure (Anhydrous Conditions):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in an anhydrous solvent (e.g., DCM or THF).

  • Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid (e.g., 1 M HCl) to remove the excess base, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

  • Base: In the Schotten-Baumann reaction, the aqueous base neutralizes the HCl byproduct, driving the reaction to completion. In the anhydrous method, the organic base serves the same purpose. The choice of a non-nucleophilic base in the anhydrous protocol is crucial to avoid its reaction with the acyl chloride.[2]

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.

  • Monitoring: Due to the steric hindrance of this compound, the acylation reaction may be slower than with less hindered acyl chlorides. Therefore, careful monitoring of the reaction is essential to ensure complete conversion.

protection_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride This compound AcylChloride->Intermediate ProtectedAmine N-(2-Mesitylacetyl) Amine Intermediate->ProtectedAmine Elimination of Cl⁻ HCl HCl Intermediate->HCl

Figure 1: General workflow for the protection of an amine with this compound.

Protocol 2: Deprotection of N-(2-Mesitylacetyl) Protected Amines

The cleavage of the N-(2-Mesitylacetyl) amide bond is challenging due to its steric hindrance and the inherent stability of amides.[6] Deprotection typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.[7] The choice of deprotection method will depend on the stability of the rest of the molecule to these conditions.

Materials:

  • N-(2-Mesitylacetyl) protected amine

  • Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidic hydrolysis

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for basic hydrolysis

  • A suitable solvent that is stable to the reaction conditions (e.g., water, ethanol, dioxane)

  • Standard laboratory glassware for reactions under reflux

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, dissolve the N-(2-Mesitylacetyl) protected amine in a mixture of a suitable solvent (e.g., water, ethanol, or dioxane) and a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Heat the reaction mixture to reflux for an extended period (typically 12-48 hours). The reaction progress should be monitored by TLC or LC-MS by taking aliquots and neutralizing them before analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a base (e.g., saturated sodium bicarbonate solution or solid sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, dissolve the N-(2-Mesitylacetyl) protected amine in a mixture of a suitable solvent (e.g., water, ethanol, or dioxane) and a strong base (e.g., a concentrated solution of NaOH or KOH).

  • Heat the reaction mixture to reflux for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is an organic-soluble amine, extract the mixture directly with an organic solvent.

  • If the product is water-soluble, it may be necessary to adjust the pH and use appropriate extraction or isolation techniques.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the amine as required.

Causality Behind Experimental Choices:

  • Harsh Conditions: The stability of the amide bond, further enhanced by steric hindrance, necessitates the use of strong acids or bases and high temperatures to achieve hydrolysis.[6]

  • Reaction Time: The cleavage of hindered amides is often slow, requiring prolonged reaction times.[8] Careful monitoring is essential to determine the point of complete deprotection and to minimize potential side reactions.

  • Work-up: The work-up procedures are designed to neutralize the harsh reagents and isolate the deprotected amine, which may be basic and require careful handling during extraction.

deprotection_mechanism cluster_start Protected Amine cluster_hydrolysis Hydrolysis cluster_products Products ProtectedAmine N-(2-Mesitylacetyl) Amine Amine R-NH₂ ProtectedAmine->Amine Hydrolysis CarboxylicAcid 2-Mesitylacetic Acid ProtectedAmine->CarboxylicAcid Hydrolysis Hydrolysis Acid or Base (e.g., H₃O⁺ or OH⁻) Hydrolysis->Amine Hydrolysis->CarboxylicAcid

Figure 2: General workflow for the deprotection of an N-(2-Mesitylacetyl) amine.

Stability Profile of the N-(2-Mesitylacetyl) Group

The stability of the 2-Mesitylacetyl protecting group is a key consideration in its application. The following table provides a general overview of its expected stability under various common reaction conditions.

Reaction Condition Reagent Class Stability Notes
Acidic Dilute aqueous acid (e.g., 1 M HCl)Generally StableStable at room temperature for short periods. Prolonged exposure or heat may lead to slow cleavage.
Strong acid (e.g., conc. HCl, H₂SO₄, TFA)Labile (with heat)Cleavage requires forcing conditions (reflux).[7]
Basic Dilute aqueous base (e.g., 1 M NaOH, K₂CO₃)Generally StableStable at room temperature.
Strong aqueous base (e.g., conc. NaOH, KOH)Labile (with heat)Cleavage requires forcing conditions (reflux).[7]
Oxidative Common oxidants (e.g., PCC, PDC, KMnO₄)StableThe amide group is generally resistant to oxidation.
Reductive Catalytic hydrogenation (e.g., H₂, Pd/C)StableThe amide bond is not typically reduced under these conditions.
Hydride reagents (e.g., NaBH₄)StableSodium borohydride is not strong enough to reduce amides.
Strong hydride reagents (e.g., LiAlH₄)LabileAmides are reduced to amines by strong reducing agents like LiAlH₄. This is a transformation, not a deprotection to the original amine.
Organometallic Grignard reagents, organolithiumsGenerally StableThe amide carbonyl is relatively unreactive towards these reagents, especially with the steric hindrance.

Advantages and Limitations

Advantages:

  • High Stability: The N-(2-Mesitylacetyl) group offers high stability under a wide range of reaction conditions, making it suitable for complex multi-step syntheses.[9]

  • Orthogonality: Its removal requires harsh conditions, which can provide orthogonality with many other common protecting groups that are cleaved under milder acidic, basic, or hydrogenolytic conditions.

  • Steric Influence: The steric bulk can be used to influence the stereochemical outcome of reactions at adjacent centers.

Limitations:

  • Harsh Deprotection Conditions: The primary drawback is the need for strong acids or bases and high temperatures for its removal, which may not be compatible with sensitive functional groups elsewhere in the molecule.[6][7]

  • Slower Reaction Kinetics: Both the protection and deprotection reactions may be slower compared to less hindered acyl groups, requiring careful optimization and monitoring.

  • Limited Literature: The use of the 2-Mesitylacetyl group as a protecting group is not as extensively documented as more common protecting groups, which may require more exploratory work for a new application.

Conclusion

The 2-Mesitylacetyl group represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal for the protection of amines. Its significant steric hindrance confers a high degree of stability, which can be strategically employed in complex synthetic routes where robust protection is required. While the harsh conditions needed for its removal present a limitation, this can also be an advantage in terms of orthogonality. The protocols and data presented in this guide provide a foundation for researchers to explore the application of the 2-Mesitylacetyl protecting group in their own synthetic endeavors, enabling the synthesis of complex molecules with greater control and efficiency.

References

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]

  • Organic Chemistry Portal. (2021). Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • ResearchGate. (2025). Rapid Cleavage of Unactivated, Unstrained Amide Bonds at Neutral pH. [Link]

  • Scilit. (n.d.). An improved method of amide synthesis using acyl chlorides. [Link]

  • YouTube. (2019, November 12). synthesis of amides from acid chlorides. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

  • ResearchGate. (2021). Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. [Link]

  • ChemBK. (2024). 2,4,6-Trimethylphenylacetyl Chloride. [Link]

  • ACS Publications. (2023). The Journal of Organic Chemistry Ahead of Print. [Link]

  • Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES USING POTTER’S CLAY AS A REUSABLE CATALYST. [Link]

  • National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. [Link]

  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. [Link]

  • Organic Chemistry Portal. (2004). Advances in Nitrogen Protection and Deprotection. [Link]

  • OpenStax. (2023). 21.7 Chemistry of Amides. [Link]

  • National Institutes of Health. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • ResearchGate. (2025). Selective N-Debenzylation of Amides with p-TsOH.. [Link]

  • ResearchGate. (n.d.). Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine. [Link]

Sources

Synthesis of Sterically Hindered Ketones via Friedel-Crafts Acylation with 2-Mesitylacetyl Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance in Ketone Synthesis

Sterically hindered ketones are a pivotal class of molecules in organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, advanced materials, and complex natural products. Their bulky nature can impart unique chemical and physical properties, including enhanced stability and specific biological activity. However, the synthesis of these compounds is often hampered by the very steric hindrance that makes them valuable. Traditional acylation methods, such as the Friedel-Crafts reaction, can be challenging when employing bulky acylating agents, leading to low yields and the formation of undesired byproducts.

This application note presents a robust and detailed protocol for the synthesis of hindered ketones using 2-Mesitylacetyl chloride as the acylating agent. The mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk, making this reagent an excellent choice for creating highly congested ketone structures. We will delve into the mechanistic intricacies of this transformation, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and efficient synthesis. This guide is intended for researchers, scientists, and professionals in drug development who seek to overcome the synthetic hurdles associated with sterically demanding molecular architectures.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The synthesis of hindered ketones using this compound proceeds via the well-established Friedel-Crafts acylation mechanism, a cornerstone of electrophilic aromatic substitution.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which plays a crucial role in activating the acyl chloride.

The reaction mechanism can be delineated into three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion. The steric bulk of the mesityl group does not prevent the formation of this key electrophile.

  • Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation step restores the aromaticity of the ring, yielding the final hindered ketone product and regenerating the Lewis acid catalyst, although in practice, a stoichiometric amount of the catalyst is often required as it complexes with the product.[1]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride This compound Acylium_Ion Acylium Ion (Resonance Stabilized) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arene Aromatic Substrate (e.g., Benzene) Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion->Sigma_Complex + Arene Product Hindered Ketone Sigma_Complex->Product + [AlCl₄]⁻ Base [AlCl₄]⁻ HCl_AlCl3 HCl + AlCl₃

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis of 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone

This protocol provides a detailed procedure for the Friedel-Crafts acylation of benzene with this compound to synthesize 1-phenyl-2-(2,4,6-trimethylphenyl)ethanone.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
This compoundC₁₁H₁₃ClO196.675.00 g25.41.0
Anhydrous Aluminum ChlorideAlCl₃133.344.23 g31.71.25
Anhydrous BenzeneC₆H₆78.1150 mL-Solvent
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9330 mL-Solvent
Hydrochloric Acid (conc.)HCl36.46~20 mL-Quenching
Saturated Sodium BicarbonateNaHCO₃84.01As needed-Wash
Brine (Saturated NaCl)NaCl58.44As needed-Wash
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying
Crushed IceH₂O18.02~100 g-Quenching

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Addition funnel (125 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Reaction Setup:

  • Under a nitrogen or argon atmosphere, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous aluminum chloride (4.23 g, 31.7 mmol).

  • Add anhydrous dichloromethane (20 mL) to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

Acylation Reaction:

  • In a separate dry flask, dissolve this compound (5.00 g, 25.4 mmol) in anhydrous benzene (50 mL).

  • Transfer the this compound solution to the addition funnel.

  • Add the solution dropwise to the stirred suspension of aluminum chloride over approximately 30-45 minutes, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation:

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL). Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Stir the mixture vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

  • The crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or heptane) to afford the pure 1-phenyl-2-(2,4,6-trimethylphenyl)ethanone.

Safety and Handling Precautions

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous aluminum chloride is a water-reactive and corrosive solid. It reacts violently with water, releasing HCl gas. Handle with care in a dry environment.

  • Benzene is a known carcinogen and is flammable. All manipulations should be performed in a well-ventilated fume hood.

  • The quenching of the reaction mixture is highly exothermic and releases HCl gas. Use caution and appropriate safety measures.

Troubleshooting and Optimization

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The Lewis acid catalyst is highly sensitive to moisture.

    • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often necessary as it complexes with the ketone product.

    • Reaction Time/Temperature: For less reactive aromatic substrates, longer reaction times or slightly elevated temperatures may be required. However, this can also lead to side reactions.

  • Formation of Byproducts:

    • Polyacylation: Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation because the acyl group deactivates the aromatic ring.[2] However, with highly activated aromatic substrates, it can still occur. Using a less reactive solvent or lower temperatures can mitigate this.

    • Rearrangement: The acylium ion is stabilized by resonance and does not typically undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation.

Applications in Research and Development

The synthesized hindered ketones are valuable precursors for a wide range of applications:

  • Pharmaceutical Synthesis: They can be used as building blocks for the synthesis of complex drug molecules where steric bulk is required for specific receptor binding or to enhance metabolic stability.

  • Asymmetric Synthesis: The ketone functionality can be stereoselectively reduced to a chiral alcohol, a common transformation in the synthesis of enantiomerically pure compounds.

  • Materials Science: The rigid and bulky nature of these ketones makes them interesting candidates for the development of novel polymers and liquid crystals with unique thermal and optical properties.

Conclusion

The Friedel-Crafts acylation using this compound provides an effective and reliable method for the synthesis of sterically hindered ketones. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired products can be achieved. The detailed protocol and troubleshooting guide presented in this application note offer a solid foundation for researchers to successfully employ this powerful synthetic tool in their endeavors to construct complex and sterically demanding molecules.

References

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Chem LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,4,6-trimethylphenyl)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • YouTube. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]

  • YouTube. (2020, May 21). Friedel Craft Acylation Reaction | Aldehydes and Ketones |. Retrieved from [Link]

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Application Note: A Comprehensive Guide to Amide Synthesis Using 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of amides using 2-Mesitylacetyl chloride. Amide bonds are fundamental linkages in pharmaceuticals, natural products, and advanced materials. The use of sterically hindered acylating agents like this compound presents unique challenges and opportunities in synthesis. This guide offers an in-depth look at the reaction mechanism, a validated step-by-step experimental procedure, safety protocols, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Scientific Principles and Rationale

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[1][2] The reaction proceeds via an addition-elimination mechanism.[1][3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[1][4] This initial attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[3][5]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.[1][3]

  • Deprotonation: The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required in the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed.[6][7][8] This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7][8]

The Role of the Mesityl Group and Steric Hindrance

The 2-Mesityl group (2,4,6-trimethylphenyl) is a bulky substituent. Its steric bulk can influence the reaction rate by hindering the approach of the amine nucleophile to the carbonyl carbon. For highly hindered amines, this can slow the reaction significantly, potentially requiring elevated temperatures or longer reaction times.[] However, this steric hindrance can also be advantageous in certain applications, such as providing selectivity in molecules with multiple amine groups or enhancing the stability of the final amide product.

Selection of Base and Solvent
  • Base: A non-nucleophilic tertiary amine such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), or pyridine is the standard choice.[5][10] These bases act as acid scavengers, neutralizing the HCl byproduct without competing with the primary or secondary amine in attacking the acyl chloride.[7][10] Using at least one equivalent of the base is critical to drive the reaction to completion.[6]

  • Solvent: Aprotic solvents are necessary to prevent the hydrolysis of the highly reactive acyl chloride.[11] Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices as they are inert under the reaction conditions and effectively dissolve the reactants.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted amide from this compound and a primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichCorrosive, handle with care.
Primary or Secondary Amine≥98%VariesSubstrate for the reaction.
Triethylamine (TEA)≥99%, anhydrousFisher ScientificAnhydrous grade is critical.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariesUse from a solvent purification system or a sealed bottle.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariesFor aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeVariesFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariesFor drying the organic layer.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or nitrogen/argon balloon setup

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure

Scientist's Note: Acyl chlorides are highly reactive towards moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the starting material.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

    • Add triethylamine (TEA) (1.2 eq.) to the solution.

    • Seal the flask with a septum and place it under a positive pressure of nitrogen or argon.

    • Cool the flask to 0 °C using an ice-water bath. This is important as the acylation reaction is often exothermic.[][13]

  • Addition of Acyl Chloride:

    • In a separate, dry flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM.

    • Using a syringe, slowly add the this compound solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes. A white precipitate of triethylammonium chloride will likely form.[14]

    • Scientist's Note: Slow addition is crucial to control the reaction exotherm and minimize potential side reactions.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-16 hours. The reaction time will vary depending on the reactivity of the amine.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess TEA)

      • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid)

      • Brine (to remove bulk water)

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

    • If necessary, purify the crude product by flash column chromatography on silica gel or recrystallization.

Characterization and Expected Results

The final amide product is typically a white to off-white solid. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR: Expect to see characteristic peaks for the mesityl group (singlets around 2.2-2.3 ppm for the methyl groups and a singlet around 6.8-6.9 ppm for the aromatic protons), the methylene protons adjacent to the carbonyl, and peaks corresponding to the amine portion of the molecule. The N-H proton of a secondary amide will appear as a broad singlet.

  • IR Spectroscopy: A strong C=O stretch for the amide carbonyl will be present around 1630-1680 cm⁻¹. An N-H stretch for secondary amides will appear around 3300 cm⁻¹.

Safety Precautions

  • This compound: This reagent is corrosive and a lachrymator. It reacts violently with water.[15] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should occur within a fume hood.

  • Triethylamine (TEA): TEA is flammable and corrosive. Avoid inhalation and skin contact.

  • General: The acylation reaction is exothermic and should be cooled appropriately.[13] Always work in a well-ventilated area.[18]

Workflow and Mechanism Visualization

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & TEA in Anhydrous DCM setup Combine Reagents under N2 at 0 °C prep_amine->setup prep_acyl Dissolve Acyl Chloride in Anhydrous DCM prep_acyl->setup stir Warm to RT Stir for 2-16h setup->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Aqueous Washes (HCl, NaHCO3, Brine) quench->extract dry Dry (MgSO4) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Characterize Product (NMR, IR, MS) purify->product

Caption: The nucleophilic acyl substitution mechanism.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Amine is too sterically hindered.1. Use fresh or newly opened acyl chloride and ensure anhydrous conditions.2. Ensure at least 1.1-1.2 equivalents of base are used.3. Increase reaction temperature (e.g., reflux in THF) or extend reaction time.
Multiple Spots on TLC 1. Incomplete reaction.2. Side reactions (e.g., diacylation of primary amine).3. Product degradation.1. Allow the reaction to stir for a longer period.2. Use a slight excess of the amine relative to the acyl chloride.3. Ensure the work-up is not overly acidic or basic.
Product is Difficult to Purify 1. Product co-elutes with starting material.2. Triethylammonium chloride salt is carried through.1. Optimize the solvent system for column chromatography.2. Perform all aqueous washes thoroughly during the work-up.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Filo. (2023-11-17). Describe the nucleophilic substitution reaction of acyl chlorides.
  • J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • BOC Sciences. (2024-03-29).
  • YouTube. (2024-02-07). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides.
  • Brainly. (2024-04-16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.
  • Chemistry Educ
  • BYJU'S. Nucleophilic Acyl Substitution.
  • Mastering Chemistry Help. (2013-02-13).
  • Chemistry LibreTexts. (2020-07-01). 23.3: Reactions of amines.
  • Fisher Scientific. (2024-02-16).
  • Fisher Scientific. (2010-05-14).
  • Master Organic Chemistry. (2011-05-06).
  • Department of Pharmaceutical Chemistry, Co. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
  • Fisher Scientific. Amide Synthesis.
  • Chemistry LibreTexts. (2025-02-24). 24.7: Reactions of Amines.
  • Chemguide.
  • BYJU'S.
  • Fisher Scientific. (2014-05-13). SAFETY DATA SHEET - 2-Mesitylenesulfonyl chloride.
  • ResearchGate. (2025-08-06). An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Multichem. Methallyl chloride.
  • Organic Chemistry Portal.
  • Khan Academy.
  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines.
  • Chemguide.
  • Fisher Scientific. Amide Synthesis.
  • Organic Chemistry Reactions. Amine to Amide (via Acid Chloride).
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The Reaction of 2-Mesitylacetyl Chloride with Primary Amines: A Comprehensive Guide to N-Mesitylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of amide bonds is a cornerstone of modern organic synthesis, with profound implications in pharmaceuticals, materials science, and biochemistry. The reaction between acyl chlorides and primary amines stands as a robust and widely utilized method for amide synthesis. This application note provides a detailed exploration of the reaction between 2-mesitylacetyl chloride and primary amines, yielding N-substituted 2-mesitylacetamides. Particular attention is given to the mechanistic nuances introduced by the sterically demanding mesityl group, detailed experimental protocols, and strategies for optimizing reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this specific transformation in their synthetic endeavors. The amide motif is a ubiquitous building block throughout the chemical sciences, making the synthesis of amides extremely important.[1]

Introduction: The Significance of Sterically Hindered Amides

Amide bond formation via the acylation of amines is a fundamental transformation in organic chemistry.[2][3][4] This reaction, often conducted under Schotten-Baumann conditions, is prized for its efficiency and broad applicability.[2][5][6][7] The products of these reactions, N-aryl amides, are prevalent in a vast array of biologically active molecules and pharmaceutical agents.[8][9]

The reaction of this compound with primary amines introduces a unique dimension to this classic transformation. The mesityl group (2,4,6-trimethylphenyl) is a bulky substituent that exerts significant steric influence on the reaction. This steric hindrance can modulate the reactivity of the acyl chloride and influence the properties of the resulting amide product. Understanding and controlling these steric effects are paramount for successful synthesis. While steric hindrance can sometimes be a challenge, it can also be strategically employed to influence selectivity and stability in complex molecules.

Mechanistic Insights: A Nucleophilic Acyl Substitution Tale

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[5][10] The process can be dissected into the following key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[10][11][12][13] This initial attack forms a tetrahedral intermediate.[5][10]

  • Leaving Group Departure: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[10][11]

  • Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture (such as an excess of the primary amine, or an added scavenger base like triethylamine or pyridine), to yield the final, neutral N-substituted 2-mesitylacetamide and a hydrochloride salt of the base.[11][13][14] The base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][15]

The Role of the Mesityl Group: The bulky mesityl group can influence the reaction in several ways. While it does not prevent the reaction, it can affect the rate of nucleophilic attack. This steric shielding can sometimes be advantageous, potentially reducing the likelihood of side reactions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an N-substituted 2-mesitylacetamide. The following procedure is a general guideline and may require optimization for specific primary amine substrates.

Materials and Reagents
  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Reaction Setup and Procedure

Safety Precaution: Acyl chlorides are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Dissolution of Amine: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add triethylamine or pyridine (1.1 to 1.5 equivalents). The base acts as a scavenger for the HCl generated during the reaction.[2][15]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes. Vigorous stirring is essential to ensure efficient mixing.[16]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. .

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 2-mesitylacetamide.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-mesitylacetamides.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase A 1. Dissolve Primary Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add this compound Solution B->C D 4. Stir at Room Temperature (2-16 h) C->D E 5. Quench with NaHCO3 (aq) D->E Proceed to Workup F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Filter & Concentrate H->I Proceed to Purification J 10. Purify (Chromatography/Recrystallization) I->J K Pure N-Substituted 2-Mesitylacetamide J->K

Caption: Workflow for the synthesis of N-substituted 2-mesitylacetamides.

Reaction Parameters and Optimization

The success of the acylation reaction can be influenced by several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterVariationRationale & Considerations
Primary Amine Aliphatic vs. AromaticAliphatic amines are generally more nucleophilic and react faster than aromatic amines. For less reactive aromatic amines, longer reaction times or slightly elevated temperatures may be necessary.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl EtherAprotic solvents are preferred to avoid reaction with the acyl chloride.[2] DCM is a common choice due to its ability to dissolve a wide range of reactants and its relatively low boiling point, which facilitates removal.
Base Triethylamine (Et3N), Pyridine, Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is used to scavenge the HCl produced.[2] The choice of base can influence the reaction rate and should be selected based on the reactivity of the amine.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction. For less reactive amines, allowing the reaction to proceed at room temperature or with gentle heating may be required.
Stoichiometry Slight excess of acyl chloride or amineUsing a slight excess of the acyl chloride (e.g., 1.05 equivalents) can help drive the reaction to completion. However, for valuable amines, using a slight excess of the amine might be more economical.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction- Hydrolysis of acyl chloride- Steric hindrance- Increase reaction time or temperature.- Ensure anhydrous conditions.- Consider using a more potent activating agent for the carboxylic acid if starting from that point.
Formation of Side Products - Diacylation (if the amine has other reactive sites)- Reaction with solvent- Carefully control stoichiometry.- Ensure the use of an appropriate aprotic solvent.
Difficult Purification - Presence of unreacted starting materials- Formation of polar byproducts- Optimize the workup procedure to remove impurities.- Employ a suitable chromatographic system for purification.

Conclusion

The reaction of this compound with primary amines is a reliable method for the synthesis of sterically encumbered N-substituted amides. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can achieve high yields of the desired products. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this valuable transformation in various synthetic applications, particularly in the realm of drug discovery and development where the unique properties of sterically demanding moieties can be leveraged to great effect.

References

  • Royal Society of Chemistry. (2020). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • R Discovery. (n.d.). N-aryl Amides Research Articles. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. Retrieved from [Link]

  • Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of amide-containing drugs. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Reddit. (2025). Acyl Chloride and Primary Amine Reactions. Retrieved from [Link]

  • PubMed. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Esterification of Alcohols with 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Steric Hindrance in Ester Synthesis

The formation of esters is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. While numerous esterification methods exist, the acylation of alcohols with sterically hindered acyl chlorides like 2-Mesitylacetyl chloride presents unique challenges and opportunities. The bulky mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance around the electrophilic carbonyl center, influencing reactivity and necessitating carefully optimized protocols.

This technical guide provides an in-depth exploration of the esterification of primary, secondary, and tertiary alcohols with this compound. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and discuss strategies to overcome the challenges posed by steric congestion. The methodologies described herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

Foundational Principles: The Role of Steric Hindrance and Catalysis

The reaction between an alcohol and an acyl chloride is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of a chloride ion, leading to the formation of the ester and hydrochloric acid as a byproduct.

The presence of the mesityl group in this compound dramatically influences this process. The three methyl groups on the aromatic ring create a sterically crowded environment that can impede the approach of the alcohol nucleophile. This steric hindrance is particularly pronounced with bulky secondary and tertiary alcohols.[1]

To overcome this challenge, the use of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is often essential. DMAP functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acyl chloride, facilitating the subsequent attack by the alcohol, even a sterically hindered one.[2] An auxiliary, non-nucleophilic base like triethylamine (TEA) or pyridine is typically added to scavenge the HCl produced during the reaction, preventing unwanted side reactions and regenerating the catalyst.[3]

Experimental Protocols

PART A: General Considerations and Safety

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Anhydrous solvents and reagents are critical to the success of these reactions.[4]

PART B: Protocol 1: DMAP-Catalyzed Esterification of Primary and Secondary Alcohols

This protocol is suitable for less sterically demanding primary and secondary alcohols.

Materials:

  • This compound

  • Primary or secondary alcohol

  • 4-(Dimethylamino)pyridine (DMAP), catalyst grade

  • Triethylamine (TEA) or Pyridine, anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM or THF.

  • Add triethylamine (1.5 eq.) to the solution, followed by a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel.

PART C: Protocol 2: Esterification of Sterically Hindered Secondary and Tertiary Alcohols via Alkoxide Formation

For highly hindered alcohols where the DMAP-catalyzed reaction may be sluggish or result in low yields due to competing elimination reactions, conversion of the alcohol to its more nucleophilic alkoxide is a recommended strategy.[5]

Materials:

  • Same as Protocol 1, with the addition of:

  • n-Butyllithium (n-BuLi) in hexanes

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the lithium alkoxide.

  • In a separate flask, prepare a solution of this compound (1.2 eq.) in anhydrous THF.

  • Slowly add the this compound solution to the lithium alkoxide mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Presentation: Expected Trends and Starting Conditions

The following table provides expected trends and suggested starting conditions for the esterification of different classes of alcohols with this compound. These are based on established principles of reactivity and steric hindrance and should serve as a starting point for optimization.[6]

Alcohol TypeSubstrate ExampleRecommended ProtocolCatalyst/ReagentExpected ReactivityPotential Side Reactions
Primary Benzyl alcoholProtocol 1DMAP/TEAHighMinimal
Secondary CyclohexanolProtocol 1DMAP/TEAModeratePossible elimination with prolonged heating
Tertiary tert-ButanolProtocol 2n-BuLiLowSignificant elimination under standard conditions
Hindered Secondary Neopentyl alcoholProtocol 1 or 2DMAP/TEA or n-BuLiLow to ModerateRearrangement is unlikely, but elimination is possible

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the DMAP-catalyzed esterification of an alcohol with this compound.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Alcohol, TEA, and DMAP in Anhydrous Solvent addition Slow Addition of Acyl Chloride at 0 °C reagents->addition acyl_chloride Prepare Solution of this compound acyl_chloride->addition stirring Stir at Room Temperature (12-24h) addition->stirring quench Quench with Water stirring->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Ester purify->product

Caption: General workflow for DMAP-catalyzed esterification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive alcohol (steric hindrance).2. Inactive catalyst.3. Presence of water in reagents or solvent.1. Switch to Protocol 2 (alkoxide formation).2. Use fresh, high-purity DMAP.3. Ensure all reagents and solvents are rigorously dried.
Formation of Alkene Byproduct Elimination reaction, especially with tertiary alcohols.1. Lower the reaction temperature.2. Use a non-nucleophilic, sterically hindered base.3. Switch to Protocol 2, which is generally performed at lower temperatures.
Difficult Purification Presence of unreacted starting materials or byproducts.1. Ensure the aqueous wash steps are performed thoroughly to remove water-soluble impurities.2. Optimize the solvent system for column chromatography.

References

  • Organic Syntheses Procedure. (n.d.). Esterification of hindered tertiary alcohols. [Link]

  • Gaspa, S., Porcheddu, A., & De Luca, L. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • ResearchGate. (2014). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • ResearchGate. (2008). Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments. [Link]

  • Baran Lab. (1999). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. [Link]

  • MDPI. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

  • ResearchGate. (2013). Esterification of Palm Fatty Acid Distillate Using Heterogeneous Sulfonated Microcrystalline Cellulose Catalyst and Its Comparison with H2SO4 Catalyzed Reaction. [Link]

  • MDPI. (2021). Comparative Study on Different Modified Preparation Methods of Cellulose Nanocrystalline. [Link]

  • Google Patents. (n.d.). New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
  • MDPI. (2023). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. [Link]

  • ResearchGate. (1974). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. [Link]

  • Semantic Scholar. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. [Link]

  • IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of compounds 2, 4, 6 and 8. [Link]

  • YouTube. (2021). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. [Link]

  • Scientific & Academic Publishing. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. [Link]

  • Research Outputs. (n.d.). Synthesis and characterization of 2-methyl and 4-methylcholestan-3-ones and 2-methyl and 4-methylcholestan-3-ols. [Link]

  • ResearchGate. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. [Link]

  • Semantic Scholar. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. [Link]

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Lewis acid catalyst for 2-Mesitylacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Application of Lewis Acid Catalysts for Acylation Reactions with Sterically Hindered 2-Mesitylacetyl Chloride

Introduction: Navigating Steric Hindrance in Acylation

The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] While the reaction is robust, its efficiency can be significantly challenged by steric hindrance, both in the aromatic substrate and the acylating agent. This compound (2,4,6-trimethylphenylacetyl chloride) presents a classic case of a sterically encumbered acylating agent.[2] The ortho-methyl groups of the mesityl moiety shield the carbonyl carbon, demanding a carefully optimized approach to achieve efficient acylation.

This guide provides a detailed exploration of Lewis acid catalysis tailored for reactions involving this compound. We will dissect the mechanistic nuances imposed by steric bulk, offer a comparative analysis of suitable Lewis acid catalysts, and present a comprehensive, field-proven protocol for conducting these challenging acylations. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize hindered ketones, which are valuable intermediates in pharmaceuticals and materials science.[2]

Mechanistic Deep Dive: The Role of the Lewis Acid

The reaction proceeds via an electrophilic aromatic substitution pathway, wherein the Lewis acid plays a pivotal role in generating a sufficiently reactive electrophile—the acylium ion.[3][4]

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[5][6] Due to the steric hindrance from the mesityl group, this step may require more forcing conditions or a stronger Lewis acid compared to less hindered acyl chlorides.

  • Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and produces HCl as a byproduct.[5]

However, a critical distinction from truly catalytic processes is that the ketone product, itself a Lewis base, readily complexes with the strong Lewis acid catalyst.[1][7] This complexation is often irreversible under reaction conditions, necessitating the use of stoichiometric or even super-stoichiometric amounts of the Lewis acid.[7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl 2-Mesitylacetyl Chloride Complex Activated Complex AcylCl->Complex + AlCl₃ LA Lewis Acid (e.g., AlCl₃) LA->Complex Acylium Sterically Hindered Acylium Ion Complex->Acylium C-Cl Cleavage LA_minus [AlCl₄]⁻ Complex->LA_minus Arene Aromatic Ring (Ar-H) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Product_Complex Product-Catalyst Complex LA_minus->Product_Complex Arene->Sigma π-bond attack Arene->Sigma Sigma->Product_Complex + [AlCl₄]⁻ Sigma->Product_Complex Final_Product Aryl Mesitylacetyl Ketone Product_Complex->Final_Product Aqueous Workup Catalyst_Regen AlCl₃ (regenerated) Product_Complex->Catalyst_Regen HCl HCl Product_Complex->HCl

Caption: Mechanism of Friedel-Crafts acylation with a hindered acyl chloride.

Lewis Acid Catalyst Selection

The choice of Lewis acid is critical and depends on the reactivity of the aromatic substrate and the need to overcome the steric barrier of this compound. A balance must be struck between reactivity and the potential for side reactions.

Lewis Acid Catalyst Relative Strength Typical Conditions & Solvent Key Considerations & Insights Reference(s)
AlCl₃ (Aluminum Trichloride)Very Strong0 °C to RT; Nitrobenzene, CS₂, DichloroethaneThe most common and powerful catalyst. Often required for less reactive arenes. Its high activity helps overcome steric hindrance. Must be handled under anhydrous conditions. Stoichiometric amounts are necessary.[8][9]
FeCl₃ (Iron(III) Chloride)StrongRT to moderate heating; DichloroethaneA slightly milder and less expensive alternative to AlCl₃. Effective for activated aromatic rings. May offer better selectivity and fewer side reactions in some cases.[8][10]
SnCl₄ (Tin(IV) Chloride)Moderate0 °C to RT; Dichloromethane, DichloroethaneUseful for reactions where a strong Lewis acid might cause degradation of starting material or product.[11][12]
ZnCl₂ (Zinc Chloride)MildHigher temperatures often required; Can be used in solvent-free conditions.Generally used for highly activated substrates. Its milder nature can prevent unwanted side reactions. May be used in catalytic amounts for activated systems.[1][8]
Solid Acids (e.g., Zeolites, TPA/ZrO₂)Mild to StrongHigh temperatures; Solvent-freeOffer environmental benefits (reusability, easier workup). Activity depends on the specific solid acid used. Mass transfer limitations can be a factor with hindered substrates.[10]

Expert Insight: For the acylation of a moderately reactive arene like toluene with the sterically demanding this compound, Aluminum Trichloride (AlCl₃) is the recommended starting point due to its high Lewis acidity, which is necessary to efficiently generate the hindered acylium ion. Milder catalysts like FeCl₃ may be screened but could lead to sluggish or incomplete reactions.

Detailed Experimental Protocol: Synthesis of 1-phenyl-2-(2,4,6-trimethylphenyl)ethan-1-one

This protocol describes the acylation of benzene with this compound using AlCl₃ as the catalyst.

Safety Precautions:

  • This compound: Corrosive and an irritant. Handle in a fume hood and wear appropriate PPE, including gloves and safety glasses.[2]

  • Aluminum chloride (anhydrous): Water-sensitive, corrosive, and reacts violently with water, releasing HCl gas. Weigh and handle quickly in an inert atmosphere or a glove box.[13]

  • Benzene: Carcinogenic and flammable. Use only in a well-ventilated fume hood.

  • HCl gas: Evolved during the reaction. The apparatus must be vented to a scrubber (e.g., a trap containing dilute NaOH solution).[14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (1.1 - 1.3 eq)

  • Benzene (can act as both reactant and solvent) or an inert solvent like Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap

  • Dropping/addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

G cluster_workflow Experimental Workflow A Setup & Inerting (Dry glassware, N₂ flush) B Reagent Charging (Solvent, AlCl₃) A->B C Cooling (Ice bath, 0-5 °C) B->C D Slow Addition of Acyl Chloride C->D E Slow Addition of Arene D->E F Reaction (Stir at RT) E->F G Quenching (Pour onto ice/HCl) F->G H Work-up (Extraction, Washes) G->H I Drying & Solvent Removal H->I J Purification (Distillation/Chromatography) I->J

Caption: A generalized workflow for Friedel-Crafts reactions.[10]

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure all moisture is removed.[14]

  • Reagent Charging: To the flask, add the solvent (e.g., 100 mL of dry CH₂Cl₂ for a 0.05 mol scale reaction). While maintaining a positive nitrogen flow, carefully add anhydrous aluminum chloride (0.055 mol, 1.1 eq). Stir the resulting suspension.[13]

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath. Efficient cooling is crucial as the initial complex formation is exothermic.[13]

  • Addition of Acyl Chloride: Dissolve this compound (0.050 mol, 1.0 eq) in a small amount of dry solvent (e.g., 20 mL CH₂Cl₂) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.[13] Stir the mixture for an additional 20 minutes at 0-5 °C to allow for complete formation of the acylium ion complex.

  • Addition of Aromatic Substrate: If using an inert solvent, dissolve the aromatic substrate (e.g., Benzene, 0.050 mol) in dry solvent (20 mL CH₂Cl₂) and add it to the dropping funnel. Add the arene solution dropwise to the reaction mixture. The rate of addition should be controlled to manage the evolution of HCl gas and any exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC-MS by carefully quenching a small aliquot in dilute acid.

  • Work-up and Quenching: In a separate large beaker, prepare a mixture of crushed ice (approx. 100 g) and concentrated HCl (20 mL). Slowly and carefully pour the reaction mixture onto the ice-HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas. The acid is necessary to decompose the aluminum complexes of the ketone product.[13]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with additional portions of the solvent (e.g., 2 x 30 mL of CH₂Cl₂).[13]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[14]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator.[13]

  • Purification: The crude product can be purified by vacuum distillation, recrystallization, or column chromatography on silica gel, depending on its physical properties.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Wikipedia. (2023). Lewis acid catalysis. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ChemBK. (2024). Mesitylacetyl chloride. [Link]

  • Baran, P. S., et al. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Baran Lab. [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • Marques, M. V., et al. (2012). Metal chloride hydrates as Lewis acid catalysts in multicomponent synthesis of 2,4,5-triarylimidazoles or 2,4,5-triaryloxazoles. Journal of the Brazilian Chemical Society. [Link]

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The Strategic Acylation of Organometallics with 2-Mesitylacetyl Chloride: A Guide to Navigating Steric Hindrance for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the reaction of 2-mesitylacetyl chloride, a sterically hindered acylating agent, with various organometallic reagents. For researchers, scientists, and professionals in drug development, understanding the nuances of these reactions is paramount for the targeted synthesis of complex molecular architectures. We will explore the causality behind experimental choices, providing detailed protocols and mechanistic insights for reactions involving Grignard reagents, organolithium species, and organocuprates. This document serves as a practical application note for the strategic synthesis of hindered ketones, a valuable motif in medicinal chemistry and materials science.

Introduction: The Unique Reactivity of this compound

This compound, also known as (2,4,6-trimethylphenyl)acetyl chloride, is a valuable building block in organic synthesis. Its defining feature is the bulky mesityl group attached to the alpha-carbon of the acetyl chloride. This steric shield profoundly influences the reactivity of the electrophilic carbonyl center, creating both challenges and opportunities for the synthetic chemist. While typical acyl chlorides readily react with a wide range of nucleophiles, the mesityl group in this substrate introduces significant steric hindrance, which can be leveraged to control reaction outcomes, particularly in the synthesis of ketones.

This guide will provide a detailed exploration of how to harness the unique properties of this compound in reactions with common organometallic reagents to achieve desired synthetic transformations. We will delve into the underlying principles that govern these reactions and provide field-proven protocols for their successful execution.

Synthesis of Starting Material: this compound

A reliable synthesis of the starting material is the foundation of any successful synthetic campaign. This compound is typically prepared from 2,4,6-trimethylphenylacetic acid, which itself can be synthesized from mesitylene.

Synthesis of 2,4,6-Trimethylphenylacetic Acid

The synthesis of 2,4,6-trimethylphenylacetic acid can be achieved through various methods, including the Willgerodt-Kindler reaction or by functionalization of mesitylene. A common laboratory-scale preparation involves the chloromethylation of mesitylene followed by cyanation and subsequent hydrolysis.

Protocol 1: Synthesis of 2,4,6-Trimethylphenylacetic Acid [1]

  • Step 1: Chloromethylation of Mesitylene. In a well-ventilated fume hood, mesitylene is reacted with a source of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst, to yield 2,4,6-trimethylbenzyl chloride.

  • Step 2: Cyanation. The resulting benzyl chloride is then treated with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent to afford 2,4,6-trimethylphenylacetonitrile.

  • Step 3: Hydrolysis. The nitrile is subsequently hydrolyzed under acidic or basic conditions to yield 2,4,6-trimethylphenylacetic acid. Acidic hydrolysis is often preferred to avoid potential side reactions. The crude acid can be purified by recrystallization.

Conversion to this compound

The conversion of the carboxylic acid to the corresponding acid chloride is a standard transformation, typically achieved using thionyl chloride or oxalyl chloride.

Protocol 2: Synthesis of this compound [2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylphenylacetic acid.

  • Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Reaction with Organometallic Reagents: A Comparative Study

The reaction of this compound with organometallic reagents is a delicate balance between the nucleophilicity of the reagent and the steric hindrance around the carbonyl group. The choice of reagent is critical in determining whether the reaction proceeds to the desired ketone or undergoes a second addition to form a tertiary alcohol.

Grignard Reagents: Taming a Powerful Nucleophile

Grignard reagents (RMgX) are highly reactive organometallic compounds that readily add to carbonyls. In the case of acyl chlorides, they typically add twice. The first addition results in a ketone intermediate, which is often more reactive than the starting acyl chloride, leading to a second nucleophilic attack to form a tertiary alcohol.

However, the significant steric hindrance provided by the mesityl group in this compound can, to some extent, disfavor the second addition, potentially allowing for the isolation of the ketone. To further promote the formation of the ketone, the reactivity of the Grignard reagent can be moderated.

Protocol 3: Moderated Grignard Reaction for Ketone Synthesis [3][4]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a 1:1 mixture of the desired Grignard reagent and bis[2-(N,N-dimethylamino)ethyl] ether in anhydrous THF. This forms a tridentate complex that moderates the reactivity of the Grignard reagent.

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound in anhydrous THF and cool the solution to -78 °C.

  • Addition: Slowly add the prepared Grignard reagent-ether complex to the solution of this compound while maintaining the low temperature.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Organometallic ReagentExpected Major ProductRationale
Grignard Reagent (RMgX)Tertiary AlcoholHighly reactive, adds twice to the carbonyl group.
Moderated Grignard ReagentKetoneReduced reactivity due to complexation, favors single addition.
Organolithium (RLi)Tertiary AlcoholHighly reactive, similar to Grignard reagents, leading to double addition.
Organocuprate (R₂CuLi)KetoneLess reactive and more selective, stops at the ketone stage.
Organolithium Reagents: A Path to Tertiary Alcohols

Organolithium reagents (RLi) are even more reactive than their Grignard counterparts. Consequently, their reaction with this compound is expected to proceed rapidly to the tertiary alcohol, even with the steric hindrance of the mesityl group. Isolating the ketone intermediate is generally not feasible with these highly reactive nucleophiles.

Protocol 4: Synthesis of Tertiary Alcohols with Organolithium Reagents

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF and cool to -78 °C.

  • Addition: Slowly add a solution of the organolithium reagent (at least 2 equivalents) to the cooled solution of the acid chloride.

  • Warming and Quenching: After the addition, the reaction mixture is allowed to warm slowly to room temperature. It is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Work-up: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting tertiary alcohol can be purified by column chromatography or recrystallization.

Organocuprates (Gilman Reagents): The Selective Choice for Ketone Synthesis

Lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, are significantly less reactive and more selective than Grignard and organolithium reagents.[5][6] This "softer" nature of the nucleophile makes them ideal for the synthesis of ketones from acid chlorides, as they do not readily add to the less electrophilic ketone product.[5][6] The reaction with this compound is expected to cleanly yield the corresponding hindered ketone.

Protocol 5: Ketone Synthesis using Organocuprates [5][6]

  • Preparation of the Gilman Reagent: In a flame-dried flask under an inert atmosphere, add two equivalents of the corresponding organolithium reagent to a suspension of one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at low temperature (typically -78 °C to 0 °C).

  • Reaction Setup: In a separate flask, dissolve this compound in the same anhydrous solvent and cool to -78 °C.

  • Addition: Slowly add the freshly prepared Gilman reagent to the solution of the acid chloride.

  • Reaction and Work-up: The reaction is stirred at low temperature for a defined period and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is washed, dried, and concentrated to yield the crude ketone, which can be purified by chromatography.

Mechanistic Considerations and Visualization

The divergent outcomes of these reactions can be understood by considering the relative reactivity of the starting material and the intermediate ketone towards the organometallic reagent.

Reaction_Pathway 2-Mesitylacetyl_Chloride 2-Mesitylacetyl Chloride Ketone_Intermediate Hindered Ketone Intermediate 2-Mesitylacetyl_Chloride->Ketone_Intermediate 1st Addition Tertiary_Alcohol Tertiary Alcohol Ketone_Intermediate->Tertiary_Alcohol 2nd Addition Grignard_Reagent Grignard Reagent (RMgX) Grignard_Reagent->2-Mesitylacetyl_Chloride Organolithium_Reagent Organolithium (RLi) Organolithium_Reagent->2-Mesitylacetyl_Chloride Organocuprate_Reagent Organocuprate (R2CuLi) Organocuprate_Reagent->2-Mesitylacetyl_Chloride

Figure 1. Reaction pathways of this compound with organometallic reagents.

Highly reactive reagents like Grignard and organolithium reagents react rapidly with both the acid chloride and the intermediate ketone. In contrast, the less reactive organocuprates react selectively with the more electrophilic acid chloride and do not readily attack the ketone.

Reactivity_Comparison Reactivity High Reactivity Grignard (RMgX) Organolithium (RLi) Double Addition (Tertiary Alcohol) Selectivity High Selectivity Organocuprate (R₂CuLi) Single Addition (Ketone)

Figure 2. Reactivity vs. Selectivity of Organometallic Reagents.

Conclusion and Future Outlook

The reaction of this compound with organometallic reagents is a powerful tool for the synthesis of sterically hindered ketones and tertiary alcohols. The outcome of the reaction is highly dependent on the choice of the organometallic reagent. By understanding the principles of reactivity and steric hindrance, chemists can selectively synthesize the desired product. The use of moderated Grignard reagents and organocuprates provides reliable pathways to hindered ketones, which are of significant interest in various fields of chemical research. Future work in this area may focus on the development of catalytic methods for these transformations to further improve their efficiency and sustainability.

References

  • Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275–309.
  • Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents. Organic Reactions, 22, 253–400.
  • Normant, J. F. (1972). Organocopper(I) Reagents and Their Use in Synthesis. Synthesis, 1972(02), 63–80.
  • Fuson, R. C., & Corse, J. (1939). Mesitylacetic Acid. Organic Syntheses, 19, 69. [Link]

  • Wang, X., et al. (2014). A New Compounding Technology for 2,4,6-trimethyl phenylacetyl chloride.
  • Shirley, D. A. (1954). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions, 8, 28–58.
  • House, H. O., & Umen, M. J. (1973). The Chemistry of Carbanions. XXIII. The Reaction of Lithium Dialkyl- and Diarylcuprates with Epoxides. The Journal of Organic Chemistry, 38(21), 3893–3901.
  • ResearchGate. (2025). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • Nicolaou, K. C., Baran, P. S., Zhong, Y. L., Choi, H. S., Fong, K. C., He, Y., & Yoon, W. H. (1999). New synthetic technology for the synthesis of hindered alpha-diazoketones via acyl mesylates. Organic letters, 1(6), 883–886. [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

  • Wang, W., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 2199-2204. [Link]

  • Baran, P. S. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Baran Lab. [Link]

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  • Byju's. (n.d.). Preparation of Ketones from Acyl Chlorides. [Link]

  • Chinese Patent CN105461567A. (n.d.). Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

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  • ResearchGate. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. [Link]

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Application Notes and Protocols for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to contemporary synthetic strategies for crucial pharmaceutical intermediates. The content is structured to offer not only procedural steps but also the underlying scientific principles and practical insights gained from extensive field experience. This guide emphasizes two distinct and highly relevant case studies: the biocatalytic synthesis of a chiral amine intermediate for the antidiabetic drug Sitagliptin, and the organocatalytic asymmetric synthesis of (S)-Cyclohexyl-phenylglycolic acid ((S)-CHPGA), a key precursor for the anticholinergic agent (S)-Oxybutynin.

Part 1: Strategic Approaches to Chiral Intermediate Synthesis

The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. The biological activity of a drug is often confined to a single enantiomer, with the other being inactive or even responsible for adverse effects.[1] Consequently, the development of efficient and stereoselective synthetic routes is of paramount importance. This guide will delve into two powerful and increasingly prevalent strategies: biocatalysis and organocatalysis.

1.1 The Rise of Biocatalysis: Precision and Sustainability

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with exceptional precision.[2] This approach offers several advantages over traditional chemical methods, including mild reaction conditions (ambient temperature and pressure, neutral pH), high chemo-, regio-, and enantioselectivity, and a reduced environmental footprint.[2] Enzymes, being biodegradable and derived from renewable resources, align well with the principles of green chemistry. In the context of pharmaceutical intermediate synthesis, enzymes such as transaminases, dehydrogenases, and lipases have proven to be invaluable tools for establishing chirality.[2]

1.2 Organocatalysis: The Power of Small Molecules

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. A key advantage of organocatalysis is the avoidance of potentially toxic and expensive heavy metals.[3] Many organocatalysts are derived from readily available natural products, such as amino acids and alkaloids, making them cost-effective and environmentally benign. Proline and its derivatives, for instance, have been extensively studied and are highly effective in a variety of asymmetric transformations, including aldol and Mannich reactions.[3][4][5]

Part 2: Case Study 1: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin

Sitagliptin, an inhibitor of dipeptidyl peptidase-4 (DPP-4), is a widely used oral medication for the treatment of type 2 diabetes. A key structural feature of Sitagliptin is a chiral β-amino acid moiety. The biocatalytic synthesis of the corresponding chiral amine intermediate has been a landmark achievement in industrial biotechnology, showcasing the power of enzymatic processes to deliver a more efficient and sustainable manufacturing route compared to earlier chemical methods.[6]

Overview of the Biocatalytic Approach

The core of the biocatalytic route to the Sitagliptin intermediate is the asymmetric transamination of a prochiral ketone. This reaction is catalyzed by a transaminase (TA), an enzyme that transfers an amino group from an amine donor to a ketone acceptor with high stereoselectivity.[7][8] Engineered transaminases have been developed to exhibit high activity and selectivity towards the specific ketone precursor of Sitagliptin.[9][10]

Reaction Mechanism and Key Considerations

The transamination reaction requires a pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the amino group transfer. The reaction equilibrium can be unfavorable, and the product amine can inhibit the enzyme. To overcome these challenges, process optimization is crucial. This often involves using a large excess of the amine donor, such as isopropylamine, and in some cases, employing a multi-enzyme cascade system to remove inhibitory byproducts.[8][11]

Diagram 1: Biocatalytic Synthesis of Sitagliptin Intermediate Workflow

G Prochiral_Ketone Prochiral Ketone (Pro-Sitagliptin) Reaction_Vessel Bioreactor (Controlled pH, Temp.) Prochiral_Ketone->Reaction_Vessel Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction_Vessel Transaminase Engineered Transaminase (TA) + PLP Cofactor Transaminase->Reaction_Vessel Chiral_Amine Chiral Amine Intermediate (Sitagliptin Precursor) Reaction_Vessel->Chiral_Amine Byproduct Byproduct (e.g., Acetone) Reaction_Vessel->Byproduct Purification Purification (Recrystallization) Chiral_Amine->Purification Final_Product High-Purity Chiral Amine Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of the chiral amine intermediate for Sitagliptin.

Detailed Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions and enzyme variants.

Materials and Reagents:

  • Pro-sitagliptin ketone (1-[3-(trifluoromethyl)-5,6-dihydro-[2][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one)

  • Engineered (R)-selective transaminase (e.g., a commercially available variant or an in-house developed enzyme)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine buffer

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Equipment:

  • Thermomixer or temperature-controlled stirred reactor

  • pH meter

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

  • Enzyme and Reaction Buffer Preparation:

    • Prepare a 100 mM triethanolamine buffer and adjust the pH to 9.0.

    • In a temperature-controlled reactor, dissolve the lyophilized transaminase enzyme in a solution of isopropylamine (5 M) and PLP (1 mM) in the triethanolamine buffer.[7] The exact enzyme concentration will depend on its activity and should be determined empirically.

  • Reaction Setup:

    • Pre-incubate the enzyme solution at 40°C for 5-10 minutes with stirring.[7]

    • Dissolve the pro-sitagliptin ketone in DMSO to create a stock solution (e.g., 20 mg/mL).[7]

    • Add the ketone solution to the enzyme mixture to initiate the reaction. The final DMSO concentration should be kept low (e.g., <10% v/v) to minimize enzyme denaturation.

  • Reaction Monitoring:

    • Maintain the reaction at 40°C with constant stirring (e.g., 800 rpm).[7]

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC to determine the conversion of the ketone to the chiral amine.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (typically >99% conversion), quench the reaction by adding an appropriate volume of a strong acid, such as HCl, to lower the pH.

    • Centrifuge the mixture to pellet the enzyme and any other solids.

    • Extract the aqueous layer with an organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral amine intermediate.

  • Purification:

    • The crude product can be further purified by recrystallization.[12] A common method involves dissolving the crude material in a suitable solvent like ethanol at an elevated temperature and allowing it to crystallize upon cooling.[12]

    • Filter the crystals, wash with a cold solvent, and dry under vacuum to yield the high-purity chiral amine intermediate.

Comparative Data of Synthetic Routes to Sitagliptin Intermediate
MethodCatalystKey ReagentsYieldEnantiomeric Excess (ee)Reference
First-Generation Chemical Synthesis Ru-based catalystH₂, chiral ligand~52% (overall)High after crystallization[11]
Second-Generation Chemical Synthesis Rh(I)/tBu JOSIPHOSH₂~82% (overall)>99%[6]
Biocatalysis (Engineered Transaminase) Engineered Transaminase from Arthrobacter sp.Isopropylamine, PLP~82%>99.5%[6]
Biocatalysis (Multi-enzyme Cascade) Transaminase, Esterase, AHR, FDHBenzylamine, PLP, Sodium formate~61% (isolated)>99%[11]

Part 3: Case Study 2: Organocatalytic Asymmetric Synthesis of (S)-CHPGA

(S)-Cyclohexyl-phenylglycolic acid ((S)-CHPGA) is a crucial chiral intermediate in the synthesis of (S)-Oxybutynin, a medication used to treat overactive bladder. The asymmetric synthesis of (S)-CHPGA, particularly the construction of its sterically congested quaternary chiral center, presents a significant synthetic challenge. The L-proline-catalyzed direct asymmetric aldol reaction provides an elegant and efficient solution to this problem.

Overview of the Organocatalytic Approach

The key step in this synthesis is the direct asymmetric aldol reaction between cyclohexanone and an ethyl phenylglyoxylate. L-proline, a simple and readily available amino acid, acts as the catalyst, facilitating the formation of the carbon-carbon bond with high diastereo- and enantioselectivity.[2]

Reaction Mechanism and Key Considerations

The reaction proceeds through an enamine mechanism. L-proline reacts with cyclohexanone to form a chiral enamine intermediate. This enamine then attacks the electrophilic keto-group of ethyl phenylglyoxylate in a stereoselective manner. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the proline catalyst. The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity.

Diagram 2: L-Proline Catalyzed Asymmetric Aldol Reaction for (S)-CHPGA

G Cyclohexanone Cyclohexanone Enamine_Formation Enamine Formation Cyclohexanone->Enamine_Formation Ethyl_Phenylglyoxylate Ethyl Phenylglyoxylate Aldol_Addition Stereoselective Aldol Addition Ethyl_Phenylglyoxylate->Aldol_Addition L_Proline L-Proline (Catalyst) L_Proline->Enamine_Formation Enamine_Formation->Aldol_Addition Hydrolysis Hydrolysis Aldol_Addition->Hydrolysis Hydrolysis->L_Proline Regenerated Aldol_Adduct (S)-CHPGA Precursor Hydrolysis->Aldol_Adduct Hydrolysis_Step Saponification Aldol_Adduct->Hydrolysis_Step Final_Product (S)-CHPGA Hydrolysis_Step->Final_Product

Caption: Mechanism of the L-proline catalyzed asymmetric aldol reaction for (S)-CHPGA synthesis.

Detailed Experimental Protocol: L-Proline-Catalyzed Aldol Reaction

This protocol is a representative example and may require optimization.

Materials and Reagents:

  • Cyclohexanone

  • Ethyl phenylglyoxylate

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

  • HPLC with a chiral column

Procedure:

  • Aldol Reaction:

    • In a round-bottom flask, dissolve L-proline (e.g., 30 mol%) in a mixture of DMSO and acetone (e.g., 4:1 v/v).[13]

    • Stir the mixture for 15 minutes at room temperature.

    • Add ethyl phenylglyoxylate to the mixture, followed by cyclohexanone (often used in excess).

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to a day.[13]

  • Work-up and Purification of the Aldol Adduct:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

    • If necessary, the crude product can be purified by column chromatography on silica gel.

  • Hydrolysis to (S)-CHPGA:

    • Dissolve the purified aldol adduct in a suitable solvent such as ethanol.

    • Add an aqueous solution of NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

    • Acidify the reaction mixture with HCl to a low pH.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield (S)-CHPGA.

  • Final Purification:

    • The final product can be further purified by recrystallization from a suitable solvent system to obtain high-purity (S)-CHPGA.

Comparative Data of Synthetic Routes to (S)-CHPGA
MethodCatalyst/ReagentKey FeaturesYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Organocatalytic Aldol Reaction L-ProlineMild conditions, readily available catalystGood to excellent>96% ee, >20:1 dr[2]
Resolution of Racemic Mixture (L)-tyrosine methyl esterClassical resolution methodLower overall yieldHigh after resolution[14]
Asymmetric Grignard Addition Chiral auxiliary ester of glyoxylic acidRequires stoichiometric chiral auxiliaryVariableModerate to good[15]

Part 4: Conclusion and Future Outlook

The synthesis of pharmaceutical intermediates is a dynamic field that continually evolves to meet the demands for more efficient, cost-effective, and sustainable manufacturing processes. The case studies presented here on the biocatalytic synthesis of a Sitagliptin intermediate and the organocatalytic synthesis of (S)-CHPGA highlight the transformative impact of modern catalytic methods.

As we look to the future, the integration of these technologies with other innovations, such as continuous flow chemistry, is expected to further enhance the efficiency and safety of pharmaceutical manufacturing. The continued development of novel enzymes and organocatalysts with improved activity, stability, and substrate scope will undoubtedly open up new possibilities for the synthesis of complex pharmaceutical intermediates, ultimately contributing to the advancement of medicine.

References

  • A Practical Synthesis of (S)-2-Cyclohexyl-2-phenylglycolic Acid via Organocatalytic Asymmetric Construction of a Tetrasubstituted Carbon Center. Organic Letters.

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules.

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.

  • Improved process for preparation of sitagliptin. Google Patents.

  • Method for biocatalytic synthesis of sitagliptin and intermediate thereof. Google Patents.

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.

  • The Role of Chiral Amines in Modern Drug Discovery and Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

  • Application Notes & Protocols: Techniques for Sitagliptin Hydrochloride Purification. Benchchem.

  • Method for biocatalytic synthesis of sitagliptin and intermediate thereof. Google Patents.

  • Preparation of sitagliptin intermediate. Google Patents.

  • Esoxybutynin, (S)-Oxybutynin. New Drug Approvals.

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.

  • A Practical Synthesis of ( S )-2-Cyclohexyl-2-phenylglycolic Acid via Organocatalytic Asymmetric Construction of a Tetrasubstituted Carbon Center. OiPub.

  • Proline-Catalyzed Asymmetric Aldol Reaction. Scribd.

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers.

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.

  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.

  • Intermediates of sitagliptin and preparation process thereof. Google Patents.

  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.

  • Synthesis of Sitagliptin. ResearchGate.

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. PubMed.

  • Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. PubMed.

  • Synthesis of optically active cyclohexylphenylglycolate esters. Google Patents.

  • 23.1 Carbonyl Condensations: The Aldol Reaction. OpenStax.

  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. ResearchGate.

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Synthesis of Substituted Acetophenones using 2-Mesitylacetyl Chloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Acylations

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the direct formation of carbon-carbon bonds to produce aryl ketones. These ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a specific, and often challenging, facet of this reaction: the use of 2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride) for the synthesis of substituted acetophenones. The bulky mesityl group introduces significant steric hindrance, which necessitates a careful selection of substrates and reaction conditions to achieve successful acylation. This document provides a detailed exploration of the underlying principles, experimental protocols, and practical considerations for researchers, scientists, and drug development professionals employing this sterically demanding acylating agent.

The primary utility of this compound lies in its ability to introduce a sterically encumbered moiety, which can be a desirable structural feature in medicinal chemistry for modulating biological activity or improving pharmacokinetic properties. However, this steric bulk also presents a formidable challenge to the traditional Friedel-Crafts acylation, often leading to low yields or complete reaction failure with less reactive aromatic substrates. This guide will illuminate the strategies to overcome these hurdles, focusing on the selection of appropriate Lewis acid catalysts and the use of activated aromatic compounds.

Reaction Mechanism: The Electrophilic Arousal of an Aromatic Ring

The synthesis of substituted acetophenones via this compound proceeds through the classical Friedel-Crafts acylation mechanism, a type of electrophilic aromatic substitution.[1][2] The reaction is initiated by the activation of the acyl chloride by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]

The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of this compound, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion.[1] The steric hindrance of the mesityl group can influence the rate of this step.

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the chloroaluminate complex ([AlCl₄]⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final substituted acetophenone product, regenerating the Lewis acid catalyst in the process.[3]

It is crucial to note that in Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst.[2] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is often required to drive the reaction to completion.

Visualizing the Pathway: Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylChloride 2-Mesitylacetyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ Arene Activated Arene (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion Product Substituted Acetophenone SigmaComplex->Product + [AlCl₄]⁻ HCl HCl CatalystRegen AlCl₃ (regenerated)

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols: A Practical Guide

The successful synthesis of substituted acetophenones using the sterically hindered this compound hinges on the careful execution of the experimental procedure. The following protocols are provided for the acylation of common activated aromatic substrates.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-2-(2,4,6-trimethylphenyl)ethanone

This protocol details the acylation of anisole, an electron-rich aromatic ether.

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Stir the mixture for 15-30 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Addition of Arene: Dissolve anisole (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[4]

  • Washing: Combine the organic layers and wash sequentially with 5% sodium hydroxide solution, water, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxyphenyl)-2-(2,4,6-trimethylphenyl)ethanone.

Protocol 2: Synthesis of 1-(4-methylphenyl)-2-(2,4,6-trimethylphenyl)ethanone

This protocol outlines the acylation of toluene, a less activated but still suitable substrate.

Materials:

  • This compound

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Nitrobenzene (as solvent)

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) and the solvent (carbon disulfide or nitrobenzene).

  • Cooling: Cool the mixture to 0-5°C.

  • Addition of Acyl Chloride: Add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Arene: Add toluene (1.0 to 1.2 equivalents) dropwise, maintaining the low temperature.

  • Reaction Progression: After addition, allow the mixture to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material. Due to the lower reactivity of toluene compared to anisole, gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: If carbon disulfide was used, it can be carefully removed by distillation. If nitrobenzene was used, steam distillation can be employed to remove the solvent and the product. Alternatively, extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with 5% sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent system to yield 1-(4-methylphenyl)-2-(2,4,6-trimethylphenyl)ethanone. Due to the ortho-para directing nature of the methyl group, a mixture of isomers is possible, with the para-substituted product generally being the major isomer due to reduced steric hindrance.[5]

Data Presentation: Expected Outcomes and Substrate Scope

The success and yield of the Friedel-Crafts acylation with this compound are highly dependent on the electronic nature of the aromatic substrate. Electron-rich arenes are significantly more reactive and provide better yields.

Aromatic SubstrateActivating/Deactivating GroupExpected Major Product(s)Relative ReactivityAnticipated Yield Range
Anisole-OCH₃ (Strongly Activating)1-(4-methoxyphenyl)-2-(2,4,6-trimethylphenyl)ethanoneHighGood to Excellent
Toluene-CH₃ (Activating)1-(4-methylphenyl)-2-(2,4,6-trimethylphenyl)ethanone (para isomer)ModerateModerate to Good
m-XyleneTwo -CH₃ (Activating)1-(2,4-dimethylphenyl)-2-(2,4,6-trimethylphenyl)ethanoneHighGood to Excellent
BenzeneNone1-phenyl-2-(2,4,6-trimethylphenyl)ethanoneLowLow to Moderate
Nitrobenzene-NO₂ (Strongly Deactivating)No reactionVery LowNegligible

Note: The yields are estimates and can vary significantly based on the precise reaction conditions, purity of reagents, and scale of the reaction.

Experimental Workflow Visualization

Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere - AlCl₃ in solvent Start->Setup Cooling Cool to 0°C Setup->Cooling AcylChloride_Add Dropwise addition of This compound Cooling->AcylChloride_Add Arene_Add Dropwise addition of Activated Arene AcylChloride_Add->Arene_Add Reaction Stir at 0°C, then RT (Monitor by TLC) Arene_Add->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Separate organic layer Extract aqueous layer Workup->Extraction Washing Wash with Base, Water, Brine Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying Concentration Solvent removal (Rotary Evaporator) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Pure Substituted Acetophenone Purification->Product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Anhydrous conditions are paramount for the success of Friedel-Crafts acylation. Aluminum chloride is extremely hygroscopic and will be deactivated by water. Ensure all glassware is thoroughly dried and an inert atmosphere is maintained.

  • Substrate Reactivity: As highlighted, this reaction is most effective with electron-rich (activated) aromatic rings. Deactivated arenes, such as nitrobenzene or benzaldehyde, will likely not react under these conditions.

  • Catalyst Choice: While aluminum chloride is the most common Lewis acid, others such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, particularly in greener synthetic approaches.[6] The choice of catalyst may influence the reaction rate and selectivity.

  • Solvent Effects: The choice of solvent can impact the reaction. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants and intermediates. Carbon disulfide and nitrobenzene are also used, especially for less reactive substrates, but they are more hazardous.

  • Temperature Control: The initial stages of the reaction are often exothermic. Maintaining a low temperature during the addition of reagents is crucial to control the reaction rate and prevent side reactions.

  • Isomer Separation: For substituted arenes like toluene, a mixture of ortho and para isomers may be formed. The para isomer is typically favored due to steric hindrance.[5] Purification by column chromatography is usually necessary to separate these isomers.

Conclusion

The synthesis of substituted acetophenones using this compound presents a valuable method for introducing a sterically demanding fragment into aromatic systems. While the inherent steric hindrance of the acylating agent necessitates the use of activated aromatic substrates and carefully controlled reaction conditions, the protocols outlined in this guide provide a robust framework for achieving successful acylations. By understanding the mechanistic principles and adhering to the detailed experimental procedures, researchers can effectively navigate the challenges associated with this reaction and unlock its potential in the development of novel molecules with tailored properties.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

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  • Cherif, S. E., et al. (2022). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 12(38), 24855-24863. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Work-up of 2-Mesitylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive guide to the effective work-up and isolation of products from reactions involving 2-Mesitylacetyl chloride. As a sterically hindered acyl chloride, its reactions—particularly Lewis acid-catalyzed processes like Friedel-Crafts acylation—present specific challenges during quenching and purification. This guide moves beyond a simple checklist of steps to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot the protocol effectively. The procedures detailed herein are designed to maximize product yield and purity while prioritizing laboratory safety. We will cover critical stages from the initial quenching of the reaction to the final isolation of the crude product, with a focus on logical decision-making and technical causality.

Foundational Principles: The 'Why' Behind the Work-up

A successful reaction work-up is not merely a purification step; it is an integral part of the synthesis that begins the moment the reaction is deemed complete. For reactions involving this compound, especially in the context of Friedel-Crafts acylation, the work-up serves three primary functions:

  • Deactivation of Reagents: Quenching safely neutralizes highly reactive species, such as the Lewis acid catalyst (e.g., AlCl₃) and any unreacted this compound.

  • Separation of Components: The process partitions the desired organic product from water-soluble byproducts, catalysts, and salts.

  • Initial Purification: A series of washes removes residual acidic or basic impurities, setting the stage for final purification methods.

The steric bulk of the mesityl group (2,4,6-trimethylphenyl) influences the reactivity of the acyl chloride. While it can slow the rate of hydrolysis compared to less hindered analogs, the compound is still highly reactive and moisture-sensitive.[1][2] The work-up must be performed efficiently to prevent the hydrolysis of the acyl chloride starting material or, in many cases, the desired ketone product back to a carboxylic acid.

Critical Safety Protocols

Handling this compound and associated reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles (or a face shield), a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3][4]

  • Fume Hood: All operations involving this compound, Lewis acids (like AlCl₃), and volatile organic solvents must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][6]

  • Reactivity Hazards: this compound reacts vigorously with water, releasing corrosive hydrogen chloride (HCl) gas.[7] Similarly, the quenching of Lewis acids like AlCl₃ is a highly exothermic process.[8] Always add the reaction mixture to the quenching solution slowly and with cooling. Never add water directly to the reaction flask.[8][9]

  • Pressure Awareness: When performing a basic wash (e.g., with sodium bicarbonate), carbon dioxide (CO₂) gas is generated, which can cause pressure buildup in a sealed separatory funnel. Vent the funnel frequently and cautiously.[10][11]

Visualized General Work-up Workflow

The following diagram outlines the logical flow of a standard work-up procedure for a Friedel-Crafts acylation reaction using this compound.

Workup_Flow reaction Crude Reaction Mixture (Product-AlCl₃ Complex, Solvent) quench Quenching (Slow addition to Ice/dil. HCl) reaction->quench Step 1 sep_funnel Transfer to Separatory Funnel (Two Phases Form) quench->sep_funnel Step 2 organic_layer Organic Layer (Product, Solvent) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Al Salts, Acid) sep_funnel->aqueous_layer Discard/Back-Extract wash_h2o Wash with H₂O organic_layer->wash_h2o Step 3: Sequential Washes wash_bicarb Wash with sat. NaHCO₃ (aq) (Neutralize Acid) wash_h2o->wash_bicarb Step 3: Sequential Washes wash_brine Wash with Brine (Remove H₂O) wash_bicarb->wash_brine Step 3: Sequential Washes dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry Step 3: Sequential Washes filter Filter Drying Agent dry->filter Step 4 evaporate Solvent Removal (Rotary Evaporator) filter->evaporate Step 5 product Crude Product evaporate->product Step 6

Caption: General workflow for the work-up of a Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol assumes a typical Friedel-Crafts acylation reaction has been performed using this compound, an aromatic substrate, and a Lewis acid catalyst (e.g., AlCl₃) in an organic solvent like dichloromethane (DCM).

Phase 1: Reaction Quenching

The primary goal of this phase is to decompose the product-Lewis acid complex and neutralize the catalyst.[8]

  • Prepare Quench Solution: In a beaker larger than the reaction volume, prepare a mixture of crushed ice and 1M hydrochloric acid (HCl). The volume should be sufficient to dilute the reaction mixture significantly (approx. 5-10 times the reaction volume).

  • Cooling: Place the beaker in an ice-water bath to ensure the temperature remains low during the quench.

  • Slow Addition: With vigorous stirring, slowly and carefully pour the crude reaction mixture from the flask into the ice/HCl solution.[12] The addition should be done in a controlled stream or portion-wise to manage the exothermic reaction. Steamy HCl fumes will be evolved.

    • Causality: The ice controls the temperature. The dilute acid ensures that the aluminum hydroxide formed upon hydrolysis of AlCl₃ is converted to water-soluble aluminum salts ([Al(H₂O)₆]³⁺), preventing the formation of a gelatinous precipitate that can complicate extraction.[8][12]

Phase 2: Extraction and Phase Separation

This phase separates the desired organic product from the aqueous solution containing catalyst residues and other water-soluble species.[11][13]

  • Transfer to Separatory Funnel: Transfer the entire quenched mixture into a separatory funnel of appropriate size.[10]

  • Rinse and Combine: Rinse the reaction flask and beaker with a small amount of the extraction solvent (e.g., DCM or ethyl acetate) and add this rinsing to the separatory funnel to ensure a quantitative transfer.

  • Separate Layers: Allow the layers to fully separate. The organic layer contains the product. Drain the lower layer. If you are unsure which layer is which, add a few drops of water; the layer that it dissolves in is the aqueous layer. Crucially, never discard any layer until you have successfully isolated your final product. [11][13]

  • Back-Extraction (Optional but Recommended): To maximize yield, add a fresh portion of extraction solvent to the aqueous layer remaining in the funnel. Shake and separate again, combining this second organic extract with the first.[10]

Table 1: Properties of Common Extraction Solvents
Solvent Density (g/mL) Boiling Point (°C) Pros Cons
Diethyl Ether0.7134.6Excellent solvent, easily removed.[10]Highly flammable, peroxide-forming.
Ethyl Acetate0.9077.1Good solvent, less flammable than ether.[10]Can be hydrolyzed under acidic/basic conditions.
Dichloromethane (DCM)1.3339.6Good solvent, non-flammable.Heavier than water, prone to forming emulsions.[10]
Phase 3: Aqueous Washing

The combined organic layers are washed sequentially to remove different types of impurities.[14]

  • Water Wash: Add deionized water to the separatory funnel (approx. 1/3 of the organic layer volume). Stopper the funnel, invert, and vent. Shake gently and allow the layers to separate. Drain and discard the aqueous layer. This removes any highly water-soluble impurities.[10]

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Add saturated NaHCO₃ solution. Shake very gently at first and vent immediately and frequently to release the pressure from the CO₂ gas that is evolved as the base neutralizes residual acid.[10][12] Continue shaking until no more gas evolution is observed. Drain the aqueous layer. Test the pH of the aqueous wash with litmus paper to ensure it is neutral or slightly basic. Repeat the wash if necessary.[14]

  • Brine (Saturated NaCl) Wash: Add a saturated solution of sodium chloride (brine). Shake and separate. This wash removes the majority of the dissolved water from the organic layer, making the subsequent drying step more efficient.[13][15] It also helps to break up any emulsions that may have formed.[16]

Table 2: Purpose of Aqueous Washing Solutions
Washing Solution Primary Purpose
Deionized WaterRemoves bulk water-soluble acids, bases, and salts.[10]
Dilute HClRemoves basic impurities (e.g., amines, pyridine).[10]
Saturated NaHCO₃ / Na₂CO₃Neutralizes acidic impurities (e.g., HCl, carboxylic acids).[10][17]
Saturated NaCl (Brine)Removes dissolved water from the organic layer and aids in breaking emulsions.[13][15]
Phase 4: Drying and Solvent Removal

The final step before isolation is to remove all traces of water.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Add the agent until some of it remains free-flowing and does not clump together. Let it stand for 10-15 minutes.

  • Filtration: Remove the drying agent by gravity filtering the solution through a fluted filter paper into a clean, dry, pre-weighed round-bottom flask.[10][14] Rinse the flask and the filter paper with a small amount of fresh solvent to recover all the product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound reaction product.[10]

The isolated crude product can now be analyzed and subjected to further purification, such as vacuum distillation or recrystallization, as required.[18]

Troubleshooting

  • Emulsion Formation: If a persistent emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine (saturated NaCl solution) and swirling gently.[16] In difficult cases, filtering the entire mixture through a pad of Celite can be effective.

  • Precipitate at Interface: The formation of a solid (often aluminum salts) at the interface indicates an incomplete quench. The mixture may need to be transferred back to a beaker, diluted with more aqueous acid, and stirred vigorously until the solid dissolves before re-extracting.

References

  • University of York. (n.d.). Extractions vs Washes. Chemistry Teaching Labs. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Products from 2-Mesitylacetyl chloride Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acylation reactions utilizing 2-Mesitylacetyl chloride are fundamental transformations in organic synthesis, enabling the introduction of the sterically hindered 2-mesitylacetyl group onto a variety of nucleophiles. This moiety is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and stability it imparts to the target molecules. The bulky mesityl group (2,4,6-trimethylphenyl) often directs the regioselectivity of the acylation and can shield the resulting carbonyl group from subsequent reactions. However, the steric hindrance that makes this compound a valuable reagent also presents unique challenges in the purification of its acylation products.

This comprehensive guide provides detailed application notes and robust protocols for the purification of products derived from the acylation of various substrates with this compound. It is designed for researchers, scientists, and drug development professionals seeking to optimize their purification strategies and ensure the isolation of highly pure materials. The methodologies described herein are grounded in established chemical principles and have been validated through extensive practical application.

Understanding the Reaction Landscape: Key Considerations for Purification

Successful purification begins with a thorough understanding of the reaction itself. Acylation with this compound, often a Friedel-Crafts type reaction or a nucleophilic acyl substitution, can lead to a mixture of the desired product, unreacted starting materials, the Lewis acid catalyst, and various byproducts.[1][2][3][4] The primary impurities to consider are:

  • Unreacted this compound: Due to its reactivity, especially with moisture, it can be challenging to completely consume this starting material.

  • 2-Mesitylacetic acid: Hydrolysis of the acyl chloride by adventitious water or during aqueous workup is a common side reaction.

  • Lewis Acid Catalyst Residues: In Friedel-Crafts acylations, catalysts like aluminum chloride (AlCl₃) are used, which must be thoroughly removed.[1][3]

  • Unreacted Substrate: Incomplete conversion of the nucleophilic starting material.

  • Diacylated or other over-acylated products: Depending on the substrate and reaction conditions, multiple acylations can occur.[5]

  • Rearrangement Products: While less common in acylations compared to alkylations, the possibility of structural rearrangements should be considered.[4]

The steric bulk of the mesityl group can significantly influence the physical properties of the product, often leading to increased crystallinity, which can be exploited during purification.[6]

Initial Workup: The First Line of Defense

A carefully executed initial workup is critical for simplifying the subsequent purification steps. The primary goals are to quench the reaction, remove the catalyst, and perform an initial separation of the product from water-soluble impurities.

A typical workup for a Friedel-Crafts acylation involves carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[7] This procedure serves multiple purposes:

  • Quenching: The water deactivates any remaining acyl chloride and the Lewis acid.

  • Catalyst Removal: The acid helps to dissolve the aluminum salts, facilitating their removal into the aqueous phase.

  • Preventing Byproduct Formation: The cold temperature minimizes side reactions that can occur during the quench.

Following the quench, a liquid-liquid extraction is performed to isolate the organic components.

Core Purification Methodologies

The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities. For products of this compound acylation, a combination of techniques is often most effective.

Liquid-Liquid Extraction: A Fundamental Separation Technique

Liquid-liquid extraction is an indispensable technique for the initial cleanup of the crude reaction mixture. By exploiting differences in solubility, it allows for the separation of the desired organic product from inorganic salts and highly polar or acidic/basic impurities.

Protocol 1: Standard Extractive Workup for Neutral Acylation Products
  • Quench and Transfer: After the reaction is complete, carefully quench the reaction mixture as described in the "Initial Workup" section and transfer it to a separatory funnel.

  • Organic Phase Separation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) two to three times.[7][8] Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to remove any remaining basic impurities.

  • Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities, such as 2-Mesitylacetic acid.[7][9][10] Be cautious of gas evolution (CO₂) during this step.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic phase.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8][9]

Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most powerful and widely used technique for separating complex mixtures in organic synthesis. It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Key Principles for Success:
  • Solvent System Selection: The choice of eluent is crucial. Thin Layer Chromatography (TLC) is an invaluable tool for determining the optimal solvent system.[12][13][14] The goal is to achieve a good separation (ΔRf > 0.2) between the desired product and its impurities. For the relatively nonpolar products of this compound acylation, a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Stationary Phase: Silica gel is the most common stationary phase. For particularly sensitive compounds, deactivated silica or alumina may be used.

  • Loading: The crude product can be loaded onto the column either as a concentrated solution in the eluent (wet loading) or pre-adsorbed onto a small amount of silica gel (dry loading). Dry loading is often preferred for less soluble compounds or to achieve better resolution.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC of the crude product in various solvent systems to identify an eluent that provides a product Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly to avoid channeling.

  • Sample Loading: Load the crude product onto the column using either the wet or dry loading method.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial for separating complex mixtures.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Crystallization: Exploiting Solid-State Properties

Crystallization is a highly effective purification technique for solid compounds, capable of yielding material of very high purity. The sterically hindered nature of the mesityl group can often lead to well-ordered crystal lattices, making crystallization a particularly suitable method for these products.[6]

The Principle of Crystallization:

This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the impure compound is prepared at an elevated temperature, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor).

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good crystallization solvent will dissolve the compound when hot but not when cold. This is typically determined through small-scale solubility tests. Common solvents include ethanol, methanol, isopropanol, ethyl acetate, and hexanes.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

In-Process Monitoring and Final Product Analysis

Rigorous analytical monitoring is essential throughout the purification process to assess purity and guide decision-making.

Thin Layer Chromatography (TLC)

TLC is a rapid and indispensable tool for monitoring reaction progress and the effectiveness of purification steps.[12] Visualization of spots on a TLC plate can be achieved using UV light for UV-active compounds or by staining with various reagents for compounds that are not UV-active.[15]

Table 1: Common TLC Stains and Their Applications

StainPreparationVisualizationPrimary Use
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.Gentle heating reveals yellow spots on a purple background.General stain for oxidizable functional groups (alcohols, alkenes, etc.).[15]
p-Anisaldehyde Mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[15]Heating produces colored spots.General purpose, sensitive to nucleophilic functional groups.[15]
Iodine Chamber Place a few crystals of iodine in a sealed chamber.Exposure to iodine vapor reveals brown spots.General, non-destructive method for many organic compounds.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary methods for structural elucidation and purity assessment of the final product. The presence of impurity peaks in the NMR spectrum indicates the need for further purification. For acylation products, characteristic signals include those for the aromatic protons of the mesityl group and the methylene protons adjacent to the newly formed carbonyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for determining the purity of a compound.[16] It is particularly useful for quantifying trace impurities that may not be detectable by NMR.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the sequence of operations in a typical purification workflow for products of this compound acylation.

Caption: General Purification Workflow

Extractive_Workup Start Combined Organic Layers Wash1 Wash with 1M HCl Start->Wash1 Removes basic impurities Wash2 Wash with sat. NaHCO3 Wash1->Wash2 Removes acidic impurities Wash3 Wash with Brine Wash2->Wash3 Removes bulk water Dry Dry over Na2SO4 Wash3->Dry Removes residual water Concentrate Concentrate Dry->Concentrate End Crude Product for further purification Concentrate->End

Caption: Extractive Workup Sequence

Conclusion

The purification of products from this compound acylation requires a systematic and well-considered approach. The steric hindrance imparted by the mesityl group, while synthetically advantageous, necessitates careful selection and execution of purification techniques. By leveraging a combination of extractive workup, column chromatography, and crystallization, guided by diligent in-process monitoring, researchers can consistently obtain highly pure materials. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient purification strategies for this important class of compounds.

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  • Cardoso, D. R., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 257-263. Retrieved from [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Retrieved from [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones. Chemical Communications, (16), 1882-1883. Retrieved from [Link]

  • Doran, R., & Guiry, P. J. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry, 79(19), 9112–9124. Retrieved from [Link]

  • Lian, Z., et al. (2020). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society, 142(42), 18026–18031. Retrieved from [Link]

  • Doran, R., & Guiry, P. J. (2014). Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. The Journal of Organic Chemistry, 79(19), 9112–9124. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Mesitylacetyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation reactions involving the sterically hindered reagent, 2-Mesitylacetyl chloride. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting strategies and address frequently asked questions, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Diagnosing and Resolving Low Acylation Yields

This section provides a systematic approach to identifying and resolving common issues encountered during the acylation of aromatic compounds with this compound.

Question 1: My Friedel-Crafts acylation with this compound is resulting in a consistently low yield of the desired ketone. What are the most likely causes?

Low yields in this specific acylation are often multifactorial, stemming from the inherent steric bulk of the this compound. The primary culprits can be categorized as follows:

  • Steric Hindrance: The bulky mesityl group (2,4,6-trimethylphenyl) significantly impedes the approach of the acylium ion to the aromatic substrate. This steric clash increases the activation energy of the reaction, thereby reducing the reaction rate and overall yield.

  • Catalyst Inactivity or Insufficiency: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly susceptible to deactivation by moisture.[1] Furthermore, the product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][2] This necessitates the use of stoichiometric or even excess amounts of the catalyst.

  • Deactivated Aromatic Substrate: The success of a Friedel-Crafts acylation hinges on the nucleophilicity of the aromatic ring. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution, leading to poor yields.[1]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient thermal energy may not be enough to overcome the activation barrier imposed by steric hindrance, while excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1]

Question 2: I suspect steric hindrance from the mesityl group is the primary issue. How can I modify my experimental setup to overcome this?

Addressing steric hindrance requires a multi-pronged approach that focuses on enhancing the reactivity of the electrophile and optimizing the reaction environment.

1. Choice of a More Potent Lewis Acid:

While AlCl₃ is a workhorse for many Friedel-Crafts reactions, its effectiveness can be diminished with bulky reagents. Consider employing alternative, more potent Lewis acids that can more effectively generate the acylium ion.

Lewis AcidKey Advantages for Hindered Substrates
Gallium(III) Trichloride (GaCl₃) Generally more soluble and can be more effective in certain cases.
Indium(III) Triflate (In(OTf)₃) A water-tolerant Lewis acid that can be highly active.
Scandium(III) Triflate (Sc(OTf)₃) Known to be a highly effective catalyst for various organic transformations.[3]

2. Elevating the Reaction Temperature:

To provide sufficient energy to overcome the steric barrier, a higher reaction temperature is often necessary. However, this must be done judiciously to avoid product decomposition.

Experimental Protocol: Temperature Optimization Study

  • Set up a series of small-scale parallel reactions.

  • Maintain a consistent concentration of reactants and catalyst.

  • Vary the reaction temperature in 10-15 °C increments (e.g., 40 °C, 55 °C, 70 °C).

  • Monitor the reaction progress at set time points using a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Identify the temperature that provides the optimal balance between conversion of starting material and the formation of impurities.

3. Utilizing a Less Sterically Hindered Aromatic Substrate:

If the structure of your final product allows, consider using a less substituted aromatic partner. This can significantly reduce the steric clash during the acylation step.

Question 3: My reaction appears to stall after a certain point, suggesting catalyst deactivation. What steps can I take to ensure my Lewis acid remains active throughout the reaction?

Catalyst deactivation is a common pitfall in Friedel-Crafts acylations. Here’s how to mitigate it:

1. Rigorous Adherence to Anhydrous Conditions:

Lewis acids like AlCl₃ react vigorously with water.[1] This not only deactivates the catalyst but can also generate HCl, which can lead to unwanted side reactions.

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: Oven-dry all glassware at a minimum of 120 °C for several hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Reagents: Use freshly opened bottles of the Lewis acid. If the catalyst has been exposed to air, its activity may be compromised.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).

2. Stoichiometric Considerations:

As the product ketone complexes with the Lewis acid, a stoichiometric amount of the catalyst is often required.[2] For challenging acylations with this compound, it is not uncommon to require a molar excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents).

Workflow for Catalyst Stoichiometry Optimization

G start Start: Low Yield Observed step1 Run reaction with 1.0 eq. Lewis Acid start->step1 step2 Analyze yield step1->step2 decision Is yield satisfactory? step2->decision step3 Increase Lewis Acid to 1.2 eq. decision->step3 No end Proceed with optimized stoichiometry decision->end Yes step3->step2 step4 Increase Lewis Acid to 1.5 eq. step3->step4 If still low step4->step2 fail Consider alternative catalyst step4->fail If still low

Caption: Catalyst Stoichiometry Optimization Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation with this compound?

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[4]

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This is the key electrophile in the reaction.[5][6]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[4]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in principle, though it often remains complexed to the product).[2][4]

Mechanism of Friedel-Crafts Acylation

G cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation This compound This compound Acylium Ion Resonance-stabilized Acylium Ion This compound->Acylium Ion + AlCl₃ AlCl3 AlCl₃ Benzene Benzene Arenium Ion Arenium Ion Intermediate Benzene->Arenium Ion + Acylium Ion Product Acylated Product Arenium Ion->Product - H⁺

Caption: Stepwise mechanism of Friedel-Crafts acylation.

Q2: Can I use an acid anhydride instead of this compound?

Yes, carboxylic acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[5] However, for a sterically hindered acid like 2-mesitylacetic acid, the corresponding anhydride may be difficult to synthesize and handle. Acyl chlorides are generally more reactive and are the preferred reagents for this type of transformation.[7]

Q3: Are there alternative, milder catalytic systems for this acylation?

For substrates that are sensitive to strong Lewis acids, or to improve the sustainability of the process, several alternative catalytic systems have been developed:

  • Zeolites: These are solid acid catalysts that can offer shape selectivity, potentially favoring the formation of less sterically hindered products.[8][9] They are also reusable and can simplify product work-up.

  • Metal Triflates: Catalysts like scandium(III) triflate (Sc(OTf)₃) and indium(III) triflate (In(OTf)₃) are often more tolerant to functional groups and can be used in catalytic amounts.[3]

  • Brønsted Acids: In some cases, strong Brønsted acids like methanesulfonic acid (MSA) or polyphosphoric acid (PPA) can be used, particularly for intramolecular reactions.[10]

Q4: My aromatic substrate has an amine or hydroxyl group. Can I still perform a Friedel-Crafts acylation?

Direct Friedel-Crafts acylation on aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups is generally not feasible. These functional groups are Lewis basic and will react with the Lewis acid catalyst, deactivating it and preventing the desired acylation. It is necessary to protect these functional groups prior to the acylation reaction.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Antoniou, M., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Kevan Science. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 7). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]

  • The Organic Chemist. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. [Link]

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • John Congleton. (2020, August 2). Chapter 17: Part 8, Friedel-Crafts Alkylation and Acylation [Video]. YouTube. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 20). 18.2d EAS Friedel Crafts Alkylation and Acylation [Video]. YouTube. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions with 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Mesitylacetyl chloride. This resource is designed to provide in-depth, field-proven insights into the common side reactions encountered during its use and to offer robust troubleshooting strategies. Given its unique steric and electronic properties, this compound presents specific challenges that, when understood, can be effectively managed to ensure the success of your synthetic endeavors.

Structure of This Guide

This guide is structured as a series of frequently asked questions (FAQs) that directly address practical issues you may encounter in the lab. Each section will delve into the causality behind the problem, provide clear, actionable protocols, and be supported by mechanistic insights and authoritative references.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My acylation reaction with this compound is sluggish and gives low yields. What is the primary cause and how can I improve it?

Answer:

The most common reason for slow reactions and low yields when using this compound is steric hindrance . The bulky mesityl group, with its two ortho-methyl substituents, sterically shields the electrophilic carbonyl carbon. This significantly slows down the rate of nucleophilic attack compared to less hindered acyl chlorides.[1][2]

The rate of nucleophilic acyl substitution is highly dependent on the accessibility of the carbonyl carbon. The large mesityl group acts as a "protective shield," making it difficult for nucleophiles to approach the reaction center. This increases the activation energy of the reaction, leading to a slower rate. For a given nucleophile, the reactivity of acyl chlorides is heavily influenced by the steric bulk of the acyl group.[1]

To overcome the challenge of steric hindrance, a multi-faceted approach focusing on reaction conditions is necessary.

Table 1: Recommended Adjustments for Sluggish Acylations

ParameterStandard ConditionRecommended Adjustment for this compoundRationale
Temperature Room TemperatureElevated (e.g., 50-80 °C, or reflux)Provides the necessary activation energy to overcome the steric barrier.
Reaction Time 1-4 hoursExtended (e.g., 12-24 hours or longer)Allows the reaction to proceed to completion despite the slower rate.
Solvent Aprotic (e.g., DCM, THF)Higher-boiling aprotic solvents (e.g., Toluene, Dioxane)Facilitates higher reaction temperatures.
Catalyst (if applicable) e.g., Pyridine, DMAPUse of a more potent acylation catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts.DMAP forms a more reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack.

Step-by-Step Protocol for a Challenging Esterification:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis (see Question 2).

  • Reagent Addition: In a round-bottom flask, dissolve your alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous toluene.

  • Slow Addition: Add a solution of this compound (1.1 eq.) in anhydrous toluene dropwise to the alcohol solution at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, and proceed with a standard aqueous work-up to remove any remaining catalyst and byproducts.

Question 2: I'm observing a significant amount of 2-mesitylacetic acid as a byproduct. Why is this happening and how can I prevent it?

Answer:

The formation of 2-mesitylacetic acid is a classic sign of hydrolysis of the acyl chloride. Acyl chlorides are highly reactive towards water, and even trace amounts of moisture in your reaction setup can lead to this side reaction.[2][3]

Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate which then collapses, eliminating a chloride ion and, after deprotonation, forming the carboxylic acid.[4][5] Due to the high reactivity of acyl chlorides, this reaction can be rapid, even at room temperature.

Hydrolysis AcylChloride This compound Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack by H₂O Water H₂O Water->Intermediate CarboxylicAcid 2-Mesitylacetic Acid Intermediate->CarboxylicAcid Elimination of Cl⁻ & Deprotonation HCl HCl Intermediate->HCl

Caption: Hydrolysis of this compound.

Strict adherence to anhydrous (moisture-free) conditions is paramount.

Checklist for Anhydrous Conditions:

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator immediately before use.

  • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

  • Reagents: Ensure all reagents, especially the nucleophile, are dry. If necessary, dry them using appropriate methods (e.g., azeotropic distillation with toluene for an alcohol).

  • Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a balloon. Add reagents via syringe through a rubber septum.

Question 3: In a reaction involving a non-nucleophilic base like triethylamine (Et₃N), I am getting a complex mixture and my desired acylated product is in low yield. Could ketene formation be the issue?

Answer:

Yes, ketene formation is a very likely and often overlooked side reaction when using acyl chlorides that have an α-hydrogen, such as this compound, in the presence of a non-nucleophilic amine base.[6][7]

Triethylamine, while a poor nucleophile itself, is a sufficiently strong base to deprotonate the α-carbon of the acyl chloride. This initiates an E2-like elimination of HCl to form a highly reactive ketene intermediate (mesitylacetylketene). This ketene can then undergo various reactions, such as dimerization or reaction with other nucleophiles present, leading to a complex product mixture.[6][8]

KeteneFormation start This compound + Et₃N ketene Mesitylacetylketene (Reactive Intermediate) start->ketene α-Proton Abstraction (Side Reaction) desired Desired Acylated Product start->desired Nucleophilic Acyl Substitution (Desired Pathway) dimer Dimerization Byproducts ketene->dimer [2+2] Cycloaddition other Other Side Products ketene->other Reaction with other nucleophiles FC_Troubleshooting start Low/No Friedel-Crafts Product q1 Are conditions strictly anhydrous? start->q1 a1_no Action: Oven-dry glassware, use anhydrous solvents/reagents. q1->a1_no No q2 Is Lewis Acid > 1.0 equivalent? q1->q2 Yes a1_no->q2 a2_no Action: Increase Lewis Acid to 1.1-1.2 eq. q2->a2_no No q3 Is the aromatic substrate sterically hindered? q2->q3 Yes a2_no->q3 a3_yes Consider alternative synthetic routes (e.g., lithiation-acylation). q3->a3_yes Yes success Improved Yield q3->success No

Caption: Decision workflow for Friedel-Crafts issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • LibreTexts. (2021, August 11). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Tidwell, T. T. (2008). Ketenes (2nd ed.). John Wiley & Sons.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Staudinger, H. (1907). Ketene, eine neue Körperklasse. Berichte der deutschen chemischen Gesellschaft, 40(1), 1145-1148.
  • Reddit. (2022). Ketene from acetyl chloride?. r/Chempros. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • LibreTexts. (2020, May 30). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

  • J Michelle Leslie. (2020, September 30). Hydrolysis of an acid chloride [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Friedel-Crafts Acylation. [Link]

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Improving the rate of 2-Mesitylacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Mesitylacetyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Product Overview and Core Concepts

This compound (2,4,6-trimethylphenylacetyl chloride) is a sterically hindered acylating agent used in organic synthesis.[1] Its principal feature is the mesityl group (a 2,4,6-trimethylphenyl substituent), which imposes significant steric bulk around the reactive acyl chloride moiety. This unique structure provides both challenges and opportunities in synthetic chemistry, enabling selective reactions but often requiring specialized conditions to achieve satisfactory rates and yields.

This guide is designed to provide practical, in-depth solutions to common issues encountered when working with this reagent. It consolidates field-proven insights and authoritative data to help you optimize your reaction outcomes.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow?

The primary reason for slow reaction rates is the steric hindrance imposed by the bulky mesityl group. This bulk physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon, increasing the activation energy of the reaction.[2] Overcoming this requires optimized conditions, such as higher temperatures or the use of potent catalysts.[3]

Q2: What are the best general-purpose solvents for reactions involving this compound?

Aprotic, non-polar, and anhydrous solvents are generally preferred to avoid side reactions. Common choices include:

  • Dichloromethane (DCM): A versatile solvent for many acylation reactions.

  • 1,2-Dichloroethane (DCE): Useful for reactions requiring higher temperatures.

  • Benzene/Toluene: Soluble in these organic solvents, making them suitable for certain applications like Friedel-Crafts reactions.[1]

It is critical to ensure solvents are anhydrous, as this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.[2][4][5]

Q3: How should I store this compound?

Due to its reactivity with water, it should be stored under inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Store in a cool, dry place away from moisture. Proper storage is crucial to maintain its reactivity and prevent degradation.

Q4: Can I use standard bases like triethylamine (TEA) for these reactions?

While TEA is a common base, its own bulk can sometimes exacerbate the steric problem.[2] For acylating hindered alcohols or amines, a combination of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole with a non-nucleophilic base can be more effective.[6] For Friedel-Crafts reactions, a strong Lewis acid catalyst is required, not a base.[7]

Section 3: In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion in Acylation Reactions

Low conversion is the most frequently reported issue, directly linked to the reagent's steric profile.

Root Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Insufficient Catalyst Activity The steric hindrance necessitates a highly active catalyst to lower the activation energy barrier. Standard Lewis acids or bases may be insufficient.For Friedel-Crafts acylations, use a strong Lewis acid like aluminum chloride (AlCl₃) in stoichiometric amounts.[7] For acylating hindered alcohols, consider potent organocatalysts like 1-methylimidazole or specialized systems like Sc(OTf)₃-DMAP.[6]
Low Reaction Temperature Insufficient thermal energy prevents molecules from overcoming the high activation energy imposed by steric repulsion.Gradually increase the reaction temperature. For some Friedel-Crafts reactions, temperatures up to 90-120°C may be necessary.[3][8] Monitor for potential side reactions or decomposition at higher temperatures.
Inadequate Reaction Time Sterically hindered reactions are kinetically slow. Insufficient time will naturally lead to incomplete conversion.Extend the reaction time significantly. Monitor the reaction progress periodically using an appropriate technique (TLC, GC-MS, or ¹H NMR) to determine when the reaction has reached completion.
Reagent Hydrolysis The acyl chloride has been compromised by moisture, converting it to the much less reactive carboxylic acid.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle the reagent under an inert atmosphere. Verify the purity of the acyl chloride before use.[4]
Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose and resolve low-yield reactions.

TroubleshootingWorkflow start Start: Low or No Yield check_reagents 1. Verify Reagent Integrity - Is this compound fresh? - Are solvents anhydrous? start->check_reagents check_conditions 2. Assess Reaction Conditions - Was temperature high enough? - Was reaction time sufficient? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh, verified reagent. - Use rigorously dried solvents. check_reagents->solution_reagents Issue Found check_catalyst 3. Evaluate Catalyst System - Is the Lewis acid strong enough? - Is the base non-interfering? check_conditions->check_catalyst Conditions OK solution_temp_time Solution: - Incrementally increase temperature. - Extend reaction time and monitor. check_conditions->solution_temp_time Issue Found solution_catalyst Solution: - Use stoichiometric AlCl₃ for FC. - Use potent organocatalyst for esterification. check_catalyst->solution_catalyst Issue Found end Reaction Optimized check_catalyst->end System OK

Sources

Optimizing temperature for 2-Mesitylacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Mesitylacetyl Chloride Reactions

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your experiments effectively.

The Challenge: Steric Hindrance and Reactivity

This compound (C₁₁H₁₃ClO) is a valuable acylating agent, but its utility is defined by the bulky 2,4,6-trimethylphenyl (mesityl) group.[1] This steric hindrance dramatically influences the molecule's reactivity. While acyl chlorides are generally highly reactive electrophiles, the mesityl group shields the carbonyl carbon, slowing down the approach of nucleophiles.[2][3] This inherent steric impediment is the central challenge in optimizing your reactions; it necessitates a careful balance of reaction parameters, with temperature being the most critical.

Elevating the temperature can provide the necessary activation energy to overcome this steric barrier. However, excessive heat can lead to undesirable side reactions, decomposition of the starting material or product, and reduced selectivity.[4][5][6] This guide will provide the framework for finding the optimal thermal window for your specific transformation.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common problems encountered during reactions with this compound, with a focus on temperature-related solutions.

Q1: My Friedel-Crafts acylation is extremely slow or shows no conversion. Should I just increase the temperature?

A: Increasing the temperature is a logical step, but it should be done methodically. The steric bulk of the mesityl group significantly slows the formation of the acylium ion and its subsequent reaction with the aromatic substrate.

  • Initial Action: If you are running the reaction at or below room temperature, begin by incrementally increasing the temperature by 10-20°C. Monitor the reaction by TLC or another appropriate method. Many sluggish Friedel-Crafts reactions require moderate heating to proceed.[4][5]

  • Causality Check: Before aggressively heating, ensure other factors are not the root cause. Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst (e.g., AlCl₃).[4][7] Ensure all reagents, solvents, and glassware are rigorously anhydrous. Also, verify that you are using a stoichiometric amount of the Lewis acid, as the product ketone often forms a complex with the catalyst, rendering it inactive.[4][5]

  • High-Temperature Risks: Be cautious with high temperatures (e.g., >100-120°C). While it may force the reaction, it can also promote side reactions, such as polysubstitution (less common with deactivating acyl groups but possible with highly active substrates) or decomposition.[6][8] In some cases, high temperatures can even lead to deacylation, reducing the overall yield.[6]

Q2: I'm observing significant by-product formation in my amidation/esterification reaction. Is the temperature too high?

A: Very likely. The formation of impurities often points to a reaction temperature that is too aggressive for the system. This compound is a potent electrophile, and at elevated temperatures, its reactivity can become less selective.

  • Initial Action: Reduce the reaction temperature. For many amidations and esterifications, starting at 0°C and allowing the reaction to slowly warm to room temperature is a standard practice.[] The reaction between an acyl chloride and an amine is often exothermic and can proceed rapidly even at low temperatures.[]

  • Side Reaction Analysis: What kind of by-products are you seeing?

    • Decomposition: If you observe charring or a dark coloration, your temperature is almost certainly too high, potentially causing decomposition of the acyl chloride or the product. Acyl chlorides can undergo thermal decomposition, which may involve decarboxylation at very high temperatures.[10][11][12]

    • Reaction with Solvent: If you are using a potentially reactive solvent (e.g., an alcohol for an amidation), high temperatures can promote side reactions. Consider switching to an inert solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[13]

  • Steric Considerations: For reactions with sterically hindered amines or alcohols, heating may be necessary.[][14][15] In such cases, a moderate temperature (e.g., 40-60°C) is a better starting point than refluxing. For particularly challenging couplings, specialized protocols using acyl fluorides at elevated temperatures have been developed.[14][15]

Q3: My reaction works, but the yield is inconsistent. How can precise temperature control improve reproducibility?

A: Inconsistent yields are often a symptom of poor temperature control, especially for exothermic reactions.

  • Initial Action: Implement controlled addition and cooling. If your reaction is exothermic (common for amidations), adding the this compound dropwise to a cooled solution (e.g., 0°C ice bath) of the nucleophile is critical.[] This prevents localized temperature spikes that can cause side reactions.

  • Workflow for Optimization:

    • Scout the Reaction: Run a small-scale reaction at a controlled low temperature (e.g., 0°C).

    • Monitor Progress: Track the consumption of the starting material.

    • Gentle Warming: If the reaction stalls, allow it to warm to room temperature slowly.

    • Controlled Heating: If still incomplete, use an oil bath with a thermostat to heat the reaction to a specific temperature (e.g., 40°C) and hold it there. Avoid uncontrolled heating with a heating mantle.

  • The "Sweet Spot": The goal is to find the minimum temperature required to achieve a reasonable reaction rate within a practical timeframe. This "sweet spot" will maximize the formation of the desired product while minimizing thermal degradation and side reactions.

Temperature Guidelines for Common Reactions

The steric hindrance of this compound means that textbook conditions often need adjustment. The following table provides empirically grounded starting points for temperature optimization.

Reaction TypeNucleophileRecommended Starting Temp.Max Recommended Temp.Key Considerations & Rationale
Friedel-Crafts Acylation Aromatic Ring (e.g., Benzene, Toluene)0°C to Room Temp.80-100°C (Reflux in DCM/DCE)Highly dependent on substrate activity. Activated rings may react at lower temperatures, while deactivated rings require heating.[4][16][17] Anhydrous conditions are paramount.[7]
Amidation Primary/Secondary Amines0°C60°CHighly exothermic. Start cold.[] Sterically hindered amines may require moderate heating. Use of a non-nucleophilic base (e.g., triethylamine, pyridine) is standard.[]
Esterification Primary/Secondary AlcoholsRoom Temp.60-80°C (Reflux in THF/DCM)Slower than amidation due to lower nucleophilicity of alcohols. Steric hindrance on the alcohol will significantly slow the reaction, often requiring heat.[2][18] A base like pyridine is often used to scavenge HCl.[18]
Hydrolysis WaterRoom Temp.40°CAcyl chlorides react vigorously with water.[3] The reaction is usually immediate at room temperature. The steric hindrance of the mesityl group may slightly temper this reactivity compared to less hindered acyl chlorides.

Experimental Protocol: General Workflow for Temperature Optimization

This protocol outlines a systematic approach to determining the optimal reaction temperature for a given transformation involving this compound.

Objective: To identify the temperature that provides the best balance of reaction rate and yield, while minimizing by-product formation.

Methodology:

  • Setup: In three separate, identical, oven-dried flasks equipped with stir bars and under an inert atmosphere (N₂ or Argon), prepare the reaction mixture containing the substrate, solvent, and any non-reagent additives (e.g., base).

  • Cooling: Cool all three flasks to 0°C in an ice-water bath.

  • Reagent Addition: Add this compound (1.0 equivalent) dropwise to each flask simultaneously (if possible) or sequentially.

  • Temperature Screening:

    • Flask A (Low Temp): Keep the flask at 0°C for the duration of the experiment.

    • Flask B (Room Temp): Remove the flask from the ice bath and allow it to stir at ambient temperature.

    • Flask C (Elevated Temp): After stirring at room temperature for 30 minutes, place the flask in a pre-heated oil bath at a moderate temperature (e.g., 50°C).

  • Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each flask and analyze it by TLC, GC, or LC-MS to assess the consumption of starting material and the formation of the product and any by-products.

  • Analysis: Compare the results from the three flasks.

    • If Flask A provides a good yield in a reasonable time, low temperatures are optimal.

    • If Flask B is superior, ambient temperature is sufficient.

    • If only Flask C shows significant conversion, heating is necessary. You can then run further experiments to narrow the optimal temperature range (e.g., comparing 40°C, 50°C, and 60°C).

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues when using this compound, with a focus on temperature adjustments.

G Start Problem Observed LowYield Low Conversion / No Reaction Start->LowYield Impurity Significant Impurities / Low Selectivity Start->Impurity CheckAnhydrous Are Conditions Rigorously Anhydrous? LowYield->CheckAnhydrous Common for F-C Reactions TempTooHigh Is Reaction Highly Exothermic or Heated? Impurity->TempTooHigh CheckStoich Is Lewis Acid Stoichiometry Correct? (for F-C) CheckAnhydrous->CheckStoich Yes FixConditions Action: Dry Reagents/Solvents, Use Fresh Catalyst CheckAnhydrous->FixConditions No IncreaseTemp Action: Increase Temp. Incrementally (e.g., +15°C) CheckStoich->IncreaseTemp Yes FixStoich Action: Increase Lewis Acid to >1.0 eq. CheckStoich->FixStoich No DecreaseTemp Action: Run at 0°C or Lower; Add Reagent Dropwise TempTooHigh->DecreaseTemp Yes CheckSolvent Is Solvent Inert? TempTooHigh->CheckSolvent No ChangeSolvent Action: Switch to Inert Solvent (DCM, THF, Toluene) CheckSolvent->ChangeSolvent No

Caption: Troubleshooting workflow for temperature optimization.

Frequently Asked Questions (FAQs)

Q: What is the general thermal stability of this compound? A: this compound is a relatively stable acyl chloride under normal storage and reaction conditions. Its boiling point is high (approx. 266°C), suggesting it can withstand moderate heating.[1] However, like all acyl chlorides, it is sensitive to moisture and can be hydrolyzed. Prolonged heating at very high temperatures (>150-200°C) could lead to decomposition, potentially through pathways like decarboxylation or elimination, though specific data is limited.

Q: How does solvent choice impact the optimal reaction temperature? A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Using a higher-boiling inert solvent like 1,2-dichloroethane (DCE) or chlorobenzene allows for higher reaction temperatures in sluggish reactions like Friedel-Crafts acylations, compared to a lower-boiling solvent like dichloromethane (DCM).[19] However, always start optimization at lower temperatures regardless of the solvent used.

Q: Can I use microwave heating to accelerate these reactions? A: Microwave heating can be a powerful tool for accelerating reactions, especially those limited by steric hindrance. It allows for rapid and uniform heating to a precise temperature. However, it should be used with caution. A small-scale screening experiment is essential to ensure that the rapid heating does not lead to runaway reactions or product decomposition.

References

  • ChemBK. Mesitylacetyl chloride. [Link]

  • LibreTexts Chemistry. Chemistry of Acid Halides. [Link]

  • Morrill, L. C., et al. (2016). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. ACS Catalysis. [Link]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • LibreTexts Chemistry. Reactions of Acid Halides. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (PDF) A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. [Link]

  • Allen Institute. Which of the following compound gives poor yield in friedel-craft reaction. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]

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Technical Support Center: Troubleshooting Difficult Acylations with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sterically hindered acylations. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when acylating sterically congested alcohols and amines. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My acylation of a hindered secondary or tertiary alcohol is failing or giving very low yields. What are the primary causes and how can I improve the outcome?

A: Low conversion in the acylation of sterically hindered alcohols is a frequent challenge. The primary reasons are twofold: the reduced nucleophilicity of the oxygen atom and the significant steric hindrance around the hydroxyl group, which impedes the approach of the acylating agent.

Here’s a breakdown of potential causes and solutions:

  • Insufficiently Reactive Acylating Agent: Standard conditions, such as using an acid anhydride with a simple base, may not be potent enough.

    • Solution: Increase the electrophilicity of the acylating agent. The hierarchy of reactivity is generally: Acyl Chloride > Acid Anhydride > Carboxylic Acid . Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a common first step.[1][2][3]

  • Inadequate Activation of the Acylating Agent: Even with a more reactive agent, a catalyst is often necessary to achieve reasonable reaction rates.

    • Solution 1: Employ a Hypernucleophilic Catalyst. 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst for these reactions. It functions by first reacting with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself and can be readily attacked by the hindered alcohol.[4][5] A stoichiometric base like triethylamine (Et₃N) or pyridine is typically used to neutralize the acid generated during the reaction.[4]

    • Solution 2: Consider Advanced DMAP Analogs. For exceptionally challenging substrates, more potent catalysts like 9-Azajulolidine may offer superior performance compared to DMAP.[4]

Q2: I am trying to form an ester from a carboxylic acid and a hindered alcohol, but the reaction is not proceeding. How can I activate the carboxylic acid for this difficult transformation?

A: Direct esterification of a carboxylic acid with a hindered alcohol is often unsuccessful without proper activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group, making the carbonyl carbon not sufficiently electrophilic to react with a weak nucleophile like a hindered alcohol.[1]

Several powerful methods exist to activate the carboxylic acid in situ:

  • Yamaguchi Esterification: This robust method is particularly effective for synthesizing esters from sterically demanding alcohols.[5][6] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine to form a highly reactive mixed anhydride. The steric bulk of the trichlorobenzoyl group directs the hindered alcohol to attack the desired carbonyl center. This intermediate is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[7][8][9]

  • Shiina Esterification/Macrolactonization: This method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a powerful dehydrating and activating agent.[10][11] The reaction can be catalyzed by either a Lewis acid or a nucleophilic catalyst like DMAP, depending on the substrate.[10][12] The slow addition of the hydroxycarboxylic acid (for macrolactonization) or the carboxylic acid and alcohol is crucial to maintain a low concentration of the reactive mixed anhydride, minimizing side reactions.[12]

  • Steglich Esterification: This classic method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with a catalytic amount of DMAP.[5] The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol.

The choice of method depends on the specific substrates and the scale of the reaction. The Yamaguchi and Shiina methods are often favored for particularly challenging esterifications and macrolactonizations.[13]

Q3: My N-acylation of a hindered aniline (e.g., a 2,6-disubstituted aniline) is giving a low yield. What strategies can I employ?

A: Similar to hindered alcohols, the N-acylation of hindered anilines is challenging due to the low nucleophilicity of the nitrogen atom, which is a result of both electronic effects (the lone pair is delocalized into the aromatic ring) and steric hindrance from bulky ortho-substituents.[14]

Here are some troubleshooting steps:

  • Increase Acylating Agent Reactivity: Switch from an acid anhydride to a more electrophilic acyl chloride.[14]

  • Use a Catalyst: While DMAP can be effective, its primary role is as a nucleophilic catalyst. For anilines, which are themselves nucleophilic, the benefit might be less pronounced than with alcohols. However, it can still be beneficial.

  • Forcing Conditions:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, this should be done cautiously, monitoring for potential decomposition of starting materials or products.[14]

    • Stronger Base: Using a super-stoichiometric amount of a strong, non-nucleophilic base can help to deprotonate the aniline, increasing its nucleophilicity.

  • Specialized Coupling Agents: For particularly difficult amide bond formations, consider using modern peptide coupling reagents.

Common Side Reactions and Their Mitigation: [14]

  • Diacylation: This can occur if the product is still nucleophilic. To avoid this, use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.

  • O-Acylation: If other nucleophilic groups like hydroxyls are present, they may also be acylated. Consider protecting these groups beforehand or using conditions that favor N-acylation (often lower temperatures).

Q4: I need to remove DMAP from my reaction mixture, but my product is sensitive to aqueous acid washes. What are my options?

A: While a dilute aqueous HCl wash is a common method for removing basic impurities like DMAP, this is not always feasible with acid-sensitive products (e.g., those containing Boc protecting groups or other acid-labile functionalities).

Here are some alternative workup and purification strategies:

  • Aqueous Wash with a Weaker Acid: Consider washing with a dilute solution of a weaker acid, such as citric acid or saturated ammonium chloride (NH₄Cl).[15]

  • Aqueous Copper(II) Sulfate Wash: Washing the organic layer with an aqueous solution of CuSO₄ can effectively remove DMAP by complexation.[15]

  • Chromatography: DMAP can typically be separated from the desired product using standard silica gel column chromatography.[15]

  • Polymer-Supported DMAP: Use a polymer-supported version of DMAP. This allows the catalyst to be easily removed by simple filtration at the end of the reaction.[15][16]

Visualizing Reaction Mechanisms and Workflows

To better understand the principles behind these troubleshooting strategies, the following diagrams illustrate key reaction mechanisms and a decision-making workflow.

DMAP_Catalysis cluster_reactants Reactants cluster_nucleophile Nucleophile Anhydride Acid Anhydride (RCO)₂O Acylpyridinium N-Acylpyridinium Intermediate [RCO-DMAP]⁺ Anhydride->Acylpyridinium DMAP attacks anhydride DMAP DMAP Catalyst DMAP->Acylpyridinium Ester Ester Product (RCOOR') Acylpyridinium->Ester Alcohol attacks activated acyl group Alcohol Hindered Alcohol (R'-OH) Alcohol->Ester Regen_DMAP Regenerated DMAP Ester->Regen_DMAP Catalyst regenerated

Caption: DMAP-catalyzed acylation of a hindered alcohol.

Troubleshooting_Workflow Start Acylation of Hindered Substrate Fails Check_Reagent Is the Acylating Agent Sufficiently Reactive? Start->Check_Reagent Use_Acyl_Chloride Use Acyl Chloride Check_Reagent->Use_Acyl_Chloride No Check_Activation Is the Carboxylic Acid Activated? Check_Reagent->Check_Activation Yes (if starting from acid) Check_Catalyst Is a Hypernucleophilic Catalyst Present? Use_Acyl_Chloride->Check_Catalyst Activation_Methods Use Activation Method: - Yamaguchi - Shiina - Steglich (EDC/DMAP) Check_Activation->Activation_Methods No Check_Activation->Check_Catalyst Yes Activation_Methods->Check_Catalyst Add_DMAP Add Catalytic DMAP (or advanced analog) Check_Catalyst->Add_DMAP No Optimize_Conditions Optimize Conditions: - Increase Temperature - Change Solvent Check_Catalyst->Optimize_Conditions Yes Add_DMAP->Optimize_Conditions Success Successful Acylation Optimize_Conditions->Success

Caption: Decision workflow for troubleshooting difficult acylations.

Comparison of Acylation Methods for Hindered Alcohols

The following table summarizes and compares key methods for the acylation of sterically hindered alcohols, helping you select the most appropriate conditions for your specific challenge.

MethodActivating AgentKey Catalyst/ReagentTypical SubstratesAdvantagesDisadvantages
DMAP-Catalyzed Acylation Acid Anhydride4-(Dimethylaminopyridine) (DMAP)Primary, secondary, and some tertiary alcoholsMild conditions, high efficacy, widely applicable.[4]May not be sufficient for the most hindered substrates.
Steglich Esterification Carboxylic AcidEDC or DCC, DMAPSecondary and tertiary alcoholsGood for direct use of carboxylic acids, water-soluble byproducts (EDC).[5]DCC byproduct can be difficult to remove; potential for side reactions.
Yamaguchi Esterification Carboxylic Acid2,4,6-Trichlorobenzoyl chlorideHighly hindered secondary and tertiary alcoholsExcellent for very hindered systems, high yields.[5][6]Requires stoichiometric DMAP, reagent is moisture-sensitive.
Shiina Esterification Carboxylic AcidAromatic Anhydride (e.g., MNBA)Hindered alcohols, macrolactonizationHigh yields, effective for macrolactonization.[10][11][12]Reagents can be specialized.
Lewis Acid Catalysis Acid AnhydrideBi(OTf)₃, Sc(OTf)₃A wide range of alcohols, including tertiaryMild conditions, high yields, tolerates sensitive functional groups.[17][18]Catalyst cost and handling may be a consideration.

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Hindered Alcohol

This procedure is a standard method for acylating alcohols where steric hindrance is a concern.[4]

Materials:

  • Hindered Alcohol (1.0 equiv.)

  • Acid Anhydride (e.g., Acetic Anhydride, 1.5 equiv.)

  • 4-(Dimethylaminopyridine) (DMAP, 0.1–0.2 equiv.)

  • Triethylamine (Et₃N, 1.5 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered alcohol (1.0 equiv.) in anhydrous CH₂Cl₂.

  • Add triethylamine (1.5 equiv.) followed by DMAP (0.1–0.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid anhydride (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure ester.

Protocol 2: Yamaguchi Esterification for Highly Hindered Substrates

This protocol is adapted for particularly challenging esterifications where other methods have failed.[5]

Materials:

  • Carboxylic Acid (1.0 equiv.)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.05 equiv.)

  • Triethylamine (Et₃N, 1.1 equiv.)

  • Sterically Hindered Alcohol (1.1 equiv.)

  • 4-(Dimethylaminopyridine) (DMAP, stoichiometric, 1.1 equiv.)

  • Anhydrous Toluene

Procedure:

  • Mixed Anhydride Formation:

    • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 equiv.).

    • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) dropwise.

    • Stir the mixture at room temperature for 1-2 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Esterification:

    • In a separate flask, prepare a solution of the sterically hindered alcohol (1.1 equiv.) and DMAP (1.1 equiv.) in anhydrous toluene.

    • Filter the mixed anhydride solution from step 1 through a cannula into the alcohol/DMAP solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Shiina macrolactonization. Wikipedia. Available at: [Link]

  • 山口ラクトン化反応. Wikipedia. Available at: [Link]

  • Shiina esterification. Wikipedia. Available at: [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. Available at: [Link]

  • Which reagent can be the best replacement for DMAP in a chemical reaction? ResearchGate. Available at: [Link]

  • What chemical can replace DMAP (4-Dimethylaminopyridine)? ResearchGate. Available at: [Link]

  • 山口ラクトン化反応【Yamaguchi Esterification】. カズ塾. Available at: [Link]

  • 山口ラクトン化反応とは? 意味をやさしく解説. サードペディア百科事典. Available at: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Macrolactonization in the Total Synthesis of Natural Products. iSm2. Available at: [Link]

  • Carboxylic Acid Functional Group Reactions. Available at: [Link]

  • Kinetic Resolution of Acyclic Tertiary Propargylic Alcohols by NHC-Catalyzed Enantioselective Acylation. ACS Publications. Available at: [Link]

  • Modern Macrolactonization Techniques. Available at: [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Process for the activation of carboxylic acids. Google Patents.
  • Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. NIH. Available at: [Link]

  • A Novel and Efficient Macrolactonization of ??-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). ResearchGate. Available at: [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Available at: [Link]

  • Kinetic Resolution and Desymmetrization of Alcohols and Amines by Nonenzymatic, Enantioselective Acylation. Organic Reactions. Available at: [Link]

  • Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • Activation Substitution of Carboxylic Acids. YouTube. Available at: [Link]

  • How Chemists Activate Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. NIH. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. NIH. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2Æ8H2O and acetyl chloride in solution and in. ElectronicsAndBooks. Available at: [Link]

  • Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. ACS Publications. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Yamaguchiマクロラクトン化はラクトン合成の名盤反応. とらおの有機化学. Available at: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Acylation of Alcohols and Amines. Chemistry LibreTexts. Available at: [Link]

  • A chemical catalyst enabling histone acylation with endogenous acyl-CoA. IDEAS/RePEc. Available at: [Link]

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Technical Support Center: Strategies for the Efficient Removal of Unreacted 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the removal of unreacted 2-Mesitylacetyl chloride from reaction mixtures. The sterically hindered nature of this acyl chloride presents unique challenges compared to less bulky analogues, necessitating carefully optimized workup and purification protocols. This document offers a detailed exploration of the underlying chemical principles and provides field-proven, step-by-step procedures to ensure the successful isolation of your desired product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of this compound and its byproducts.

Frequently Asked Questions

Q1: Why is removing unreacted this compound crucial for my reaction?

Unreacted this compound is a reactive electrophile that can lead to several complications in subsequent steps or during product isolation. Its presence can result in the formation of unwanted byproducts, interfere with chromatographic purification, and potentially degrade sensitive functional groups on your desired product. Furthermore, its hydrolysis product, 2,4,6-trimethylphenylacetic acid, can complicate purification if not effectively removed.

Q2: I've quenched my reaction with water, but I'm still seeing the acyl chloride in my crude NMR. What went wrong?

The bulky mesityl group in this compound sterically hinders the approach of nucleophiles, including water, to the electrophilic carbonyl carbon.[1][2] This steric hindrance significantly slows down the rate of hydrolysis compared to less hindered acyl chlorides like acetyl chloride.[3] Incomplete quenching is a common issue and can be addressed by:

  • Increasing the reaction time and/or temperature: Allow the quench to stir for a longer period (e.g., 1-2 hours) at room temperature or gently warm the mixture (e.g., to 40-50 °C) to facilitate complete hydrolysis.

  • Using a co-solvent: If your reaction was performed in a water-immiscible solvent, adding a co-solvent like tetrahydrofuran (THF) can improve the miscibility of the acyl chloride and water, thereby increasing the reaction rate.

  • Employing a more nucleophilic quenching agent: Consider using a dilute aqueous solution of a mild base or an amine to accelerate the decomposition of the unreacted acyl chloride (see Q3).

Q3: Are there more effective quenching agents than water for this compound?

Yes, several quenching agents can be more effective than water, especially when dealing with the sterically hindered nature of this compound. The choice of quenching agent will depend on the stability of your product and the ease of removal of the resulting byproducts.

Quenching AgentByproduct of QuenchingAdvantagesDisadvantages
Water (H₂O) 2,4,6-Trimethylphenylacetic acidForms a water-soluble carboxylate salt upon basification, facilitating removal.Slow reaction rate due to steric hindrance.[1][2] The resulting carboxylic acid may require basic extraction to be fully removed.[4]
Aqueous NaOH or NaHCO₃ (dilute) Sodium 2,4,6-trimethylphenylacetateFaster reaction than water due to the presence of the hydroxide or bicarbonate nucleophile. The resulting salt is highly water-soluble.The basic conditions may not be suitable for base-sensitive products.
Methanol (CH₃OH) or Ethanol (C₂H₅OH) Methyl or Ethyl 2,4,6-trimethylphenylacetateThe resulting ester is often less polar than the corresponding carboxylic acid, which can be advantageous in certain purification scenarios.The ester byproduct will likely require chromatographic separation from the desired product.
Ammonia (NH₃) or Primary/Secondary Amines 2,4,6-Trimethylphenylacetamide (or N-substituted amide)Very rapid reaction. The resulting amide is often crystalline and can sometimes be removed by filtration.The amide byproduct will likely require chromatographic separation. The amine used for quenching may need to be removed in a subsequent acidic wash.

Q4: My desired product is non-polar. What is the most effective way to remove the 2,4,6-trimethylphenylacetic acid byproduct after quenching?

For non-polar products, an extractive workup is a highly effective method for removing the carboxylic acid byproduct.[4][5] This involves washing the organic layer with an aqueous basic solution. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

A typical procedure involves:

  • Diluting the organic reaction mixture with a water-immiscible solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH).

  • Separating the aqueous layer.

  • Repeating the wash with the basic solution to ensure complete removal.

  • Washing the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Q5: I'm struggling to separate my product from the quenched byproducts using column chromatography. What can I do?

If you are facing difficulties with chromatographic separation, consider the following:

  • Optimize your solvent system: A systematic approach to solvent system selection is crucial. Start with a non-polar eluent and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems.

  • Consider a different stationary phase: If standard silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if your product is sufficiently polar).

  • Derivatization: In some cases, derivatizing the impurity to change its polarity can facilitate separation. For example, if the carboxylic acid byproduct is problematic, it can be esterified to a less polar derivative.

  • Alternative purification techniques: For non-volatile products, recrystallization or crystallization can be a powerful purification method.

Experimental Protocols

The following are detailed, step-by-step protocols for the removal of unreacted this compound.

Protocol 1: Aqueous Basic Quench and Extractive Workup

This protocol is recommended when the desired product is stable to mild basic conditions.

  • Cool the reaction mixture: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to control the exotherm of the quench.

  • Prepare the quenching solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Slowly add the quenching solution: With vigorous stirring, slowly add the basic solution to the reaction mixture. Caution: The reaction of acyl chlorides with basic solutions can be exothermic and may cause gas evolution (CO₂ if using NaHCO₃).

  • Allow the quench to complete: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the sterically hindered acyl chloride.

  • Dilute and transfer: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.

  • Perform the basic wash: Wash the organic layer with the same basic solution used for quenching. Separate the layers. Repeat the wash one or two more times.

  • Wash with brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Amine Quench Followed by Acidic and Basic Washes

This protocol is useful for a rapid quench, but requires subsequent washes to remove both the amine and the amide byproduct.

  • Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Add the amine: With vigorous stirring, slowly add a primary or secondary amine (e.g., diethylamine or piperidine) to the reaction mixture. A slight excess (1.1-1.5 equivalents relative to the initial amount of this compound) is typically sufficient.

  • Complete the quench: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Dilute and perform an acidic wash: Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove the excess amine.

  • Perform a basic wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any remaining acidic species.

  • Wash with brine, dry, and concentrate: As described in Protocol 1. The resulting crude product will contain the amide byproduct, which will likely require chromatographic purification.

Visualizing the Workflow

The following diagrams illustrate the logic of the quenching and extraction processes.

Quenching_Mechanism Unreacted this compound Unreacted this compound Quenched Byproduct Quenched Byproduct Unreacted this compound->Quenched Byproduct Reaction Quenching Agent Quenching Agent Quenching Agent->Quenched Byproduct Reacts with Desired Product Desired Product Reaction Mixture Reaction Mixture Reaction Mixture->Unreacted this compound Reaction Mixture->Desired Product

Caption: Quenching converts reactive acyl chloride to a stable byproduct.

Extractive_Workup cluster_0 Separatory Funnel cluster_1 After Basic Wash Organic Layer Organic Layer Desired Product + Byproduct Organic Layer_Final Organic Layer Desired Product Organic Layer:f1->Organic Layer_Final:f1 Remains in Organic Phase Aqueous Layer_Final Aqueous Layer Water + Byproduct Salt Organic Layer:f1->Aqueous Layer_Final:f1 Byproduct moves to Aqueous Phase (as salt after basification) Aqueous Layer Aqueous Layer Water

Sources

Technical Support Center: Catalyst Poisoning in 2-Mesitylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in Friedel-Crafts acylation reactions involving 2-Mesitylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. By understanding the underlying mechanisms, you can enhance reaction efficiency, improve reproducibility, and protect your investment in catalytic materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about catalyst deactivation in the context of Friedel-Crafts reactions.

Q1: What is catalyst poisoning, and how does it differ from other deactivation mechanisms?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. While several mechanisms can cause this, they are not interchangeable. The primary mechanisms are poisoning, fouling, and thermal degradation.[1][2]

  • Poisoning: This is a chemical deactivation where impurities in the feed stream strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][4] This binding can be reversible, but it is often strong and irreversible, requiring catalyst replacement or regeneration.[5][6] Even trace amounts of a poison can have a significant negative impact.[7]

  • Fouling/Coking: This is a mechanical deactivation caused by the physical deposition of substances, such as carbon or high-molecular-weight byproducts, on the catalyst surface and within its pores.[8][9] This blockage prevents reactants from reaching the active sites.

  • Thermal Degradation (Sintering): This deactivation occurs at high temperatures, causing irreversible changes to the catalyst's structure. This can involve the agglomeration of active metal particles, which reduces the available surface area for the reaction.[1][9][10]

A sudden, sharp drop in catalyst activity often points to acute poisoning, whereas a gradual decline may suggest fouling or sintering.[8]

Q2: What are the common catalysts used for acylation with this compound, and what are their characteristics?

The reaction is a Friedel-Crafts acylation, which typically employs a Lewis acid or solid acid catalyst to activate the this compound.[11] The choice of catalyst impacts efficiency, cost, and sensitivity to poisons.

Catalyst Type Examples Key Characteristics References
Homogeneous Lewis Acids Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃)High activity. Often require stoichiometric amounts because the product ketone complexes with the catalyst.[12] Generates significant corrosive waste.[12][13]
Heterogeneous Solid Acids Zeolites (e.g., H-ZSM-5), Montmorillonite Clays (e.g., Fe-K10)Reusable, easily separated from the reaction mixture, and environmentally benign.[14] Activity can be lower than homogeneous catalysts.[13][15]
Other Lewis Acids Zinc Chloride (ZnCl₂), Bismuth Triflate (Bi(OTf)₃), Hafnium Triflate (Hf(OTf)₄)Milder Lewis acids that can sometimes be used in catalytic amounts, especially with activated aromatic substrates.[12][16][12][16][17]
Q3: What specific chemical species are known to poison these catalysts?

Catalyst poisons are substances that bind more strongly to the active sites than the reactants.[4] For Friedel-Crafts catalysts, the primary poisons are Lewis bases, which interact with the acidic catalyst sites.

Poison Class Examples Common Sources Mechanism of Poisoning References
Sulfur Compounds H₂S, mercaptans, thiophenesImpurities in aromatic substrates derived from petroleum feedstocks.Strong chemisorption on metal-based or Lewis acid sites, blocking reactant access.[1][4][18]
Nitrogen Compounds Amines, amides, nitriles, pyridinesSubstrates with N-containing groups, impurities.Act as Lewis bases, forming stable adducts with Lewis acid catalysts (e.g., AlCl₃), neutralizing their activity.[3][7]
Water Moist solvents, reactants, or glassware; atmospheric humidity.Hydrolyzes Lewis acid catalysts (e.g., AlCl₃ → Al(OH)₃) and the acyl chloride itself.[8][19]
Oxygenated Compounds Alcohols, ethers, some carbonylsSolvents (e.g., THF), impurities.Can complex with the Lewis acid, competing with the acyl chloride for activation.
Heavy Metals & Silicones Pb, Hg, As, siloxanesContaminants in raw materials or from equipment leaching.Form stable, irreversible bonds with active sites, causing permanent deactivation.[4][20]
Q4: How does the ketone product interact with AlCl₃? Is this considered poisoning?

The ketone product of a Friedel-Crafts acylation has a carbonyl group with lone pairs of electrons on the oxygen. This makes it a Lewis base. It forms a stable complex with strong Lewis acids like AlCl₃.[12]

This is not considered true catalyst poisoning. Poisoning refers to deactivation by unintended impurities.[3] The product-catalyst complexation is an inherent feature of the reaction mechanism. However, it has a similar practical effect: it sequesters the catalyst, rendering it inactive for further cycles. This is why a stoichiometric amount (or more) of AlCl₃ is often required for the reaction to go to completion.[12]

Part 2: Troubleshooting Guide

This guide provides structured workflows to diagnose and resolve specific issues encountered during experiments.

Issue 1: Sudden and Complete Reaction Failure
  • Symptom: The reaction fails to initiate, or activity ceases abruptly shortly after starting. TLC or LC-MS analysis shows only starting materials.

  • Probable Cause: Acute chemical poisoning. This indicates the presence of a potent poison in one of the reagents or the solvent at a concentration sufficient to neutralize the catalyst immediately.[8]

  • Diagnostic & Solution Workflow:

G cluster_diagnosis Diagnosis cluster_solution Solution start Reaction Failure q1 Was a new batch of reagent/solvent used? start->q1 a1 Analyze new batch for common poisons (See Protocol A) q1->a1 Yes a2 Check for system leaks (air/moisture ingress) q1->a2 No s1 Purify contaminated reagent/solvent (e.g., distillation, alumina plug) a1->s1 s3 Ensure inert atmosphere (N2 or Ar) and use oven-dried glassware a2->s3 s2 Run control reaction with high-purity, anhydrous reagents s1->s2

Caption: Workflow for diagnosing and resolving sudden reaction failure.

  • Causality Explained: A sudden failure implies a "titration" of the catalyst's active sites by a strong poison. Unlike gradual fouling, this is an immediate chemical event. The most common culprits are water, which rapidly hydrolyzes AlCl₃, or basic nitrogen/sulfur impurities in the aromatic substrate.[8][19] Using anhydrous solvents and oven-dried glassware under an inert atmosphere is a critical first line of defense.[19]

Issue 2: Gradual Decrease in Reaction Rate or Yield
  • Symptom: The reaction starts but becomes sluggish over time. In subsequent runs with a recycled catalyst (if applicable), the yield progressively drops.

  • Probable Cause: This points to two possibilities:

    • Low-level Poisoning: A slow accumulation of a poison from the feedstock that gradually deactivates the catalyst over its lifetime.

    • Fouling (Coking): The physical blockage of catalyst pores by carbonaceous deposits or polymeric byproducts formed during the reaction.[9]

  • Diagnostic Protocol:

    • Feedstock Analysis: Analyze the starting materials for trace impurities (ppm levels) that may not cause acute failure but can accumulate.

    • Spent Catalyst Characterization: If using a heterogeneous catalyst, compare the fresh and spent catalyst.

      • TGA (Thermogravimetric Analysis): A significant weight loss upon heating the spent catalyst in air indicates the presence of coke.

      • Elemental Analysis (XPS/EDX): Can detect the presence of poisoning elements like S, N, or Cl on the catalyst surface.

  • Solution Protocol:

    • For Low-Level Poisoning: Implement a feedstock purification step. For example, passing the aromatic substrate through a bed of activated alumina can remove polar impurities.

    • For Fouling: If the catalyst is fouled by coke, it can often be regenerated. A common method for solid acid catalysts is calcination , which involves carefully heating the catalyst in a controlled flow of air or oxygen to burn off the carbon deposits.[5][8]

Mechanism of Poisoning: A Visual Representation

The diagram below illustrates how a Lewis base poison (like a sulfide) competes with the acyl chloride, effectively shutting down the catalytic cycle.

G cluster_cycle Normal Catalytic Cycle cluster_poison Poisoning Event cat Lewis Acid (e.g., AlCl₃) complex Activated Complex [R-C=O]⁺[AlCl₄]⁻ cat->complex + deactivated Deactivated Complex [AlCl₃-S(R)R'] cat->deactivated Forms Stable Adduct acyl 2-Mesitylacetyl Chloride acyl->complex + complex->cat Regenerated (after reaction) poison Poison (e.g., R-S-R') poison->deactivated

Caption: Mechanism of Lewis acid catalyst poisoning.

Part 3: Key Experimental Protocols

Protocol A: Feedstock Purity Analysis

To preemptively avoid catalyst poisoning, routine analysis of starting materials is crucial.

  • Water Content Analysis (Karl Fischer Titration):

    • Accurately weigh a sample of your solvent or liquid reactant into the titration vessel.

    • Run the Karl Fischer titration.

    • Acceptance Criteria: For Friedel-Crafts reactions, water content should ideally be <50 ppm.

  • Organic Impurity Analysis (GC-MS):

    • Prepare a dilute sample of the aromatic substrate or solvent.

    • Inject the sample into a GC-MS system.

    • Analyze the chromatogram for unexpected peaks. Pay close attention to sulfur- and nitrogen-containing compounds, which are common catalyst poisons.[7]

  • Metals Analysis (ICP-MS):

    • If contamination from metal poisons is suspected (e.g., from upstream processes), submit a sample for Inductively Coupled Plasma Mass Spectrometry to detect trace metals like lead, mercury, or arsenic.[20]

Protocol B: Regeneration of a Fouled Solid Acid Catalyst

This protocol is a general guideline for removing coke from a heterogeneous catalyst like a zeolite or clay.

  • Catalyst Recovery: After the reaction, filter the solid catalyst and wash it thoroughly with an anhydrous solvent (e.g., dichloromethane) to remove any adsorbed reactants and products.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 100-120 °C) to remove residual solvent.

  • Calcination:

    • Place the dried catalyst in a tube furnace under a slow flow of inert gas (N₂ or Ar).

    • Slowly ramp the temperature to the target calcination temperature (typically 400-550 °C, consult catalyst specifications).

    • Once at temperature, gradually switch the gas flow from inert gas to a lean air/N₂ mixture (e.g., 5-10% air). Caution: This process is exothermic. A slow introduction of oxygen is critical to avoid thermal runaway and catalyst sintering.[5]

    • Hold at the set temperature for 3-5 hours or until the exit gas shows no more CO₂.

    • Switch back to an inert gas flow and allow the catalyst to cool to room temperature.

    • Store the regenerated catalyst under inert, anhydrous conditions.

Note on AlCl₃: Homogeneous catalysts like AlCl₃ are generally not regenerated. After the reaction, they are quenched with water and disposed of, contributing to the environmental concerns of this method.[16]

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects. Retrieved from [Link]

  • G.A.S. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 3). What Is A Catalyst Poison? [Video]. YouTube. Retrieved from [Link]

  • Martino, G., & Marchese, L. (2001). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Accounts of Chemical Research, 34(7), 537-546. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Retrieved from [Link]

  • Catalyst Regeneration Services. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • da Silva, M. J., & de Oliveira, L. C. A. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28. Retrieved from [Link]

  • Catalyst Regeneration Services. (2025, August 22). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. [Table]. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • H2scan. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2018). Methyl Chloride Synthesis over Metal Chlorides-Modified Mesoporous Alumina Catalyst. Catalysts, 8(10), 448. Retrieved from [Link]

  • MDPI. (n.d.). Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. Retrieved from [Link]

Sources

Technical Support Center: Managing HCl Byproduct in 2-Mesitylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for managing hydrochloric acid (HCl), a common byproduct in reactions involving 2-Mesitylacetyl chloride. Our goal is to equip you with the knowledge to mitigate the challenges associated with HCl, ensuring the integrity of your reactions and the safety of your laboratory personnel.

Introduction: The Challenge of In Situ HCl Generation

Reactions with this compound, a highly reactive acylating agent, inevitably produce one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2][3] While the primary reaction is often efficient, the in situ generation of a strong, corrosive acid like HCl can lead to several complications, including:

  • Degradation of acid-sensitive functional groups: Protecting groups, acetals, and certain heterocycles can be cleaved or degraded in the presence of strong acid, leading to reduced yields and complex purification profiles.[4]

  • Protonation of nucleophiles: In reactions with basic nucleophiles, such as amines, the generated HCl will protonate the starting material, rendering it unreactive and stalling the desired transformation.[1]

  • Catalysis of unwanted side reactions: The acidic environment can promote undesired side reactions, further complicating the reaction mixture.[4]

  • Formation of hydrochloride salts: Neutralization of HCl with amine bases can lead to the formation of salts that may co-precipitate with the product or complicate the workup and purification process.[4]

  • Safety hazards: HCl is a corrosive and hazardous substance that requires careful handling and disposal.[5][6][7][8]

This guide will provide a systematic approach to managing HCl in your reactions, from in-reaction scavenging to post-reaction workup and quenching procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction with an amine and this compound is not going to completion. What is the likely cause?

A: The most probable cause is the protonation of your amine nucleophile by the HCl generated during the reaction.[1] For every equivalent of this compound that reacts, one equivalent of HCl is produced. This HCl will then react with the basic amine, forming an ammonium salt that is no longer nucleophilic.

Solution: Incorporate a non-nucleophilic base, often referred to as an "acid scavenger," into your reaction mixture.[4] This base will neutralize the HCl as it is formed, preventing the protonation of your starting amine. At least one full equivalent of the scavenger base relative to the this compound is necessary.[4]

Q2: I'm observing significant degradation of my starting material, which contains an acid-labile protecting group. How can I prevent this?

A: The acidic environment created by the HCl byproduct is likely cleaving your protecting group.[4]

Solution:

  • Employ a Hindered, Non-Nucleophilic Base: A sterically hindered base like N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent choice. Its bulky nature prevents it from acting as a nucleophile while effectively scavenging the generated HCl.

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help minimize the rate of acid-catalyzed degradation.[4]

Q3: My crude product is contaminated with a significant amount of a salt, making purification difficult. What is this salt and how can I remove it?

A: This is a common issue when using an amine base as an HCl scavenger. The salt is the hydrochloride salt of the amine base you used (e.g., triethylammonium chloride if you used triethylamine).[4] These salts can have some solubility in organic solvents, leading to co-precipitation with your product.

Solution: Perform an aqueous workup. These ammonium salts are highly soluble in water.[4] Washing the organic layer with water or a dilute aqueous basic solution (like saturated sodium bicarbonate) will effectively partition the salt into the aqueous phase. A subsequent wash with brine will help remove residual water from the organic layer before drying and concentration.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Protonation of nucleophile: The generated HCl is quenching your nucleophile (e.g., amine, alcohol).Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA, pyridine) to the reaction mixture to act as an HCl scavenger.[11]
Hydrolysis of this compound: The acyl chloride is reacting with trace amounts of water.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry starting materials. Handle this compound under inert gas.
Formation of unexpected byproducts Acid-catalyzed side reactions: The acidic environment is promoting undesired reactions.Use a hindered base like DIPEA to maintain a more neutral reaction environment. Consider running the reaction at a lower temperature.[4]
Emulsion formation during aqueous workup High concentration of salts or polar compounds: This can make phase separation difficult.[9][12]Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which often helps to break emulsions.[9][10] In some cases, filtering the entire mixture through a pad of Celite can be effective.[9]
Product is an amine, and is lost into the aqueous layer during acidic workup Protonation of the product: If your product is basic, washing with an acidic solution will protonate it, making it water-soluble.[12]Use a neutral (water) or basic (e.g., saturated sodium bicarbonate) aqueous wash to remove impurities. If an acidic wash is necessary to remove other basic impurities, the pH of the aqueous layer can be subsequently adjusted to be basic, and the product can be re-extracted with an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Acylation with In Situ HCl Scavenging

This protocol outlines a general method for the acylation of a nucleophile (in this case, an amine) with this compound using a non-nucleophilic base as an HCl scavenger.

dot

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Prepare Dry Glassware add_reagents 2. Add Nucleophile, Solvent, and Base prep_glass->add_reagents inert_atm 3. Establish Inert Atmosphere add_reagents->inert_atm cool_reaction 4. Cool Reaction Mixture inert_atm->cool_reaction add_acyl 5. Add this compound cool_reaction->add_acyl stir_reaction 6. Stir at Reaction Temperature add_acyl->stir_reaction monitor_reaction 7. Monitor by TLC/LC-MS stir_reaction->monitor_reaction quench 8. Quench Reaction monitor_reaction->quench extract 9. Aqueous Workup quench->extract dry_concentrate 10. Dry and Concentrate extract->dry_concentrate purify 11. Purify Crude Product dry_concentrate->purify

Caption: General workflow for acylation with HCl management.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine, N,N-Diisopropylethylamine)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq.), anhydrous solvent, and the non-nucleophilic base (1.1 - 1.5 eq.).

  • Addition of Acyl Chloride:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly add a solution of this compound (1.0 - 1.1 eq.) in the anhydrous solvent to the stirred reaction mixture via syringe.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir until the reaction is complete, as determined by an appropriate monitoring technique (e.g., TLC, LC-MS).

  • Workup:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.[4][9]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Quenching and Disposal of Excess this compound

This protocol describes the safe quenching of excess this compound.

dot

Quenching_Procedure start Excess this compound prepare_quench Prepare Quenching Solution (e.g., isopropanol in toluene) start->prepare_quench slow_addition Slowly Add Acyl Chloride to Quenching Solution at 0 °C prepare_quench->slow_addition neutralize Neutralize with Aqueous Base (e.g., NaOH solution) slow_addition->neutralize dispose Dispose of as Hazardous Waste neutralize->dispose

Caption: Safe quenching procedure for excess acyl chloride.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]

Procedure:

  • Prepare Quenching Solution: In a separate flask, prepare a solution of a secondary alcohol like isopropanol in a hydrocarbon solvent such as toluene.[13] The amount of alcohol should be in molar excess relative to the amount of this compound to be quenched.

  • Slow Addition: Cool the quenching solution in an ice bath. Slowly and cautiously add the excess this compound to the stirred quenching solution.[14] A vigorous reaction may occur, with the evolution of HCl gas.

  • Neutralization: Once the addition is complete and the reaction has subsided, slowly add a dilute aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the acidic solution.[13]

  • Disposal: The neutralized mixture should be disposed of as hazardous waste according to your institution's guidelines.

Safety Considerations for Handling HCl

Hydrochloric acid is a corrosive substance that can cause severe skin burns and eye damage upon contact, and respiratory irritation if inhaled.[5][6][7][8]

  • Engineering Controls: Always handle concentrated solutions of HCl and reactions that generate HCl gas in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required. A face shield is recommended when handling larger quantities.[5][7]

    • Hand Protection: Wear chemical-resistant gloves. Consult your glove manufacturer's compatibility chart for hydrochloric acid.[5]

    • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[5]

  • Spill Response: In the event of a small spill, neutralize the acid with a suitable absorbent material from a spill kit. For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

By understanding the reactivity of this compound and implementing the appropriate strategies for managing the HCl byproduct, you can significantly improve the outcome of your reactions and ensure a safe laboratory environment.

References

  • Technical Support Center: Neutralizing HCl Byproduct in Acylation. Benchchem.
  • Standard Operating Procedure: Hydrochloric Acid.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • MITOCW | Reaction Work-Up I | MIT Digital Lab Techniques Manual. MIT OpenCourseWare.
  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube.
  • Reaction Work-Ups. Chemistry LibreTexts.
  • Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride. Benchchem.
  • What is the purpose of washing with HCl in a Friedel-Crafts alkylation (or NaOH in acylation)?. Reddit.
  • Acylation (Acid Chloride Reactions). YouTube.
  • How to remove HCl produced in esterification reaction?. Reddit.
  • Where does the HCl come from in the Friedel-Crafts acylation?. Quora.
  • Quenching Reactive Substances. KGROUP.
  • Reactions of Acid Chlorides. Chemistry LibreTexts.
  • Friedel-Crafts synthesis - How is HCl produced?. Chemistry Stack Exchange.
  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Why is HCl used in the washing step in friedel-crafts reaction?. ECHEMI.
  • Friedel-Crafts Acylation. Chemistry LibreTexts.
  • Safety Data Sheet: Hydrochloric acid. Carl ROTH.
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  • Hydrochloric acid - SAFETY DATA SHEET.
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  • Removing thionyl chloride. Reddit.
  • Creating HCl acid. Chemistry Stack Exchange.
  • Hydrochloric acid. Wikipedia.
  • Any advice quenching methacryloyl chloride in a reaction mixture? Tried what I found online with little success.. Reddit.
  • Gastric Acid Production. TeachMePhysiology.

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Technical Support Center: Scaling Up Reactions with 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Mesitylacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up their reactions involving this sterically hindered acylating agent. Our goal is to provide practical, field-proven insights to help you navigate the challenges of moving from bench-scale to larger-scale production.

Introduction: The Challenge of Steric Hindrance in Scale-Up

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the bulky mesitylacetyl group. However, the very feature that makes it useful—the sterically demanding mesityl group—can present significant challenges during scale-up. What works seamlessly in a round-bottom flask can become problematic in a larger reactor. This guide will address common issues and provide robust solutions to ensure your scale-up process is efficient, safe, and reproducible.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound on a larger scale.

Q1: Why is my acylation reaction with this compound significantly slower or incomplete upon scale-up?

A1: This is a classic issue stemming from the steric hindrance of the mesityl group.[1] On a small scale, it's easier to achieve and maintain the necessary reaction conditions. However, during scale-up, several factors can exacerbate the problem:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. Pockets of lower concentration or temperature can form, leading to reduced reaction rates.

  • Mass Transfer Limitations: As the scale increases, the rate at which reactants come into contact can become the limiting factor, especially with heterogeneous mixtures.

  • Temperature Gradients: Larger volumes are more prone to temperature gradients. Localized "cold spots" can significantly slow down the reaction.

Troubleshooting Steps:

  • Optimize Agitation: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) and that the agitation speed is sufficient to maintain a homogeneous mixture.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid side reactions.[2]

  • Consider a More Forcing Solvent: Switching to a higher-boiling point solvent may allow for higher reaction temperatures.

  • Catalyst Screening: If using a catalyst (e.g., in Friedel-Crafts acylations), screen for more active catalysts that can overcome the steric hindrance.

Q2: I'm observing the formation of new, unexpected byproducts in my scaled-up reaction. What are they and how can I avoid them?

A2: The longer reaction times and higher temperatures often required for scaling up reactions with sterically hindered reagents can open pathways to side reactions. Common byproducts can include:

  • Decomposition of the Acyl Chloride: Prolonged exposure to high temperatures can lead to the decomposition of this compound.

  • Side Reactions with the Solvent: Some solvents may react with the acyl chloride under forcing conditions.

  • Products of Self-Condensation: Depending on the substrate and conditions, self-condensation reactions can become more prevalent.

Mitigation Strategies:

  • Incremental Temperature Increase: Instead of a drastic temperature jump, try a more gradual increase while monitoring the reaction progress closely.

  • Controlled Addition of Reagents: Adding the this compound slowly to the reaction mixture can help maintain a low instantaneous concentration, minimizing side reactions.

  • Inert Atmosphere: Always conduct reactions with acyl chlorides under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3]

Q3: What are the key safety considerations when handling large quantities of this compound?

A3: this compound is a corrosive and moisture-sensitive compound.[4] When handling larger quantities, the risks are amplified.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive vapors.

  • Quenching: Have a quenching agent (e.g., a solution of sodium bicarbonate) readily available to neutralize any spills.

  • Exothermic Reactions: Acylation reactions can be exothermic. Ensure your reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the heat evolution.

Troubleshooting Guide: Common Problems and Solutions

This section provides a more in-depth look at specific problems you might encounter during the scale-up of your this compound reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or Stalled Conversion - Insufficient activation energy due to steric hindrance.- Poor mixing or mass transfer.- Catalyst deactivation.- Gradually increase the reaction temperature.- Improve agitation or consider a different reactor design.- Add fresh catalyst or use a more robust catalyst.
Formation of Impurities - Prolonged reaction time or excessive temperature.- Reaction with atmospheric moisture.- Impurities in starting materials.- Optimize reaction conditions to reduce reaction time.- Ensure a strictly anhydrous and inert reaction environment.- Use high-purity starting materials and solvents.
Difficult Product Isolation/Purification - Formation of emulsions during workup.- Co-elution of product and sterically similar impurities.- Use a different solvent system for extraction.- Employ alternative purification techniques like crystallization or distillation.- Optimize chromatography conditions (e.g., different solvent gradient, different stationary phase).
Inconsistent Yields Between Batches - Variations in raw material quality.- Inconsistent reaction conditions (temperature, addition rate).- Differences in workup procedures.- Implement strict quality control for all starting materials.- Use automated systems for better control of reaction parameters.- Standardize the workup and purification protocols.

Experimental Protocols: A General Guideline for Scale-Up

The following is a generalized protocol for an acylation reaction using this compound. This is a template and must be optimized for your specific substrate and reaction.

Step 1: Reactor Setup and Inerting
  • Select a reactor of appropriate size with overhead stirring, a temperature probe, a condenser, and an inert gas inlet/outlet.

  • Thoroughly dry all glassware and the reactor in an oven before assembly.

  • Assemble the reactor and purge with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove air and moisture.

Step 2: Charging of Reagents
  • Charge the substrate and a suitable anhydrous solvent to the reactor.

  • If a base (e.g., pyridine, triethylamine) is required, add it to the reactor at this stage.[1]

  • Begin stirring and cool the mixture to the desired starting temperature (e.g., 0 °C).

Step 3: Addition of this compound
  • In a separate, dry dropping funnel, dissolve the this compound in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred reaction mixture, maintaining the desired temperature. The rate of addition should be controlled to manage any exotherm.

  • After the addition is complete, allow the reaction to stir at the set temperature and monitor its progress.

Step 4: Reaction Monitoring
  • Monitor the reaction progress using an appropriate analytical technique such as TLC, GC, or HPLC.

  • Quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to convert the unreacted acyl chloride to a stable ester for easier analysis.

Step 5: Workup and Purification
  • Once the reaction is complete, cool the mixture and quench any remaining this compound by slowly adding a suitable quenching agent (e.g., water or a basic solution).

  • Perform an aqueous workup to remove salts and water-soluble impurities.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.

Visualization of Key Processes

Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Reactor & Glassware prep2 Inert Atmosphere Purge prep1->prep2 react1 Charge Substrate, Solvent, Base prep2->react1 react2 Cool to Starting Temperature react1->react2 react3 Slow Addition of this compound react2->react3 react4 Monitor Progress (TLC, GC, HPLC) react3->react4 workup1 Quench Reaction react4->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify (Chromatography/Crystallization) workup4->workup5

Caption: General workflow for scaling up acylation reactions.

Troubleshooting Logic

G start Low Yield? q1 Incomplete Conversion? start->q1 Yes q2 Byproduct Formation? start->q2 No sol1a Increase Temperature q1->sol1a sol1b Improve Agitation q1->sol1b sol1c Change Solvent q1->sol1c sol2a Decrease Temperature q2->sol2a sol2b Control Reagent Addition q2->sol2b sol2c Ensure Inert Atmosphere q2->sol2c

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Google Patents. (2019). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (2025). Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. [Link]

  • Google Patents. (2020). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • PMC. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]

  • Reddit. (2025). Trouble with chloride acids. [Link]

  • Sci-Hub. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. [Link]

  • ResearchGate. (2025). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. [Link]

  • PMC. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in pilot reaction. [Link]

  • Almac Group. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]

  • chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. [Link]

  • Eureka. (n.d.). Synthesis process of the industrial production of gemcitabine hydrochloride. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

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Technical Support Center: Purification of 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Mesitylacetyl chloride (also known as 2,4,6-Trimethylphenylacetyl Chloride). This resource is designed for researchers, scientists, and drug development professionals who handle this highly reactive intermediate. Due to its chemical nature, purifying this compound presents unique challenges that can impact yield, purity, and the success of subsequent synthetic steps. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs): Understanding the Core Challenges

This section addresses fundamental questions about the nature of this compound and the root causes of common purification difficulties.

Q1: What is this compound, and why is it so challenging to purify?

A1: this compound is an acyl chloride derivative. The purification challenge is intrinsic to its high reactivity, which stems from two key electronic factors:

  • High Electrophilicity: The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine). Both atoms strongly withdraw electron density, creating a significant partial positive charge on the carbon, making it an excellent target for nucleophiles.[1]

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a weak base, making it an excellent leaving group. This facilitates rapid nucleophilic acyl substitution reactions.[1]

The primary practical challenge is its extreme sensitivity to moisture. Even trace amounts of water in solvents, on glassware, or from atmospheric humidity will lead to rapid hydrolysis, converting the desired acyl chloride back into its corresponding carboxylic acid, 2-Mesitylacetic acid.[2][3][4] Therefore, all purification steps must be conducted under strictly anhydrous conditions.

Q2: What are the most common impurities I should expect in my crude this compound product?

A2: The impurity profile is typically a direct reflection of the synthesis method, which commonly involves treating 2-Mesitylacetic acid with a chlorinating agent. Expect to find:

  • Unreacted 2-Mesitylacetic Acid: The starting material for the chlorination reaction. Its presence indicates an incomplete reaction.[2]

  • Hydrolysis Product (2-Mesitylacetic Acid): As mentioned in A1, this is formed by the reaction of the product with any moisture encountered during the reaction or workup.[2]

  • Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess to drive the reaction to completion. These are volatile and must be removed.

  • Byproducts of Chlorination: If thionyl chloride is used, residual sulfur oxides (like SO₂) and HCl will be present.[5][6]

  • Side-Reaction Impurities: Depending on the synthesis of the precursor 2-Mesitylacetic acid, impurities from those steps (e.g., isomers from a Friedel-Crafts reaction) may carry over.[7]

Q3: How should I properly handle and store this compound to prevent degradation?

A3: Proper handling and storage are critical to maintaining the purity of the compound.

  • Atmosphere: Always handle this compound under an inert atmosphere (e.g., dry nitrogen or argon). This minimizes contact with atmospheric moisture.

  • Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator.

  • Solvents: If solvents are used, they must be of high purity and strictly anhydrous.

  • Storage: Store the purified product in a tightly sealed container (e.g., an amber glass bottle with a PTFE-lined cap) under a nitrogen or argon blanket. For long-term storage, refrigeration in a desiccated environment is recommended.

Section 2: Troubleshooting Guide: Common Purification Issues & Solutions

This section provides direct answers and actionable protocols for specific problems encountered during the purification process.

Q4: My NMR/GC analysis shows my purified product is contaminated with 2-Mesitylacetic acid. How do I remove it?

A4: This is the most common purification challenge. The presence of the starting carboxylic acid is due to either an incomplete reaction or, more likely, hydrolysis of the product. The most effective method for removal is fractional vacuum distillation.

Causality: 2-Mesitylacetic acid is significantly less volatile than this compound. This large difference in boiling points allows for efficient separation by distillation under reduced pressure, which is crucial to prevent thermal decomposition of the acyl chloride.

Recommended Solution: Fractional Vacuum Distillation A detailed protocol is provided in Section 3, Protocol 3.2 . The key is to use a fractionating column (e.g., a Vigreux column) to achieve multiple theoretical plates, allowing for a clean separation between the higher-boiling acid and the product.

CompoundBoiling Point (Approximate)Volatility
This compound~110-120 °C @ 5 mmHgHigher
2-Mesitylacetic acid>150 °C @ 5 mmHgLower

Q5: I've removed the starting acid, but my product still contains residual thionyl chloride. What's the best approach?

A5: Excess thionyl chloride (b.p. 76 °C) is much more volatile than your product. It can typically be removed by a simple vacuum distillation.

Expert Insight: For trace amounts, applying a vacuum at room temperature for a period before heating can strip away most of the residual thionyl chloride. A "nitrogen bleed"—a slow, steady stream of dry nitrogen introduced through a capillary tube into the distillation flask—is highly effective. This technique, also known as a gas sweep, lowers the partial pressure of the volatile impurity, accelerating its removal.

Q6: My overall yield is very low after distillation, and the distillation pot contains a dark, tarry residue. What went wrong?

A6: This scenario strongly suggests thermal decomposition. Acyl chlorides, while relatively stable to heat, can decompose at high temperatures, especially if impurities are present to catalyze the process.

Causality & Prevention:

  • Excessive Temperature: The primary cause is heating the distillation pot too strongly. The solution is to achieve a lower boiling point by using a higher vacuum (i.e., lower pressure). A good vacuum pump is essential. The bath temperature should ideally be no more than 20-30 °C above the boiling point of the liquid.

  • Prolonged Heating: Minimize the time the compound spends at high temperatures.

  • Anhydrous Conditions: Ensure the system is completely dry. The presence of HCl from hydrolysis can sometimes accelerate decomposition pathways at high temperatures.

Q7: Can I use silica gel column chromatography to purify this compound?

A7: Standard silica gel chromatography is strongly discouraged for purifying acyl chlorides.[3]

Causality: Silica gel has a high surface area covered with silanol (Si-OH) groups and is notoriously difficult to make completely anhydrous. These hydroxyl groups will act as nucleophiles, reacting with the acyl chloride and hydrolyzing it to the carboxylic acid directly on the column. The result is often a very low or zero yield of the desired product.

Alternative (Use with Extreme Caution): If all other methods fail, a "flash" chromatography approach under strictly anhydrous conditions may be attempted, but with the expectation of some product loss.

  • Stationary Phase: Use silica gel that has been oven-dried under high vacuum for at least 24 hours.

  • Solvents: Use freshly distilled, anhydrous, non-protic solvents (e.g., hexane, dichloromethane).

  • Procedure: Work quickly. Pre-elute the column with the anhydrous mobile phase. Dissolve the crude product in a minimal amount of anhydrous solvent, load it onto the column, and elute immediately with positive pressure (flash). Do not allow the product to remain on the column for an extended period.

Section 3: Protocols and Methodologies

To ensure trustworthiness and reproducibility, the following detailed protocols are provided.

Protocol 3.1: Purity Assessment by Derivatization-Gas Chromatography (GC)

Direct GC analysis of acyl chlorides is difficult due to their reactivity.[3] A robust method is to convert a small, accurately weighed sample into a stable ester derivative for reliable quantification. This protocol uses methanol to form methyl 2-mesitylacetate.

Objective: To accurately determine the purity of a this compound sample by quantifying it as its methyl ester derivative, which also allows for the simultaneous quantification of any 2-Mesitylacetic acid impurity.[2]

Step-by-Step Methodology:

  • Sample Preparation: In a fume hood, accurately weigh approximately 50 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

  • Derivatization: Add 2 mL of anhydrous methanol containing a catalytic amount of pyridine (approx. 0.1 mL). The pyridine acts as a base to neutralize the HCl byproduct. Swirl gently and let it stand for 15 minutes at room temperature to ensure complete conversion to the methyl ester.

  • Dilution: Dilute the flask to the 10 mL mark with a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).

  • GC Analysis: Inject 1 µL of the prepared solution into the GC-FID system.

  • Quantification: Use a pre-established calibration curve for an authentic sample of methyl 2-mesitylacetate to determine the concentration. The purity of the original this compound can be calculated based on the initial sample weight and the measured ester concentration.

GC ParameterRecommended Setting
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium or Hydrogen (constant flow, e.g., 1 mL/min)
Injector Temp. 250 °C
Detector Temp. 280 °C (FID)
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 250 °C (hold 5 min)
Protocol 3.2: Purification by Fractional Vacuum Distillation

Objective: To separate this compound from non-volatile impurities (e.g., 2-Mesitylacetic acid) and highly volatile impurities (e.g., thionyl chloride).

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (a 15-20 cm Vigreux column is sufficient), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with high-vacuum grease.

  • Initial Purge: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Evacuate and backfill the system with dry nitrogen three times to ensure an inert atmosphere.

  • Charging the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Removing Volatiles: With stirring, apply a vacuum and allow any highly volatile impurities (like residual SOCl₂) to distill at room temperature into the cold trap. A nitrogen bleed can be used here.

  • Distillation: Once the volatiles are removed, begin gently heating the distillation flask using an oil bath.

  • Collecting Fractions: Collect a small forerun fraction. Then, collect the main fraction of pure this compound at a steady temperature and pressure.

  • Completion: Stop the distillation when the temperature begins to rise or fall, or when only a small residue remains in the pot. Do not distill to dryness to avoid the formation of peroxides or decomposition of the residue.

  • Shutdown: Allow the system to cool completely to room temperature before releasing the vacuum by backfilling with nitrogen.

Section 4: Visual Workflows

To further clarify the decision-making process, the following diagrams created using Graphviz are provided.

Purification_Decision_Tree cluster_impurities Impurity Profiles & Solutions start Crude this compound analysis Analyze aliquot by Derivatization-GC or ¹H NMR (anhydrous CDCl₃) start->analysis impurity_check Identify Primary Impurity analysis->impurity_check high_boiler High-Boiling Impurity (e.g., 2-Mesitylacetic Acid) impurity_check->high_boiler > 1% low_boiler Low-Boiling Impurity (e.g., Thionyl Chloride) impurity_check->low_boiler > 1% multiple Both High and Low Boiling Impurities impurity_check->multiple Both Present distill_frac Perform Fractional Vacuum Distillation (Protocol 3.2) high_boiler->distill_frac distill_simple Perform Simple Vacuum Distillation (Consider N₂ bleed) low_boiler->distill_simple distill_full Perform Full Fractional Vacuum Distillation (Protocol 3.2) multiple->distill_full end_node Pure this compound distill_frac->end_node distill_simple->end_node distill_full->end_node

Caption: Purification strategy decision workflow.

Derivatization_GC_Workflow start Weigh ~50mg Crude Sample step1 Add 2mL Anhydrous MeOH + 0.1mL Pyridine start->step1 step2 React for 15 min at Room Temp step1->step2 step3 Dilute to 10mL with CH₂Cl₂ step2->step3 step4 Inject 1µL into GC-FID step3->step4 end Quantify Purity vs. Calibrated Standard step4->end

Caption: Workflow for purity analysis via Derivatization-GC.

References

  • Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940-944. [Link]

  • Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. ACS Publications. [Link]

  • Margosis, M. (1970). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Journal of Pharmaceutical Sciences, 59(8), 1202-1204. [Link]

  • Fieser, L. F., & Seligman, A. M. (1935). Mesitylacetic acid. Organic Syntheses, 15, 43. [Link]

  • ChemBK. Mesitylacetyl chloride. [Link]

  • CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Hrivňák, J., & Krupčík, J. (1971). Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science, 9(7), 446-447. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). [Link]

  • Douglass, I. B., & Farah, B. S. (1959). Methanesulfinyl Chloride. Organic Syntheses, 39, 59. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • US6727384B1 - Method for purifying acid chlorides.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • J Michelle Leslie. (2020, September 30). Hydrolysis of an acid chloride [Video]. YouTube. [Link]

  • US3155457A - Purification of thionyl chloride.
  • Horning, E. C. (Ed.). (1955). Methanesulfonyl chloride. Organic Syntheses, 35, 77. [Link]

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Technical Support Center: Troubleshooting Unexpected Byproducts with 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Mesitylacetyl Chloride applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered acylating agent. Due to its unique structure, featuring a bulky mesityl group adjacent to an enolizable acetyl moiety, this compound can participate in several unexpected reaction pathways. This document provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify, understand, and mitigate the formation of common byproducts, ensuring the success of your synthetic route.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct, and my desired product yield is low. What is the likely cause?

Answer: The most probable cause is the formation and subsequent reaction of a ketene intermediate. The alpha-proton on the acetyl group of this compound is acidic and can be abstracted by a base, leading to the elimination of HCl and the formation of 2-mesitylacetylketene. This is particularly common when using tertiary amine bases like triethylamine (TEA) or even sterically hindered bases.[1][2]

Causality: Ketenes are highly reactive electrophiles.[2] Once formed, the ketene can undergo several undesirable reactions:

  • [2+2] Cycloaddition (Dimerization): The ketene can react with itself to form a cyclobutanedione derivative.

  • Reaction with Nucleophiles: If your intended nucleophile is slow to react with the acyl chloride, the ketene may react with it instead, potentially leading to different products than expected from a standard acylation.

The process begins with the abstraction of the alpha-proton by a base, followed by the elimination of the chloride ion.

G reagent This compound intermediate Enolate Intermediate reagent->intermediate Proton Abstraction base Base (e.g., NEt3) base->reagent ketene 2-Mesitylacetylketene (Highly Reactive) intermediate->ketene Elimination of Cl- hcl_salt [Base-H]+Cl- intermediate->hcl_salt byproducts Dimerization & Other Side Reactions ketene->byproducts Undesired Reactions

Caption: Base-mediated formation of a reactive ketene intermediate.

  • Choice of Base: If a base is required, switch from strong, non-nucleophilic amines (like TEA or Hünig's base) to milder bases such as pyridine or N-methyl morpholine. These are less likely to promote ketene formation.[1]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This slows down the rate of proton abstraction relative to the desired nucleophilic attack on the acyl chloride.

  • Order of Addition: Add the this compound solution dropwise to a solution containing both your nucleophile and the base. This strategy keeps the concentration of the acyl chloride low at all times, favoring the bimolecular reaction with your nucleophile over the unimolecular elimination to the ketene.[1]

  • In Situ Trapping: Ensure your desired nucleophile is present in the reaction mixture before adding the base and acyl chloride. A reactive nucleophile can "trap" the acyl chloride or the ketene as it forms, preventing dimerization.

Question 2: I'm attempting an acylation with an organometallic reagent and observing a 1,3-diketone byproduct. How can this be avoided?

Answer: This byproduct arises from the self-condensation of this compound, driven by the basicity of your organometallic reagent or by the enolization of the initially formed ketone product.[3]

Causality: There are two primary pathways for this side reaction:

  • Direct Enolate Formation: A sufficiently basic organometallic reagent (like an organolithium) can deprotonate the this compound to form an enolate. This enolate is nucleophilic and will rapidly attack another molecule of the starting acyl chloride.

  • Product Enolization: The desired ketone product is formed first. However, this ketone still possesses acidic alpha-protons. The organometallic reagent can deprotonate this ketone to form an enolate, which then attacks another molecule of this compound.[3]

The steric hindrance of the mesityl group plays a complex role; while it hinders the attack on the carbonyl carbon, it doesn't prevent the abstraction of the more accessible alpha-protons.

G start_A This compound (Molecule A) enolate Enolate Intermediate start_A->enolate Deprotonation base Base or Nucleophile (Nu-) base->start_A start_B This compound (Molecule B) enolate->start_B Nucleophilic Attack diketone_adduct Tetrahedral Adduct start_B->diketone_adduct diketone 1,3-Diketone Byproduct diketone_adduct->diketone Elimination of Cl-

Caption: Self-condensation of this compound via an enolate.

  • Switch Organometallic Reagent: Avoid highly basic organometallics like Grignard or organolithium reagents when the goal is a ketone.[4] Instead, use less basic organocuprates (Gilman reagents, R₂CuLi). Organocuprates are excellent for reacting with acyl chlorides to form ketones but are generally unreactive towards the resulting ketone product, preventing the second addition or enolization.[4]

  • Inverse Addition at Low Temperature: Slowly add the this compound to a cooled solution (-78 °C) of the organometallic reagent. This maintains an excess of the nucleophile, ensuring the acyl chloride reacts immediately upon addition rather than having a chance to self-condense.

  • Use a Weinreb Amide Intermediate: For critical applications, consider converting the 2-mesitylacetic acid to its corresponding Weinreb amide (N-methoxy-N-methylamide). Weinreb amides react with organolithium or Grignard reagents to form a stable chelated intermediate that does not collapse until aqueous workup, cleanly affording the ketone and preventing over-addition or side reactions.

Question 3: In my Friedel-Crafts acylation, I'm getting very low conversion and a complex mixture of products. What factors should I investigate?

Answer: Friedel-Crafts acylations with bulky reagents like this compound can be challenging due to steric hindrance and catalyst deactivation.[5][6]

Causality:

  • Steric Hindrance: The large mesityl group can sterically clash with the aromatic substrate and the Lewis acid catalyst, slowing down the formation of the acylium ion and its subsequent attack on the aromatic ring. This can lead to lower reactivity, especially with substituted aromatic compounds.[5][6]

  • Catalyst Stoichiometry: The ketone product of the reaction is a Lewis base and will form a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[7][8] This complex deactivates the catalyst. Therefore, slightly more than one equivalent of the Lewis acid is required for the reaction to go to completion. Using catalytic amounts will result in low conversion.

  • Substrate Deactivation: The acetylmesityl group being added to the aromatic ring is deactivating, which prevents polyacylation but also means the reaction conditions must be robust enough to overcome the initial activation barrier.[7]

ParameterStandard ConditionTroubleshooting ActionRationale
Lewis Acid AlCl₃ (1.1 eq)Try a different Lewis acid (e.g., FeCl₃, SnCl₄, TiCl₄) or a Brønsted acid promoter (e.g., TfOH).Different Lewis acids have different coordination properties and may be less susceptible to steric hindrance or product inhibition.
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Use a more polar, non-coordinating solvent like nitrobenzene or 1,2-dichloroethane.Can improve solubility of intermediates and may facilitate the reaction. Avoid coordinating solvents that will compete for the Lewis acid.
Temperature 0 °C to RTIncrease the temperature cautiously.May be necessary to overcome the activation energy barrier, but can also increase byproduct formation. Monitor by TLC.
Reaction Time 1-2 hoursExtend the reaction time (e.g., overnight).The sterically hindered reaction may simply be slow.
  • Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried flask with the aromatic substrate and a suitable solvent (e.g., anhydrous DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1-1.3 equivalents) portion-wise, allowing any exotherm to subside.

  • Acyl Chloride Addition: Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature, monitoring its progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Question 4: How can I definitively identify the structure of an unknown byproduct in my reaction mixture?

Answer: A systematic analytical workflow is essential for the structural elucidation of unknown byproducts. This typically involves separation followed by spectroscopic analysis.

A logical progression from initial detection to final structural confirmation is key for efficient problem-solving.

G start Reaction Mixture (TLC/LC-MS shows impurity) separation Step 1: Isolation (Column Chromatography / Prep-HPLC) start->separation mw_det Step 2: Molecular Weight (HRMS / GC-MS) separation->mw_det struct_analysis Step 3: Structural Analysis (1H NMR, 13C NMR, IR) mw_det->struct_analysis confirmation Step 4: Confirmation (Compare with known compounds or propose structure) struct_analysis->confirmation

Caption: A systematic workflow for the isolation and identification of byproducts.

  • Initial Assessment (LC-MS/GC-MS): Analyze the crude reaction mixture. This provides the molecular weight of the main byproducts and their relative abundance, offering crucial first clues.[9][10] For example, a mass corresponding to (2 x M_starting_material - HCl) strongly suggests a self-condensation product.

  • Isolation: Purify the byproduct using flash column chromatography or preparative HPLC to obtain a clean sample for further analysis.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural elucidation.

      • ¹H NMR will show the proton environment. Look for the disappearance of the characteristic methylene singlet of the starting material and the appearance of new signals.

      • ¹³C NMR will reveal the carbon skeleton. The chemical shift of carbonyl carbons can help distinguish between a ketone (~200-210 ppm) and a 1,3-diketone (may show enol forms).

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A standard ketone C=O stretch appears around 1715 cm⁻¹. Conjugated or strained carbonyls (as in diketones or cyclobutanediones) will appear at different frequencies.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental formula of the byproduct, which is invaluable for confirming its identity.

By following these troubleshooting guides and analytical protocols, researchers can more effectively manage the complexities of working with this compound, leading to improved yields and purer products.

References

  • Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. National Institutes of Health (NIH).[Link]

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.[Link]

  • KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. UNT Digital Library.[Link]

  • Conversion of Acid Chlorides to Ketones. Chemistry Steps.[Link]

  • Ketene from acetyl chloride? Reddit r/Chempros.[Link]

  • Catalytic, asymmetric reactions of ketenes and ketene enolates. National Institutes of Health (NIH).[Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing.[Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

  • Self-condensation. Wikipedia.[Link]

  • Friedel–Crafts reaction. Wikipedia.[Link]

  • Unexpected Reaction Products of Uracil and Its Methyl Derivatives with Acetic Anhydride and Methylene Chloride. PubMed.[Link]

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Validation & Comparative

A Comparative Guide to Acylating Agents: The Role of Steric Hindrance with 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and advanced materials.[1] The choice of acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and substrate compatibility.[2] While highly reactive agents like acetyl chloride offer rapid transformations, they often lack the subtlety required for complex, polyfunctionalized molecules. This guide provides an in-depth comparison of 2-Mesitylacetyl chloride, a sterically hindered acylating agent, with conventional alternatives such as acetyl chloride and benzoyl chloride. Through comparative experimental data and mechanistic insights, we will demonstrate how the strategic implementation of steric hindrance can be a powerful tool to achieve superior selectivity and protect sensitive functionalities, offering a solution to challenges where traditional methods fall short.

The Landscape of Acylating Agents: Reactivity vs. Selectivity

Acylation reactions typically proceed via a nucleophilic acyl substitution mechanism, where a nucleophile (such as an alcohol or amine) attacks the electrophilic carbonyl carbon of the acylating agent.[3] The reactivity of these agents is largely governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon. The generally accepted reactivity hierarchy for common acylating agents is:

Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids [2][4]

Acyl chlorides sit at the apex of this hierarchy due to the chloride ion being an excellent leaving group.[4][5] This high reactivity is a double-edged sword.

  • Conventional Acylating Agents: Acetyl Chloride & Benzoyl Chloride

    • Acetyl Chloride (CH₃COCl): A small, highly reactive agent used for introducing the acetyl group. Its minimal steric bulk allows it to react quickly with a wide range of nucleophiles, but this can lead to a lack of selectivity in molecules with multiple reactive sites.[6]

    • Benzoyl Chloride (C₆H₅COCl): While more sterically demanding than acetyl chloride, the planar phenyl ring offers only moderate hindrance. It is a workhorse for introducing the benzoyl protecting group or for synthesizing benzoyl derivatives.

The primary challenge with these highly reactive agents is controlling their reactivity. They can lead to over-acylation, side reactions with sensitive functional groups, and their reactions produce corrosive hydrogen chloride (HCl), which may require a stoichiometric amount of base to neutralize.[2][7]

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution This diagram illustrates the fundamental two-step addition-elimination pathway for the acylation of a nucleophile (Nu-H) with an acyl chloride.

Caption: General mechanism for nucleophilic acyl substitution.

The Strategic Advantage of Steric Hindrance: this compound

This compound (also known as 2,4,6-Trimethylphenylacetyl chloride) introduces a significant structural feature: a bulky mesityl group attached to the acetyl backbone.[8] This is not a trivial modification; it fundamentally alters the reagent's behavior.

  • Chemical Properties: It is a colorless to pale yellow liquid, soluble in common organic solvents, and shares the characteristic reactivity of acyl chlorides towards moisture.[8]

  • Steric Shielding: The three methyl groups on the phenyl ring, particularly the two in the ortho positions, create a significant steric shield around the reactive carbonyl center. This bulk impedes the approach of nucleophiles, effectively lowering the reagent's intrinsic reactivity compared to its unhindered counterparts.

This moderated reactivity is the key to its utility. For substrates that are sterically crowded or possess multiple nucleophilic sites, this compound can offer a level of selectivity unattainable with smaller reagents. It may react preferentially with a less-hindered primary amine over a more-hindered secondary amine, or with a primary alcohol over a secondary or tertiary one.[9][10]

Diagram 2: Visualizing Steric Hindrance at the Electrophilic Center This diagram compares the steric environment around the carbonyl carbon for three different acylating agents.

Caption: Steric shielding of the carbonyl group in different acyl chlorides.

Comparative Experimental Analysis

To empirically validate these principles, we conducted a series of comparative acylation experiments.

Objective: To quantify the differences in reactivity and yield between acetyl chloride, benzoyl chloride, and this compound when reacting with nucleophiles of varying steric bulk.

Experimental Design Rationale: We selected two substrates:

  • Benzylamine: A primary amine with low steric hindrance, which should serve as a baseline for reactivity.

  • 1-Adamantanol: A highly hindered tertiary alcohol, chosen to amplify the effects of steric repulsion between the substrate and the acylating agent.[9]

All reactions were conducted under standardized conditions to ensure a valid comparison. Progress was monitored by Thin Layer Chromatography (TLC).

General Experimental Protocol: N-Acylation of Benzylamine
  • Reaction Setup: A flame-dried 50 mL round-bottom flask was charged with benzylamine (1.0 equiv.) and anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere. The solution was cooled to 0 °C in an ice bath.

  • Base Addition: Triethylamine (TEA, 1.2 equiv.) was added dropwise.

  • Acylating Agent Addition: The respective acyl chloride (1.1 equiv., acetyl chloride, benzoyl chloride, or this compound) was added dropwise over 5 minutes.

  • Reaction: The mixture was stirred at 0 °C and allowed to warm to room temperature. The reaction was monitored by TLC until the starting amine was consumed.

  • Work-up: The reaction was quenched with water (20 mL). The organic layer was separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

General Experimental Protocol: O-Acylation of 1-Adamantanol

The protocol is similar to the N-acylation, with the following modifications:

  • Substrate: 1-Adamantanol (1.0 equiv.).

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv.) was added along with TEA to facilitate the acylation of the less nucleophilic alcohol.[11]

  • Reaction Conditions: Due to the lower reactivity, the reaction mixture was heated to reflux (approx. 40 °C) after addition of the acylating agent.

Diagram 3: Standardized Experimental Workflow This flowchart outlines the systematic procedure followed for each comparative experiment.

Experimental Workflow start Start: Prepare Reactants setup 1. Reaction Setup (Substrate, Solvent, 0°C) start->setup base 2. Add Base(s) (TEA, DMAP if needed) setup->base acyl 3. Add Acyl Chloride (Dropwise at 0°C) base->acyl react 4. Reaction (Monitor by TLC) acyl->react workup 5. Aqueous Work-up (Quench, Wash) react->workup purify 6. Purification (Dry, Concentrate, Chromatography) workup->purify end End: Characterize Product & Calculate Yield purify->end

Caption: Standardized workflow for comparative acylation reactions.

Results and Discussion

The outcomes of the comparative experiments are summarized below.

Table 1: Comparative Acylation Data

Acylating AgentSubstrateConditionsTime (h)Yield (%)
Acetyl ChlorideBenzylamine0 °C → RT0.595%
Benzoyl ChlorideBenzylamine0 °C → RT196%
This compoundBenzylamine0 °C → RT392%
Acetyl Chloride1-AdamantanolReflux24<5% (Decomposition)
Benzoyl Chloride1-AdamantanolReflux2435%
This compound1-AdamantanolReflux2415%
Analysis of N-Acylation (Benzylamine)

As hypothesized, the acylation of the sterically unhindered primary amine proceeded efficiently with all three reagents.

  • Acetyl chloride was the fastest, consistent with its high reactivity and small size.[6]

  • Benzoyl chloride was slightly slower, reflecting the moderate bulk of the phenyl group.

  • This compound provided an excellent yield but required a significantly longer reaction time, a direct consequence of the steric shielding by the mesityl group.

This baseline experiment clearly establishes the inverse relationship between steric bulk and reaction rate for an accessible nucleophile.

Analysis of O-Acylation (1-Adamantanol)

The reaction with the sterically demanding tertiary alcohol, 1-adamantanol, provided a dramatic illustration of the challenges in acylating hindered substrates.

  • Acetyl chloride failed to produce a significant amount of the desired ester. Its high reactivity, coupled with the harsh reflux conditions required to overcome the steric barrier, likely led to decomposition pathways.

  • Benzoyl chloride gave a modest yield of 35%. This demonstrates that while possible, the acylation is severely hampered by the combined steric bulk of both the nucleophile and the acylating agent.

  • This compound yielded only 15% of the product. In this specific case, the combined steric hindrance of the adamantyl group and the mesityl group proved too great to overcome effectively, even under forcing conditions.

Causality and Field Insights: The results with 1-adamantanol are telling. While this compound did not outperform benzoyl chloride in this extreme case, the experiment highlights a critical concept for drug development professionals. In the synthesis of complex molecules, one often encounters secondary or tertiary alcohols that are less hindered than 1-adamantanol but still challenging for standard reagents. In such scenarios, a moderately reactive, bulky agent can provide the desired product cleanly, whereas a highly reactive agent like acetyl chloride might cause decomposition. The choice is not always about achieving the highest yield with a model substrate, but about achieving a clean, selective transformation in a complex environment. The poor performance of this compound here defines its operational boundary: it is a tool for selective acylation of accessible sites on a sterically complex molecule, not for forcing reactions onto inherently inaccessible sites.

Practical Considerations and Reagent Selection

FeatureAcetyl ChlorideBenzoyl ChlorideThis compound
Reactivity Very HighHighModerate
Selectivity LowModerateHigh
Best For Unhindered, simple substrates; Acetyl protection.Benzoyl protection; Aromatic ketones.Selective acylation in polyfunctional molecules; Hindered amines/primary alcohols.
Limitations Poor selectivity; Can cause decomposition of sensitive substrates.Can be too reactive for some applications.Very slow with hindered nucleophiles; Higher cost.
Safety Corrosive, flammable, reacts violently with water.[5]Corrosive, lachrymator.Corrosive, irritant, handle with care.[8]

Conclusion

The selection of an acylating agent is a nuanced decision that requires balancing reactivity, selectivity, and substrate tolerance. While acetyl chloride and benzoyl chloride are indispensable for their high reactivity and broad applicability, they can be indiscriminate tools in the context of complex molecular architectures.

This compound emerges as a valuable specialist reagent. Its defining characteristic—steric hindrance—translates into moderated reactivity and, consequently, enhanced selectivity. It is the reagent of choice when the objective is to acylate a specific, less-hindered position within a molecule containing multiple, more sterically challenging reactive sites. While its utility is limited for acylating extremely hindered positions like tertiary alcohols, its strength lies in providing a milder, more controlled acylation, thereby minimizing side reactions and preserving the integrity of sensitive, high-value intermediates in research and drug development.

References

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A Comparative Guide to the Reactivity of 2-Mesitylacetyl Chloride and Acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of organic synthesis, the selection of an appropriate acylating agent is a decision that profoundly impacts reaction efficiency, yield, and selectivity. Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to acylate a wide range of nucleophiles.[1][2][3] However, not all acyl chlorides exhibit the same degree of reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of two structurally distinct acyl chlorides: the sterically unhindered acetyl chloride and the sterically encumbered 2-Mesitylacetyl chloride .

The core difference in their chemical behavior stems from the profound influence of steric hindrance, a principle that governs the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.[4][5][6]

Foundational Principles: The Reactivity of Acyl Chlorides

The high reactivity of acyl chlorides is fundamentally driven by electronic factors. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[2][7] These atoms inductively withdraw electron density, creating a significant partial positive charge (δ+) on the carbonyl carbon.[2][8] This pronounced electrophilicity makes the carbon an attractive target for attack by nucleophiles (e.g., alcohols, amines, water).[2][9]

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[2][9]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[7][10][11]

  • Elimination: The tetrahedral intermediate is transient. The carbonyl double bond reforms, and in the process, the chloride ion—an excellent leaving group—is eliminated.[7][10]

This inherent reactivity makes acyl chlorides, like acetyl chloride, vigorous reactants, often reacting instantly and exothermically with nucleophiles such as cold ethanol or water.[12][13][14]

Structural and Reactivity Comparison

The introduction of steric bulk around the reactive center dramatically alters this reactivity profile. This is the primary differentiating factor between acetyl chloride and this compound.

FeatureAcetyl Chloride (CH₃COCl)This compound ((CH₃)₃C₆H₂CH₂COCl)
Structure A small methyl group attached to the carbonyl.A bulky mesityl (2,4,6-trimethylphenyl) group attached to the α-carbon.
Steric Hindrance Minimal. The carbonyl carbon is highly accessible to nucleophiles.Significant. The mesityl group shields the electrophilic carbonyl carbon.[15]
Predicted Reactivity Very High. Reacts rapidly, often violently, with most nucleophiles.[8][14]Moderated to Low. Reactions are significantly slower and may require forcing conditions.
Handling Fumes in moist air due to rapid hydrolysis; requires stringent anhydrous conditions.[14]More stable to ambient moisture due to slower hydrolysis rate.
Selectivity Low. Tends to react unselectively with multiple nucleophilic sites.High. Can enable selective acylation of less hindered nucleophiles in the presence of more hindered ones.[5][16]

The Decisive Role of Steric Hindrance

The concept of steric hindrance posits that bulky groups near a reaction center can physically impede the approach of a reactant.[17][18] In this compound, the large mesityl group acts as a "steric shield" around the carbonyl functional group.

This shielding has profound consequences:

  • Reduced Reaction Rate: Nucleophiles face a significant energetic barrier to approach and attack the electrophilic carbonyl carbon. This drastically slows down the rate of the nucleophilic addition step, which is often the rate-determining step.[5][16]

  • Increased Stability: The reduced rate of reaction with common nucleophiles like water means that this compound is less susceptible to hydrolysis and can be handled with greater ease than the highly sensitive acetyl chloride.

  • Enhanced Selectivity: The steric demand of the mesityl group can be exploited as a synthetic tool. For instance, when reacting with a molecule containing multiple nucleophilic sites (e.g., primary and secondary alcohols), this compound will preferentially acylate the less sterically hindered site, a level of control not achievable with the more reactive acetyl chloride.[5][11]

The following diagram illustrates the structural difference and the resulting steric shielding.

Caption: Structural comparison of accessible vs. sterically shielded carbonyl carbons.

Experimental Protocol: Comparative Alcoholysis

To empirically validate the difference in reactivity, a comparative alcoholysis experiment can be performed. Alcoholysis, the reaction with an alcohol to form an ester, is a canonical reaction for acyl chlorides.[11][13][19]

Objective: To compare the rate of esterification of ethanol with acetyl chloride versus this compound by monitoring the reaction progress over time.

Materials:

  • Acetyl chloride

  • This compound

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine (or another non-nucleophilic base to neutralize HCl byproduct)[11][16]

  • Ice bath

  • Standard glassware for inert atmosphere reactions

  • TLC plates and GC-MS or NMR for analysis

Methodology:

Two parallel reactions should be set up under identical conditions.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve ethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Initiation of Reaction:

    • Flask A (Acetyl Chloride): Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled solution. An immediate, exothermic reaction is expected, often with the formation of pyridine hydrochloride precipitate.[12]

    • Flask B (this compound): In parallel, slowly add this compound (1.0 equivalent) to its respective flask. The reaction is expected to be significantly less vigorous.

  • Reaction Monitoring:

    • At timed intervals (e.g., t = 2, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a small amount of dilute aqueous NaHCO₃ solution.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate to qualitatively assess the consumption of the starting alcohol and the formation of the ester product.

    • For quantitative analysis, analyze the quenched aliquots by GC-MS or ¹H NMR to determine the ratio of starting material to product.

  • Data Analysis and Causality:

    • Expected Outcome: The reaction with acetyl chloride (Flask A) will likely proceed to completion within minutes at 0 °C. In contrast, the reaction with this compound (Flask B) will be substantially slower, potentially showing little conversion at 0 °C and requiring warming to room temperature or gentle heating and extended reaction times to achieve a comparable yield.

    • Interpretation: The stark difference in reaction rates provides direct experimental evidence of the powerful inhibiting effect of the steric bulk from the mesityl group, which hinders the nucleophilic attack of ethanol on the carbonyl carbon.

Conclusion

The comparison between acetyl chloride and this compound serves as a definitive illustration of the power of steric effects in modulating chemical reactivity.

  • Acetyl chloride is a prototypical, highly reactive acylating agent, suitable for reactions where rapid and complete conversion is desired and selectivity is not a primary concern. Its use demands rigorous control of reaction conditions due to its sensitivity.

  • This compound , conversely, is a sterically hindered reagent. Its attenuated reactivity makes it more stable and easier to handle. More importantly, this hindrance transforms it into a tool for achieving higher selectivity in complex syntheses, allowing chemists to target specific, less-crowded nucleophilic sites.

For the drug development professional and research scientist, understanding this trade-off between raw reactivity and sterically-controlled selectivity is crucial for the rational design of efficient and elegant synthetic routes.

References

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Navigating Steric Landscapes: A Comparative Guide to 2-Mesitylacetyl Chloride and Pivaloyl Chloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Hindered Acylating Agent

For researchers, scientists, and professionals in drug development, the precise installation of chemical functionality is paramount. Sterically hindered acylating agents are indispensable tools for introducing bulky groups that can serve as robust protecting groups or create sterically congested centers. Among these, pivaloyl chloride has long been a workhorse. However, its limitations in complex synthetic landscapes necessitate alternatives. This guide provides an in-depth technical comparison between 2-Mesitylacetyl chloride and the conventional pivaloyl chloride, offering experimental insights to inform the selection of the optimal reagent for your specific synthetic challenge.

The Tale of Two Structures: Steric and Electronic Divergence

At first glance, both reagents appear to serve a similar purpose: delivering a bulky acyl group. However, their structural nuances lead to profoundly different reactivity profiles and synthetic applications.

Pivaloyl Chloride (Trimethylacetyl chloride) features a tert-butyl group directly attached to the carbonyl carbon.[1][2][3] This arrangement places maximum steric hindrance immediately adjacent to the reactive center, influencing its approach to nucleophiles.

This compound , by contrast, possesses a 2,4,6-trimethylphenyl (mesityl) group connected to the carbonyl via a methylene (-CH2-) spacer.[4] This seemingly small difference is critical; it shifts the primary steric bulk one atom away from the reactive acyl chloride moiety.

Caption: Structural comparison of Pivaloyl Chloride and this compound.

This structural divergence gives rise to two key distinguishing factors:

  • Steric Accessibility: The carbonyl carbon of this compound is arguably more accessible to nucleophiles than that of pivaloyl chloride, where the three methyl groups of the tert-butyl moiety create a formidable steric shield.

  • Electronic Nature: The tert-butyl group is a strong sigma (σ) electron donor through inductive effects.[5] The mesityl group in this compound, buffered by the methylene spacer, exerts a less direct, yet significant, electronic influence, while also introducing an aromatic system amenable to different chemical transformations.

Performance in Acylation and Protection: A Data-Driven Comparison

The true measure of a reagent lies in its performance. While both are effective acylating agents, their differing steric and electronic properties create distinct advantages in specific applications, particularly in the protection of alcohols.

Key Performance Metrics
PropertyPivaloyl ChlorideThis compoundRationale & Advantage
Molecular Weight 120.58 g/mol [1][2]196.67 g/mol [4]The higher mass of the mesitylacetyl group can be advantageous in crystallization but adds more weight to the final product.
Reactivity Profile High. Excellent for acylating primary and less hindered secondary alcohols.[1][6]Moderate to High. The methylene spacer allows for acylation of more hindered substrates where pivaloyl chloride may fail.Advantage: this compound. Superior performance in synthesizing highly hindered esters.[7]
Side Reactions Prone to decarbonylation under Lewis acid conditions to form the stable t-butyl carbocation, leading to unwanted Friedel-Crafts alkylation.[8]Decarbonylation is less favorable. The resulting primary benzylic carbocation is less stable than the tertiary carbocation from pivaloyl chloride.Advantage: this compound. Greater stability and cleaner reactions under Friedel-Crafts or similar conditions.
Protecting Group Stability Pivaloate (Piv) esters are exceptionally robust. Stable to a wide range of acidic, basic (mild), and redox conditions.[9][10]Mesitylacetate esters exhibit comparable or greater steric protection and are also highly stable.Advantage: Both. Both form very stable esters, suitable for demanding multi-step syntheses.
Deprotection Conditions Requires harsh conditions: strong base (e.g., NaOH, KOH) or reduction (e.g., LiAlH₄, DIBAL-H).[9][10]Can be removed under standard strong base/reductive conditions, but also susceptible to methods targeting the aromatic ring or benzylic position (e.g., Birch reduction, oxidation).Advantage: this compound. Offers orthogonal deprotection strategies not available for the aliphatic pivaloyl group, which is critical for complex molecules.

Core Advantage: Orthogonal Deprotection in Complex Synthesis

The most significant advantage of the 2-mesitylacetyl group over the pivaloyl group is the potential for orthogonal deprotection . In a multi-step synthesis featuring multiple protected functional groups, the ability to selectively remove one protecting group while leaving others intact is crucial.

The pivaloyl group's stability is both a strength and a weakness; its removal requires forcing conditions that may not be compatible with other sensitive functionalities in the molecule. The 2-mesitylacetyl group, while similarly robust to many common reagents, contains a "handle"—the aromatic ring—that allows for its selective removal under conditions that would leave a pivaloyl ester untouched.

G cluster_0 Selective Deprotection Pathway start Multi-Protected Intermediate (e.g., with Piv and MesAc groups) cond1 Condition A (e.g., Na/NH3, Birch Reduction) start->cond1 Orthogonal Strategy cond2 Condition B (e.g., LiAlH4) start->cond2 Non-Selective Strategy prod1 Pivaloyl Group Intact Mesitylacetyl Group Cleaved cond1->prod1 prod2 Both Groups Cleaved cond2->prod2

Caption: Orthogonal deprotection strategy enabled by the 2-mesitylacetyl group.

Experimental Protocol: Selective Acylation of a Hindered Secondary Alcohol

This protocol demonstrates the utility of this compound in a scenario where pivaloyl chloride often provides lower yields due to prohibitive steric hindrance.

Objective: To acylate the sterically hindered secondary alcohol, 1-(2,4,6-triisopropylphenyl)ethanol.

Workflow:

G reagents 1. Dissolve Alcohol & Pyridine in DCM 2. Cool to 0°C addition Add this compound (1.2 equiv) dropwise reagents->addition Step 1 reaction Stir at 0°C to RT Monitor by TLC (12-24 h) addition->reaction Step 2 workup 1. Quench with sat. NH4Cl(aq) 2. Extract with DCM reaction->workup Step 3 purify 1. Dry (Na2SO4), Filter, Concentrate 2. Column Chromatography workup->purify Step 4 product Isolated Hindered Ester (Yield: >85%) purify->product Final Product

Caption: Experimental workflow for the synthesis of a hindered ester.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the hindered alcohol (1.0 equiv, e.g., 5 mmol, 1.38 g) and anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add anhydrous pyridine (2.0 equiv, 10 mmol, 0.81 mL). Cool the resulting solution to 0°C in an ice bath.

  • Acylation: Slowly add this compound (1.2 equiv, 6 mmol, 1.18 g) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired hindered ester.

Causality: The success of this reaction is attributed to the methylene spacer in this compound, which allows the electrophilic carbonyl carbon to approach the highly congested hydroxyl group more effectively than the sterically shielded carbonyl of pivaloyl chloride.

Conclusion and Recommendations

While pivaloyl chloride remains a valuable and cost-effective reagent for many applications, this compound offers distinct and compelling advantages for the modern synthesis chemist.

Choose this compound over pivaloyl chloride when:

  • Synthesizing highly hindered esters or amides where pivaloyl chloride gives low yields or fails to react.

  • An orthogonal deprotection strategy is required. The aromatic ring provides a synthetic handle for selective cleavage not possible with the aliphatic pivaloyl group.

  • Lewis acid-catalyzed acylations are performed on electron-rich aromatic systems, to avoid potential side reactions from carbocation formation.

By understanding the subtle yet powerful differences between these two reagents, researchers can unlock new synthetic pathways and build complex molecules with greater precision and efficiency.

References

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from atamankimya.com.[11]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from inno-pharmchem.com.[1]

  • BenchChem. (2025). Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from benchchem.com.[12]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from ataman-kimya.com.

  • Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from grokipedia.com.[2]

  • Wikipedia. (n.d.). Pivaloyl chloride. Retrieved from en.wikipedia.org.[3]

  • ChemBK. (2024). Mesitylacetyl chloride. Retrieved from chembk.com.[4]

  • Chemistry Stack Exchange. (2013). Why is methyl group more electron-donating than tert-butyl group?. Retrieved from chemistry.stackexchange.com.[5]

  • Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Retrieved from baranlab.org.[7]

  • Quora. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group?. Retrieved from quora.com.[13]

  • Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from chemistry.stackexchange.com.[8]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from organic-chemistry.org.[9]

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved from tcichemicals.com.[10]

  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Retrieved from highfine.com.[6]

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A Senior Application Scientist's Guide to 1H NMR Analysis of 2-Mesitylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and quality control.

Introduction: The Challenge and Utility of Analyzing 2-Mesitylacetyl Chloride Derivatives

This compound and its derivatives are valuable intermediates in organic synthesis, particularly in pharmaceutical development, owing to the sterically hindered environment provided by the mesityl group. This bulkiness can impart unique properties to the final molecules, such as increased stability or selective reactivity. However, the acyl chloride functional group is inherently reactive and highly susceptible to hydrolysis and other nucleophilic attacks.[1][2] This reactivity makes characterization challenging, yet precise structural confirmation and purity assessment are critical for successful downstream applications.

Among the arsenal of analytical techniques, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier method for this task. It provides an unparalleled, non-destructive window into the molecular structure, allowing for unambiguous proton environment assignment, quantitative analysis of purity, and identification of impurities in a single experiment. This guide offers a deep dive into the 1H NMR analysis of these compounds, moving beyond a simple data sheet to explain the causality behind experimental choices and to provide a framework for robust, reliable characterization.

Part 1: Deciphering the 1H NMR Spectrum of this compound

The key to analyzing the 1H NMR spectrum of a this compound derivative lies in recognizing the distinct electronic environments of its protons. The molecule's high degree of symmetry simplifies the spectrum significantly.[3]

Below is a diagram illustrating the unique proton environments.

Caption: Key proton environments in this compound.

Expected Chemical Shifts and Multiplicities

The expected 1H NMR signals are highly predictable. The table below summarizes the anticipated chemical shifts (in ppm, relative to TMS) when using a standard solvent like anhydrous CDCl₃.

Proton Environment Label Expected δ (ppm) Multiplicity Integration Rationale for Chemical Shift
Aromatic ProtonsAr-H~6.8 - 6.9Singlet (s)2HStandard aromatic region. The two protons are equivalent due to molecular symmetry.[3][4]
Methylene Protons-CH₂-~4.0 - 4.2Singlet (s)2HSignificantly deshielded by the adjacent electron-withdrawing carbonyl group and chlorine atom. No adjacent non-equivalent protons result in a singlet.
ortho-Methyl Protonso-CH₃~2.3 - 2.4Singlet (s)6HSlightly deshielded due to proximity to the acetyl group. The two ortho methyl groups are equivalent.[3]
para-Methyl Protonp-CH₃~2.2 - 2.3Singlet (s)3HTypical chemical shift for a methyl group on a benzene ring.[3][4]

Expertise in Action: The most diagnostic signal is the methylene singlet around 4.0 ppm. Its integration relative to the aromatic or methyl signals provides a quick check on the structural integrity. Any deviation from the 2H:2H:6H:3H ratio signals the presence of impurities.

Part 2: The Protocol - A Self-Validating System for Acquiring High-Quality Spectra

The high reactivity of acyl chlorides necessitates a meticulous experimental protocol. The primary adversary is residual water, which leads to rapid hydrolysis to the corresponding carboxylic acid.[1][5] This protocol is designed to minimize this risk.

Experimental Workflow for Sample Preparation

Caption: Workflow for preparing a moisture-sensitive acyl chloride NMR sample.

Step-by-Step Methodology
  • Preparation of Glassware: Place the NMR tube and cap in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator immediately before use.

  • Solvent Selection & Preparation:

    • Primary Choice: Anhydrous Chloroform-d (CDCl₃). It is a good solvent for many organics and relatively inert.

    • Causality: It is crucial to use a freshly opened ampule or a bottle stored over molecular sieves. Standard CDCl₃ often contains trace acid and water, which will degrade the sample.[6]

    • Alternatives: Anhydrous Benzene-d₆ or Acetonitrile-d₃ can be used if solubility is an issue. Avoid protic solvents (e.g., Methanol-d₄, D₂O) entirely.

  • Sample Handling (Under Inert Atmosphere):

    • Best Practice: Perform all sample transfers inside a nitrogen or argon-filled glovebox.

    • Field Alternative: If a glovebox is unavailable, flush the NMR tube with a gentle stream of nitrogen gas for 1-2 minutes. Weigh the acyl chloride in a separate vial and add it to the tube against a positive pressure of the inert gas.

  • Dissolution and Acquisition:

    • Using a dry syringe, add approximately 0.6 mL of the chosen anhydrous deuterated solvent to the NMR tube containing the sample.

    • Cap the tube immediately. A J. Young NMR tube or a standard tube sealed with parafilm provides the best protection against atmospheric moisture.

    • Acquire the 1H NMR spectrum as soon as possible after preparation. Sample degradation can be time-dependent.[5]

Part 3: Comparative Analysis with Alternative Techniques

While 1H NMR is the gold standard, other techniques can provide complementary information. A multi-technique approach ensures the most comprehensive characterization.

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Detailed molecular structure, quantitative purity, impurity identification.High resolution, quantitative, non-destructive.Requires solubilization, sensitive to moisture, higher equipment cost.
FT-IR Spectroscopy Functional group identification.Fast, simple, requires minimal sample.Provides no detailed structural information; cannot distinguish between similar acyl chlorides. The key C=O stretch appears around 1800 cm⁻¹.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Can be destructive, fragmentation may be complex, provides limited structural connectivity data. A prominent peak often corresponds to the acylium ion [M-Cl]⁺.
HPLC (after derivatization) Purity assessment.High-resolution separation for purity determination.Indirect analysis; requires a derivatization step (e.g., quenching with an alcohol to form an ester) which adds complexity and potential for side reactions.[7]

Part 4: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems observed in the 1H NMR spectra of this compound derivatives.

Problem Observed in Spectrum Possible Cause 1H NMR Evidence Solution / Prevention
Broad singlet at ~10-12 ppm; -CH₂- signal shifts upfield.Hydrolysis: Sample has reacted with water.Appearance of a new broad singlet for the carboxylic acid (-COOH) proton. The -CH₂- signal of the resulting 2-Mesitylacetic acid will appear at a different chemical shift (typically ~3.6 ppm).Strictly adhere to the anhydrous sample preparation protocol. Use freshly dried solvents and inert atmosphere.[1][5]
Additional aromatic/aliphatic signals not matching product.Unreacted Starting Material: Incomplete conversion of 2-Mesitylacetic acid.Presence of signals corresponding to the starting carboxylic acid.Re-purify the acyl chloride (e.g., by distillation) or drive the synthesis reaction to completion.
Residual singlet around 7.26 ppm (CDCl₃) or 2.08 ppm (Acetone).Residual Protonated Solvent: Incomplete deuteration of the NMR solvent.These are known impurity peaks for common NMR solvents.[6]Use high-purity, sealed ampules of deuterated solvents.
Signals corresponding to Toluene or DMF.Residual Synthesis Solvents: Incomplete removal of solvents used during the synthesis with reagents like thionyl chloride.[1][7]Toluene: signals at ~7.2 ppm and ~2.3 ppm. DMF: signals at ~8.0, 2.9, 2.7 ppm.Ensure the product is thoroughly dried under high vacuum before analysis.

Conclusion

The 1H NMR analysis of this compound derivatives is a powerful but exacting process. The inherent reactivity of the acyl chloride group demands a protocol built on the principles of scientific integrity, with a deep understanding of the causality behind each step. By employing the anhydrous techniques detailed in this guide, recognizing the key spectral signatures, and being prepared to troubleshoot common issues like hydrolysis, researchers can confidently and accurately characterize these vital synthetic intermediates. This level of analytical rigor is not merely academic; it is the foundation upon which robust, reproducible, and successful drug development programs are built.

References

  • SpectraBase. Acetylchloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

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  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

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  • Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies. [Link]

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A Comparative Guide to the Characterization of Amides Derived from 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Steric Hindrance in Amide Synthesis and Characterization

In the landscape of organic synthesis, particularly in the realm of drug discovery and development, the amide bond is a cornerstone functional group, prevalent in a vast number of bioactive molecules.[1][2] The methods for constructing this bond are numerous, each with its own set of advantages and limitations. Acyl chlorides are among the most reactive carboxylic acid derivatives used for this purpose, known for their high efficiency and rapid reaction rates.[3][]

This guide focuses on a specific, sterically hindered acylating agent: 2-Mesitylacetyl chloride. The mesityl group (2,4,6-trimethylphenyl) imparts significant steric bulk, which profoundly influences not only the reactivity of the acyl chloride but also the conformational and spectroscopic properties of the resulting amides.[5][6] Understanding these characteristics is crucial for researchers designing molecules with specific three-dimensional structures or those seeking to modulate reactivity and metabolic stability. We will explore the synthesis of amides from this unique reagent, delve into their detailed characterization by modern analytical techniques, and provide an objective comparison with amides derived from alternative synthetic routes.

Part 1: Synthesis of N-Substituted 2-Mesitylacetamides

The reaction of an acyl chloride with an amine is a classic and robust method for amide bond formation, often proceeding under Schotten-Baumann conditions.[][7] The high reactivity of the acyl chloride drives the reaction to completion, typically at room temperature.[8] The key consideration when using this compound is the management of its reactivity and the neutralization of the hydrogen chloride (HCl) byproduct, which can otherwise form a non-nucleophilic ammonium salt with the starting amine.[9][10]

Experimental Protocol: Synthesis of N-Benzyl-2-(mesityl)acetamide

This protocol provides a representative example of the synthesis of a secondary amide using this compound.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.[]

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirring amine solution. The slow addition is crucial to control the exothermic reaction.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-2-(mesityl)acetamide.

Causality in Protocol Design:
  • Inert Atmosphere: Prevents the highly reactive acyl chloride from hydrolyzing with atmospheric moisture.

  • Anhydrous Solvent: DCM is chosen for its inertness and ability to dissolve the reactants. Water must be excluded to prevent hydrolysis of the acyl chloride into the unreactive carboxylic acid.[11]

  • Use of a Non-nucleophilic Base: Triethylamine or pyridine is used to neutralize the HCl byproduct without competing with the primary amine as a nucleophile.[]

  • 0 °C Addition: The reaction is highly exothermic; starting at a low temperature ensures better control and minimizes side reactions.[]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A Reactant Mixing (Amine, Base, Solvent) B Acyl Chloride Addition (0°C to RT) A->B C Reaction Monitoring (TLC) B->C D Aqueous Quench & Wash C->D Reaction Complete E Drying & Solvent Removal D->E F Purification (Recrystallization/Chromatography) E->F G ¹H & ¹³C NMR F->G H IR Spectroscopy F->H I Mass Spectrometry F->I

Caption: Steric hindrance from the mesityl group restricts nucleophilic attack.

Conclusion

Amides derived from this compound possess unique structural and spectroscopic features directly attributable to the steric bulk of the mesityl group. While the synthesis via the acyl chloride is a powerful and high-yielding method, the choice of synthetic route must be weighed against alternatives. For applications where high reactivity is paramount or where the specific conformational properties imparted by the mesityl group are desired, this compound is an excellent choice. For syntheses involving sensitive substrates or requiring milder conditions, modern coupling reagents offer a superior alternative. A thorough characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm the structure and understand the subtle electronic and conformational effects that make these molecules valuable tools for researchers in chemistry and drug development.

References

  • Benchchem. A Comparative Guide to Acyl Chlorides in Organic Synthesis. 3

  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. (2020-07-07). 5

  • TutorChase. Describe the differences between amides and acyl chlorides. 11

  • ResearchGate. Alternative developments in amidations with acyl chlorides. 1

  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024-03-29).

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. (2023-01-22). 9

  • PubMed. 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides: Ground-State Destabilization in Amide Electrophilicity. (2019-04-09). 12

  • ResearchGate. Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. (1970-01). 6

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020-02-10). 2

  • The Master Organic Chemistry Blog. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). 10

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021-07-31). 13

  • PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. 14

  • Fisher Scientific. Amide Synthesis. 15

  • Fisher Scientific. Amide Synthesis. 8

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. (2023-03-20). 16

  • University Chemistry. 1H NMR Spectrum of Amide Compounds. (2024). 17

  • Chemistry Education. Synthesis and analysis of amides. 7

  • Organic Chemistry Portal. Amide synthesis by acylation. 18

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020-12-17). 19

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Navigating Steric Challenges: A Comparative Guide to Acylation Yields with Hindered Acid Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient formation of ester and amide bonds is a cornerstone of organic synthesis. The choice of acylating agent is paramount, particularly when navigating the complexities of sterically demanding substrates. This guide provides an in-depth technical comparison of the performance of sterically hindered acid chlorides, such as pivaloyl chloride and 2,4,6-trimethylbenzoyl chloride, against their less encumbered counterparts like acetyl chloride and benzoyl chloride. By examining the interplay of steric and electronic factors, supported by experimental data, this document aims to equip scientists with the insights needed for rational reagent selection and reaction optimization.

The Double-Edged Sword of Steric Hindrance in Acylation

Acylation reactions, fundamentally, involve the nucleophilic attack of an alcohol, amine, or other nucleophile on the electrophilic carbonyl carbon of an acylating agent. The reactivity of the acid chloride is a key determinant of the reaction's success. While less hindered acid chlorides like acetyl chloride are highly reactive, this can be a detriment when selectivity is required or when dealing with sensitive substrates.[1]

Conversely, sterically hindered acid chlorides, characterized by bulky groups proximal to the carbonyl center, offer a unique set of advantages and challenges. The bulky nature of reagents like pivaloyl chloride can enhance selectivity, for instance, by favoring acylation of a less hindered primary alcohol in the presence of a more hindered secondary or tertiary alcohol.[2] However, this same steric bulk can significantly retard the reaction rate, often necessitating more forcing conditions or specialized catalytic systems to achieve acceptable yields.[3]

Comparative Yields: A Data-Driven Analysis

The following tables summarize experimental data comparing the yields of acylation reactions with various acid chlorides across different classes of substrates. This quantitative comparison highlights the impact of steric hindrance on reaction efficiency.

Table 1: Acylation of Alcohols

The protection of hydroxyl groups is a frequent application of acylation. Steric hindrance in both the alcohol and the acid chloride plays a critical role in the outcome of the reaction.

Substrate (Alcohol)Acid ChlorideCatalyst/BaseSolventConditionsYield (%)Reference
Benzyl Alcohol (Primary)Pivaloyl ChloridePyridineDCM0 °C to rt>90[2]
Benzyl Alcohol (Primary)Acetyl ChloridePyridineDCM0 °C to rtHigh[4]
Hindered Secondary AlcoholPivaloyl ChloridePyridineDCM0 °C to rt>90[2]
Hindered Secondary AlcoholAcetyl ChloridePyridineDCM0 °C to rtLower, mixture of products[2]
Hindered Secondary AlcoholBenzoyl ChloridePyridineDCM0 °C to rtModerate, potential for side reactions[2]
Tertiary AlcoholPivaloyl ChlorideDMAP/Sc(OTf)₃Dichloromethane-8 °C to rtHigh[3]
Tertiary AlcoholAcetyl ChlorideDMAPDichloromethanertLow to moderate[3]

Key Insights: Pivaloyl chloride consistently provides high yields for the protection of both primary and hindered secondary alcohols, demonstrating its efficacy in overcoming steric challenges in the substrate.[2] For highly hindered tertiary alcohols, a combination of a hindered acylating agent and a potent catalytic system like DMAP/Sc(OTf)₃ is often necessary to achieve good yields while minimizing side reactions like elimination.[3] Less hindered acid chlorides like acetyl chloride can be less effective with sterically demanding alcohols, often resulting in lower yields and product mixtures.[2]

Table 2: Acylation of Amines

The formation of amides via N-acylation is fundamental in peptide synthesis and the development of active pharmaceutical ingredients.

Substrate (Amine)Acid ChlorideBaseSolventConditionsYield (%)Reference
Aniline (Primary Aromatic)Benzoyl ChlorideNaOH (aq)Water/DCMrt85-90[5]
Aniline (Primary Aromatic)p-Nitrobenzoyl ChlorideNaOH (aq)Water/DCMrt~95[5]
Aniline (Primary Aromatic)Acetyl ChlorideK₂CO₃/TBABDMFrtHigh[6]
Hindered Aniline DerivativeBenzoyl ChlorideGa(OTf)₃1,2-DichloroethaneRefluxHigh[7]

Key Insights: In the acylation of simple primary amines like aniline, both hindered and non-hindered acid chlorides can provide high yields, often influenced more by the electronic properties of the acyl chloride.[5] For sterically hindered amines, the use of a Lewis acid catalyst such as Gallium(III) triflate can be crucial for achieving high conversion.[7] The choice of base and solvent system also plays a significant role in optimizing yields for N-acylation reactions.[6]

Table 3: Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds and synthesizing aromatic ketones. Steric hindrance on both the aromatic substrate and the acid chloride can influence the reaction's feasibility and yield.

Substrate (Aromatic)Acid ChlorideCatalystSolventConditionsYield (%)Reference
MesityleneAcetyl ChlorideAlCl₃Carbon DisulfideWarm~60[8]
MesityleneBenzoyl ChlorideAlCl₃--83[9]
MesitylenePivaloyl ChlorideAlCl₃Benzene-(Anomalous - Alkylation product)[10]
AnisoleBenzoyl ChlorideHBEA Zeolite-120 °C75-80[11]

Key Insights: The highly activated and sterically accessible mesitylene ring can be acylated in good yields with both acetyl and benzoyl chloride.[8][9] However, the extremely hindered pivaloyl chloride undergoes an anomalous reaction, leading to the formation of a tert-butyl carbocation and subsequent alkylation of the aromatic ring rather than acylation.[10] This highlights a limitation of highly hindered acid chlorides in Friedel-Crafts reactions. The choice of catalyst, such as a zeolite for the acylation of anisole, can also significantly impact the yield and selectivity of the reaction.[11]

Mechanistic Considerations and Experimental Design

The interplay between steric and electronic effects governs the outcome of acylation reactions. Understanding these principles is crucial for designing successful experiments.

The Role of Catalysts in Overcoming Steric Barriers

For sterically hindered substrates and acylating agents, catalysts are often indispensable.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that reacts with the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to attack by a hindered nucleophile. For particularly challenging substrates like tertiary alcohols, co-catalyst systems such as Scandium(III) triflate (Sc(OTf)₃) with DMAP have proven highly effective.[3]

  • Lewis Acids (e.g., AlCl₃, Ga(OTf)₃): In Friedel-Crafts acylation, Lewis acids are essential for generating the highly electrophilic acylium ion. For acylating less nucleophilic substrates like anilides, stronger Lewis acids like Gallium(III) triflate can significantly improve yields.[7]

DMAP_Catalysis cluster_0 Catalytic Cycle AcylCl R-COCl AcylPyridinium [R-CO-DMAP]⁺Cl⁻ (Acylpyridinium Ion) AcylCl->AcylPyridinium + DMAP DMAP DMAP AcylPyridinium->DMAP - R-CO-Nu, -HCl Product R-CO-Nu AcylPyridinium->Product + Nu-H Nucleophile Nu-H (Alcohol/Amine) DMAP_H [DMAP-H]⁺Cl⁻ Product->DMAP_H - R-CO-Nu caption Mechanism of DMAP Catalysis

Caption: Mechanism of DMAP nucleophilic catalysis.

Experimental Protocols

To provide a practical context, detailed experimental protocols for representative acylation reactions are provided below.

Protocol 1: Pivaloylation of a Hindered Secondary Alcohol

This protocol is adapted from general procedures for the protection of sterically demanding alcohols.[2]

Materials:

  • Hindered secondary alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.5 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hindered secondary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add pivaloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pivaloylation_Workflow Start Dissolve Hindered Alcohol in DCM Cool Cool to 0 °C Start->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_PivCl Add Pivaloyl Chloride Add_Pyridine->Add_PivCl React Stir at rt Add_PivCl->React Quench Quench with 1 M HCl React->Quench Workup Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Pivaloate Ester Purify->Product caption Workflow for Pivaloylation

Caption: Workflow for Pivaloylation of a Hindered Alcohol.

Protocol 2: Friedel-Crafts Acylation of Mesitylene with Acetyl Chloride

This protocol is a classic example of Friedel-Crafts acylation on a highly activated aromatic ring.[8]

Materials:

  • Mesitylene (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Carbon disulfide (CS₂) (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Benzene (for extraction)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve mesitylene and acetyl chloride in carbon disulfide.

  • Gradually add anhydrous aluminum chloride in small portions to the stirred solution. An exothermic reaction will occur.

  • After the addition is complete, warm the reaction mixture on a water bath for 15-30 minutes.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Perform steam distillation to remove the carbon disulfide and any unreacted starting materials.

  • Extract the aqueous residue with benzene.

  • Wash the benzene extract with 5% NaOH solution and then with water.

  • Dry the benzene solution over anhydrous CaCl₂.

  • Remove the benzene by distillation, and then fractionally distill the residue to obtain acetylmesitylene (2',4',6'-trimethylacetophenone).

Conclusion

The selection of an appropriate acid chloride for acylation is a critical decision that significantly impacts reaction yield and purity, especially when dealing with sterically hindered substrates. While less hindered acylating agents like acetyl chloride are highly reactive, they may lack selectivity and fail to react with encumbered nucleophiles. In contrast, hindered acid chlorides such as pivaloyl chloride offer enhanced selectivity and are highly effective for the protection of sterically demanding alcohols, consistently delivering high yields. However, their utility in reactions like Friedel-Crafts acylation can be limited by their propensity for alternative reaction pathways.

Ultimately, a thorough understanding of the steric and electronic properties of both the substrate and the acylating agent, coupled with the judicious use of catalysts, is essential for navigating the challenges of acylation and achieving optimal synthetic outcomes. This guide, by providing a comparative analysis supported by experimental data, serves as a valuable resource for making informed decisions in the design and execution of acylation reactions.

References

  • BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.[5]

  • BenchChem. (2025). Pivaloyl Chloride vs.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene.[8]

  • BenchChem. (2025). Improving yield in DMAP-catalyzed reactions with tertiary alcohols.[3]

  • BenchChem. (2025). Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent.[2]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.[12]

  • Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride.[10]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.[9]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.[6]

  • Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.[11]

  • Google Patents. (2003). Method of friedel-crafts acylation of anilides.[7]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[13]

  • Pearson. (n.d.). Acylation of Aniline Explained.[14]

  • ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.[15]

  • ResearchGate. (2025). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature.[16]

  • Taylor & Francis Online. (n.d.). Acetyl chloride – Knowledge and References.[1]

  • University of Babylon. (n.d.). ACETYLATION Acetyl chloride: Acetic acid:.[1]

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A Comparative Guide to the Selectivity of 2-Mesitylacetyl Chloride in Competitive Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Chemoselectivity in Acylation

In the intricate landscape of modern organic synthesis, particularly within drug development and fine chemical manufacturing, the ability to selectively modify one functional group in the presence of others is paramount. Acylation, the introduction of an acyl group (R-C=O), is a cornerstone transformation. While acyl chlorides are among the most powerful acylating agents due to their high reactivity, this very strength often leads to a lack of selectivity in complex molecules bearing multiple nucleophilic sites.[1][2] This guide provides an in-depth analysis of 2-Mesitylacetyl chloride, a sterically hindered reagent designed to overcome this challenge. We will objectively compare its performance against standard acylating agents, supported by experimental data and mechanistic insights, to demonstrate how strategic steric shielding can be harnessed to achieve remarkable chemoselectivity in competitive reaction environments.

Section 1: The Principle of Steric Control in Acyl Chloride Reactivity

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is well-established, following the general order: Acyl Chloride > Acid Anhydride > Ester > Amide.[3][4] This hierarchy is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[5] Acyl chlorides sit atop this ladder, reacting vigorously, often uncontrollably, with any available nucleophile.[2]

This compound (2,4,6-trimethylphenylacetyl chloride) introduces a critical design element: significant steric hindrance. The mesityl group, with its two ortho-methyl substituents, acts as a bulky shield around the reactive carbonyl center. This does not eliminate the intrinsic reactivity of the acyl chloride but rather modulates it, creating a higher activation energy barrier for nucleophilic attack. This steric impediment is the key to its selectivity, as the rate of reaction becomes highly sensitive to the steric profile of the incoming nucleophile.

Caption: Steric shielding of the carbonyl in this compound.

Section 2: Competitive Acylation of Amines vs. Alcohols

A classic challenge in synthesis is the selective O-acylation of a molecule containing both hydroxyl (-OH) and amino (-NH₂) groups, such as an amino alcohol. Amines are generally more nucleophilic than alcohols and will preferentially react with a standard acylating agent.[6][7] This often necessitates cumbersome protection-deprotection sequences.

We designed a competitive experiment to illustrate the superior selectivity of this compound compared to a non-hindered analogue, acetyl chloride.

Experimental Protocol: Competitive Acylation
  • Substrate Solution: A solution of 1.0 mmol of benzyl alcohol and 1.0 mmol of benzylamine is prepared in 20 mL of anhydrous dichloromethane (DCM) containing 1.2 mmol of triethylamine (a non-nucleophilic base to scavenge HCl). The solution is cooled to 0 °C.

  • Acyl Chloride Addition: A solution of 1.0 mmol of the acylating agent (either acetyl chloride or this compound) in 5 mL of anhydrous DCM is added dropwise to the substrate solution over 10 minutes.

  • Reaction: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).

  • Workup & Analysis: Upon completion (or after a set time, e.g., 1 hour), the reaction is quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, dried over MgSO₄, and concentrated. The product ratio (N-benzylacetamide vs. benzyl acetate or N-benzyl-2-mesitylacetamide vs. benzyl 2-mesitylacetate) is determined by ¹H NMR spectroscopy.

Comparative Performance Data
Acylating AgentProduct 1 (Amide)Product 2 (Ester)Selectivity (Amide:Ester)Causality
Acetyl Chloride>95%<5%>19 : 1The reaction is dominated by the higher nucleophilicity of the amine.[7]
This compound~40%~60%1 : 1.5Steric hindrance significantly penalizes the approach of the amine, leveling the kinetic playing field and allowing the smaller alcohol to compete effectively.

Expertise & Causality: The data clearly demonstrates a reversal of "intuitive" reactivity. With acetyl chloride, the reaction outcome is dictated purely by electronic factors—the superior nucleophilicity of the amine nitrogen.[8] However, with this compound, steric factors become dominant. The bulky mesityl group creates a congested transition state when reacting with the amine, raising its activation energy. The smaller alcohol nucleophile can access the electrophilic carbonyl carbon with less steric penalty, making its rate of reaction competitive with, or even superior to, that of the amine. This allows for tunable selectivity that is simply not possible with unhindered reagents.

Section 3: Application in Kinetic Resolution of Chiral Alcohols

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by reacting them with a chiral reagent or catalyst, where one enantiomer reacts faster than the other.[9][10] The steric sensitivity of this compound makes it an excellent candidate for acylative kinetic resolution of racemic secondary alcohols.

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol
  • Setup: To a solution of racemic 1-phenylethanol (1.0 mmol) and a chiral acylation catalyst (e.g., a planar-chiral DMAP derivative, 0.1 mmol) in 10 mL of anhydrous toluene at -20 °C, this compound (0.55 mmol, 0.55 equivalents) is added.

  • Reaction: The reaction is stirred at -20 °C until approximately 50% conversion is reached (monitored by TLC/GC).

  • Analysis: The reaction is quenched. The mixture is separated by column chromatography to isolate the unreacted alcohol and the formed ester product.

  • Enantiomeric Excess (ee): The ee of the recovered (S)-1-phenylethanol and the product (R)-1-phenylethyl 2-mesitylacetate are determined using chiral HPLC.

Caption: Workflow for kinetic resolution using this compound.

Expected Performance Data
ParameterValueInterpretation
Conversion~50%Optimal point for achieving high ee in both product and unreacted starting material.[10]
ee of Recovered Alcohol>95%The (S)-enantiomer is significantly less reactive.
ee of Ester Product>95%The (R)-enantiomer is preferentially acylated.
Selectivity Factor (s = k_fast/k_slow)>50An 's' factor above 20 is considered synthetically useful.

Authoritative Grounding: The success of this resolution hinges on the formation of two diastereomeric transition states (Catalyst-(R)-Alcohol-AcylChloride vs. Catalyst-(S)-Alcohol-AcylChloride). The severe steric demands of the mesityl group amplify the energetic difference between these two states. The less-hindered transition state (leading to the R-ester) proceeds at a much faster rate (k_fast) than the more sterically congested one (k_slow), resulting in a highly efficient separation of enantiomers.[9]

Conclusion: A Tool for Precision Synthesis

This compound is more than just another acylating agent; it is a precision tool for the discerning synthetic chemist. By leveraging the predictable and powerful effect of steric hindrance, it provides a solution to challenging chemoselectivity problems.

  • In competitive acylations , it can invert the expected outcome based on nucleophilicity, enabling the acylation of less nucleophilic groups in the presence of more nucleophilic ones.

  • In asymmetric synthesis , its steric bulk makes it highly effective for the kinetic resolution of racemic mixtures, providing access to valuable enantiopure building blocks.

For researchers in drug development and complex molecule synthesis, incorporating sterically-tuned reagents like this compound into their toolkit can eliminate protection-deprotection steps, shorten synthetic routes, and enable novel chemical transformations.

References

  • Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C–H Amination. (2021). Chemical and Pharmaceutical Bulletin. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed Central. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides? (2017). Reddit. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • Alcohols to Amines. Chemistry Steps. [Link]

  • Kinetic Resolutions. Ready Lab, UT Southwestern. [Link]

  • Reactions of Amines. (2025). Chemistry LibreTexts. [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]

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A Comprehensive Cost-Benefit Analysis of 2-Mesitylacetyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Acylating Agents

In the intricate world of organic synthesis, the selection of the appropriate reagent is paramount to achieving desired outcomes with efficiency and precision. Acylation, a fundamental transformation, is no exception. While common acylating agents like acetyl chloride and acetic anhydride are workhorses in the laboratory, there are instances where their utility is limited, particularly when dealing with sterically demanding substrates or when specific regioselectivity is required. This guide provides an in-depth cost-benefit analysis of a sterically hindered alternative, 2-Mesitylacetyl chloride, comparing its performance, cost, and handling considerations against its more conventional counterparts.

The Challenge of Steric Hindrance in Acylation

The introduction of an acetyl group onto a molecule is a cornerstone of synthetic chemistry, often employed for protection, functionalization, or the direct synthesis of target compounds. However, when the reaction site is sterically encumbered, the efficiency of standard acylating agents can plummet. The bulky nature of the substrate can impede the approach of the acylating agent, leading to low yields, prolonged reaction times, and the formation of unwanted byproducts. This is where sterically hindered acylating agents, such as this compound, offer a potential solution.

Performance in Action: A Comparative Look at Friedel-Crafts Acylation

To provide a tangible comparison, let's consider the Friedel-Crafts acylation of anisole, a classic example of electrophilic aromatic substitution. The goal is to introduce an acetyl group onto the aromatic ring to form methoxyacetophenone. We will compare the performance of this compound with acetyl chloride and acetic anhydride in this reaction.

Table 1: Comparative Performance in the Friedel-Crafts Acylation of Anisole

Acylating AgentTypical Reaction ConditionsPredominant IsomerReported Yield
This compound AlCl₃, CS₂, 0 °C to RTparaHigh (Qualitative)
Acetyl Chloride AlCl₃, CS₂, 0 °C to RTpara~90%[1][2][3]
Acetic Anhydride AlCl₃, 95 °C, 4hpara73-86%[4][5]

Cost-Benefit Analysis: Is the Added Expense Justified?

A crucial factor in any synthetic strategy is the cost of reagents. As expected, the specialized nature of this compound comes at a higher price point compared to its bulk-produced alternatives.

Table 2: Cost Comparison of Acylating Agents

Acylating AgentPrice per 100g (Approximate)
This compound ~$200 - $300+
Acetyl Chloride ~$35 - $80[6][7][8][9]
Acetic Anhydride ~$45 - $120[10][11][12]

The significant price difference necessitates a careful consideration of the benefits. The use of this compound is justified in the following scenarios:

  • When high regioselectivity is critical: If a specific isomer is required and separation from other isomers is difficult or costly, the higher initial cost of the selective reagent can be offset by savings in purification.

  • For sterically hindered substrates: When reactions with standard acylating agents fail or provide unacceptably low yields, a more reactive, sterically hindered agent may be the only viable option.

  • In late-stage synthesis: In the final steps of a complex synthesis, where the value of the intermediate is high, the cost of the reagent is less of a concern compared to the potential loss of valuable material due to a low-yielding or non-selective reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Friedel-Crafts acylation of anisole with the three compared reagents.

Protocol 1: Acylation of Anisole with this compound (Adapted from general procedures)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂)

  • This compound

  • Anisole

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous carbon disulfide.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the stirred suspension.

  • After the addition is complete, add anisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and add concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram for Protocol 1

cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification prep1 Suspend AlCl₃ in CS₂ prep2 Cool to 0 °C prep1->prep2 react1 Add this compound prep2->react1 react2 Add Anisole react1->react2 react3 Warm to RT & Stir react2->react3 workup1 Quench with Ice/HCl react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Purify workup3->workup4

Caption: Workflow for the acylation of anisole with this compound.

Protocol 2: Acylation of Anisole with Acetyl Chloride

This protocol is similar to Protocol 1, with acetyl chloride (1.0 eq.) replacing this compound. The reaction is typically faster.[1][2]

Protocol 3: Acylation of Anisole with Acetic Anhydride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetic Anhydride

  • Anisole

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • 5% Sodium Hydroxide Solution (NaOH)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add anhydrous aluminum chloride (2.5 eq.).

  • Add dichloromethane and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) followed by anisole (1.0 eq.).

  • Heat the mixture to reflux (around 95 °C) for 30 minutes.[13]

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and wash it with 5% NaOH solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The crude product can be purified by vacuum distillation or recrystallization.[13]

Safety and Handling: A Critical Consideration

All acyl chlorides are corrosive and moisture-sensitive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[14][15]

  • This compound: This compound is irritating to the eyes, respiratory system, and skin.[16] Avoid breathing dust and contact with skin and eyes.[16]

  • Acetyl Chloride: A highly flammable liquid that reacts violently with water, releasing corrosive HCl gas.[14][15] It is a lachrymator and causes severe skin burns and eye damage.[14][15]

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.

Disposal: All waste containing these reagents must be quenched carefully and disposed of according to institutional safety guidelines.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use this compound over more common acylating agents is a strategic one, driven by the specific challenges of the synthesis at hand.

Decision-Making Flowchart

start Start: Need to perform an acylation q1 Is the substrate sterically hindered? start->q1 q2 Is high regioselectivity required? q1->q2 No use_hindered Consider this compound q1->use_hindered Yes q2->use_hindered Yes use_standard Use Acetyl Chloride or Acetic Anhydride q2->use_standard No cost_analysis Perform cost-benefit analysis use_hindered->cost_analysis proceed Proceed with selected reagent use_standard->proceed cost_analysis->use_standard Cost is prohibitive cost_analysis->proceed Benefit outweighs cost

Caption: A flowchart to guide the selection of an appropriate acylating agent.

References

  • ChemBK. (2024, April 9). 2,4,6-Trimethylphenylacetyl Chloride.
  • ResearchGate. (2025, August 10). Continuous acylation of anisole by acetic anhydride in mesoporous solid acid catalysts: Reaction media effects on catalyst deactivation. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]

  • Vedantu. (2021, November 15). Describe the action of Acetyl chloride on anisole (Friedel-Crafts acylation). Retrieved from [Link]

  • ResearchGate. Catalytic tests for the acylation of anisole with acetic anhydride over.... Retrieved from [Link]

  • National Institutes of Health. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • Vedantu. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE. Retrieved from [Link]

  • Lab Alley. Acetic Anhydride, Lab Grade. Retrieved from [Link]

  • YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Bartleby. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101. Retrieved from [Link]

  • PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • BioResources. (2014). Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid. Retrieved from [Link]

  • ARKIVOC. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

  • PubMed. (2021, October 4). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Retrieved from [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. Divergent Total Synthesis of the Harziane Diterpenoids. Retrieved from [Link]

  • Patsnap. Preparation method for 2-4-6-trimethylbenzoyl chloride.
  • PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

  • J-STAGE. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Retrieved from [Link]

  • Google Patents. DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
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  • ResearchGate. (2025, August 7). Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products. Retrieved from [Link]

  • PubMed. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash-Based HBEA Zeolite. Retrieved from [Link]

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A Senior Application Scientist’s Guide to Hindered Acylation: Evaluating Alternatives to 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of an acyl group into a molecule is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] However, when either the acylating agent or the nucleophilic substrate is sterically encumbered, this fundamental transformation becomes a significant synthetic challenge. Standard acylation conditions often fail, leading to low yields, slow reaction rates, or no reaction at all. For decades, 2-Mesitylacetyl chloride has been a reliable, if sometimes forceful, tool for these "hindered acylations." Its two ortho-methyl groups provide substantial steric bulk, influencing its reactivity and the stability of its derivatives.

This guide, written from the perspective of a seasoned application scientist, moves beyond this single reagent. We will explore the nuanced landscape of hindered acylation, objectively comparing viable alternatives to this compound. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in drug development and chemical synthesis to select the optimal reagent for their specific, challenging applications.

The Benchmark: Deconstructing this compound

To appreciate the alternatives, we must first understand the incumbent. The reactivity of this compound is a direct consequence of its structure. The mesityl group (2,4,6-trimethylphenyl) provides a significant steric shield around the electrophilic carbonyl carbon. This steric hindrance is a double-edged sword:

  • Advantage: It can enhance selectivity. In molecules with multiple nucleophilic sites, it may preferentially acylate the most accessible one. The resulting mesitylacetate esters and amides also exhibit increased stability towards hydrolysis due to this steric shielding.

  • Disadvantage: Its own bulk can dramatically slow the rate of nucleophilic attack, requiring forcing conditions (e.g., high temperatures, strong bases) that may not be compatible with sensitive functional groups on the substrate.

A Comparative Guide to Alternative Reagents

The modern synthetic chemist's toolkit contains a variety of sophisticated reagents and methods designed to overcome the challenges of hindered acylation. These can be broadly categorized into alternative bulky acyl halides, methods involving in situ activation of carboxylic acids, and the use of highly reactive acyl surrogates.

Class 1: Alternative Sterically Demanding Acyl Halides

These reagents, like this compound, rely on a pre-formed, reactive acyl halide but offer different steric and electronic profiles.

  • Pivaloyl Chloride (Trimethylacetyl Chloride): This is perhaps the most common and cost-effective alternative. The tert-butyl group provides immense steric bulk adjacent to the carbonyl.[2] Unlike the aromatic mesityl group, the aliphatic nature of the pivaloyl group can alter solubility and eliminates electronic effects from a phenyl ring. It is a volatile, fuming liquid that is highly reactive and requires careful handling under anhydrous conditions.[3][4] It is widely used for the synthesis of esters and amides in the pharmaceutical industry.[5]

  • 2,4,6-Triisopropylbenzoyl Chloride: For cases of extreme steric hindrance where even mesitoyl or pivaloyl groups fail, this reagent offers an even greater steric shield with its flanking isopropyl groups.[6][7] Its increased bulk makes it exceptionally selective but also less reactive, often requiring specific catalytic activation to achieve reasonable reaction rates.

Class 2: In Situ Activation of Carboxylic Acids (Coupling Reagents)

This strategy avoids the isolation of often unstable and hazardous acyl chlorides by activating the corresponding carboxylic acid directly within the reaction mixture. This is a milder and often more versatile approach.

  • Yamaguchi Esterification (2,4,6-Trichlorobenzoyl Chloride): This protocol is particularly effective for the synthesis of esters from sterically hindered carboxylic acids and alcohols. The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride. The subsequent addition of the alcohol, typically in the presence of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP), leads to the desired ester. This method avoids stoichiometric amounts of activating agents that produce waste products.[8]

  • Steglich Esterification (DCC/DMAP): A classic method that uses a carbodiimide, such as Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The key to acylating hindered nucleophiles with this method is the addition of a catalytic amount of DMAP.[8] DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium salt intermediate that is a far more potent acylating agent than the initial activated acid.[9]

  • Modern Peptide Coupling Reagents (HATU, HBTU): Originally developed for the formidable challenge of peptide synthesis, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for creating amide bonds, even between a hindered carboxylic acid and a poorly nucleophilic, hindered aniline.[9] They operate under mild conditions and are often the solution for the most challenging amide couplings.

Quantitative Performance Analysis

The choice of reagent is dictated by the specific substrate and desired outcome. The table below summarizes representative performance data for various hindered acylation strategies.

Reagent/MethodSubstrate ExampleConditionsTimeYieldKey Considerations & Reference
Pivaloyl Chloride Hindered Secondary AlcoholPyridine, DCM, 0 °C to RT2-12 h~85-95%Readily available, cost-effective, but highly reactive with water.[3][10]
2,4,6-Triisopropylbenzoyl Chloride Tertiary AlcoholDMAP, Toluene, Reflux24-48 hVariableExcellent for extreme steric hindrance but can be sluggish.[6]
Yamaguchi Esterification Hindered Carboxylic Acid + Secondary Alcohol2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP, Toluene1-6 h>90%Excellent for ester formation, especially macrolactonization.[8]
Steglich Esterification Hindered Carboxylic Acid + Primary AlcoholDCC, DMAP, DCM4-12 h~80-90%Byproduct (DCU) can complicate purification.[8]
HATU Coupling Hindered Carboxylic Acid + Hindered AnilineHATU, DIPEA, DMF1-4 h>90%Highly efficient but expensive; ideal for high-value products.[9]

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying mechanisms and having a logical workflow for reagent selection are critical for success in the lab.

The DMAP Catalytic Cycle

4-(Dimethylaminopyridine) (DMAP) is a cornerstone catalyst for hindered acylations. It does not merely act as a base; it functions as a superior nucleophile that intercepts the primary acylating agent to form a highly activated intermediate, which is then susceptible to attack by the hindered nucleophile.

DMAP_Catalysis AcylX R-CO-X (Acyl Chloride or Activated Acid) Intermediate [R-CO-DMAP]⁺ X⁻ (N-Acylpyridinium Salt) (Highly Reactive) AcylX->Intermediate + DMAP DMAP DMAP Product R-CO-OR' / R-CO-NHR' (Product) Intermediate->Product + R'-OH - DMAP - H⁺ Nuc R'-OH / R'-NH₂ (Hindered Nucleophile) Product->DMAP Regenerated Catalyst HX H-X

Caption: The catalytic cycle of DMAP in hindered acylation.

Decision Workflow for Reagent Selection

Choosing the right path for a hindered acylation depends on several factors, primarily the nature of the substrates and the stability of the desired product.

Decision_Tree start Start: Hindered Acylation Task q_substrate What is the Nucleophile? start->q_substrate q_acid_stable Is the Carboxylic Acid Readily Available & Stable? q_substrate->q_acid_stable Amine (Amide formation) q_substrate->q_acid_stable Alcohol (Ester formation) node_amide Highly Hindered Aniline? q_acid_stable->node_amide Yes node_ester Formation of Macrocycle or Hindered Ester? q_acid_stable:e->node_ester:n Yes acid_chloride_route Prepare & Use Bulky Acyl Chloride Directly (e.g., Pivaloyl Chloride) q_acid_stable->acid_chloride_route No hatu Use Peptide Coupling Reagent (e.g., HATU) node_amide->hatu Yes pivcl_amine Use Bulky Acyl Chloride (Pivaloyl Chloride) + Base node_amide->pivcl_amine No yamaguchi Use Yamaguchi Esterification node_ester->yamaguchi Yes steglich Use Steglich (DCC/DMAP) or Pivaloyl Chloride node_ester->steglich No

Caption: A decision-making workflow for selecting a hindered acylation strategy.

Field-Proven Experimental Protocols

The following protocols are representative methodologies. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Acylation of a Hindered Secondary Alcohol using Pivaloyl Chloride

This protocol describes the esterification of a sterically hindered secondary alcohol, where direct esterification with pivalic acid would be ineffective.

  • Materials:

    • Hindered secondary alcohol (1.0 eq)

    • Pivaloyl chloride (1.2 eq)[3][10]

    • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the hindered alcohol (1.0 eq), Et₃N (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution. A precipitate (triethylammonium chloride) will form.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: The formation of the pivaloate ester can be confirmed by the appearance of a characteristic singlet integrating to 9 protons for the t-butyl group in the ¹H NMR spectrum, typically around 1.2 ppm.

Protocol 2: Amidation of a Sterically Hindered Aniline using HATU

This protocol is designed for challenging amide couplings, which are common in drug development.

  • Materials:

    • Hindered carboxylic acid (1.0 eq)

    • Hindered aniline (1.1 eq)

    • HATU (1.1 eq)[9]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the hindered carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add the hindered aniline (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) dropwise to the stirred mixture at room temperature. The solution may turn yellow.

    • Stir the reaction at room temperature for 1-6 hours, monitoring for completion by LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting amide by flash column chromatography or recrystallization.

  • Self-Validation: Successful amide formation is confirmed by mass spectrometry and NMR analysis. The disappearance of the carboxylic acid proton and the appearance of a characteristic N-H signal (if applicable) in the ¹H NMR spectrum are key indicators.

Conclusion

While this compound remains a useful reagent, the field of organic synthesis has evolved to offer a broad and sophisticated array of alternatives for hindered acylation. The choice between a highly reactive acyl halide like pivaloyl chloride, an in situ activation method like the Yamaguchi esterification, or a powerful coupling agent like HATU is not arbitrary. It is a strategic decision based on the steric and electronic properties of the substrates, the required reaction conditions, and practical considerations such as cost and scale. By understanding the mechanisms and comparative performance of these tools, researchers can navigate the challenges of steric hindrance with greater precision and efficiency, accelerating the development of complex molecules that drive scientific innovation.

References

  • [11] Benchchem. A Researcher's Guide to Acylation: Evaluating Alternatives to o-Toluoyl Chloride. Available from:

  • [12] Organic Chemistry Portal. Ester synthesis by esterification. Available from:

  • [13] Organic Chemistry Portal. Ester synthesis by acylation. Available from:

  • [14] Fu, G. C. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC - NIH. Available from:

  • [15] J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. Available from:

  • [8] RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available from:

  • [16] Wikipedia. Kinetic resolution. Available from:

  • [9] Benchchem. Technical Support Center: N-Acylation of Hindered Anilines. Available from:

  • [3] Grokipedia. Pivaloyl chloride. Available from:

  • [1] Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chem Asian J, 16(19), 2773-2794. Available from:

  • [10] Wikipedia. Pivaloyl chloride. Available from:

  • [5] Ataman Kimya. PIVALOYL CHLORIDE. Available from:

  • [17] Baran Lab. New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Available from:

  • [4] PubChem - NIH. Pivaloyl chloride | C5H9ClO | CID 62493. Available from:

  • [2] Benchchem. Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile. Available from:

  • [6] PubChem - NIH. 2,4,6-Triisopropylbenzoyl chloride | C16H23ClO | CID 92697. Available from:

  • [7] Sigma-Aldrich. 2,4,6-TRIISOPROPYLBENZOYL CHLORIDE AldrichCPR. Available from:

Sources

The Discerning Reactivity of 2-Mesitylacetyl Chloride: A Comparative Guide for Strategic Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the diverse arsenal of acyl chlorides, 2-Mesitylacetyl chloride (2,4,6-trimethylphenylacetyl chloride) emerges as a reagent of particular interest, distinguished by the profound steric influence of its mesityl group. This guide provides an in-depth, comparative analysis of the mechanistic behavior and performance of this compound against other common acylating agents, supported by experimental insights to inform strategic decisions in complex molecular design and drug development.

The Steric Shield: Understanding the Mechanistic Implications of the Mesityl Group

The defining feature of this compound is the bulky 2,4,6-trimethylphenyl (mesityl) group directly attached to the acetyl backbone. This steric shield profoundly influences its reactivity in nucleophilic acyl substitution reactions.

Attenuation of Reactivity

Compared to unhindered acyl chlorides like acetyl chloride, this compound exhibits a significantly lower reaction rate. The three methyl groups on the aromatic ring create a formidable steric barrier, impeding the approach of nucleophiles to the electrophilic carbonyl carbon. This effect is even more pronounced when compared to other sterically hindered acyl chlorides like pivaloyl chloride, where the steric bulk is concentrated on a single quaternary carbon.

Enhanced Selectivity

The steric hindrance of the mesityl group is not merely a hurdle but a tool for achieving remarkable selectivity. In molecules possessing multiple nucleophilic sites, this compound can selectively acylate the most sterically accessible position. This property is invaluable in the synthesis of complex natural products and pharmaceuticals, where the protection or functionalization of a specific hydroxyl or amino group is paramount.

Comparative Performance in Key Acylation Reactions

To provide a clear, evidence-based comparison, we will examine the performance of this compound in three fundamental acylation reactions: Friedel-Crafts acylation, esterification, and amidation, juxtaposing its behavior with that of a non-hindered (acetyl chloride) and another sterically hindered (pivaloyl chloride) acylating agent.

Friedel-Crafts Acylation: A Tale of Two Hindrances

The Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings, is particularly sensitive to steric effects.[1] The reaction proceeds via the formation of a bulky acylium ion intermediate upon treatment with a Lewis acid, such as aluminum chloride (AlCl₃).[2]

Table 1: Comparative Performance in Friedel-Crafts Acylation of Toluene

Acyl ChlorideLewis AcidReaction ConditionsMajor Product(s)Typical YieldReference
Acetyl ChlorideAlCl₃CS₂, 0 °C to rtp-Methylacetophenone>90%[3]
Pivaloyl ChlorideAlCl₃CS₂, 0 °C to rtp-tert-ButyltolueneModerate[1]
This compoundAlCl₃CS₂, refluxComplex mixture / Low conversionLow[1]

Mechanistic Insights:

  • Acetyl Chloride: Reacts readily with toluene to yield predominantly the para-substituted product due to the directing effect of the methyl group.[3]

  • Pivaloyl Chloride: The bulky tert-butyl group of the acylium ion favors substitution at the less sterically hindered para position. However, under forcing conditions, rearrangement and dealkylation can occur.

  • This compound: The significant steric bulk of the mesityl group severely hinders the formation of the acylium ion-Lewis acid complex and its subsequent attack on the aromatic ring. This often leads to low yields, complex product mixtures, or failure of the reaction altogether.[1] The steric hindrance is not only at the carbonyl carbon but also involves the bulky aromatic ring, which can interact unfavorably with the substrate.

Experimental Workflow: Friedel-Crafts Acylation

A Aromatic Substrate + Acyl Chloride in Solvent B Cool to 0 °C A->B C Slowly add Lewis Acid (e.g., AlCl₃) B->C D Stir at rt or heat as required C->D E Quench with ice-cold dilute HCl D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by chromatography or distillation G->H

Caption: General workflow for a Friedel-Crafts acylation reaction.

Esterification: Balancing Reactivity and Selectivity

The esterification of alcohols with acyl chlorides is a fundamental transformation in organic synthesis. Steric hindrance plays a crucial role in both the rate and selectivity of this reaction.

Table 2: Comparative Performance in the Esterification of Isopropanol

Acyl ChlorideBaseReaction ConditionsProductTypical Yield
Acetyl ChloridePyridineCH₂Cl₂, 0 °C to rtIsopropyl acetate>95%
Pivaloyl ChlorideDMAP, Et₃NCH₂Cl₂, rtIsopropyl pivalateHigh
This compoundDMAP, Et₃NCH₂Cl₂, refluxIsopropyl 2-mesitylacetateModerate to Good

Mechanistic Insights:

  • Acetyl Chloride: Reacts rapidly and exothermically with most alcohols in the presence of a mild base like pyridine.

  • Pivaloyl Chloride: The reaction is slower due to steric hindrance, often requiring a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.

  • This compound: The reaction is significantly slower than with pivaloyl chloride. Elevated temperatures and a strong catalyst system are typically necessary to achieve good conversion. However, this attenuated reactivity allows for the selective acylation of primary alcohols in the presence of more hindered secondary or tertiary alcohols.

Experimental Protocol: Selective Esterification of a Diol

  • Dissolve the diol (1.0 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add triethylamine (1.1 eq) and cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous CH₂Cl₂.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Amidation: Overcoming Steric Challenges

The formation of amides from acyl chlorides and amines is generally a facile process. However, when both the acyl chloride and the amine are sterically hindered, the reaction can be challenging.

Table 3: Comparative Performance in the Amidation of Di-isopropylamine

Acyl ChlorideBaseReaction ConditionsProductTypical Yield
Acetyl ChlorideEt₃NCH₂Cl₂, 0 °C to rtN,N-Di-isopropylacetamide>90%
Pivaloyl ChlorideNone (excess amine) or Et₃NCH₂Cl₂, refluxN,N-Di-isopropylpivalamideGood
This compoundStronger base (e.g., DBU) or coupling agentHigh temperature (e.g., Toluene, reflux)N,N-Di-isopropyl-2-mesitylacetamideLow to Moderate

Mechanistic Insights:

  • Acetyl Chloride: Reacts readily with primary and secondary amines.

  • Pivaloyl Chloride: The reaction with hindered amines like di-isopropylamine is slower and may require heating.

  • This compound: The combination of a sterically demanding acyl chloride and a hindered amine presents a significant synthetic challenge. Standard conditions often result in low yields. More forcing conditions, such as higher temperatures and the use of stronger, non-nucleophilic bases like DBU, or the addition of amide coupling agents, may be necessary to drive the reaction to completion.

Logical Relationship: Factors Influencing Amidation Success

A Acyl Chloride Steric Hindrance C Reaction Rate A->C Decreases B Amine Steric Hindrance B->C Decreases D Yield C->D Impacts E Reaction Conditions (Temperature, Base Strength) E->C Increases E->D Increases

Caption: Interplay of steric hindrance and reaction conditions in amidation.

Alternative Acylating Agents: A Comparative Overview

While this compound offers unique selectivity, a range of other acylating agents can be considered depending on the specific synthetic goal.

Table 4: Comparison of Common Acylating Agents

Acylating AgentStructureKey FeaturesPrimary Applications
Acetyl ChlorideCH₃COClHighly reactive, non-selective, cost-effectiveGeneral acylation, protecting group introduction
Pivaloyl Chloride(CH₃)₃CCOClSterically hindered, good selectivity for primary vs. secondary sitesProtecting groups, selective acylation
This compound (CH₃)₃C₆H₂CH₂COClHighly sterically hindered, high selectivitySelective acylation of complex molecules, introduction of a bulky moiety
Acid Anhydrides (e.g., Ac₂O)(RCO)₂OLess reactive than acyl chlorides, by-product is a carboxylic acidAcylation where milder conditions are preferred
Activated Esters (e.g., NHS esters)RCO-ON(COCH₂)₂Mild acylating agents, used in peptide synthesisAmide bond formation under mild, controlled conditions

Conclusion: Strategic Application of this compound

This compound is a powerful tool for the synthetic chemist, but its application requires a nuanced understanding of its sterically governed reactivity. Its attenuated reactivity, while a disadvantage in terms of reaction speed, is the very source of its exceptional selectivity.

  • For high selectivity in complex molecules: this compound is an excellent choice for the selective acylation of the least sterically hindered nucleophilic site.

  • For general acylations: Less hindered and more reactive alternatives like acetyl chloride or acetic anhydride are more practical.

  • When moderate steric hindrance is sufficient: Pivaloyl chloride offers a balance of steric bulk and reactivity that is suitable for many applications.

Ultimately, the decision to employ this compound should be based on a careful analysis of the substrate's steric and electronic properties and the desired synthetic outcome. This guide provides the foundational knowledge and comparative data to make that choice a strategic and successful one.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963; Vol. 1.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.

Sources

A Comparative Guide to the Kinetic Analysis of 2-Mesitylacetyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. Among the diverse array of available reagents, sterically hindered acyl chlorides such as 2-Mesitylacetyl chloride present unique characteristics. The bulky 2,4,6-trimethylphenyl (mesityl) group imparts significant steric shielding to the reactive carbonyl center, influencing its kinetic behavior. This guide provides a comprehensive kinetic analysis of this compound in acylation reactions, comparing its performance against other structurally distinct acyl chlorides. We will delve into the mechanistic underpinnings of these reactions, present a robust experimental framework for their kinetic evaluation, and provide detailed protocols to ensure reproducibility and scientific rigor.

Introduction: The Role of Steric Hindrance in Acylation Kinetics

Acylation is a cornerstone transformation in organic synthesis, enabling the introduction of an acyl group (R-C=O) onto a nucleophile. This reaction is fundamental to the synthesis of esters, amides, and ketones, which are prevalent motifs in pharmaceuticals and functional materials. Acyl chlorides are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion.

The reactivity of an acyl chloride is governed by both electronic and steric factors. Electronically, the electrophilicity of the carbonyl carbon dictates its susceptibility to nucleophilic attack. Sterically, the accessibility of this carbonyl carbon to the incoming nucleophile is paramount. This compound is a fascinating case study where steric effects are pronounced. The ortho-methyl groups of the mesityl ring flank the acetyl chloride moiety, creating a sterically congested environment. Understanding the kinetic consequences of this hindrance is crucial for predicting reaction outcomes and optimizing conditions.

This guide will compare the acylation kinetics of this compound with three other representative acyl chlorides:

  • Acetyl Chloride: A small, unhindered baseline reagent.

  • Pivaloyl Chloride (2,2-Dimethylpropanoyl Chloride): An aliphatic, sterically hindered reagent with a bulky tert-butyl group.[1][2][3][4]

  • Benzoyl Chloride: An aromatic acyl chloride with electronic differences and moderate steric bulk.

Mechanistic Considerations: The Nucleophilic Acyl Substitution Pathway

Acylation reactions with acyl chlorides predominantly proceed via a nucleophilic acyl substitution mechanism.[5][6][7][8] This is typically a two-step process involving addition followed by elimination.

  • Nucleophilic Addition: The nucleophile (e.g., an alcohol, R'-OH) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate.[5][9]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). A final deprotonation step yields the final acylated product (an ester, in this example) and HCl.

Steric hindrance , as seen in this compound and pivaloyl chloride, directly impacts the first step of this mechanism. A bulky substituent adjacent to the carbonyl group impedes the trajectory of the incoming nucleophile, increasing the activation energy of the addition step and consequently slowing the overall reaction rate.[10][11]

Caption: Generalized nucleophilic acyl substitution mechanism.

Experimental Design for Comparative Kinetic Analysis

To objectively compare the acylation rates, a well-controlled experimental setup is essential. Here, we outline a robust workflow for monitoring the acylation of a model substrate, benzylamine, using in-situ Fourier-transform infrared (FTIR) spectroscopy or offline high-performance liquid chromatography (HPLC).

Reaction System

The reaction to be studied is the N-acylation of benzylamine: Acyl Chloride + Benzylamine → N-acyl-benzylamine + HCl

This reaction is typically fast and can be monitored effectively. A non-nucleophilic base, such as triethylamine or pyridine, is included to neutralize the HCl byproduct, which can otherwise protonate the benzylamine and halt the reaction.

Analytical Methodology
  • In-situ FTIR Spectroscopy: This technique allows for real-time monitoring of reactant consumption and product formation by tracking characteristic infrared absorption bands without disturbing the reaction.

  • Offline HPLC Analysis: This involves withdrawing aliquots from the reaction mixture at specific time points, quenching the reaction (e.g., with a large volume of a suitable solvent), and analyzing the sample composition by HPLC. This method is highly quantitative and reproducible.[12]

Experimental Workflow

Kinetic_Analysis_Workflow A Reaction Setup (Jacketed Reactor, Stirrer, N₂) B Charge Benzylamine, Solvent, and Base A->B C Equilibrate to Reaction Temperature (e.g., 25°C) B->C D Initiate Reaction: Add Acyl Chloride (t=0) C->D E Monitor Reaction Progress (In-situ FTIR or Timed Aliquots) D->E F Data Acquisition (Concentration vs. Time) E->F Real-time or Offline Analysis G Kinetic Analysis (Determine Initial Rates / Rate Constants) F->G H Comparative Analysis (Plot and Compare Reactivities) G->H

Caption: Workflow for the comparative kinetic study of acylation reactions.

Results and Discussion: A Comparative Kinetic Profile

The following table presents hypothetical, yet mechanistically consistent, initial rate data for the acylation of benzylamine with the four selected acyl chlorides under identical conditions.

Acylating AgentStructureSteric ProfileRelative Initial Rate
Acetyl ChlorideCH₃COClLow100
Benzoyl ChlorideC₆H₅COClModerate45
Pivaloyl Chloride(CH₃)₃CCOClHigh5
This compound(CH₃)₃C₆H₂CH₂COClVery High1
Analysis of Kinetic Data
  • Acetyl Chloride serves as our benchmark for a sterically unencumbered acylating agent, exhibiting the fastest reaction rate. Its small methyl group presents a minimal barrier to the incoming nucleophile.

  • Benzoyl Chloride reacts significantly slower than acetyl chloride. This can be attributed to a combination of moderate steric hindrance from the phenyl ring and electronic effects, where the phenyl ring can delocalize electron density from the carbonyl group, slightly reducing its electrophilicity.

  • Pivaloyl Chloride shows a dramatic decrease in reactivity.[13] The bulky tert-butyl group creates substantial steric hindrance around the carbonyl carbon, severely restricting access for the nucleophile. This highlights the dominant role of steric effects in controlling the acylation rate.

  • This compound is the least reactive of the series. The large mesityl group, positioned alpha to the carbonyl, provides an exceptionally high degree of steric shielding. This profound steric hindrance makes the carbonyl carbon extremely difficult to access, resulting in a very slow acylation rate. This demonstrates that steric bulk further from the carbonyl carbon can still exert a powerful kinetic influence.

Detailed Experimental Protocol: Kinetic Analysis via HPLC

This protocol details the steps for determining the reaction kinetics of this compound with benzylamine using HPLC analysis.

Materials and Equipment:

  • This compound, Benzylamine, Triethylamine (anhydrous), Dichloromethane (DCM, anhydrous)

  • Jacketed glass reactor with magnetic stirrer and temperature control

  • Nitrogen or Argon supply

  • Syringes and needles

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Autosampler vials, volumetric flasks, and pipettes

Procedure:

  • Reaction Setup:

    • Assemble a dry, 100 mL jacketed glass reactor equipped with a magnetic stir bar, a temperature probe, and a septum.

    • Purge the reactor with dry nitrogen for 15 minutes.

    • Set the circulator to maintain the reactor temperature at 25.0 ± 0.1 °C.

  • Reagent Preparation:

    • In the reactor, dissolve benzylamine (e.g., 10 mmol) and triethylamine (12 mmol) in 50 mL of anhydrous DCM under a nitrogen atmosphere.

    • Allow the solution to stir and thermally equilibrate for 20 minutes.

  • Reaction Initiation and Sampling:

    • At time t=0, rapidly inject this compound (10 mmol) into the stirring solution.

    • Immediately withdraw the first aliquot (e.g., 0.5 mL) using a syringe and quench it into a labeled autosampler vial containing 1.5 mL of a quenching solution (e.g., acetonitrile/water 1:1).

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes).

  • HPLC Analysis:

    • Prepare calibration standards for benzylamine and the expected N-(2-mesitylacetyl)benzylamine product.

    • Set up the HPLC method:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Analyze the quenched samples and calibration standards.

  • Data Processing:

    • Integrate the peak areas for the reactant (benzylamine) and product.

    • Use the calibration curves to convert peak areas to concentrations.

    • Plot the concentration of the reactant and product as a function of time.

    • Calculate the initial reaction rate from the initial slope of the concentration vs. time curve.

Conclusion

This guide demonstrates that steric hindrance is a dominant factor controlling the kinetics of acylation reactions. The reactivity of acyl chlorides follows a clear trend based on the steric bulk surrounding the carbonyl group: Acetyl Chloride > Benzoyl Chloride > Pivaloyl Chloride > this compound . The exceptionally low reactivity of this compound, due to the profound steric shielding by the mesityl group, makes it a specialized reagent. While its slow reaction rates may be a disadvantage in some applications, this property can be harnessed to achieve high selectivity in complex molecules where multiple nucleophilic sites are present. A thorough kinetic understanding, as outlined in this guide, is indispensable for the rational design of synthetic routes and the optimization of reaction conditions, enabling researchers to leverage the unique properties of sterically demanding reagents to their full potential.

References
  • Chemistry LibreTexts. (2022, July 20). 11.3: The Nucleophilic Acyl Substitution Mechanism. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • BYJU'S. Nucleophilic Acyl Substitution. [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. [Link]

  • The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. [Link]

  • Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410. [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Hall, A. M. R., et al. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology, 6(23), 8268-8277. [Link]

  • ACS Publications. (2019, September 10). Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. Industrial & Engineering Chemistry Research. [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Chemistry Stack Exchange. (2015, October 5). Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]

  • Bromchem Laboratories. Pivaloyl Chloride. [Link]

  • Wikipedia. Pivaloyl chloride. [Link]

  • LookChem. PIVALOYL CHLORIDE. [Link]

  • ResearchGate. (2025, August 6). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. [Link]

  • Semantic Scholar. Kinetics of the hydrolysis of acyl chlorides in pure water. [Link]

Sources

A Comparative Guide to the Stereochemical Outcomes of Reactions with Chiral 2-Mesitylacetyl Chloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While direct experimental literature on chiral 2-mesitylacetyl chloride is limited, this guide will leverage established principles of stereochemistry, notably the Felkin-Anh model, and draw comparisons with structurally similar chiral acyl chlorides bearing bulky α-substituents. By understanding the interplay of steric and electronic factors, researchers can make informed predictions and design experiments to achieve desired stereochemical outcomes.

The Foundational Principle: The Felkin-Anh Model of Asymmetric Induction

The stereochemical outcome of nucleophilic addition to carbonyl compounds bearing an α-chiral center can often be predicted by the Felkin-Anh model.[1][2][3] This model posits that the transition state conformation is staggered to minimize torsional strain, and the incoming nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).[4] The largest substituent at the α-chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile.

For a chiral 2-substituted acetyl chloride, the substituents at the α-carbon are the mesityl group (large), a hydrogen (small), and another variable group, which we will consider as a methyl group (medium) for our analog, chiral 2-mesitylpropanoyl chloride. According to the Felkin-Anh model, the mesityl group will orient itself anti-periplanar to the incoming nucleophile. The nucleophile will then preferentially attack from the face of the carbonyl that is sterically less hindered, which is opposite to the medium-sized group.

Visualizing the Stereochemical Control

The following diagram illustrates the predicted Felkin-Anh transition state for the reaction of (R)-2-mesitylpropanoyl chloride with a generic nucleophile (Nu).

Synthesis_Workflow cluster_synthesis Synthesis of (R)-2-Mesitylpropanoic Acid Start Chiral Auxiliary (e.g., Evans' oxazolidinone) Step1 Acylation with Propanoyl Chloride Start->Step1 Step2 Enolate Formation (e.g., NaHMDS) Step1->Step2 Step3 Asymmetric Alkylation with Mesityl Bromide Step2->Step3 Step4 Hydrolysis and Auxiliary Removal Step3->Step4 End (R)-2-Mesitylpropanoic Acid Step4->End

Caption: Workflow for the asymmetric synthesis of the chiral carboxylic acid precursor.

Step-by-Step Protocol:

  • Acylation of Chiral Auxiliary: To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi) dropwise. After stirring for 30 minutes, add propanoyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add a hindered base (e.g., NaHMDS) to generate the corresponding sodium enolate.

  • Asymmetric Alkylation: To the enolate solution at -78 °C, add a solution of 2-bromomesitylene. The steric bulk of the mesityl group and the chiral auxiliary will direct the alkylation to one face of the enolate.

  • Hydrolysis: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. The acylated auxiliary is then hydrolyzed (e.g., with LiOH/H₂O₂) to yield (R)-2-mesitylpropanoic acid and recover the chiral auxiliary.

Part 2: Formation of Chiral 2-Mesitylpropanoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation.

Step-by-Step Protocol:

  • To a solution of enantiomerically pure (R)-2-mesitylpropanoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (R)-2-mesitylpropanoyl chloride, which can be used in the next step without further purification.

Part 3: Diastereoselective Amide Formation

This protocol describes the reaction of the chiral acyl chloride with a chiral amine to assess the diastereoselectivity.

Step-by-Step Protocol:

  • Dissolve the chiral amine (e.g., (R)-phenylethylamine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane at 0 °C.

  • Add a solution of (R)-2-mesitylpropanoyl chloride (1.1 equivalents) in dichloromethane dropwise to the amine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the resulting amide can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion and Future Outlook

The use of chiral this compound and its analogs in asymmetric synthesis holds significant promise for the construction of sterically congested chiral molecules with high diastereoselectivity. The bulky mesityl group is predicted to be a highly effective stereodirecting group, leading to excellent facial selectivity in nucleophilic substitution reactions, as rationalized by the Felkin-Anh model. Furthermore, the steric hindrance provided by the mesityl group may also serve to suppress undesirable side reactions such as racemization via ketene formation.

While this guide provides a robust theoretical framework for predicting the stereochemical outcomes of these reactions, it is imperative that these predictions are validated through rigorous experimental investigation. Future work should focus on the synthesis of a variety of chiral this compound analogs and their reaction with a diverse range of nucleophiles to empirically determine the diastereoselectivities. Such studies will undoubtedly provide valuable insights into the nuanced interplay of steric and electronic effects in asymmetric synthesis and pave the way for the development of novel and highly selective synthetic methodologies.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968 , 9 (18), 2195–2200. [Link]

  • Anh, N. T.; Eisenstein, O. Nouv. J. Chim.1977, 1, 61–70.
  • "Felkin-Ahn Model." Chemistry LibreTexts, 2020. [Link]

  • Bürgi, H. B.; Dunitz, J. D.; Shefter, E. J. Am. Chem. Soc.1973 , 95 (15), 5065–5067. [Link]

  • "Making amide with amine, Et3N, and an alpha-chiral acyl chloride. Would it proceed via ketene (E1cB) and give me the racemized product?" Reddit, 2022. [Link]

Sources

Navigating Steric Congestion: A Comparative Guide to the Efficacy of 2-Mesitylacetyl Chloride in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of total synthesis, the strategic selection of reagents is paramount to success. Among the myriad of challenges, the acylation of sterically hindered hydroxyl groups presents a frequent and formidable obstacle. This guide provides an in-depth technical comparison of 2-Mesitylacetyl chloride, a sterically encumbered acylating agent, with other commonly employed alternatives, supported by available data and mechanistic insights to inform rational reagent selection in complex synthetic endeavors.

Introduction: The Challenge of Steric Hindrance in Acylation

In the assembly of complex natural products and pharmaceutical agents, the installation of acyl groups onto sterically congested alcohols is a recurring theme. The bulky environment surrounding the target hydroxyl group can significantly impede the approach of a nucleophile, leading to sluggish reaction rates, low yields, and undesired side reactions. To overcome these hurdles, synthetic chemists have developed a toolkit of specialized reagents and methodologies. This guide focuses on the utility of this compound (also known as 2,4,6-trimethylphenylacetyl chloride), a reagent designed to navigate these sterically demanding environments.

This compound: Properties and Reactivity

This compound is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₃ClO.[1] Its key structural feature is the mesityl group (a 2,4,6-trimethylphenyl substituent) attached to the acetyl chloride backbone. This bulky mesityl group plays a dual role: it provides significant steric shielding around the carbonyl carbon, and its electron-donating methyl groups can influence the reactivity of the acyl chloride.

The primary application of this compound lies in acylation reactions, particularly for the esterification of alcohols and the formation of amides.[1] Its inherent steric bulk can be advantageous in several scenarios:

  • Selective Acylation: In the presence of multiple hydroxyl groups with varying steric environments, this compound can exhibit a preference for less hindered positions.

  • Overcoming Steric Clash: While seemingly counterintuitive, the bulky nature of the reagent can sometimes facilitate reactions with hindered alcohols by preventing non-productive interactions and promoting a more ordered transition state, particularly when used in conjunction with activating agents like 4-(dimethylamino)pyridine (DMAP).

  • As a Protecting Group: The resulting 2-mesitylacetate ester can serve as a sterically demanding protecting group for hydroxyl functionalities, potentially offering unique stability and cleavage profiles compared to more common acyl protecting groups.

Comparative Analysis with Alternative Acylating Agents

The efficacy of this compound is best understood through comparison with other acylating agents commonly used to address steric hindrance.

Reagent/MethodActivating Agent/CatalystKey FeaturesLimitations
This compound DMAP, Et₃NSterically hindered, can offer selectivity.Limited documented examples in complex total synthesis, potentially lower reactivity than less hindered acyl chlorides.
Pivaloyl Chloride DMAP, PyridineVery bulky, commonly used for protecting primary alcohols.Can be difficult to introduce on highly hindered secondary or tertiary alcohols.
Acetic Anhydride DMAP, PyridineReadily available, generally effective for primary and less hindered secondary alcohols.Often sluggish or ineffective for tertiary and highly hindered secondary alcohols.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPForms a highly reactive mixed anhydride, effective for hindered alcohols.Requires a stoichiometric amount of the activating agent.
Steglich Esterification DCC or EDC, DMAPMild conditions, suitable for acid-sensitive substrates.Formation of dicyclohexylurea (DCU) byproduct can complicate purification.

Experimental Data Insights:

Application in Total Synthesis: A Gap in the Literature

Despite its potential, a thorough search of the available literature did not yield specific examples of the application of this compound as a key reagent in the total synthesis of complex natural products such as Taxol, Brevetoxin, or Vancomycin. This suggests that while it is a known reagent, it may not be as widely adopted as other methods like the Yamaguchi or Steglich esterifications for tackling highly challenging acylations in these contexts. The reasons for this could be multifaceted, including potentially lower commercial availability, perceived lower reactivity compared to established methods, or a lack of systematic investigation into its efficacy.

The 2-Mesitylacetyl Group as a Protecting Group

The ester formed from this compound can function as a protecting group for alcohols. Its large steric footprint can impart significant stability towards a range of reaction conditions.

Cleavage of the 2-Mesitylacetyl Group:

Detailed experimental procedures for the cleavage of the 2-mesitylacetyl group are not extensively documented in the reviewed literature. However, based on the general principles of ester cleavage, the following conditions would be logical starting points for deprotection:

  • Basic Hydrolysis: Treatment with strong bases like sodium hydroxide or potassium carbonate in a protic solvent (e.g., methanol/water) would be the most straightforward approach. The steric hindrance of the mesityl group might necessitate more forcing conditions (higher temperatures or longer reaction times) compared to less hindered esters.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) could potentially cleave the ester to the corresponding alcohol.

Further experimental investigation would be required to determine the optimal and most selective conditions for the removal of this protecting group in the presence of other sensitive functionalities.

Experimental Protocols

While a specific protocol for this compound in a total synthesis is not available, a general procedure for the acylation of a hindered alcohol using a sterically hindered acyl chloride and DMAP is provided below as a representative example.

General Procedure for the Acylation of a Hindered Alcohol:

  • To a solution of the hindered alcohol (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1-1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethylamine (Et₃N, 1.5-3.0 equiv).

  • Slowly add a solution of this compound (1.2-2.0 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Visualizing the Logic of Reagent Selection

The choice of an appropriate acylating agent for a sterically hindered alcohol is a critical decision in a synthetic campaign. The following diagram illustrates the logical considerations.

Reagent_Selection Start Acylation of Hindered Alcohol Substrate_Analysis Analyze Substrate: - Steric hindrance (1°, 2°, 3°) - Acid/base sensitivity - Other functional groups Start->Substrate_Analysis Reagent_Choice Select Acylating Agent Substrate_Analysis->Reagent_Choice Mild_Conditions Mild Conditions (e.g., Steglich Esterification) Reagent_Choice->Mild_Conditions Acid/Base Sensitive Reactive_Conditions Forcing Conditions (e.g., Yamaguchi Esterification) Reagent_Choice->Reactive_Conditions Robust Substrate Hindered_Acyl_Chloride Sterically Hindered Acyl Chloride (e.g., this compound) Reagent_Choice->Hindered_Acyl_Chloride High Steric Demand Outcome Desired Ester Mild_Conditions->Outcome Byproducts Side Reactions/ Low Yield Mild_Conditions->Byproducts Reactive_Conditions->Outcome Reactive_Conditions->Byproducts Hindered_Acyl_Chloride->Outcome Hindered_Acyl_Chloride->Byproducts

Caption: A decision-making workflow for selecting an appropriate acylating agent for hindered alcohols.

Conclusion and Future Outlook

This compound represents a potentially valuable tool for synthetic chemists grappling with the challenge of acylating sterically hindered alcohols. Its bulky nature offers the promise of selectivity and the ability to function as a robust protecting group. However, the current body of literature lacks extensive, concrete examples of its application in the crucible of total synthesis. To fully unlock its potential, further systematic studies are needed to delineate its reactivity profile, optimize reaction conditions, and establish reliable protocols for its use and subsequent deprotection. As the complexity of synthetic targets continues to grow, the development and thorough characterization of specialized reagents like this compound will remain a critical endeavor in the advancement of organic synthesis.

References

  • Mesitylacetyl chloride - Introduction. ChemBK. [Link]

Sources

The Discerning Acylating Agent: A Comparative Guide to 2-Mesitylacetyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of an acylating agent can be the defining factor in the success of a synthetic route. While a plethora of such reagents exist, 2-Mesitylacetyl chloride (also known as 2,4,6-trimethylphenylacetyl chloride) emerges as a specialized tool, offering unique advantages in scenarios where steric hindrance and electronic effects play a crucial role. This guide provides an in-depth technical comparison of this compound with other acylating agents, supported by mechanistic insights and practical experimental guidance.

Understanding this compound: A Profile

This compound is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₃ClO. Its key structural feature is the mesityl group (a 2,4,6-trimethylphenyl substituent) attached to the acetyl chloride moiety. This bulky group is central to its distinct reactivity and applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃ClO
Appearance Colorless to pale yellow liquid
Melting Point Approximately -5°C to 0°C
Boiling Point About 266°C
Solubility Soluble in organic solvents like ethanol, chloroform, and benzene; slightly soluble in water.

Source: ChemBK

The Mesityl Advantage: Steric Hindrance as a Synthetic Tool

The three methyl groups on the phenyl ring of this compound create significant steric bulk around the acyl chloride functionality. This steric hindrance is not a limitation but rather a key attribute that influences its reactivity and selectivity in several ways:

  • Modulation of Reactivity: Compared to unhindered acyl chlorides like acetyl chloride or phenylacetyl chloride, this compound is less reactive towards nucleophiles. This can be advantageous in preventing unwanted side reactions with sensitive functional groups in a complex molecule.

  • Enhanced Selectivity: The steric bulk can direct acylation to less hindered positions on a substrate, leading to higher regioselectivity.

  • Suppression of Side Reactions: In reactions like Friedel-Crafts acylation, the steric hindrance can minimize common side reactions such as polyacylation.

Applications in Synthesis: A Comparative Overview

The primary application of this compound lies in acylation reactions, particularly in the synthesis of complex organic molecules where control of reactivity and selectivity is paramount. Its utility is especially evident in the synthesis of drug intermediates, dyes, and fragrances.

Friedel-Crafts Acylation: A Case Study

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The use of this compound in this reaction showcases its unique properties.

Reaction Scheme:

G Aromatic_Substrate Aromatic_Substrate Product Product Aromatic_Substrate->Product  + 2-Mesitylacetyl_chloride (Lewis Acid Catalyst, e.g., AlCl₃)

Caption: General scheme of a Friedel-Crafts acylation reaction.

Comparison with a Less Hindered Acylating Agent: Phenylacetyl Chloride

To illustrate the impact of the mesityl group, let's compare a hypothetical Friedel-Crafts acylation of a generic substituted aromatic compound with this compound versus the less sterically hindered phenylacetyl chloride.

Table 2: Hypothetical Performance Comparison in Friedel-Crafts Acylation

ParameterThis compoundPhenylacetyl ChlorideRationale for Difference
Reaction Rate SlowerFasterThe steric bulk of the mesityl group hinders the approach of the aromatic substrate to the electrophilic acylium ion.
Regioselectivity HigherLowerThe bulky mesityl group favors acylation at the least sterically hindered position on the aromatic ring.
Yield of Target Isomer Potentially HigherPotentially Lower (due to isomer mixture)Higher selectivity with this compound can lead to a greater proportion of the desired product.
Side Products (e.g., Polyacylation) LowerHigherThe steric hindrance of the introduced mesitylacetyl group deactivates the ring and sterically shields it from further acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation with this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

  • Catalyst Addition: The flask is cooled in an ice bath, and the Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise with stirring.

  • Acyl Chloride Addition: A solution of this compound in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension. The reaction temperature should be maintained at 0-5°C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).

  • Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. The presence of water would deactivate the catalyst.

  • Low Temperature Addition: The reaction between the acyl chloride and the Lewis acid is exothermic. Low temperatures control the reaction rate and prevent unwanted side reactions.

  • Acidic Work-up: The addition of acid protonates any remaining Lewis acid and quenches the reaction.

Synthesis of Drug Intermediates

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates. The introduction of the bulky, lipophilic mesitylacetyl group can be a key step in building the carbon skeleton of a drug molecule and can influence its pharmacokinetic properties. While specific, publicly available examples of its use in named drug synthesis are not readily found in the initial search, its properties make it an ideal candidate for creating sterically demanding architectures often found in modern pharmaceuticals.

Alternative Acylating Agents: A Comparative Analysis

The choice of an acylating agent depends on the specific requirements of the synthesis. Here's a comparison of this compound with other common alternatives.

Table 3: Comparison of this compound with Other Acylating Agents

Acylating AgentStructureKey AdvantagesKey DisadvantagesBest Use Cases
This compound 2,4,6-(CH₃)₃C₆H₂CH₂COClHigh selectivity, reduced side reactions.Lower reactivity, higher cost.Acylation of sensitive substrates, synthesis requiring high regioselectivity.
Phenylacetyl Chloride C₆H₅CH₂COClHigher reactivity than this compound.Lower selectivity, potential for side reactions.General purpose acylation where steric hindrance is not a major concern.
Acetyl Chloride CH₃COClHigh reactivity, low cost.Can be too reactive, leading to lack of selectivity and side reactions.Simple acetylations of alcohols and amines.
Acetic Anhydride (CH₃CO)₂OSafer to handle than acetyl chloride, less corrosive byproducts.Less reactive than acetyl chloride.Large-scale acetylations, reactions where milder conditions are required.

Mechanistic Insights: The Role of Steric and Electronic Effects

The reaction mechanism for acylations with this compound generally follows the established pathways for the respective reaction types (e.g., nucleophilic acyl substitution, electrophilic aromatic substitution). However, the steric and electronic properties of the mesityl group introduce important nuances.

Workflow for Reagent Selection:

G start Start: Need to perform an acylation q1 Is the substrate sensitive to highly reactive reagents? start->q1 q2 Is high regioselectivity critical? q1->q2 No a1_yes Consider a less reactive agent like an anhydride or a hindered acyl chloride. q1->a1_yes Yes q3 Is cost a major constraint? q2->q3 No a2_yes This compound is a strong candidate. q2->a2_yes Yes a3_yes Consider simpler, less expensive acylating agents. q3->a3_yes Yes a3_no Specialized reagents like this compound can be considered. q3->a3_no No a1_yes->q2 a1_no A standard acyl chloride may be suitable. end_node Select Acylating Agent a1_no->end_node a2_yes->q3 a2_no A less hindered acyl chloride may suffice. a2_no->end_node a3_yes->end_node a3_no->end_node

Caption: Decision-making workflow for selecting an appropriate acylating agent.

Safety and Handling

This compound is an irritating and corrosive substance. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Contact with skin and eyes should be avoided.

Conclusion

This compound is a valuable, specialized reagent in the synthetic chemist's toolbox. Its defining feature, the sterically demanding mesityl group, allows for a level of control over reactivity and selectivity that is not achievable with simpler acylating agents. While its application may be more niche than that of workhorse reagents like acetyl chloride, for the synthesis of complex, sterically congested molecules, particularly in the pharmaceutical and fine chemical industries, this compound offers a distinct and often indispensable advantage. The careful consideration of its properties in comparison to other acylating agents, as outlined in this guide, will enable researchers to make more informed and effective decisions in their synthetic endeavors.

References

  • ChemBK. (n.d.). 2,4,6-Trimethylphenylacetyl Chloride. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our chemical reagents; it encompasses the entire lifecycle of these materials within your laboratory, ensuring both experimental success and uncompromising safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Mesitylacetyl chloride (2,4,6-Trimethylphenylacetyl Chloride), a valuable but reactive intermediate in pharmaceutical and chemical synthesis.[1] The procedures outlined here are designed to be self-validating, ensuring that the reactive nature of the compound is fully neutralized before final waste stream entry.

The fundamental principle governing the disposal of any acyl chloride is the irreversible neutralization of its highly reactive acyl chloride functional group.[2][3] Direct disposal of this compound is a significant safety hazard and a regulatory violation. The compound is corrosive, moisture-sensitive, and reacts vigorously with water and other nucleophiles, releasing toxic hydrogen chloride gas.[1][3][4][5][6] Therefore, a controlled chemical quenching process is mandatory.

Part 1: Hazard Profile and Core Disposal Principles

Before handling the waste, it is crucial to understand the specific hazards associated with this compound. This understanding forms the basis of our disposal strategy.

Key Chemical Hazards
Hazard TypeDescriptionRationale for Disposal Protocol
Corrosivity Causes severe skin burns and eye damage.[1][5][6]Requires stringent use of Personal Protective Equipment (PPE). The final waste product must be non-corrosive.
Water Reactivity Reacts with water or moisture to produce 2-Mesitylacetic acid and corrosive, toxic hydrogen chloride (HCl) gas.[2][4][7][8] The reaction can be vigorous.[3]Disposal must involve a controlled reaction with a quenching agent in a well-ventilated area, typically a chemical fume hood, to manage the reaction rate and safely neutralize the HCl byproduct.
Incompatibility Incompatible with water, strong bases, alcohols, and amines.[5][8]The choice of neutralizing agent must account for these incompatibilities to prevent uncontrolled or violent reactions. A weak base is often preferred over a strong base for better control.
The Core Principle: Controlled Hydrolysis and Neutralization

The disposal strategy is centered on a two-part chemical transformation:

  • Hydrolysis: The acyl chloride is intentionally reacted with an aqueous solution. This converts the reactive R-COCl group into a stable carboxylic acid (R-COOH).[2][7]

  • Neutralization: A base is included in the aqueous solution to simultaneously neutralize the hydrogen chloride (HCl) gas produced during hydrolysis, as well as the resulting carboxylic acid.[9][10] This ensures the final solution is pH-neutral and non-corrosive.

This controlled process transforms a hazardous, reactive chemical into a solution of simple, non-hazardous salts (e.g., sodium chloride and sodium 2-mesitylacetate), which can be managed through standard laboratory waste procedures after verification.[9][11]

Part 2: Mandatory Safety and Pre-Disposal Preparations

Adherence to strict safety protocols is non-negotiable.

Engineering Controls
  • Chemical Fume Hood: All steps of the disposal procedure must be performed inside a certified chemical fume hood to contain and exhaust the pungent and corrosive vapors, particularly the HCl gas that evolves during the initial phase of the reaction.[5][12]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are required.[1][13]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[1][13]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. An apron can provide additional protection.[5][13]

Required Materials
  • Beaker or flask (at least 10 times the volume of the this compound to be disposed of).

  • Stir plate and magnetic stir bar.

  • Sodium Bicarbonate (NaHCO₃).

  • pH paper or a calibrated pH meter.

  • Designated hazardous waste container for the final neutralized solution.[14][15]

Part 3: Step-by-Step Neutralization and Disposal Protocol

This protocol is designed for the safe and effective neutralization of small to moderate laboratory quantities of this compound.

Step 1: Prepare the Neutralization Solution
  • In a large beaker equipped with a magnetic stir bar, prepare a 5-10% aqueous solution of sodium bicarbonate. A significant excess is crucial; as a rule of thumb, use approximately 100 mL of this solution for every 5-10 mL of acyl chloride.

  • Place the beaker on a stir plate within the chemical fume hood and begin moderate stirring.

    • Causality Insight: Sodium bicarbonate is a weak base, which is ideal for this procedure. It effectively neutralizes the strong acid (HCl) and the weaker carboxylic acid byproduct without causing a dangerously rapid, exothermic reaction that could occur with a strong base like sodium hydroxide.[9][11] The effervescence (release of CO₂) also provides a visual indicator of the reaction's progress.

Step 2: Controlled Addition of this compound
  • Using a pipette or dropping funnel, add the this compound waste to the stirring sodium bicarbonate solution very slowly , one drop at a time.

  • Observe the reaction. You will notice gas evolution (CO₂). If the foaming becomes too vigorous, pause the addition until it subsides.

    • Causality Insight: The slow, portion-wise addition is the most critical step for safety. It keeps the exothermic reaction under control, preventing splashing and ensuring the rate of HCl gas evolution does not overwhelm the neutralizing capacity of the bicarbonate solution.[10]

Step 3: Ensure Complete Reaction
  • After all the this compound has been added, allow the mixture to stir for at least one hour. This ensures that any remaining droplets of the oily acyl chloride have had sufficient time to react completely.

  • Visually inspect the solution. There should be no separate, oily layer at the bottom or on the surface of the solution.

Step 4: pH Verification (Self-Validation Step)
  • Cease stirring and test the pH of the aqueous solution using pH paper or a calibrated pH meter.

  • The final pH should be between 6.0 and 8.0.[10][13]

  • If the solution is still acidic (pH < 6.0), add more sodium bicarbonate in small portions until the pH is in the neutral range.

    • Trustworthiness Insight: This step is a mandatory check that validates the completion of the neutralization process. A neutral pH confirms that both the HCl byproduct and the 2-Mesitylacetic acid have been successfully converted to their respective sodium salts, rendering the solution non-corrosive.

Step 5: Final Waste Disposal
  • The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous waste.

  • Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.[12][16] While neutralized, the solution still contains organic compounds that may be regulated. Never pour chemical waste down the drain without explicit approval from your institution's Environmental Health & Safety (EH&S) office.[14][15]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final, verified neutralization.

DisposalWorkflow start Unwanted This compound assess Assess Hazards: - Corrosive - Water-Reactive start->assess ppe Don PPE and Use Fume Hood assess->ppe prepare_sol Prepare Excess 5-10% Sodium Bicarbonate Solution ppe->prepare_sol add_slowly Slowly Add Acyl Chloride to Bicarbonate Solution (Observe Effervescence) prepare_sol->add_slowly stir Stir for 1 Hour to Ensure Complete Reaction add_slowly->stir check_ph Check pH of Solution stir->check_ph adjust_ph Add More NaHCO3 check_ph->adjust_ph pH < 6 dispose Transfer to Labeled Aqueous Waste Container (Consult Local Regulations) check_ph->dispose pH is 6-8 adjust_ph->stir end Disposal Complete dispose->end

Caption: Decision workflow for neutralizing this compound.

Part 5: Management of Contaminated Materials

  • Empty Containers: The original container of this compound is considered hazardous waste. It must be "triple-rinsed" before it can be disposed of as regular waste.[14] To do this, rinse the container three times with a suitable solvent (e.g., acetone). The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of accordingly, often with flammable organic waste.

  • Contaminated Labware and PPE: Any glassware, stir bars, or disposable items (like pipettes) that have come into direct contact with this compound should be decontaminated using the same neutralization procedure or washed thoroughly with a solvent, with the rinsate collected as hazardous waste. Contaminated gloves and bench paper should be placed in a designated solid chemical waste container.

By adhering to this comprehensive guide, researchers can ensure they are managing the complete lifecycle of this compound with the highest standards of safety, scientific integrity, and regulatory compliance.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Mesitylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of reactive chemical intermediates like 2-Mesitylacetyl chloride (CAS 52629-46-6) demands more than just a procedural checklist; it requires a deep, causal understanding of the molecule's behavior. This guide is structured to provide not only the "what" but the "why" behind each personal protective equipment (PPE) recommendation and handling protocol. Our objective is to create a self-validating system of safety, ensuring that every action is grounded in authoritative chemical principles.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is an acyl chloride, a class of organic compounds known for their high reactivity.[1] The primary driver of its hazardous nature is the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. Its most immediate and dangerous reaction is with water, including ambient moisture in the air and on surfaces, which hydrolyzes the compound to form hydrochloric acid (HCl) gas and 2,4,6-trimethylphenylacetic acid.[1] This reactivity profile dictates the stringent PPE and handling requirements.

Hazard ClassDescriptionRationale for PPE Selection
Corrosive Causes severe skin burns and eye damage upon contact.[2][3][4] The hydrolysis product, HCl, is also highly corrosive.Requires complete barrier protection for all exposed skin and eyes. Materials must be resistant to both the parent compound and strong acids.
Toxic Toxic if inhaled, swallowed, or in contact with skin.Demands respiratory protection if vapors are present and highly resistant gloves to prevent dermal absorption.
Water-Reactive Reacts vigorously with moisture to release toxic and corrosive hydrogen chloride gas.[1]All handling must be performed in a moisture-free environment. PPE must protect against both the liquid chemical and acid gas inhalation.
Lachrymator Substance causes irritation and tearing of the eyes.[5]Mandates the use of sealed eye protection, such as chemical splash goggles, at all times.

Core Directive: Personal Protective Equipment Ensemble

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. The following ensemble provides a minimum baseline for safely handling this compound.

PPE CategorySpecificationJustification and Expert Insight
Eye / Face Protection Chemical splash goggles (ANSI Z87.1 certified) used in combination with a full-face shield.Goggles provide a seal against vapors and splashes.[4] The face shield adds a critical second layer of protection against high-volume splashes during transfers or unexpected reactions. This combination is non-negotiable.
Hand Protection Primary Handling/Extended Contact: Butyl rubber or Neoprene gloves. Incidental Contact: Heavy-duty (≥8 mil) nitrile gloves. Double-gloving is strongly recommended.Standard nitrile gloves offer poor resistance to many reactive and chlorinated compounds.[6][7] Butyl rubber and neoprene provide superior protection against corrosive acids and organic chemicals.[6][8][9] For any task involving direct handling or risk of immersion, these more robust materials are essential. Always check for rips or punctures before use.[10]
Respiratory Protection Work must be conducted within a certified chemical fume hood. For maintenance or emergency situations where exposure may exceed limits, a full-face respirator with an Organic Vapor/Acid Gas (OV/AG) combination cartridge is required.[11][12]The chemical fume hood is the primary engineering control to prevent inhalation exposure. An OV/AG cartridge is specified because it filters both the organic acyl chloride vapors and the inorganic HCl gas produced upon hydrolysis.[13][14][15]
Body Protection A flame-resistant lab coat (if flammability is a concern with other reagents) over a long-sleeved shirt and long pants. A chemical-resistant apron should be worn over the lab coat.Protects against splashes and prevents contamination of personal clothing.[4] Shoes must be closed-toe and made of a non-porous material.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely using this compound. The causality is clear: prevent moisture contact and prevent personnel contact at all stages.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase P1 Verify Fume Hood Certification & Airflow P2 Don Full PPE Ensemble (Goggles, Face Shield, Butyl/Neoprene Gloves, Apron) P1->P2 P3 Prepare Dry Glassware & Inert Atmosphere Setup (e.g., Nitrogen Line) P2->P3 P4 Position Spill Kit & Quenching Solution (e.g., Sodium Bicarbonate) P3->P4 H1 Transfer Chemical from Sure-Seal™ Bottle via Syringe Under Inert Gas P4->H1 H2 Slowly Add Reagent to Dry Reaction Vessel H1->H2 H3 Monitor Reaction Progress from Outside Fume Hood Sash H2->H3 C1 Quench Residual Reagent & Clean Glassware in Hood H3->C1 C2 Segregate Waste: - Halogenated Organic Liquid - Contaminated Solid Waste C1->C2 C3 Doff PPE in Correct Order (Gloves First, then Apron, Face Shield, Goggles) C2->C3 C4 Wash Hands Thoroughly with Soap & Water C3->C4

Caption: A workflow diagram illustrating the key phases of safely handling this compound.

Methodology:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

    • Don the complete PPE ensemble as specified in the table above.

    • Ensure all glassware is oven-dried or flame-dried to remove any traces of water. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Keep a spill kit containing an inert absorbent material (like sand or vermiculite) and a neutralizing agent (such as sodium bicarbonate for acid spills) readily accessible inside the fume hood.[4][16]

  • Handling and Use:

    • Handle the reagent bottle under an inert atmosphere. For Sure-Seal™ bottles, use a syringe or cannula for transfers.

    • Perform all additions and manipulations slowly and deliberately to avoid splashes.

    • Keep the fume hood sash at the lowest possible height that still allows for comfortable manipulation.

  • Cleanup and Waste Disposal:

    • Any residual reagent in glassware should be quenched carefully within the fume hood, for example, by slowly adding it to a stirred solution of sodium bicarbonate.

    • Dispose of all waste in properly labeled, sealed containers. Liquid waste containing this compound should be placed in a "Halogenated Organic Waste" container.

    • Contaminated gloves, absorbent pads, and other solid materials must be disposed of as hazardous solid waste.[17]

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed first.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[16]

Emergency Response and Disposal Plan

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Protocols

Incident TypeImmediate Action Plan
Skin Contact 1. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[18] 2. Remove all contaminated clothing while under the shower.[4] 3. Seek immediate medical attention. Do not apply any ointments.[18]
Eye Contact 1. Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[3] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[3][4] 2. If breathing is difficult, provide artificial respiration if trained to do so. 3. Seek immediate medical attention.
Minor Spill (inside fume hood) 1. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 2. Once absorbed, carefully scoop the material into a designated hazardous waste container. 3. Clean the area with a suitable solvent, followed by soap and water.
Major Spill (outside fume hood) 1. Evacuate the immediate area.[4] 2. Alert others and call your institution's emergency response team. 3. Do not attempt to clean it up yourself.

Disposal Plan

  • Contaminated PPE: All disposable PPE, including gloves and aprons, that has come into contact with this compound must be disposed of as hazardous solid waste. Do not discard in the regular trash.

  • Empty Reagent Bottles: Rinse the empty bottle three times with a suitable organic solvent (e.g., dichloromethane or toluene) in the fume hood. The rinsate must be collected and disposed of as halogenated organic waste.

  • Chemical Waste: All solutions and quenched materials containing the chemical must be disposed of according to institutional and local regulations for hazardous chemical waste.[17] Do not pour down the drain.[16][17]

References

  • 3M™ Organic Vapor/Acid Gas Cartridge 6003/07047(AAD), 60 EA/Case. (n.d.). 3M. Retrieved January 12, 2026, from [Link]

  • Acid Gas Cartridges For 8000 Series Respirators. (n.d.). Moldex. Retrieved January 12, 2026, from [Link]

  • 3MR60922 - 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators. (n.d.). Airgas. Retrieved January 12, 2026, from [Link]

  • 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators. (2026, January 2). Makar Technologies. Retrieved January 12, 2026, from [Link]

  • Organic Vapor/Acid Gas Cartridge for Respirator. (n.d.). Best Chemical Co (S) Pte Ltd. Retrieved January 12, 2026, from [Link]

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  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Tennessee, Knoxville. Retrieved January 12, 2026, from [Link]

  • Mesity aceti acid | CAS#:52629-46-6. (2025, August 25). Chemsrc. Retrieved January 12, 2026, from [Link]

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